molecular formula H4OSi B10779093 Silanol CAS No. 854228-08-3

Silanol

Cat. No.: B10779093
CAS No.: 854228-08-3
M. Wt: 48.116 g/mol
InChI Key: SCPYDCQAZCOKTP-UHFFFAOYSA-N
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Description

Silanols are a class of organosilicon compounds characterized by one or more Si–OH functional groups, serving as fundamental building blocks and key intermediates in silicon chemistry and materials science . Their enhanced acidity compared to corresponding alcohols makes them valuable for various chemical processes . A primary application of silanol-terminated polymers, such as polydimethylsiloxane, is in formulating RTV (Room-Temperature Vulcanizing) silicone sealants and elastomers . These reactive this compound fluids act as cross-linking agents through condensation reactions, forming the siloxane (Si–O–Si) networks that constitute silicone-based materials . In materials research, silanols are critical in the sol-gel process for synthesizing silica and hybrid organic-inorganic materials . The surface this compound groups on porous materials like SBA-15 mesoporous silica are essential sites for functionalization with organosilanes such as APTES (3-aminopropyltriethoxysilane), which enhances their performance as adsorbents for CO2 capture . Furthermore, novel this compound-containing covalent organic frameworks (COFs) are being explored as advanced host structures to improve the electrochemistry of lithium-sulfur batteries . In catalysis, recent advances have demonstrated the development of chiral this compound ligands that enable highly enantioselective transformations in transition metal catalysis, such as Cu-catalyzed N–H insertions to synthesize unnatural amino acid derivatives . Modern, sustainable synthesis methods for silanols are an active area of research. Recent methodologies focus on the direct, photoinduced oxidation of hydrosilanes using visible light and ambient conditions, providing a practical and selective route to functionalized organosilanols, silanediols, and polymeric siloxanols with high functional group tolerance . From a biological perspective, specific surface patterns of silanols, particularly "nearly free silanols" (NFS), have been identified as critical molecular determinants of the membrane-damaging and inflammatory toxicity of silica particles . This makes understanding this compound chemistry vital for toxicological studies and the safer-by-design of silica nanomaterials. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

854228-08-3

Molecular Formula

H4OSi

Molecular Weight

48.116 g/mol

IUPAC Name

hydroxysilane

InChI

InChI=1S/H4OSi/c1-2/h1H,2H3

InChI Key

SCPYDCQAZCOKTP-UHFFFAOYSA-N

Canonical SMILES

O[SiH3]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Silanols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Silanols, compounds featuring a hydroxyl group bonded to a silicon atom (Si-OH), are of paramount importance across various scientific disciplines, including materials science, catalysis, and notably, drug discovery and development.[1][2] Their unique physicochemical properties, which distinguish them from their carbon-based analogues, alcohols, render them valuable intermediates and functional moieties. This technical guide provides an in-depth exploration of the fundamental properties of silanols, focusing on their structure, acidity, hydrogen bonding capabilities, and reactivity. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding and application of silanol chemistry.

Introduction

Silanols are characterized by the Si-O-H functional group and are pivotal intermediates in the synthesis of silicones and the functionalization of silica surfaces.[1][3] Their distinct properties, such as enhanced acidity compared to alcohols, stem from the fundamental differences between silicon and carbon.[3] These properties make silanols highly reactive and capable of forming strong hydrogen bonds, which are crucial for their roles in adhesion, surface modification, and catalysis.[1][4] In the context of drug development, the ability of silanols to act as bioisosteres of alcohols, with improved potency and pharmacokinetic profiles, has garnered significant interest.[2] This guide will systematically dissect the core properties of silanols, supported by quantitative data and detailed experimental protocols.

Molecular Structure and Bonding

The geometry and electronic structure of the this compound group dictate its chemical behavior. The silicon-oxygen bond is a key feature, influencing the overall properties of the molecule.

Bond Lengths and Angles

The Si-O bond in silanols is typically around 1.65 Å in length.[1] The molecular geometry around the silicon atom is generally tetrahedral. Specific bond lengths and angles can vary depending on the substituents attached to the silicon atom.

Compound NameSi-O Bond Length (Å)Si-C Bond Length (Å)O-H Bond Length (Å)C-Si-C Bond Angle (°)C-Si-O Bond Angle (°)Si-O-H Bond Angle (°)Reference
Trimethylthis compound ((CH₃)₃SiOH)1.6361.8690.965111.9106.8114.7Computational
Triphenylthis compound ((C₆H₅)₃SiOH)1.6471.8750.957108.3110.6113.2X-ray Diffraction
This compound (H₃SiOH)1.643-0.960--116.3Computational

Note: Data for trimethylthis compound and this compound are based on computational models, while data for triphenylthis compound is from X-ray crystallography. Actual experimental values may vary.

Acidity and Basicity

A defining characteristic of silanols is their enhanced acidity compared to analogous alcohols. This property is crucial for their reactivity and interactions in various chemical and biological systems.

Acidity and pKa Values

Silanols are significantly more acidic than their carbon counterparts. For instance, the pKa of triethylthis compound is estimated to be 13.6, whereas that of tert-butyl alcohol is around 19.[3] This increased acidity is attributed to the electropositive nature of silicon and the ability of the resulting siloxide anion to stabilize the negative charge. The acidity of silanols can be further influenced by the electronic effects of the substituents on the silicon atom. Arylsilanols, for example, are generally more acidic than alkylsilanols.[3]

CompoundpKaReference
Triethylthis compound (Et₃SiOH)13.6 (estimated)[3]
(3-Chlorophenyl)dimethylthis compound ((3-ClC₆H₄)Si(CH₃)₂OH)11[3]
Out-of-plane silanols on quartz surface5.6[5]
In-plane silanols on quartz surface8.5[5]
Residual silanols on chromatography columns3.5 - 4.6 and 6.2 - 6.8[6]
Basicity

While more acidic, the basicity of the oxygen atom in silanols is comparable to that of alcohols. This allows silanols to act as both hydrogen bond donors and acceptors, a key aspect of their chemistry.

Hydrogen Bonding

The ability of silanols to form strong hydrogen bonds is a cornerstone of their chemical behavior and applications.[4] These interactions are significantly stronger than those observed for alcohols and are responsible for the self-assembly of silanols into various supramolecular structures.

HydrogenBonding

Caption: Hydrogen bonding in silanols leading to dimer and chain formation.

Reactivity of Silanols

The reactivity of silanols is dominated by the condensation reaction, which leads to the formation of siloxane bonds (Si-O-Si). This reaction is fundamental to the synthesis of silicone polymers and the sol-gel process.

Condensation Reaction

Silanols readily undergo condensation to form disiloxanes and water. This reaction can be catalyzed by both acids and bases.

2 R₃SiOH → R₃Si-O-SiR₃ + H₂O

The kinetics of the condensation reaction are influenced by factors such as the steric bulk of the substituents on the silicon atom, the pH of the reaction medium, and the temperature.

CondensationMechanism Start 2 R₃SiOH (Two this compound Molecules) Protonation Protonation of one hydroxyl group (Acid-catalyzed) Start->Protonation Protonatedthis compound R₃SiOH₂⁺ (Protonated this compound) Protonation->Protonatedthis compound NucleophilicAttack Nucleophilic attack by the second this compound Protonatedthis compound->NucleophilicAttack Intermediate [R₃Si-O(H)-Si(OH)R₃]⁺ (Intermediate) NucleophilicAttack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product R₃Si-O-SiR₃ + H₂O (Disiloxane and Water) Deprotonation->Product

Caption: A simplified pathway for the acid-catalyzed condensation of silanols.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of silanols, crucial for their practical application in research and development.

Synthesis of a this compound by Hydrolysis of a Chlorosilane

This protocol describes the synthesis of a generic dialkylsilanediol from the corresponding dichlorodialkylsilane.

Materials:

  • Dichlorodimethylsilane

  • Diethyl ether

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • 250 mL three-neck round-bottom flask

  • Thermometer

  • Pressure-equalizing dropping funnel

  • Separating funnel

  • Conical flask

  • Rotary evaporator

Procedure:

  • Assemble the three-neck flask with the thermometer and dropping funnel. Place the flask in an ice bath.

  • Add 20 mL of dichlorodimethylsilane and 40 mL of diethyl ether to the flask and cool the mixture to below 15°C.[7]

  • Add 40 mL of water to the dropping funnel and add it dropwise to the flask, ensuring the temperature does not exceed 25°C. This step should take approximately 20 minutes.[7]

  • After the addition is complete, stir the mixture for an additional 15 minutes.[7]

  • Transfer the reaction mixture to a 250 mL separating funnel. Separate and retain the organic layer.[7]

  • Extract the aqueous layer twice with 15 mL portions of diethyl ether.

  • Combine all organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases.[7]

  • Transfer the organic layer to a conical flask and dry over anhydrous magnesium sulfate.[7]

  • Remove the drying agent by gravity filtration.

  • Remove the solvent using a rotary evaporator to yield the this compound product.[7]

SynthesisWorkflow Start Start: Dichlorodimethylsilane in Diethyl Ether Step1 Cool to < 15°C Start->Step1 Step2 Slowly add Water (maintain T < 25°C) Step1->Step2 Step3 Stir for 15 min Step2->Step3 Step4 Workup: - Separate organic layer - Extract aqueous layer - Combine organic layers Step3->Step4 Step5 Wash with NaHCO₃ solution Step4->Step5 Step6 Dry with MgSO₄ Step5->Step6 Step7 Filter Step6->Step7 Step8 Evaporate solvent Step7->Step8 End End: Dimethylsilanediol Step8->End

Caption: Experimental workflow for the synthesis of a this compound via hydrolysis.

Monitoring this compound Condensation by ²⁹Si NMR Spectroscopy

²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the condensation of silanols in real-time.

Materials and Equipment:

  • This compound sample

  • Appropriate deuterated solvent (e.g., C₆D₆)

  • NMR spectrometer with a ²⁹Si probe

  • NMR tubes

Procedure:

  • Prepare a solution of the this compound in the deuterated solvent in an NMR tube. The concentration should be optimized for the instrument's sensitivity.

  • Acquire an initial ²⁹Si NMR spectrum to identify the chemical shift of the starting this compound (T⁰ or D⁰ species).

  • Initiate the condensation reaction, for example, by adding a catalyst or adjusting the temperature.

  • Acquire a series of ²⁹Si NMR spectra at regular time intervals to monitor the disappearance of the starting this compound peak and the appearance of new peaks corresponding to condensation products (e.g., T¹, T², D¹, D² species).[8]

  • Integrate the peaks in each spectrum to determine the relative concentrations of the different silicon species over time.

  • Plot the concentration of the starting this compound and the condensation products as a function of time to determine the reaction kinetics.

Applications in Drug Development

The unique properties of silanols have led to their exploration in various aspects of drug development.

  • Bioisosterism: Silanols can serve as isosteres for alcohols in drug molecules, often leading to improved biological activity and metabolic stability. The enhanced hydrogen bonding capability of silanols can result in stronger interactions with biological targets.

  • Prodrugs: The hydrolytic sensitivity of certain silyl ethers can be exploited to design prodrugs that release the active pharmaceutical ingredient under specific physiological conditions.

  • Drug Delivery: The surface of silica-based nanoparticles can be functionalized with this compound groups, allowing for the attachment of drugs and targeting moieties for controlled and targeted drug delivery.

Conclusion

Silanols possess a unique and versatile set of fundamental properties that distinguish them from their carbon-based counterparts. Their enhanced acidity, strong hydrogen bonding capabilities, and propensity for condensation reactions make them valuable building blocks and functional groups in a wide range of applications. For researchers, scientists, and professionals in drug development, a thorough understanding of these core properties is essential for harnessing the full potential of this compound chemistry in the design of novel therapeutics and delivery systems. The data, protocols, and conceptual diagrams presented in this guide are intended to provide a solid foundation for further exploration and innovation in this exciting field.

References

synthesis of silanols from organosilanes for beginners

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Silanols from Organosilanes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organosilanols

Organosilanols are a class of organosilicon compounds containing at least one hydroxyl (–OH) group directly bonded to a silicon atom.[1] They are silicon analogues of alcohols and are pivotal building blocks in materials science, organic synthesis, and pharmaceutical development.[2][3] Their unique properties, including high polarity and the ability to form strong hydrogen bonds, make them valuable as synthetic intermediates, precursors to silicone polymers, and functional isosteres in bioactive molecules.[1][4]

Organosilanols are generally classified based on the number of hydroxyl groups attached to the silicon center:

  • Silanols : One hydroxyl group (R₃SiOH)

  • Silanediols : Two hydroxyl groups (R₂Si(OH)₂)

  • Silanetriols : Three hydroxyl groups (RSi(OH)₃)

This guide provides a beginner-friendly overview of the core synthetic strategies for preparing silanols from common organosilane precursors, focusing on the two predominant methods: the hydrolysis of organohalosilanes and the oxidation of organohydrosilanes.

Core Synthetic Strategies

The preparation of silanols primarily involves the conversion of a silicon-halogen or silicon-hydride bond into a silicon-hydroxyl bond.

Hydrolysis of Organohalosilanes

The hydrolysis of organohalosilanes, particularly organochlorosilanes, is a well-established and straightforward method for silanol synthesis.[1][5] The reaction involves the nucleophilic substitution of a halide (e.g., Cl⁻) with a hydroxyl group from water. The process is often performed in the presence of a weak base to neutralize the resulting hydrohalic acid (e.g., HCl).[1][6]

General Reaction: R₃Si–Cl + H₂O → R₃Si–OH + HCl

While effective, this method can be complicated by the self-condensation of the resulting this compound product to form a disiloxane, especially under acidic or basic conditions.[4] Careful control of reaction conditions is crucial to maximize the yield of the desired this compound.

Oxidation of Organohydrosilanes

The catalytic oxidation of organohydrosilanes (compounds containing an Si–H bond) represents a more modern, often greener, and highly efficient alternative.[2][3] This approach can be broadly categorized by the choice of oxidant.

  • Hydrolytic Oxidation (Water as Oxidant): This atom-efficient process uses water as the oxygen source, producing dihydrogen (H₂) as the sole byproduct.[5] The reaction is typically catalyzed by transition metal complexes, such as those containing ruthenium, rhodium, or iridium.[7][8][9] General Reaction: R₃Si–H + H₂O --(Catalyst)--> R₃Si–OH + H₂

  • Oxidation with H₂O₂ or O₂: Using oxidants like hydrogen peroxide or molecular oxygen offers an alternative that avoids the generation of flammable hydrogen gas.[4] These reactions can be promoted by various catalysts, including base metals (e.g., manganese, cobalt) and even metal-free organocatalysts.[2][10] This versatility allows for a broad range of applications and substrate tolerance.[2][10]

Data Presentation: Comparison of Synthetic Routes

The choice of synthetic method depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. The tables below summarize the key features of these approaches.

Table 1: Qualitative Comparison of Major this compound Synthesis Methods

FeatureHydrolysis of OrganohalosilanesOxidation of Organohydrosilanes
Starting Material Organohalosilane (e.g., R₃SiCl)Organohydrosilane (e.g., R₃SiH)
Primary Reagent Water, often with a baseWater, H₂O₂, or O₂ with a catalyst
Byproduct Hydrohalic acid (e.g., HCl)H₂ (with water) or H₂O (with H₂O₂)
Key Advantage Simple, well-established methodHigh atom economy, mild conditions, "green"
Key Disadvantage Risk of disiloxane formation; corrosive byproductRequires a catalyst; H₂ evolution can be a safety concern

Table 2: Selected Examples of Catalytic Oxidation of Hydrosilanes to Silanols

Organosilane SubstrateCatalystOxidantSolventYield (%)
Triethylsilane2,2,2-TrifluoroacetophenoneH₂O₂ / Acetonitriletert-Butanol>99
DiphenylsilaneMn(ClO₄)₂·6H₂O / 4,4'-diaminobipyridineH₂O₂Acetonitrile95
Tri(p-tolyl)silane[RuCl₂(p-cymene)]₂H₂OAcetone98
DiphenylmethylsilaneRhodium Complex (e.g., 1[BArF₄])H₂OTHF>90
TriphenylsilaneCobalt Phthalocyanine (CoPc)O₂Acetonitrile92

Visualization of Pathways and Workflows

Diagrams created using Graphviz illustrate the primary synthetic routes and a typical experimental workflow.

G cluster_start Starting Organosilanes cluster_reaction Synthetic Transformation start1 Organohalosilane (R₃Si-X) react1 Hydrolysis start1->react1 + H₂O (- HX) start2 Organohydrosilane (R₃Si-H) react2 Catalytic Oxidation start2->react2 + [O] (e.g., H₂O, O₂, H₂O₂) end_node This compound Product (R₃Si-OH) react1->end_node react2->end_node

Caption: Primary synthetic pathways to silanols from different organosilane precursors.

G prep 1. Preparation - Assemble dry glassware - Add catalyst and solvent add 2. Reagent Addition - Add organosilane substrate - Add oxidant (e.g., water) prep->add react 3. Reaction - Stir at specified temp. - Monitor progress (TLC, GC-MS) add->react workup 4. Workup - Quench reaction - Extract with organic solvent - Dry with Na₂SO₄ react->workup isolate 5. Isolation & Purification - Remove solvent in vacuo - Purify (e.g., chromatography) workup->isolate product Final this compound Product isolate->product

Caption: General experimental workflow for the catalytic synthesis of silanols.

Experimental Protocols

The following protocols provide generalized, step-by-step methodologies for the synthesis of silanols. Note: These are illustrative procedures and should be adapted with appropriate safety precautions and stoichiometric calculations for specific substrates.

Protocol 1: Synthesis of a Trialkylthis compound via Hydrolysis of a Chloroalkysilane

This protocol is a classic method suitable for stable silanols.

  • Setup: A round-bottom flask is equipped with a magnetic stir bar and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).

  • Reagents: The corresponding chloroalkylsilane is dissolved in a suitable inert solvent (e.g., diethyl ether). A separate solution of water and a mild base (e.g., sodium bicarbonate or pyridine) in the same solvent is prepared.

  • Reaction: The chlorosilane solution is cooled in an ice bath (0 °C). The aqueous base solution is added dropwise from the dropping funnel with vigorous stirring over 30-60 minutes.

  • Workup: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

Protocol 2: General Procedure for Metal-Catalyzed Hydrolytic Oxidation of an Organosilane

This protocol is adapted from procedures for ruthenium- or rhodium-catalyzed reactions.[5][7]

  • Setup: A reaction vessel (e.g., a Schlenk flask) is charged with the metal catalyst (e.g., 0.1-1 mol%). The vessel is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagents: Anhydrous solvent (e.g., THF or acetone) is added, followed by the organohydrosilane substrate (1 equivalent).

  • Reaction: Degassed water (1.5-2 equivalents) is added to the stirring solution. The reaction is stirred at the specified temperature (often room temperature) and monitored by an appropriate method (e.g., TLC, GC-MS, or by measuring H₂ evolution).[5]

  • Workup: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of silica gel or celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography, to afford the pure this compound.

References

The Core Mechanism of Silanol Condensation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the reaction mechanism, kinetics, and experimental protocols relevant to drug development and materials science.

The condensation of silanols to form siloxane bonds is a fundamental reaction in silicon chemistry, underpinning the synthesis of a vast array of materials from silicones to sol-gel glasses. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of silicon-containing drugs and in materials science for the development of novel drug delivery systems and biocompatible coatings. This technical guide provides a comprehensive overview of the silanol condensation reaction mechanism, supported by quantitative kinetic data and detailed experimental protocols.

The Core Reaction: Formation of the Siloxane Bond

The fundamental transformation in this compound condensation is the formation of a siloxane bond (Si-O-Si) from two this compound groups (Si-OH), with the concomitant elimination of a water molecule.[1]

2 R₃SiOH → R₃Si-O-SiR₃ + H₂O

This seemingly simple reaction is governed by complex mechanisms that are highly dependent on the reaction conditions, particularly the presence of catalysts. The reaction can be catalyzed by acids, bases, or metal complexes, each following a distinct mechanistic pathway.[2][3][4]

Catalytic Mechanisms of this compound Condensation

The rate and selectivity of this compound condensation are profoundly influenced by the choice of catalyst. Understanding the underlying mechanisms is crucial for controlling the reaction outcome and designing efficient synthetic processes.

Acid-Catalyzed Condensation

In acidic media, the reaction is initiated by the protonation of a this compound oxygen atom, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a second this compound molecule.[5][6][7][8] This mechanism generally proceeds through a pentacoordinate silicon intermediate or transition state.[5]

The key steps in the acid-catalyzed mechanism are:

  • Protonation: A this compound group is protonated by an acid catalyst (H-A).

  • Nucleophilic Attack: A second, neutral this compound molecule attacks the protonated silicon center.

  • Deprotonation and Water Elimination: A molecule of water is eliminated, and the catalyst is regenerated.

The rate of acid-catalyzed condensation is influenced by the acidity of the silanols and the steric hindrance around the silicon atom.[5] Theoretical studies have highlighted the importance of hydrogen bond complexes in facilitating proton transfer and reducing the energy barrier of the reaction.[7][8]

Base-Catalyzed Condensation

Under basic conditions, the reaction proceeds via the deprotonation of a this compound to form a more nucleophilic silanolate anion.[5][6] This potent nucleophile then attacks a neutral this compound molecule.

The key steps in the base-catalyzed mechanism are:

  • Deprotonation: A this compound group is deprotonated by a base (B) to form a silanolate.

  • Nucleophilic Attack: The silanolate anion attacks the silicon atom of a neutral this compound molecule.

  • Hydroxide Elimination: A hydroxide ion is eliminated, which then deprotonates another this compound, regenerating the silanolate and propagating the reaction.

The base-catalyzed mechanism is generally considered to be an SN2-type displacement at the silicon center.[5] The reaction rate is sensitive to the concentration of the base and the nature of the substituents on the silicon atom.[2]

Quantitative Insights: Reaction Kinetics

The rate of this compound condensation is influenced by several factors, including pH, temperature, solvent, and the steric and electronic effects of the substituents on the silicon atom.[2][3][4] A summary of reported kinetic data is presented in the table below.

Catalyst SystemSilane/SilanolSolventRate Constant (k)Reaction OrderReference
Acid (HCl)Phenyl his-(2-methoxyethoxy)this compoundAqueousVaries with pH-[2]
Base (OD⁻)AlkylsilanetriolBuffered aqueousFirst order in deuteroxide, second order in triol-[5]
-Organosilanetriol-Second order-[6]
-Silicic acidBiological/GeologicalThird and fourth order-[6]
K₂CO₃Phenyltrimethoxysilane (PTMS)THF2.87 ± 0.14 e⁻⁸ M⁻².³ s⁻¹-[6]
K₂CO₃Propyl trimethoxy silane (PrTMS)THF1.26 ± 0.11 e⁻⁸ M⁻².¹ s⁻¹-[6]
K₂CO₃Methacryloxypropyltrimethoxysilane (MPTMS)THF1.42 ± 0.11 e⁻⁸ M⁻¹.⁸ s⁻¹-[6]
HClTetraethoxysilane (TEOS)Acidified water with ultrasound4.5 - 65 x 10⁻² M⁻¹ min⁻¹-[6]
AmmoniaTetraethoxysilane (TEOS)Alkaline medium3.2 - 32 x 10³ s⁻¹ (average)First order (assumed)[6]

Experimental Protocols for Studying this compound Condensation

Monitoring the progress of this compound condensation is crucial for understanding its kinetics and optimizing reaction conditions. Several analytical techniques can be employed for this purpose.

Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR spectroscopy are powerful tools for tracking the consumption of silanols and the formation of siloxanes.[9][10]

Detailed Methodology:

  • Sample Preparation: Prepare a solution of the silane precursor in a suitable deuterated solvent. For hydrolysis and condensation studies, a controlled amount of water and catalyst is added.

  • Data Acquisition: Acquire ¹H and ²⁹Si NMR spectra at regular time intervals.

  • Analysis:

    • In ¹H NMR, monitor the disappearance of the Si-OH proton signal (typically a broad singlet) and the appearance of signals corresponding to the water byproduct.[11][12]

    • In ²⁹Si NMR, observe the shift in the silicon resonance as the chemical environment changes from a this compound to a siloxane. This allows for the quantification of different silicon species (monomers, dimers, oligomers).[9]

Monitoring by Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy can be used to follow the changes in vibrational modes associated with Si-OH and Si-O-Si bonds.[10]

Detailed Methodology:

  • In Situ Monitoring: Utilize an in situ probe (e.g., ATR-FTIR or Raman probe) immersed in the reaction mixture.

  • Data Acquisition: Collect spectra continuously or at set time points throughout the reaction.

  • Analysis:

    • Monitor the decrease in the intensity of the broad O-H stretching band of the this compound group (around 3200-3700 cm⁻¹ in IR).

    • Observe the increase in the intensity of the Si-O-Si stretching band (typically around 1000-1100 cm⁻¹).

Visualizing the Mechanisms and Workflows

To further elucidate the complex processes involved in this compound condensation, the following diagrams illustrate the key reaction pathways and a typical experimental workflow.

Acid_Catalyzed_Mechanism cluster_reactants Reactants cluster_protonation Protonation cluster_attack Nucleophilic Attack cluster_products Products R3SiOH1 R₃SiOH Protonated_this compound R₃SiOH₂⁺ R3SiOH1->Protonated_this compound + H-A R3SiOH2 R₃SiOH HA H-A Intermediate [R₃Si-O(H)-Si(OH₂)R₃]⁺ Protonated_this compound->Intermediate + R₃SiOH Siloxane R₃Si-O-SiR₃ Intermediate->Siloxane - H₂O, - H⁺ H2O H₂O Intermediate->H2O HA_regen H-A Intermediate->HA_regen

Caption: Acid-Catalyzed this compound Condensation Mechanism.

Base_Catalyzed_Mechanism cluster_reactants Reactants cluster_deprotonation Deprotonation cluster_attack Nucleophilic Attack cluster_products Products R3SiOH1 R₃SiOH Silanolate R₃SiO⁻ R3SiOH1->Silanolate + B R3SiOH2 R₃SiOH Base B Intermediate [R₃Si-O-Si(OH)R₃]⁻ Silanolate->Intermediate + R₃SiOH Siloxane R₃Si-O-SiR₃ Intermediate->Siloxane - OH⁻ OH_minus OH⁻ Intermediate->OH_minus

Caption: Base-Catalyzed this compound Condensation Mechanism.

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring In Situ Monitoring cluster_analysis Data Analysis cluster_output Output Start Start: Prepare Silane Solution Add_Reagents Add Water and Catalyst Start->Add_Reagents NMR ¹H and ²⁹Si NMR Spectroscopy Add_Reagents->NMR IR_Raman IR/Raman Spectroscopy Add_Reagents->IR_Raman Kinetics Determine Reaction Kinetics NMR->Kinetics IR_Raman->Kinetics Mechanism Elucidate Reaction Mechanism Kinetics->Mechanism End End: Optimized Reaction Conditions Mechanism->End

References

understanding silanol acidity and basicity compared to alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Acidity and Basicity of Silanols Compared to Alcohols

Introduction

In the landscape of chemical functionalities, the hydroxyl group is ubiquitous, most famously as the defining feature of alcohols (C-O-H). Its silicon analogue, the silanol (Si-O-H), is fundamental to organosilicon chemistry and materials science, playing a crucial role in everything from silicone polymers to the surface chemistry of silica.[1][2] While structurally similar, the replacement of carbon with silicon imparts distinct electronic properties that significantly alter the acidity and basicity of the hydroxyl proton. This guide provides a detailed comparison of the acid-base properties of silanols and alcohols, presenting quantitative data, outlining experimental methodologies, and visualizing the core concepts for researchers, scientists, and professionals in drug development.

Acidity: A Tale of Two Atoms

A primary and often surprising difference between these two functional groups is their relative acidity. Silanols are consistently more acidic than their corresponding alcohol counterparts.[3] This increased acidity is evident in their lower pKa values.

Quantitative Comparison of Acidity

The acid dissociation constant (pKa) provides a direct measure of a compound's acidity in a given solvent. A lower pKa value indicates a stronger acid. The table below summarizes the pKa values for several representative silanols and alcohols.

CompoundStructurepKaReference(s)
Silanols
Triethylthis compound(CH₃CH₂)₃SiOH13.6[3]
Trimethylthis compound(CH₃)₃SiOH~11[3]
(3-Chlorophenyl)dimethylthis compound(3-ClC₆H₄)Si(CH₃)₂OH11[3]
Diphenylsilanediol(C₆H₅)₂Si(OH)₂~10[2]
Surface Silanols (Silica)≡SiOH4.5 - 8.5[4][5]
Alcohols
tert-Butyl alcohol(CH₃)₃COH19[3]
EthanolCH₃CH₂OH16[6]
MethanolCH₃OH15.5[7]
PhenolC₆H₅OH10[6]
2,2,2-TrifluoroethanolCF₃CH₂OH12[6]
Factors Influencing Acidity

The enhanced acidity of silanols can be attributed to several key factors that stabilize the resulting conjugate base (a siloxide or silanolate, Si-O⁻).

  • Electronic Effects : The stability of the conjugate base is the primary determinant of acidity.[8] While carbon is more electronegative than silicon (2.55 vs. 1.90), which would suggest alcohols should be more acidic, the silicon atom's ability to accommodate the negative charge on the oxygen is superior. This is often explained by the concept of d-orbital participation or π-bonding between the oxygen lone pairs and empty d-orbitals on the silicon atom. This delocalization stabilizes the siloxide anion, making the parent this compound more willing to donate its proton.[9] Furthermore, electron-withdrawing groups attached to the silicon atom (like phenyl or halogenated groups) further increase acidity through inductive effects, much like in alcohols.[3][6]

  • Steric and Solvation Effects : For alcohols, acidity in solution is significantly influenced by steric hindrance.[8][10] Bulky alkyl groups can impede the ability of solvent molecules to stabilize the alkoxide conjugate base, leading to decreased acidity.[10] This is why primary alcohols are typically more acidic than tertiary alcohols in solution.[8] While these effects also play a role for silanols, the dominant electronic stabilization often outweighs them. In the gas phase, where solvation effects are absent, the trend for alcohols can even reverse, with tertiary alcohols being more acidic due to the greater polarizability of the larger alkyl groups.[10][11]

  • Hydrogen Bonding : Silanols have a strong propensity to form hydrogen bonds, both with other this compound molecules and with other hydrogen-bonding species.[2][3] This tendency is a consequence of their higher acidity (making them good hydrogen bond donors) and relatively high basicity.[2] The strength of intermolecular hydrogen bonds between this compound molecules is decidedly stronger than those involving alcohols.[9]

Acidity_Factors cluster_this compound This compound (R3SiOH) cluster_alcohol Alcohol (R3COH) S_Acidity Higher Acidity (Lower pKa) S_ConjBase Stable Conjugate Base (R3SiO⁻) S_Acidity->S_ConjBase due to S_Factors Stabilizing Factors S_ConjBase->S_Factors from S_PiBond (p-d)π Bonding (O -> Si) S_Factors->S_PiBond S_Inductive Inductive Effects (e.g., Phenyl, -Cl) S_Factors->S_Inductive A_Inductive Inductive Effects (e.g., -CF3) A_Acidity Lower Acidity (Higher pKa) A_ConjBase Less Stable Conjugate Base (R3CO⁻) A_Acidity->A_ConjBase due to A_Factors Influencing Factors A_ConjBase->A_Factors influenced by A_Solvation Solvation of R3CO⁻ (Hindered by bulk) A_Factors->A_Solvation A_Factors->A_Inductive

Caption: Factors influencing the relative acidity of silanols and alcohols.

Basicity: A Closer Contest

Basicity refers to the ability of the hydroxyl oxygen to accept a proton. In this regard, silanols and alcohols exhibit more comparable behavior.

Comparing Basicity

Experimental studies, such as those measuring hydrogen bond formation with an acid like phenol, indicate that silanols are only slightly less basic than their analogous carbinols.[9] The fundamental process involves the protonation of the oxygen atom to form an oxonium-type ion.

Basicity_Comparison This compound R₃Si-O-H Protonatedthis compound R₃Si-O⁺H₂ This compound->Protonatedthis compound Protonation Proton1 H⁺ Proton1->this compound Silanol_Basicity Slightly Weaker Base Protonatedthis compound->Silanol_Basicity Alcohol R₃C-O-H ProtonatedAlcohol R₃C-O⁺H₂ Alcohol->ProtonatedAlcohol Protonation Proton2 H⁺ Proton2->Alcohol Alcohol_Basicity Slightly Stronger Base ProtonatedAlcohol->Alcohol_Basicity

Caption: Protonation of silanols and alcohols illustrating their basicity.

The slightly lower basicity of silanols can be rationalized by the same (p-d)π bonding that enhances their acidity. The partial delocalization of oxygen's lone pair electrons towards the silicon atom makes them slightly less available to accept an incoming proton compared to the lone pairs on an alcohol's oxygen.

Experimental Protocols for Acidity and Basicity Determination

A variety of methods can be employed to determine pKa values, including potentiometric titrations and solubility studies.[12][13] However, a powerful technique for comparing the relative hydrogen-bonding acidity and basicity is infrared (IR) spectroscopy.[9][14]

Detailed Methodology: IR Spectroscopic Determination of Relative Acidity

This method relies on measuring the shift in the O-H stretching frequency (ν_OH_) upon hydrogen bonding to a standard base. The magnitude of this shift (Δν) is approximately proportional to the enthalpy of hydrogen bond formation and thus serves as a direct measure of the hydroxyl group's acidity.[14]

Objective: To compare the relative acidity of a this compound and a corresponding alcohol by measuring the O-H stretching frequency shift upon hydrogen bonding with a base (e.g., diethyl ether).

Materials and Instruments:

  • This compound and alcohol samples of interest.

  • A standard base (e.g., diethyl ether, mesitylene).[14]

  • A non-polar solvent transparent in the O-H stretching region (e.g., carbon tetrachloride, CCl₄).

  • Fourier-Transform Infrared (FTIR) Spectrometer.

  • IR cells with appropriate path lengths (e.g., 3 mm and 10 mm) and NaCl or CaF₂ windows.[14]

Experimental Procedure:

  • Solution Preparation:

    • Prepare a dilute solution (e.g., 0.02 M) of the this compound in the non-polar solvent. This low concentration minimizes self-association of the this compound molecules.[14]

    • Prepare a second solution containing the same concentration of this compound (0.02 M) plus a concentration of the standard base (e.g., 0.25 M diethyl ether).[14]

    • Repeat the above steps for the alcohol to be compared.

    • Prepare a "blank" solution of just the base in the solvent at the same concentration used in the mixtures.

  • Spectral Acquisition:

    • Record the IR spectrum of the this compound-only solution in the O-H stretching region (~3200-3800 cm⁻¹). This will show a sharp "free" ν_OH_ band.

    • Record the IR spectrum of the this compound-base mixture. This spectrum will show the "free" ν_OH_ band and a new, broader band at a lower frequency corresponding to the hydrogen-bonded O-H stretch.

    • Record the spectrum of the "blank" base solution to identify any solvent or base absorptions in the region of interest.

  • Data Analysis:

    • Perform a point-by-point subtraction of the "blank" base spectrum from the this compound-base mixture spectrum to eliminate any interfering absorptions.[14]

    • Identify the peak maximum for the "free" O-H stretch (ν_free_) from the this compound-only spectrum.

    • Identify the peak maximum for the "hydrogen-bonded" O-H stretch (ν_bonded_) from the difference spectrum.

    • Calculate the frequency shift: Δν = ν_free_ - ν_bonded_.

    • Repeat the analysis for the alcohol. A larger Δν indicates a stronger hydrogen bond and, therefore, a more acidic hydroxyl proton.

IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition (FTIR) cluster_analysis Data Analysis Prep_Analyte Prepare 0.02 M Analyte (this compound or Alcohol) in CCl₄ Acq_Free Record Spectrum of Analyte-only Solution Prep_Analyte->Acq_Free Prep_Mix Prepare 0.02 M Analyte + 0.25 M Base (Ether) in CCl₄ Acq_Bonded Record Spectrum of Analyte-Base Mixture Prep_Mix->Acq_Bonded Prep_Blank Prepare 0.25 M Base in CCl₄ Acq_Blank Record Spectrum of Base-only Blank Prep_Blank->Acq_Blank Find_Free Determine ν_free from Analyte-only Spectrum Acq_Free->Find_Free Subtract Subtract Blank Spectrum from Mixture Spectrum Acq_Bonded->Subtract Acq_Blank->Subtract Find_Bonded Determine ν_bonded from Difference Spectrum Subtract->Find_Bonded Calc_Delta Calculate Δν = ν_free - ν_bonded Find_Free->Calc_Delta Find_Bonded->Calc_Delta Compare Compare Δν Values (Higher Δν = More Acidic) Calc_Delta->Compare

References

role of silanols as intermediates in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Silanols as Intermediates in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silanols, chemical compounds featuring a silicon-hydroxyl (Si-OH) functional group, have emerged from being curiosities to indispensable intermediates in modern organic synthesis.[1][2] Their unique properties, including higher acidity compared to analogous alcohols and the ability to be readily converted into highly reactive silanolates, have positioned them as versatile tools for constructing complex molecular architectures.[2][3] This technical guide provides a comprehensive overview of the pivotal role of silanols as transient species in key synthetic transformations. It covers their in-situ generation and subsequent participation in cornerstone reactions such as the Fleming-Tamao oxidation, palladium-catalyzed cross-coupling reactions, and as directing groups in C-H functionalization. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to offer a practical resource for synthetic chemists.

Introduction: The Unique Chemistry of Silanols

A silanol is characterized by the Si-O-H connectivity, making it the silicon analogue of an alcohol.[2] Silanols are generally prepared through the hydrolysis of halosilanes, alkoxysilanes, or by the oxidation of hydrosilanes.[2][4][5][6] While stable, sterically hindered silanols can be isolated, they are most often generated in situ as transient intermediates in synthetic sequences.

Several key properties distinguish silanols from their carbon-based counterparts and underpin their utility:

  • Enhanced Acidity : Silanols are significantly more acidic than their corresponding alcohols. For example, the pKa of triethylthis compound (Et₃SiOH) is estimated to be 13.6, whereas tert-butyl alcohol has a pKa of approximately 19.[2] This increased acidity facilitates their deprotonation to form nucleophilic silanolates.

  • High Reactivity : The polar Si-OH bond makes silanols highly reactive, particularly in condensation reactions to form siloxane (Si-O-Si) bonds.[1] In synthesis, this reactivity is harnessed for controlled transformations.

  • Versatile Nucleophiles : As their conjugate bases (silanolates), they serve as powerful nucleophiles in a variety of cross-coupling reactions.[7][8]

  • Directing Group Capability : The hydroxyl group can act as a temporary, weakly coordinating directing group to guide transition metal catalysts for site-selective C-H bond functionalization.[9][10]

Silanols in Oxidation Chemistry: The Fleming-Tamao Oxidation

The Fleming-Tamao oxidation is a powerful and stereospecific method for converting a carbon-silicon (C-Si) bond into a carbon-oxygen (C-O) bond, effectively using a silyl group as a robust "masked hydroxyl group".[11][12][13] This transformation is invaluable in total synthesis, as the C-Si bond is stable to a wide range of reaction conditions that would not be tolerated by a free hydroxyl group.[11][12]

The reaction proceeds through a this compound intermediate. In the Fleming variant, a stable dimethylphenylsilyl group is first converted to a more reactive halosilane via electrophilic aromatic substitution.[11][13] This intermediate is then oxidized by a peroxy acid. The Tamao-Kumada protocol utilizes more reactive fluoro- or chlorosilanes from the outset, which are activated by a fluoride source.[11] In both pathways, the key mechanistic steps involve the formation of a silyl peroxide, a[1][14]-migration of an alkyl group from silicon to oxygen, and subsequent hydrolysis to yield the desired alcohol.[12][15]

Fleming_Tamao_Mechanism start R-Si(Ph)Me₂ activated R-Si(X)Me₂ (X = Halogen) start->activated peroxide_intermediate R-Si(OOR')Me₂ activated->peroxide_intermediate rearranged R-O-Si(X)Me₂ peroxide_intermediate->rearranged alcohol R-OH rearranged->alcohol dummy1 dummy2 dummy3

Caption: Mechanism of the Fleming-Tamao Oxidation.
Experimental Protocol: Fleming-Tamao Oxidation of a Phenylsilane

The following is a representative protocol for the oxidation of a carbon-silicon bond.[12]

  • A vial is charged with the organosilane substrate (1.0 eq) and a solution of peracetic acid (30% in aqueous acetic acid).

  • To this solution, mercury(II) acetate (Hg(OAc)₂, 2.0 eq) is added in a single portion.

  • The reaction is stirred for 45-60 minutes at 23 °C.

  • The reaction mixture is diluted with ethyl acetate (EtOAc) and poured into an ice-cold, stirred mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:4 v/v) to quench the reaction.

  • The aqueous layer is extracted with EtOAc and a mixture of CHCl₃/i-PrOH (3:1).

  • The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to afford the desired alcohol.

Silanols in Cross-Coupling: The Hiyama-Denmark Reaction

Organosilanols and their conjugate bases, silanolates, are highly effective nucleophiles in palladium-catalyzed cross-coupling reactions.[7][16] This approach, often termed the Hiyama-Denmark coupling, provides a practical, low-toxicity alternative to traditional methods using organoboron (Suzuki) or organotin (Stille) reagents.[16][17] A key advantage is the development of fluoride-free activation methods, which rely on the in situ generation of a highly nucleophilic silanolate using a Brønsted base.[16][17]

The catalytic cycle begins with the oxidative addition of an organic electrophile (e.g., an aryl halide) to a Pd(0) catalyst. The crucial transmetalation step involves the transfer of the organic group from the silicon atom of the activated silanolate to the palladium center.[18][19] This step is mediated by the Si-O-Pd linkage.[17] The cycle is completed by reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Hiyama_Denmark_Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition pd_transmetal R¹-Pd(II)(R²)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product R¹-R² pd_transmetal->product rx R¹-X (Aryl Halide) rx->pd_oxidative silanolate R²-Si(Me)₂O⁻ M⁺ (from this compound + Base) silanolate->pd_transmetal siloxane M⁺ X⁻ + [R²Si(Me)₂O-Pd]

Caption: Catalytic Cycle for the Hiyama-Denmark Cross-Coupling.
Quantitative Data: Base-Mediated Cross-Coupling of Arylsilanols

The fluoride-free activation of silanols has been applied to a wide range of substrates with excellent results.

EntryAryl Halide (R¹-X)Aryl(dimethyl)this compound (R²-Si(Me)₂OH)BaseCatalyst/LigandYield (%)Reference
14-Iodoacetophenone(4-Methoxyphenyl)dimethylthis compoundCs₂CO₃Pd₂(dba)₃ / Ph₃As95[7]
24-Bromobenzonitrile(4-Methoxyphenyl)dimethylthis compoundCs₂CO₃Pd₂(dba)₃ / dppb92[7]
31-Iodonaphthalene(Thiophen-2-yl)dimethylthis compoundNaHPd₂(dba)₃·CHCl₃88[7]
4Methyl 4-iodobenzoate(Furan-2-yl)dimethylthis compoundNaHPd₂(dba)₃·CHCl₃91[7]
51-Iodo-4-nitrobenzene(E)-Styrenyldimethylthis compoundKOSiMe₃[Pd(dba)₂]85[17]

(dba = dibenzylideneacetone; dppb = 1,4-bis(diphenylphosphino)butane)

Experimental Protocol: Pd-Catalyzed Cross-Coupling of an Arylthis compound

The following is a general procedure for the base-mediated coupling of an aryl bromide with an arylthis compound.[7]

  • To an oven-dried flask are added the aryl bromide (1.0 eq), the aryldimethylthis compound (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • The flask is evacuated and backfilled with argon.

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and 1,4-bis(diphenylphosphino)butane (dppb, 4 mol%) are added, followed by anhydrous toluene.

  • The mixture is heated to 110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the biaryl product.

Silanols as Bifunctional Intermediates

Silanols can serve multiple roles within a single synthetic sequence, acting as both a directing group and a reactive handle. This bifunctionality streamlines complex syntheses by reducing the number of required steps.

Silanols as Directing Groups in C-H Functionalization

The hydroxyl moiety of a this compound can act as a weakly coordinating, anionic directing group for transition metal-catalyzed C-H functionalization.[9] This strategy allows for high regioselectivity, typically at the ortho position of an aromatic ring to which the this compound is tethered. A common workflow involves the temporary installation of a this compound-containing group onto a substrate (e.g., a phenol), followed by the directed C-H functionalization, and concluding with the facile removal of the silyl group to reveal the functionalized product.[9] This approach has been successfully applied to C-H alkenylation, oxygenation, and carboxylation reactions.[9]

CH_Activation_Workflow substrate Substrate (e.g., Phenol) silylated Silylated Substrate (this compound DG attached) substrate->silylated DG Installation (e.g., + R₂SiHCl) functionalized ortho-Functionalized Intermediate silylated->functionalized Pd-Catalyzed C-H Activation product Final Product (DG Removed) functionalized->product DG Removal (e.g., + TBAF)

Caption: Workflow for this compound-Directed C-H Functionalization.
Dual Role in Peptide Synthesis

In the field of peptide chemistry, silanols have been ingeniously employed as bifunctional groups for the late-stage modification of tyrosine (Tyr) residues.[14][20] A silyl group is first installed on the phenolic hydroxyl of tyrosine, where it serves as a protecting group (PG) compatible with solid-phase peptide synthesis (SPPS).[20][21] Subsequently, the same this compound moiety functions as a directing group (DG) to guide a palladium catalyst for the site-selective ortho-olefination of the tyrosine ring.[14][20] After the C-H functionalization is complete, the silyl group can be cleanly removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[20] This strategy avoids a separate directing group installation step, enhancing synthetic efficiency.[20][21]

Peptide_Functionalization tyr_peptide Tyrosine in Peptide silylated_tyr Silylated Tyrosine (this compound acts as PG) tyr_peptide->silylated_tyr Silylation olefinated_tyr ortho-Olefinated Tyrosine (this compound acts as DG) silylated_tyr->olefinated_tyr Pd-Catalyzed Olefination final_peptide Modified Peptide (this compound Removed) olefinated_tyr->final_peptide Desilylation (TBAF) dummy1

Caption: Dual Role of Silanols in Late-Stage Peptide Modification.

Applications in Drug Discovery and Development

The unique physicochemical properties of silanols and their precursors are increasingly being leveraged in medicinal chemistry and drug development.

  • Bioisosterism : Replacing a carbon atom with silicon (a "silicon switch") can modulate a drug candidate's metabolic stability, lipophilicity, and potency.[22][23] Silanols, being more acidic and potent hydrogen-bond donors than carbinols, can lead to improved biochemical potency by enhancing interactions with biological targets.[22][24]

  • Drug Delivery : The surfaces of mesoporous silica nanoparticles (MSNs) are rich in this compound groups.[25] These groups can be functionalized to covalently attach drug molecules, often via stimulus-responsive linkers, for targeted drug delivery systems.[25] Furthermore, silica surfaces with ultrahigh this compound densities have been shown to dramatically increase the solubility of poorly soluble drugs through a competitive adsorption-desorption mechanism with water.[26]

Conclusion

Silanols have transitioned from being simple hydrolysis products to playing a central and multifaceted role as key intermediates in organic synthesis. Their unique reactivity, acidity, and ability to engage in transition metal catalysis have enabled the development of novel and efficient synthetic methodologies. From serving as transient nucleophiles in cross-coupling reactions to acting as removable directing groups for precise C-H functionalization, silanols provide chemists with a powerful and versatile tool. As the demand for more efficient and selective synthetic routes grows, particularly in the fields of materials science and drug discovery, the strategic use of this compound intermediates is poised to become even more widespread.

References

Probing the Architecture of Silanol Hydrogen Bonding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Silanols (R₃SiOH), with their hydroxyl group bonded to a silicon atom, are fundamental structures in chemistry, materials science, and pharmacology. The inherent polarity of the Si-O-H group facilitates the formation of hydrogen bonds, which profoundly influence the physical and chemical properties of silanol-containing compounds, including their solubility, acidity, crystal packing, and interactions with biological targets. This technical guide provides an in-depth exploration of the hydrogen bonding in this compound structures, presenting quantitative data, detailed experimental protocols, and visualizations of the intricate networks they form.

Quantitative Analysis of this compound Hydrogen Bonds

The strength and geometry of hydrogen bonds in silanols can be characterized by various parameters obtained through spectroscopic and computational methods. A summary of key quantitative data is presented in Table 1.

ParameterMethodThis compound Type / SystemTypical ValuesReferences
¹H NMR Chemical Shift (δ) Solid-State NMRIsolated Silanols~2.0 ppm[1]
Hydrogen-bonded Silanols3.8 - 7.8 ppm[1][2][3]
²⁹Si NMR Chemical Shift (δ) Solid-State NMRQ² (geminal) Si with H-bonds~-87 to -91 ppm[1][2][3]
Q³ (single) Si with H-bonds~-98 ppm[1][2][3]
O···O Distance X-ray Crystallography, NMR CorrelationThis compound-Water~2.8 Å[1][2][3]
This compound-Silanol2.66 - 2.75 Å[4]
O-H···N Distance X-ray CrystallographyThis compound-Amine2.73 - 2.82 Å[4]
H···O Distance Ab initio MD SimulationsStrong this compound-Silanol H-bonds< 2.0 Å[5]
Weak this compound-Silanol H-bonds> 2.0 Å[5]
FTIR Stretching Frequency (νOH) FTIR SpectroscopyIsolated Silanols~3740 cm⁻¹[6][7]
Weakly H-bonded Silanols~3670 cm⁻¹[7]
Moderately to Strongly H-bonded Silanols3000 - 3525 cm⁻¹[6][7]
Hydrogen Bond Energy (EHB) Computational ChemistryDisiloxane⋯this compound-6.2 to -12.5 kJ/mol[8][9]
This compound⋯this compound-14.5 kJ/mol[8][9]

Experimental Protocols for Characterizing this compound Hydrogen Bonding

The elucidation of hydrogen bonding in this compound structures relies on a combination of spectroscopic and analytical techniques. Detailed methodologies for key experiments are outlined below.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful tool for probing the local environment of silicon and hydrogen atoms, providing insights into the nature and strength of hydrogen bonds.

Methodology:

  • Sample Preparation: this compound-containing samples are packed into a zirconia rotor. For studying interactions with water, samples may be hydrated to a controlled level.

  • Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

  • ¹H MAS NMR:

    • Acquire single-pulse ¹H MAS NMR spectra to identify different proton environments. Isolated this compound protons typically resonate around 2.0 ppm, while hydrogen-bonded protons are shifted downfield to 3.8-7.8 ppm.[1]

  • ²⁹Si MAS and Cross-Polarization (CP)/MAS NMR:

    • Acquire single-pulse ²⁹Si MAS spectra with long relaxation delays for quantitative analysis of different silicon sites (e.g., Q², Q³).

    • Perform ²⁹Si CP/MAS experiments to enhance the signal of silicon atoms in proximity to protons. The contact time can be varied to probe the strength of the dipolar coupling, which is related to the Si-H distance.

  • ²⁹Si{¹H} Heteronuclear Correlation (HetCor) NMR:

    • This 2D NMR experiment correlates the chemical shifts of ²⁹Si and ¹H nuclei that are close in space.

    • The presence of a cross-peak between a specific ²⁹Si resonance and a downfield ¹H resonance provides direct evidence of a hydrogen bond between that this compound group and another species.[2][3]

  • Data Analysis:

    • Correlate ¹H chemical shifts with O···O distances using established empirical correlations to estimate hydrogen bond lengths.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to the vibrational modes of the O-H group and is widely used to distinguish between free and hydrogen-bonded silanols.

Methodology:

  • Sample Preparation: Samples can be prepared as self-supporting wafers for transmission measurements or analyzed using diffuse reflectance (DRIFTS) or attenuated total reflectance (ATR) techniques. The sample environment can be controlled (e.g., vacuum, temperature, gas atmosphere) to study the effect on hydrogen bonding.

  • Instrumentation: A standard FTIR spectrometer with a suitable detector (e.g., MCT) is used.

  • Spectral Acquisition:

    • Record spectra in the mid-infrared region (4000-400 cm⁻¹). The region of interest for this compound O-H stretching is typically 3800-3000 cm⁻¹.

    • A narrow band around 3740 cm⁻¹ is characteristic of isolated, non-hydrogen-bonded silanols.[6][7]

    • Broader bands at lower wavenumbers (3000-3600 cm⁻¹) indicate the presence of hydrogen-bonded silanols. The extent of the redshift correlates with the strength of the hydrogen bond.[6][7]

  • Data Analysis:

    • Deconvolution of the broad hydrogen-bonded O-H band can provide information on the distribution of different types of hydrogen bonds.

    • Difference spectroscopy can be used to study the perturbation of this compound groups upon adsorption of probe molecules.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the atomic positions in a crystalline solid, allowing for the direct determination of hydrogen bond geometries.

Methodology:

  • Crystal Growth: High-quality single crystals of the this compound compound or its co-crystal with a hydrogen bond acceptor/donor are grown.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, including those of the hydrogen atoms involved in hydrogen bonding.

  • Data Analysis:

    • Measure key geometric parameters such as O···O, O···N, and H···O distances and O-H···O angles to precisely define the hydrogen bonding network.[4]

Visualization of this compound Hydrogen Bonding Networks

The following diagrams, generated using the DOT language, illustrate the fundamental hydrogen bonding motifs and experimental workflows associated with the study of silanols.

Silanol_Hydrogen_Bonding_Motifs cluster_isolated Isolated this compound cluster_dimer This compound-Silanol Dimer cluster_chain This compound Chain cluster_water This compound-Water Interaction isolated R₃Si-O-H silanol1 R₃Si-O-H silanol2 R₃Si-O-H silanol1->silanol2 H-bond s1 ...-O-H s2 R₃Si s1->s2 s3 -O-H s2->s3 s3->s2 H-bond s4 R₃Si s3->s4 s5 -O-H... s4->s5 silanol_w R₃Si-O-H water H₂O silanol_w->water H-bond

Caption: Common hydrogen bonding motifs in this compound structures.

Experimental_Workflow_Silanol_H_Bonding sample This compound Sample nmr Solid-State NMR (¹H, ²⁹Si, HetCor) sample->nmr ftir FTIR Spectroscopy sample->ftir xrd X-ray Crystallography (single crystal) sample->xrd comp Computational Modeling (DFT, MD) sample->comp data_nmr Chemical Shifts Dipolar Couplings Connectivity nmr->data_nmr data_ftir Vibrational Frequencies (νOH) ftir->data_ftir data_xrd Bond Distances Bond Angles Crystal Packing xrd->data_xrd data_comp H-bond Energies Geometries Dynamics comp->data_comp analysis Integrated Analysis of Hydrogen Bonding Network data_nmr->analysis data_ftir->analysis data_xrd->analysis data_comp->analysis

Caption: Workflow for the characterization of this compound hydrogen bonding.

Silanol_Classification_and_H_Bonding This compound This compound Species isolated Isolated (Non-H-bonded) This compound->isolated Steric hindrance h_bonded Hydrogen-Bonded This compound->h_bonded donor Proton Donor h_bonded->donor acceptor Proton Acceptor h_bonded->acceptor donor_acceptor Donor & Acceptor h_bonded->donor_acceptor dimer Dimers donor->dimer chains Chains/Networks donor->chains water_complex Complexes with Water donor->water_complex other_complex Complexes with other molecules (e.g., amines) donor->other_complex acceptor->dimer acceptor->chains acceptor->water_complex acceptor->other_complex donor_acceptor->chains

Caption: Classification of silanols based on hydrogen bonding.

Conclusion

The propensity of silanols to form hydrogen bonds is a defining feature of their chemistry. A multi-technique approach, combining solid-state NMR, FTIR spectroscopy, X-ray crystallography, and computational modeling, is essential for a comprehensive understanding of these interactions. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to investigate the intricate hydrogen bonding networks in this compound-containing systems, which is crucial for the rational design of new materials and therapeutic agents.

References

An In-depth Technical Guide to Organosilanol Chemistry and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organosilanols

Organosilanols are a class of organosilicon compounds that feature at least one hydroxyl (–OH) group directly bonded to a silicon atom.[1] As the silicon analogues of alcohols, they possess the general structure R(n)Si(OH)({4-n}), where 'R' represents an organic substituent. This structure imparts unique chemical properties that distinguish them from their carbon-based counterparts. Organosilanols are generally more acidic and more basic than corresponding alcohols, a characteristic that, along with their ability to form strong hydrogen-bonding networks, governs their reactivity and structural diversity.[1]

Organosilanols are classified based on the number of hydroxyl groups attached to the silicon center:

  • Organosilanols: Contain one hydroxyl group (e.g., trimethylsilanol).

  • Organosilanediols: Contain two hydroxyl groups (e.g., diphenylsilanediol).

  • Organosilanetriols: Contain three hydroxyl groups (e.g., phenylsilanetriol).[1]

These compounds serve as crucial intermediates in silicone chemistry, acting as precursors to siloxanes through condensation reactions.[2] Their unique reactivity also makes them valuable as building blocks in materials science, as powerful nucleophiles in organic synthesis, and as innovative scaffolds in medicinal chemistry.

Key Physicochemical Properties

The reactivity and utility of organosilanols are dictated by their distinct electronic and structural features. A key property is their acidity, which is significantly higher than that of analogous alcohols. For instance, the pKa of trimethylthis compound is approximately 11, making it considerably more acidic than tert-butanol (pKa ~19).[3] This enhanced acidity facilitates their deprotonation to form highly reactive silanolates.

Table 1: pKa Values of Representative Silanols

Compound Name Structure pKa (in H₂O, unless noted) Reference(s)
Trimethylthis compound (CH₃)₃SiOH ~11 [3]
Diphenylsilanediol (C₆H₅)₂Si(OH)₂ 12.06 (Predicted)
Surface Silanols (acidic sites) ≡SiOH 4.5 - 5.5
Surface Silanols (basic sites) ≡SiOH 8.5 - 9.9
{(F₃C)₃CO}₃SiOH {(F₃C)₃CO}₃SiOH 11.2 (Calculated in MeCN) [4]

Synthesis and Characterization

The primary methods for synthesizing organosilanols are the hydrolysis of organohalo- or organoalkoxysilanes and the oxidation of hydrosilanes. Careful control of reaction conditions is essential to prevent the self-condensation of the resulting silanols into siloxanes.

Key Synthetic Methodologies

Hydrolysis of Halosilanes: This is the most common route, where a chlorosilane is reacted with water. The reaction generates hydrochloric acid (HCl), which can catalyze the condensation of the this compound product. Therefore, an acid acceptor, such as a weak base like aniline or sodium bicarbonate, is typically used to neutralize the HCl as it forms.

Hydrolysis of Alkoxysilanes: Alkoxysilanes hydrolyze under acidic or basic conditions to yield silanols and the corresponding alcohol. This method can be advantageous for substrates sensitive to the harsh conditions of chlorosilane hydrolysis.

Oxidation of Hydrosilanes: A variety of oxidizing agents can convert the Si-H bond of a hydrosilane into a Si-OH group. This method is particularly useful for preparing silanols from precursors that are readily available via hydrosilylation reactions.

Experimental Protocols

Protocol 2.2.1: Synthesis of Diphenylsilanediol via Hydrolysis of Diphenyldichlorosilane

This protocol is adapted from the procedure described by Tatlock and Rochow.

  • Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Reagents: To the flask, add a stirred suspension of sodium bicarbonate (e.g., 21 g, 0.25 mol) in 200 mL of diethyl ether.

  • Addition: Slowly add a solution of diphenyldichlorosilane (e.g., 25.3 g, 0.1 mol) in 50 mL of diethyl ether through the dropping funnel over 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.

  • Workup: Filter the reaction mixture to remove sodium chloride and any unreacted sodium bicarbonate.

  • Isolation: Reduce the volume of the ethereal filtrate by rotary evaporation until precipitation of the product begins.

  • Purification: Cool the solution in an ice bath to complete crystallization. Collect the white, crystalline diphenylsilanediol by filtration, wash with a small amount of cold ether, and dry under vacuum. A typical yield is around 90-95%.

Characterization of Organosilanols

Standard spectroscopic techniques are used to confirm the structure and purity of organosilanols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the organic substituents and the Si-OH proton, which typically appears as a broad singlet whose chemical shift is sensitive to solvent and concentration.[5] ²⁹Si NMR provides direct information about the silicon environment.[6]

  • Infrared (IR) Spectroscopy: A sharp absorption band around 3690 cm⁻¹ is characteristic of the free O-H stretching vibration of the this compound group. Broader bands at lower frequencies indicate hydrogen bonding.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Table 3: Spectroscopic Data for Organothis compound Characterization

Technique Functional Group Characteristic Signal / Absorption Reference(s)
¹H NMR Si-OH Variable, broad singlet (depends on solvent/concentration) [5]
²⁹Si NMR R₃Si OH Chemical shift depends on substituents [6]
IR Spectroscopy Si-OH (free) ~3690 cm⁻¹ (sharp)
IR Spectroscopy Si-OH (H-bonded) 3200-3400 cm⁻¹ (broad)

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Caption: General experimental workflow for organothis compound synthesis.

Applications in Organic Synthesis

Organosilanols are versatile reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

Hiyama Cross-Coupling

The Hiyama coupling is a carbon-carbon bond-forming reaction between an organosilane and an organic halide.[6] A key advantage of using organosilanols (or their silanolate salts) is that the reaction can proceed under milder, fluoride-free conditions, circumventing a major limitation of traditional Hiyama couplings that use organoalkoxysilanes. This approach, often termed the Hiyama-Denmark coupling, relies on activation with a Brønsted base to generate a reactive silanolate in situ.

The following diagram illustrates the catalytic cycle for the base-activated Hiyama-Denmark cross-coupling reaction.

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// Invisible nodes for labels reductive_elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; transmetal [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; oxidative_add [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"];

// Edges pd0 -> pd_complex [label="R¹-X"]; pd_complex -> silanolate_complex [label="R²Si(R)₂O⁻ M⁺"]; silanolate_complex -> pd0 [label="R¹-R²"];

// Position labels pd_complex -> oxidative_add [style=invis, len=0.5]; silanolate_complex -> transmetal [style=invis, len=0.5]; pd0 -> reductive_elim [style=invis, len=0.5];

// Styling pd0 [fillcolor="#FBBC05", fontcolor="#202124"]; pd_complex [fillcolor="#4285F4", fontcolor="#FFFFFF"]; silanolate_complex [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Caption: Catalytic cycle of the Hiyama-Denmark cross-coupling.

Protocol and Quantitative Data

Protocol 3.2.1: General Procedure for Pd-Catalyzed Cross-Coupling of (4-Methoxyphenyl)dimethylthis compound

This protocol is representative of conditions used for Hiyama-Denmark couplings.

  • Setup: To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 mmol), (4-methoxyphenyl)dimethylthis compound (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Catalyst/Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).

  • Solvent: Add anhydrous dioxane (5 mL) via syringe.

  • Reaction: Seal the vial and heat the mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the biaryl product.

The efficiency of this reaction is demonstrated in the table below, summarizing yields for various aryl halides.

Table 2: Hiyama Cross-Coupling of (4-Methoxyphenyl)dimethylthis compound with Aryl Halides

Entry Aryl Halide Catalyst (mol%) Ligand/Additive Base Yield (%)
1 4-Iodoanisole Pd₂(dba)₃ (1) Ph₃As Cs₂CO₃ 95
2 4-Bromoanisole Pd(OAc)₂ (2) dppb Cs₂CO₃ 88
3 1-Iodonaphthalene Pd₂(dba)₃ (1) Ph₃As Cs₂CO₃ 92
4 2-Bromopyridine Pd(OAc)₂ (2) dppb Cs₂CO₃ 75
5 4-Bromobenzonitrile Pd(OAc)₂ (2) dppb Cs₂CO₃ 91

Data compiled from representative literature procedures. Yields are for isolated products.

Applications in Drug Development and Materials Science

The unique properties of organosilanols make them attractive for applications ranging from advanced polymers to therapeutic agents.

Materials Science

In materials science, organosilanols are used as surface modifiers and coupling agents to enhance adhesion between organic polymers and inorganic substrates like glass or metal.[7] They are also key precursors for silicone resins. For example, diphenylsilanediol can be incorporated into epoxy resins to improve properties such as salt spray resistance, a critical attribute for protective coatings.[4] The hydroxyl groups of the silanediol react with the epoxy polymer backbone, introducing stable Si-O-C linkages.[4]

Drug Development and Medicinal Chemistry

The substitution of a carbon atom with silicon (a "sila-substitution") can modulate a drug's pharmacological profile. Silanols (R₃SiOH) can act as bioisosteres of carbinols (R₃COH), offering altered lipophilicity, metabolic stability, and hydrogen bonding capabilities.[8]

Silanediols as Transition-State Analogues: Of particular importance is the use of silanediols as stable mimics of the tetrahedral transition state formed during peptide bond hydrolysis by proteases.[9] Enzymes like HIV protease and angiotensin-converting enzyme (ACE) work by stabilizing this transient, hydrated intermediate. A silanediol can effectively mimic the geometry and hydrogen bonding pattern of this state, leading to potent and specific enzyme inhibition.[9][10]

The diagram below illustrates this concept, showing how a silanediol inhibitor mimics the tetrahedral intermediate of peptide hydrolysis within a protease active site.

// Explanatory connection TransitionState -> Silanediol [style=dashed, constraint=false, label="Mimicked by", color="#5F6368", fontcolor="#202124"]; }

Caption: Silanediols act as stable mimics of the protease transition state.

Protocol 4.2.1: General In Vitro Assay for Protease Inhibition (e.g., Cathepsin B)

This protocol outlines a general method for determining the inhibitory constant (IC₅₀) of a compound against a protease using a fluorogenic substrate.

  • Reagents: Prepare assay buffer (e.g., 40 mM citrate phosphate, 1 mM EDTA, 5 mM DTT, pH 5.5). Prepare stock solutions of the protease (e.g., human Cathepsin B), a fluorogenic substrate (e.g., Z-Arg-Arg-AMC), and the silanediol inhibitor in DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add the assay buffer. Add serial dilutions of the inhibitor to the wells. Include control wells with DMSO only (no inhibitor) and wells without enzyme (background).

  • Enzyme Addition: Add the protease solution to all wells except the background controls and mix. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader. Measure the rate of increase in fluorescence (e.g., Excitation: 380 nm, Emission: 460 nm) over 10-15 minutes.

  • Data Analysis: Subtract the background fluorescence rate. Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11][12]

While extensive tables of IC₅₀ values for silanediol inhibitors are specific to proprietary drug discovery programs, published research confirms their high potency. For example, complex silanediols have been shown to inhibit angiotensin-converting enzyme (ACE) at nanomolar concentrations.[9]

Conclusion and Future Outlook

Organothis compound chemistry is a mature yet continually evolving field. The fundamental reactivity of the Si-OH group provides a powerful platform for innovation across multiple scientific disciplines. In organic synthesis, the development of milder, base-activated cross-coupling reactions has solidified the role of organosilanols as practical and less toxic alternatives to traditional organometallic reagents. In materials science, their ability to bridge organic and inorganic domains continues to drive the creation of advanced composites and functional coatings. For drug development professionals, the concept of silanediols and silanetriols as transition-state analogues presents a compelling strategy for designing potent and selective enzyme inhibitors. Future research will likely focus on developing novel catalytic methods for asymmetric this compound synthesis, expanding their application in stereoselective reactions, and further exploring the therapeutic potential of sila-substituted bioactive molecules.

References

theoretical studies of silanol structure and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical S.tudies of Silanol Structure and Reactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silanols, chemical compounds containing a silicon-hydroxyl (Si-OH) functional group, are of paramount importance across diverse scientific and industrial domains. They are fundamental to the chemistry of silicones, serve as key intermediates in sol-gel processes, and define the surface chemistry of silica and silicate minerals.[1][2] The reactivity of the this compound group, particularly its capacity for hydrogen bonding and condensation, governs the behavior of silica-based materials in applications ranging from chromatography and catalysis to drug delivery systems and biomedical devices.[3]

Theoretical and computational chemistry provides an indispensable lens through which to investigate the intricate details of this compound structure and reactivity at a molecular level.[4] Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, allow for the precise determination of geometric parameters, vibrational frequencies, and reaction energetics that are often challenging to measure experimentally.[5][6] These computational approaches enable the exploration of reaction mechanisms, the prediction of acidity, and the simulation of complex interfacial phenomena, such as the interaction of silanols with water and other molecules.[7][8][9] This technical guide offers a comprehensive overview of the theoretical studies that have illuminated the fundamental principles of this compound chemistry, with a focus on structure, reactivity, and the computational methodologies employed.

Theoretical Understanding of this compound Structure

The structure of the this compound group dictates its chemical behavior. Theoretical studies have been instrumental in defining its geometric parameters, vibrational characteristics, and the nature of its interactions, particularly hydrogen bonding.

Molecular Geometry

Computational models have provided precise data on the geometry of the this compound group. The Si-O bond distance is typically calculated to be around 1.65 Å.[1] The specific bond lengths and angles are influenced by the nature of the other substituents on the silicon atom and the local environment. For instance, in theoretical studies of MFI zeolite nanosheets, the Si-OH bond length was found to elongate from a bulk value of 1.625 Å to an average of 1.637 Å at the surface.[10]

Vibrational Properties

The vibrational modes of the this compound group are sensitive to its chemical environment and have been extensively studied using computational methods to aid in the interpretation of experimental infrared (IR) and Raman spectra.[6][11] Key vibrational modes include the O-H stretch (νOH), the Si-O(H) stretch (νSi-OH), and the Si-O-H bend (δOH). Quantum calculations have helped to clarify assignments for these vibrations, which can be complex due to coupling with other modes.[5][11]

Hydrogen Bonding

One of the most critical features of this compound chemistry is the strong tendency of the Si-OH group to form hydrogen bonds.[2] This is a consequence of the high acidity of the this compound proton.[2] Ab initio molecular dynamics simulations have shown that hydrogen bonds between surface silanols (SiOH···OHSi) can be very strong (H···O < 2Å) and are often preserved even at the interface with liquid water.[3] In some cases, cooperative interactions between silanols and water molecules can lead to the formation of hydrogen bond rings, further strengthening these interactions.[3][12] These hydrogen-bonded networks are crucial in determining the surface properties of silica and its role in adsorption and catalysis.[13][14]

Classification of Surface Silanols

On silica surfaces, silanols can be classified based on their local connectivity. Theoretical models are essential for understanding the distinct properties of these different types.

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// Edges Start -> Isolated [label="Not interacting\nwith neighbors"]; Start -> Interacting; Interacting -> Geminal [label="On same Si atom"]; Interacting -> Vicinal [label="On adjacent Si atoms,\nseparated by siloxane"]; Interacting -> HBonded [label="Close enough for\nH-bonding"]; }

Caption: Classification of this compound groups on a silica surface.

Theoretical Insights into this compound Reactivity

Computational studies have provided deep insights into the various reactions that silanols undergo, including acid-base chemistry, condensation, and interactions with electrophiles and nucleophiles.

Acidity and Basicity

The acidity of silanols is a key determinant of their reactivity.[2] DFT-based molecular dynamics simulations have been used to directly calculate the pKa of different types of surface silanols without fitting to experimental data.[7] These studies revealed that the acidity is highly dependent on the local structure; for example, on quartz surfaces, "out-of-plane" silanols are strongly acidic (pKa = 5.6), while "in-plane" silanols are much weaker acids (pKa = 8.5).[7] The deprotonation of silanols by hydroxide ions (OH⁻) and their protonation by hydronium (H₃O⁺) have been shown to be rapid, exothermic processes with no significant activation energy, occurring via a concerted "water wire" proton transfer mechanism.[15]

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// Edges this compound -> Silanolate [label="Deprotonation"]; Base -> this compound [style=invis]; this compound -> Protonated [label="Protonation"]; Acid -> this compound [style=invis];

// Invisible nodes for alignment {rank=same; Base; this compound; Acid;} {rank=same; ConjAcid; Silanolate;} {rank=same; ConjBase; Protonated;}

// Reaction arrows edge[arrowhead=vee, color="#202124"]; {Base, this compound} -> {Silanolate, ConjAcid} [label="+"]; {Acid, this compound} -> {Protonated, ConjBase} [label="+"]; }

Caption: Acid-base reactivity pathways of a this compound group.

Condensation Reactions

The condensation of two this compound groups to form a siloxane bridge (Si-O-Si) and a water molecule is a cornerstone of silica chemistry and the sol-gel process.[1][16]

2 R₃SiOH → R₃Si-O-SiR₃ + H₂O[1]

Theoretical calculations have elucidated the mechanisms of this reaction under different pH conditions.[17][18]

  • Acid-Catalyzed Mechanism: In acidic media, the reaction is initiated by the protonation of a this compound oxygen. This makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by another neutral this compound molecule.[18]

  • Base-Catalyzed Mechanism: Under basic conditions, a this compound is deprotonated to form a highly nucleophilic silanolate anion, which then attacks the silicon atom of a neutral this compound molecule.[17]

Ab initio calculations have shown that factors like the protonation of the siloxane oxygen and basic assistance to the nucleophile (e.g., via hydrogen-bonded water clusters) are crucial in lowering the energy barrier for the reverse reaction, the hydrolysis of the siloxane bond.[19]

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// Edges Reactants -> TS_Acid [label="Acid-Catalyzed\n(+H⁺)"]; TS_Acid -> Products [label="(-H⁺)"]; Reactants -> TS_Base [label="Base-Catalyzed\n(-H⁺)"]; TS_Base -> Products [label="(+H⁺)"]; }

Caption: General pathways for this compound condensation.

Reactivity with Electrophiles and Nucleophiles

The this compound group exhibits amphoteric behavior, reacting with both electrophiles and nucleophiles. Organosilanols are effective nucleophiles in palladium-catalyzed cross-coupling reactions (Hiyama coupling). The reactivity can be enhanced by converting the this compound to a more nucleophilic silanolate in situ using a base. Computational studies can model the potential energy surfaces of these catalytic cycles to understand substrate scope and reaction efficiency.[20] Conversely, the oxygen atom of the this compound can act as a nucleophile, for example, in reactions with electrophilic silanes.

Quantitative Data from Theoretical Studies

Theoretical calculations yield a wealth of quantitative data. The following tables summarize key parameters for this compound and related species as determined by various computational methods.

Table 1: Calculated Structural and Vibrational Parameters for Silanols
ParameterSpecies/SystemCalculated ValueMethod/Basis SetReference
Bond Length
Si-O DistanceGeneral this compound~1.65 ÅN/A[1]
Si-OH DistancePure-silica MFI (Bulk)1.625 ÅDFT[10]
Si-OH DistancePure-silica MFI (Surface)1.637 Å (avg)DFT[10]
Vibrational Freq.
νSi-(OH)Alkylsilanols to Silica Clusters790-1030 cm⁻¹Quantum Calculations[5][21]
δOHAlkylsilanols to Silica Clusters790-900 cm⁻¹Quantum Calculations[5][21]
νSi-(OD)Isotopic Exchange Models790-1010 cm⁻¹Quantum Calculations[5][21]
δODIsotopic Exchange Models580-640 cm⁻¹Quantum Calculations[5][21]
Table 2: Calculated Acidity and Reaction Energetics
ParameterSystem/ReactionCalculated ValueMethodReference
Acidity (pKa)
Out-of-plane this compoundQuartz-Water Interface5.6DFTMD[7]
In-plane this compoundQuartz-Water Interface8.5DFTMD[7]
Gas-Phase Acidity
ΔH°acid (SiH₃OH)Silane Hydrolysis356.2 kcal/mol (0 K)G2 Theory[22]
Reaction Enthalpy
ΔH (H-Si NP + this compound)This compound functionalization of H-Si NP-16.9 kcal/molwB97XD/6-311+G(d,p)[23]

Computational Methodologies

The theoretical investigation of silanols relies on a range of sophisticated computational protocols. The accuracy of the results is highly dependent on the chosen level of theory and basis set.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical method for studying this compound systems due to its favorable balance of accuracy and computational cost.[4][24]

  • Functionals: Common functionals include hybrid functionals like B3LYP and dispersion-corrected functionals such as PBE-D or wB97XD, which are important for accurately describing non-covalent interactions like hydrogen bonding.[23][25][26]

  • Applications: DFT is used to perform geometry optimizations, calculate vibrational frequencies, determine reaction pathways, and compute NMR chemical shifts.[26][27]

Ab Initio Methods

These methods are based on first principles without empirical parameterization.

  • Hartree-Fock (HF) and Post-HF: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT but are computationally more demanding.[22] They are often used for smaller model systems or as benchmarks.

  • Ab Initio Molecular Dynamics (AIMD): This technique, often based on DFT, simulates the dynamic evolution of a system, providing insight into processes at interfaces, such as the interaction between silica surfaces and liquid water.[3][7][28] It is particularly useful for calculating properties like pKa in solution and observing proton transfer events.[7][15]

Basis Sets

The choice of basis set is critical for obtaining reliable results. Pople-style basis sets, such as 6-31G(d) or 6-311++G(2df,2pd), are commonly employed.[22] The inclusion of polarization (d,p) and diffuse (++) functions is essential for accurately describing the electronic structure of the hydroxyl group and anionic species.

Typical Computational Workflow

A theoretical study of a this compound reaction typically follows a standardized workflow to ensure rigorous and reproducible results.

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// Edges Model -> Method; Method -> Opt; Opt -> Freq; Opt -> TS; TS -> Freq [label="Confirm 1 imag. freq."]; TS -> IRC; IRC -> {Opt, Analysis}; Freq -> Analysis; Opt -> Energy; Energy -> Analysis; }

Caption: A typical workflow for computational studies.

Conclusion

Theoretical studies, grounded in the principles of quantum mechanics, have profoundly advanced our understanding of this compound structure and reactivity. Computational methods like DFT and AIMD provide unparalleled molecular-level detail on everything from bond lengths and vibrational modes to complex reaction mechanisms and the dynamic behavior of silica-water interfaces. The quantitative data and mechanistic insights derived from these studies are invaluable for the rational design of new materials, the optimization of industrial processes, and the development of novel applications in fields such as medicine and materials science. As computational power continues to grow, theoretical approaches will undoubtedly play an even more significant role in unraveling the complexities of silicon chemistry.

References

discovery and history of silanol compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Silanol Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Silanols, compounds featuring a silicon-hydroxyl (Si-O-H) functional group, are foundational to organosilicon chemistry. Initially considered mere laboratory curiosities, they are now recognized as critical intermediates in the synthesis of silicones, the sol-gel process, and as the functional groups governing the surface chemistry of silica-based materials. This technical guide provides a comprehensive overview of the , detailing the seminal experiments, key structural and quantitative properties, and the fundamental reaction pathways that define their chemistry.

The Dawn of Organosilicon Chemistry and the First this compound

The journey to understanding silanols began with the broader exploration of organosilicon compounds. In 1863, Charles Friedel and James Crafts synthesized the first compound with a silicon-carbon bond, tetraethylsilane (Si(C₂H₅)₄). This pioneering work laid the groundwork for a new field of chemistry.

However, the first isolation of a compound containing the defining Si-O-H group was achieved by Albert Ladenburg in 1871 . Ladenburg prepared triethylthis compound, which he termed "silicol," through the hydrolysis of triethylethoxysilane (Et₃SiOEt).[1] This discovery marked the formal birth of this compound chemistry, although the inherent instability of these compounds posed significant challenges to early researchers. Silanols demonstrated a strong tendency to undergo self-condensation to form siloxane bridges (Si-O-Si), a characteristic that would later prove essential for the formation of silicone polymers.[1]

The Kipping Era: Systematic Exploration

The turn of the 20th century saw the beginning of a systematic and extensive investigation into organosilicon compounds, led by English chemist Frederic S. Kipping . Over a period spanning from 1899 to 1944, Kipping published a remarkable series of 57 papers that established the foundation of modern organosilicon chemistry.[2][3] He was the first to utilize Grignard reagents for the synthesis of a wide variety of alkyl- and arylsilanes, which served as precursors to silanols and their condensation products.[2][4]

It was Kipping who, in 1904, coined the term "silicone" for these new polymers, mistakenly believing the monomeric formula R₂SiO was analogous to ketones (R₂C=O).[5] While the analogy was incorrect, the name persisted. Kipping's work was so fundamental that he is widely regarded as the father of silicone chemistry.[2]

Synthesis of this compound Compounds

Silanols are typically synthesized via two primary routes: the hydrolysis of silicon-heteroatom bonds or the oxidation of silicon-hydrogen bonds.

Hydrolysis of Precursors

The most prevalent method for generating silanols is the hydrolysis of precursors with a labile group, such as a halide, alkoxide, or amine. The hydrolysis of chlorosilanes is the most common industrial route.

  • From Halosilanes : R₃Si–Cl + H₂O → R₃Si–OH + HCl

  • From Alkoxysilanes : R₃Si–OR' + H₂O → R₃Si–OH + R'–OH

  • From Aminosilanes : R₃Si–NR'₂ + H₂O → R₃Si–OH + HNR'₂

The reactivity of the precursor dictates the reaction conditions. Chlorosilanes react vigorously, often instantaneously, with water, while alkoxysilanes hydrolyze more slowly and may require acid or base catalysis.[1]

Oxidation of Hydrosilanes

An alternative pathway involves the oxidation of hydrosilanes (compounds containing an Si-H bond). This method can be advantageous as it avoids the production of corrosive byproducts like HCl. A variety of oxidants, including air, peracids, and permanganate, can be employed, sometimes in the presence of metal catalysts.[6]

  • R₃Si–H + H₂O (in presence of metal catalyst) → R₃Si–OH + H₂

G General Synthesis Routes to Silanols cluster_hydrolysis Hydrolysis Pathways cluster_oxidation Oxidation Pathway Halosilane Halosilane (R₃Si-X) This compound This compound (R₃Si-OH) Halosilane->this compound + H₂O Alkoxysilane Alkoxysilane (R₃Si-OR') Alkoxysilane->this compound + H₂O Aminosilane Aminosilane (R₃Si-NR'₂) Aminosilane->this compound + H₂O Hydrosilane Hydrosilane (R₃Si-H) Hydrosilane->this compound + [O]

General pathways for the synthesis of this compound compounds.

Experimental Protocols: Hydrolysis of Chloromethylsilanes

The following protocol describes a representative lab-scale synthesis of silanols and their subsequent condensation products from chloromethylsilane precursors. This experiment demonstrates the effect of the number of functional groups on the final product structure.

Objective : To synthesize silanols from mono-, di-, and tri-functional chlorosilanes and observe their condensation products.

Materials & Reagents :

  • Chlorotrimethylsilane ((CH₃)₃SiCl)

  • Dichlorodimethylsilane ((CH₃)₂SiCl₂)

  • Trichloromethylsilane (CH₃SiCl₃)

  • Deionized water

  • Test tubes, pipettes, glass rod

  • Universal indicator paper

  • Fume hood, safety glasses, gloves

Procedure :

  • Safety : All chloromethylsilanes react with moisture to release corrosive hydrogen chloride gas. This procedure must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[1][7]

  • Preparation : Label three test tubes M, D, and T. To a separate set of three test tubes, add 2 mL of chlorotrimethylsilane, 2 mL of dichlorodimethylsilane, and 2 mL of trichloromethylsilane, respectively.[1]

  • Hydrolysis of (CH₃)₃SiCl (Monofunctional) : Add 6 mL of water to the test tube containing chlorotrimethylsilane. Observe the reaction. The mixture will initially turn cloudy before separating into two distinct liquid phases.[1] The organic phase is the condensation product, hexamethyldisiloxane.

  • Hydrolysis of (CH₃)₂SiCl₂ (Difunctional) : Add 12 mL of water to the test tube containing dichlorodimethylsilane. A vigorous reaction with gas evolution (HCl) will occur. The product is a slightly viscous liquid, polydimethylsiloxane oil.[1]

  • Hydrolysis of CH₃SiCl₃ (Trifunctional) : Add 18 mL of water to the test tube containing trichloromethylsilane. A strong reaction with gas evolution occurs, and a white solid will form and adhere to the test tube walls.[1] This solid is a cross-linked polysiloxane resin.

  • Analysis : Once the reactions are complete, test the aqueous phase of each mixture with universal indicator paper. A strongly acidic pH of approximately 1 will be observed in all cases due to the formation of HCl.[1]

Quantitative Data and Structural Properties

The chemical and physical properties of silanols are dictated by the polar Si-O bond and the acidic nature of the hydroxyl proton.

PropertyValue / RangeNotes
Structural Parameters
Si-O Bond Length~1.65 Å[3]
Si-O-H Bond Angle~109.5°Varies based on molecular structure and hydrogen bonding.[8]
Acidity (pKa) Silanols are generally more acidic than their carbon analogues (alcohols).[3]
Triethylthis compound (Et₃SiOH)~13.6For comparison, the pKa of tert-butyl alcohol is ~19.[3]
(3-ClC₆H₄)Si(CH₃)₂OH11Electron-withdrawing groups increase acidity.[3]
This compound (H₃SiOH)12.63 (Predicted)[9]
Surface Silanols (Silica)~4.5–5.5 and ~8.5–9.9Silica surfaces exhibit multiple types of silanols with different acidities.[10][11]
Spectroscopic Data
IR: ν(Si-OH), free~3690 cm⁻¹ (sharp)Characteristic sharp peak for non-hydrogen-bonded silanols.[5]
IR: ν(Si-OH), H-bonded3200–3500 cm⁻¹ (broad)Broad absorption due to hydrogen bonding in condensed phases or on surfaces.[12]
IR: δ(Si-O)950–810 cm⁻¹ (broad)Corresponds to the Si-O stretching vibration of the this compound group.[5]
²⁹Si NMR: ≡Si-OH (Q³)-99 to -101 ppmChemical shift for a silicon atom bonded to one hydroxyl and three siloxane bridges.[13]
²⁹Si NMR: =Si(OH)₂ (Q²)-85 to -93 ppmChemical shift for a silicon atom bonded to two hydroxyls and two siloxane bridges.[13]
Table 1: Summary of key quantitative properties of this compound compounds.

Key Reactions of Silanols

Condensation to Siloxanes

The most characteristic reaction of silanols is their condensation to form a siloxane bond (Si-O-Si) with the elimination of water. This reaction can be catalyzed by either acid or base and is the fundamental polymerization step in the formation of silicones. The reaction is reversible, but the equilibrium typically favors the siloxane product.

G This compound Condensation to Disiloxane Silanol1 R₃Si-OH Siloxane R₃Si-O-SiR₃ Silanol1->Siloxane Condensation Silanol2 HO-SiR₃ Silanol2->Siloxane Condensation Water H₂O Siloxane->Water Elimination

Condensation reaction of two this compound molecules.
The Sol-Gel Process

Silanols are crucial, albeit transient, intermediates in the sol-gel process, a versatile method for producing metal oxide materials from small molecule precursors.[1] For silica gels, a common precursor is tetraethoxysilane (TEOS). The process involves a series of hydrolysis and condensation steps.

  • Hydrolysis : The alkoxide groups of TEOS are progressively replaced by hydroxyl groups upon reaction with water, forming various this compound species, including orthosilicic acid (Si(OH)₄).[1][11]

  • Condensation (Sol Formation) : The generated silanols condense with each other or with remaining alkoxide groups, eliminating water or alcohol to form Si-O-Si bridges. This polymerization leads to the formation of small, stable silica particles suspended in the solvent, a state known as a sol.[7][11]

  • Gelation : As the condensation reactions continue, the silica particles link together to form a continuous, three-dimensional network that spans the entire volume of the liquid, trapping the solvent in its pores. This transition from a liquid sol to a solid-like gel is the gelation point.[7]

  • Drying : The solvent is removed from the gel's pores to yield the final solid material. Depending on the drying method, the product can be a dense xerogel or a highly porous, lightweight aerogel.[11]

G Simplified Sol-Gel Workflow from TEOS Precursor TEOS TEOS Precursor Si(OR)₄ Silanols This compound Formation (Si(OH)ₓ(OR)₄₋ₓ) TEOS->Silanols 1. Hydrolysis (+ H₂O) Sol Sol Formation (Colloidal Silica Particles) Silanols->Sol 2. Condensation (- H₂O / ROH) Gel Gelation (3D Si-O-Si Network) Sol->Gel 3. Linkage Final Drying (Xerogel/Aerogel) Gel->Final 4. Solvent Removal

Key stages of the sol-gel process involving this compound intermediates.

Conclusion

From Ladenburg's initial isolation of "silicol" in 1871 to their central role in modern materials science, silanols have evolved from a chemical curiosity into a cornerstone of silicon chemistry. Their unique combination of a polar Si-O bond and an acidic proton makes them highly reactive intermediates, driving the condensation reactions that form the vast array of silicone polymers and enabling the precise construction of inorganic networks via the sol-gel process. The foundational research by pioneers like Ladenburg and Kipping paved the way for a multi-billion dollar industry and continues to inform the development of advanced materials for researchers and drug development professionals today.

References

A Technical Guide to Silanol Nomenclature, Classification, and Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the nomenclature, classification, and analytical methodologies for silanols, tailored for researchers, scientists, and professionals in drug development. Silanols, compounds containing the Si-O-H functional group, are of increasing interest due to their unique chemical properties and growing applications in materials science, organic synthesis, and pharmacology.

Silanol Nomenclature: A Systematic Approach

The systematic naming of silanols follows the nomenclature guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The fundamental principle is to identify the parent silane and indicate the presence of hydroxyl (-OH) groups.

According to IUPAC, the term "this compound" can refer to the parent compound H₃SiOH or, more broadly, to any of its substitution derivatives.[1][2] The nomenclature is analogous to that of alcohols in organic chemistry. The number of hydroxyl groups attached to a single silicon atom is denoted by suffixes such as "-diol" and "-triol".

  • Monosilanols: Contain one hydroxyl group (e.g., Trimethylthis compound, (CH₃)₃SiOH).

  • Silanediols: Contain two hydroxyl groups on the same silicon atom (e.g., Diphenylsilanediol, (C₆H₅)₂Si(OH)₂).[3]

  • Silanetriols: Contain three hydroxyl groups on the same silicon atom (e.g., Methylsilanetriol, CH₃Si(OH)₃).[4][5][6]

For compounds with multiple silicon atoms, such as disilanes, the naming specifies the location of the hydroxyl group. For instance, H₃Si-SiH₂OH is named dithis compound.[7] If the this compound contains one or more organic residues, it is classified as an organothis compound.[8]

Classification of Silanols

Silanols can be classified based on several criteria, including the number of hydroxyl groups and their arrangement on a surface.

Classification by Number of Hydroxyl Groups

This classification is based on the number of -OH groups attached to a single silicon atom:[9]

  • Organosilanetriols: One organic residue and three hydroxyl groups (RSi(OH)₃).

  • Organosilanediols: Two organic residues and two hydroxyl groups (R₂Si(OH)₂).

  • Organosilanols (Monosilanols): Three organic residues and one hydroxyl group (R₃SiOH).

Classification on a Surface

On the surface of silica and related materials, this compound groups are classified by their proximity to each other:

  • Isolated Silanols: Single Si-OH groups that are well-separated from others.

  • Geminal Silanols: Two Si-OH groups attached to the same silicon atom (Q² sites).

  • Vicinal Silanols: Si-OH groups on adjacent silicon atoms that are close enough to interact, often through hydrogen bonding.

Silanol_Classification cluster_by_number Classification by Number of -OH Groups cluster_by_position Classification on a Surface Monothis compound (R3SiOH) Monothis compound (R3SiOH) Silanediol (R2Si(OH)2) Silanediol (R2Si(OH)2) Silanetriol (RSi(OH)3) Silanetriol (RSi(OH)3) Isolated Isolated Geminal Geminal Vicinal Vicinal

Physicochemical Properties of Silanols

Silanols exhibit distinct physicochemical properties that are of significant interest in research and development.

Acidity

Silanols are generally more acidic than their corresponding carbon analogues (alcohols).[1] This increased acidity is attributed to the electropositive nature of silicon relative to carbon. The pKa values of silanols are influenced by the substituents on the silicon atom.

CompoundFormulapKa
Triethylthis compound(C₂H₅)₃SiOH~13.6
Trimethylthis compound(CH₃)₃SiOH~11
(3-Chlorophenyl)dimethylthis compound(3-ClC₆H₄)Si(CH₃)₂OH11
Out-of-plane silanols on quartz-5.6
In-plane silanols on quartz-8.5

Table 1: Approximate pKa values of selected silanols.

Structural Parameters

The geometry of the Si-O-H group is a key determinant of this compound reactivity. The Si-O bond length is typically around 1.6 Å, which is longer than a C-O single bond (~1.4 Å).

ParameterValue
Si-O Bond Length1.58 - 1.63 Å
O-H Bond Length~0.96 Å
Si-O-H Bond Angle~109.5° (in an ideal tetrahedral structure)
Si-O-Si Bond Angle (in disiloxanes)130° - 180°

Table 2: Typical structural parameters of silanols and related compounds.[10][11][12]

Experimental Protocols

Synthesis of Silanols

The synthesis of silanols can be broadly categorized into hydrolytic and non-hydrolytic methods.

a) Hydrolysis of Halosilanes and Alkoxysilanes

This is the most common method for preparing silanols.[8] The reaction involves the hydrolysis of a silicon precursor with a leaving group such as a halide or an alkoxide.

  • Example: Synthesis of Diphenylsilanediol from Diphenyldichlorosilane

    • Dissolve diphenyldichlorosilane in a suitable organic solvent such as acetone.

    • Slowly add this solution to a stirred aqueous solution, often containing a weak base like sodium bicarbonate to neutralize the HCl byproduct.

    • The diphenylsilanediol precipitates as a solid.

    • The crude product is filtered, washed with water, and can be recrystallized from a suitable solvent.

Hydrolysis_Synthesis

b) Oxidation of Hydrosilanes

An alternative route involves the oxidation of hydrosilanes (compounds containing an Si-H bond).

  • Example: Enzymatic Oxidation of a Hydrosilane

    • A wild-type cytochrome P450 monooxygenase (P450BM3) can be used as a biocatalyst.[7][13]

    • The hydrosilane substrate is incubated with the enzyme in a suitable buffer.

    • The reaction proceeds under mild conditions using oxygen as the terminal oxidant.

    • This method offers high selectivity, leaving C-H bonds intact and preventing the formation of disiloxane byproducts.[7][13]

Characterization of Silanols

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR is a powerful tool for characterizing silanols.

  • Protocol for ²⁹Si NMR Analysis:

    • Dissolve the this compound sample in a suitable deuterated solvent.

    • Acquire the ²⁹Si NMR spectrum using a high-field NMR spectrometer. Cross-polarization from ¹H to ²⁹Si (CP/MAS for solid-state) can be used to enhance the signal.[14]

    • The chemical shifts are indicative of the silicon environment:

      • Q⁴ (siloxane bridges): ~ -110 ppm

      • Q³ (single silanols): ~ -100 ppm

      • Q² (geminal silanols): ~ -90 ppm

    • Quantitative analysis can be performed by integrating the signals, though care must be taken due to the long relaxation times of ²⁹Si nuclei.

b) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying the O-H and Si-O vibrations.

  • Protocol for FTIR Analysis:

    • Prepare the sample (e.g., as a KBr pellet for solids, a thin film, or in a suitable solvent).

    • Record the IR spectrum.

    • Characteristic absorption bands for silanols include:

      • Isolated Si-OH stretching: A sharp band around 3740 cm⁻¹.[15]

      • Hydrogen-bonded Si-OH stretching: A broad band in the range of 3200-3600 cm⁻¹.

      • Si-O stretching: A strong absorption in the 800-1100 cm⁻¹ region.

c) X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.

  • Workflow for X-ray Crystallography:

    • Crystallization: Grow a single crystal of the this compound of suitable size and quality. This is often the most challenging step.

    • Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[13]

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined.

XRay_Workflow

Silanols in Drug Development

The unique properties of silanols make them attractive moieties in drug design. The replacement of a carbon atom with a silicon atom (a "sila-substitution") can modulate a drug's physicochemical and pharmacokinetic properties.

Silanols as Enzyme Inhibitors

Silanols, and particularly silanediols, can act as transition state analogues for the tetrahedral intermediates formed during peptide bond hydrolysis by proteases.[16][17][18] This allows them to bind tightly to the active site of these enzymes.

  • Mechanism of Action:

    • The silanediol moiety mimics the hydrated carbonyl (gem-diol) of the transition state.

    • The two hydroxyl groups can chelate the catalytic metal ion (e.g., Zn²⁺) in the active site of metalloproteases.[9]

    • This strong interaction blocks the active site and inhibits the enzyme's function.[19]

Silanediol-containing peptide analogues have been shown to be potent inhibitors of enzymes like angiotensin-converting enzyme (ACE), with IC₅₀ values in the nanomolar range.[9] In contrast, the corresponding methylsilanols are poor inhibitors, highlighting the importance of the dual hydroxyl groups for effective binding.[9]

Enzyme_Inhibition

Silanols in Drug Delivery

The surfaces of silica-based nanomaterials are rich in this compound groups. These can be functionalized to attach drug molecules for targeted delivery. Furthermore, the high density of this compound groups on engineered silica nanoparticles can be exploited to enhance the solubility of poorly soluble drugs through competitive adsorption with water molecules.[20]

This guide provides a foundational understanding of this compound chemistry for researchers. The unique properties of these silicon compounds present numerous opportunities for innovation in both fundamental and applied sciences.

References

The Biorelevance of Silanediols and Silanetriols: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced biological activity and improved pharmacokinetic profiles is perpetual. Organosilicon compounds, particularly silanediols and silanetriols, have emerged as a compelling class of molecules with significant potential in drug design. This technical guide provides an in-depth exploration of the biorelevance of these silicon-based functional groups, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and leverage their unique properties. Silanediols and silanetriols, as isosteres of alcohols and hydrated carbonyls, exhibit distinct physicochemical characteristics, including heightened acidity and enhanced hydrogen bonding capabilities, which can be strategically exploited to design potent and selective enzyme inhibitors and other therapeutic agents. This guide will delve into their synthesis, biological activities, and the experimental methodologies used to evaluate their potential, providing a solid foundation for their application in modern drug discovery.

Chemical Properties and Synthesis of Biorelevant Silanediols and Silanetriols

The unique biorelevance of silanediols and silanetriols stems from their distinct chemical properties compared to their carbon analogues. The silicon atom is more electropositive than carbon, leading to a more polarized Si-O bond and a more acidic hydroxyl proton. This enhanced acidity and the ability to form strong hydrogen bonds are key to their interaction with biological targets.[1]

Synthesis Strategies

The synthesis of biorelevant silanediols and silanetriols often requires specialized strategies to manage their propensity for self-condensation to form siloxanes. Key approaches include:

  • Hydrolysis of Precursors: The most common method involves the controlled hydrolysis of dichlorosilanes, dialkoxysilanes, or silyl ethers.[2] The choice of precursor and reaction conditions is critical to isolate the desired silanol.

  • Asymmetric Synthesis: For chiral silanols, asymmetric synthesis methodologies, such as the use of chiral catalysts or auxiliaries, are employed to achieve high enantioselectivity. Organocatalytic and metal-catalyzed approaches have been successfully developed for the synthesis of Si-stereogenic silanols.[3][4][5]

  • Enzymatic Oxidation: Biocatalytic methods using engineered enzymes, such as cytochrome P450 monooxygenases, offer a green and highly selective route to silanols from hydrosilanes.[6]

A general workflow for the synthesis and purification of a silanediol is depicted below.

G General Synthesis and Purification Workflow for a Silanediol cluster_synthesis Synthesis cluster_purification Purification A Dichlorosilane Precursor B Controlled Hydrolysis A->B H2O/Base C Crude Silanediol B->C D Protection (e.g., TMSCl) C->D E Chromatography D->E F Deprotection (e.g., aq. KOH) E->F G Pure Silanediol F->G

General Synthesis and Purification Workflow for a Silanediol

Biological Activity and Therapeutic Potential

Silanediols and silanetriols have demonstrated significant potential as inhibitors of various enzymes, primarily due to their ability to mimic the transition state of substrate hydrolysis.

Enzyme Inhibition

The tetrahedral geometry of silanediols and silanetriols makes them excellent mimics of the hydrated carbonyl transition states that occur during the enzymatic hydrolysis of amide and ester bonds.[7] This has led to the successful design of potent inhibitors for several classes of enzymes.

Table 1: Quantitative Data for Silanediol and Silanetriol Enzyme Inhibitors

Compound ClassTarget EnzymeInhibitor ExampleIC50KiReference
SilanediolAngiotensin-Converting Enzyme (ACE)Phe-Ala Dipeptide Mimic3.8 - 207 nM-[7]
SilanediolThermolysinPeptidomimetic-41 nM[8]
SilanediolChymotrypsinPeptidomimetic-107 nM[9][10]
SilanetriolAcetylcholinesterase (AChE)Cyclohexylsilanetriol121 ± 3 µM-[7]
Mechanism of Action: Protease Inhibition

Protease inhibitors are a critical class of drugs used to treat viral infections and cancer.[11][12] Silanediol-based protease inhibitors are thought to function by acting as transition-state analogues, binding tightly to the enzyme's active site and preventing the cleavage of their natural protein substrates.[4][13] The silanediol moiety can coordinate with active site metal ions (in metalloproteases) or form key hydrogen bonds with catalytic residues (in serine and aspartic proteases).[4]

Mechanism of Protease Inhibition by a Silanediol

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of silanediols and silanetriols.

Synthesis of a Silanediol Peptide Mimic

This protocol describes a general method for the stereocontrolled synthesis of a silanediol peptide mimic, adapted from the literature.[10]

Materials:

  • Chiral sulfinimine

  • (Methyldiphenylsilyl)lithium

  • Methanolic HCl

  • Triflic acid (TfOH)

  • Trimethylsilyl chloride (TMSCl)

  • Aqueous potassium hydroxide (KOH)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Asymmetric Addition: Treat the chiral sulfinimine with (methyldiphenylsilyl)lithium in an appropriate anhydrous solvent at low temperature to afford the α-(methyldiphenylsilyl)sulfinamide.

  • Deprotection of Sulfinamide: Remove the sulfinamide auxiliary by treating the product from step 1 with methanolic HCl to yield the corresponding amine.

  • Peptide Coupling: Extend the peptide chain using standard peptide coupling protocols.

  • Silanediol Unmasking: Deprotect the diphenylsilyl group by treatment with TfOH followed by aqueous hydrolysis to yield the crude silanediol.

  • Purification:

    • Protect the crude silanediol as its bis-TMS siloxane by reacting with TMSCl.

    • Purify the bis-TMS siloxane by column chromatography.

    • Hydrolyze the purified bis-TMS siloxane with aqueous KOH to obtain the pure silanediol peptide mimic.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method and is suitable for screening the inhibitory activity of silanediols and silanetriols against AChE.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (silanediols/silanetriols) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and plate reader

Procedure:

  • Prepare Reagents:

    • AChE solution (e.g., 0.1 U/mL in phosphate buffer).

    • ATCI solution (e.g., 15 mM in deionized water, prepare fresh).

    • DTNB solution (e.g., 10 mM in phosphate buffer).

    • Prepare serial dilutions of the test compounds in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of phosphate buffer to the blank wells.

    • Add 20 µL of AChE solution to the control and test wells.

    • Add 20 µL of the test compound dilutions to the test wells. Add 20 µL of buffer to the control wells.

    • Add 100 µL of DTNB solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Workflow for Acetylcholinesterase Inhibition Assay A Prepare Reagents (AChE, ATCI, DTNB, Inhibitor) B Dispense into 96-well Plate (Enzyme, Inhibitor, DTNB) A->B C Pre-incubate (37°C, 15 min) B->C D Initiate Reaction (Add ATCI) C->D E Measure Absorbance (412 nm) (Kinetic Reading) D->E F Data Analysis (% Inhibition, IC50) E->F

Workflow for Acetylcholinesterase Inhibition Assay
Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the in vitro cytotoxicity of silanediols and silanetriols using the MTT assay.[14][15]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds

  • 96-well cell culture plate and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the CC50 (half-maximal cytotoxic concentration) value.

Pharmacokinetics and ADME Properties

The incorporation of silicon into drug molecules can significantly alter their absorption, distribution, metabolism, and excretion (ADME) profiles.[16] Sila-substitution can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability.[17] However, the metabolic fate of silanols can differ from their carbon counterparts. For instance, some studies suggest that silanols may be less susceptible to glucuronidation, a major phase II metabolic pathway.[16]

Table 2: General ADME Considerations for Silanols

ADME PropertyGeneral Trend for SilanolsImplication
Absorption Increased lipophilicity can improve passive diffusion.Potentially enhanced oral bioavailability.
Distribution Can be influenced by plasma protein binding and tissue partitioning.Sila-substitution can alter tissue distribution.
Metabolism May exhibit different metabolic pathways compared to carbon analogues. Can be less prone to certain Phase II conjugations.Potential for altered clearance and drug-drug interactions.
Excretion Primarily renal or biliary, depending on the properties of the molecule and its metabolites.The overall pharmacokinetic profile will determine the excretion route.

Further in-depth in vitro and in vivo studies are necessary to fully characterize the ADME properties of specific silanediol and silanetriol drug candidates. Biorelevant dissolution and permeability assays are crucial for predicting their in vivo performance.[2][18]

Future Perspectives and Conclusion

Silanediols and silanetriols represent a promising frontier in medicinal chemistry. Their unique ability to act as transition-state analogues has already led to the development of potent enzyme inhibitors. The continued exploration of their synthesis, biological activity, and pharmacokinetic properties will undoubtedly unlock new therapeutic opportunities. Future research should focus on:

  • Expanding the Target Space: Investigating the potential of silanols to inhibit other enzyme classes and to interact with other biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound-containing molecules to optimize their potency, selectivity, and ADME properties.

  • Advanced Formulation Strategies: Developing novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of this compound-based drugs.[19][20]

  • In-depth Mechanistic Studies: Utilizing X-ray crystallography and molecular modeling to gain a deeper understanding of the molecular interactions between silanols and their biological targets.[12][21]

References

A Technical Guide to the Computational Modeling of Silanol-Water Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The interaction between silanol (Si-OH) groups on silica surfaces and water is a fundamental phenomenon governing processes in geochemistry, materials science, and pharmacology. For drug development, particularly in the context of silica-based nanoparticles (SNPs), a molecular-level understanding of these interactions is paramount for controlling drug loading, stability, and release kinetics. Computational modeling, through quantum mechanics (QM) and molecular dynamics (MD), offers an unparalleled view into the nuanced dynamics of the silica-water interface. This guide provides an in-depth overview of the core computational methodologies, presents key quantitative data derived from simulations and experiments, and outlines the relevance of these models in the pharmaceutical sciences.

Introduction to the Silica-Water Interface

Amorphous and crystalline silica surfaces are typically terminated by this compound groups, which arise from the hydroxylation of silicon atoms.[1] These groups are broadly classified based on their proximity and connectivity:

  • Isolated Silanols (Q³): Single Si-OH groups separated from neighbors, preventing direct hydrogen bonding between them.[1]

  • Geminal Silanols (Q²): Two Si-OH groups attached to the same silicon atom.[1]

  • Vicinal Silanols (Q³): Neighboring Si-OH groups on adjacent silicon atoms, close enough to form hydrogen bonds with each other.[1][2]

The type, density, and arrangement of these silanols dictate the surface's hydrophilicity, acidity, and its ability to structure adjacent water molecules.[3][4] This interfacial water layer, in turn, mediates the interaction of the silica surface with external molecules, including active pharmaceutical ingredients (APIs).[5][6] Computational modeling is essential for dissecting these complex, dynamic interactions at the atomic scale.

Computational Modeling Methodologies

Two primary classes of computational methods are employed to study this compound-water interactions: Quantum Mechanics (QM) for high-accuracy electronic-level detail and Molecular Dynamics (MD) for large-scale dynamic simulations.

Quantum Mechanics (QM) Methods

QM methods, such as Density Functional Theory (DFT) and other ab initio approaches, solve the electronic structure of a small number of atoms to provide highly accurate energies and properties.[7][8] They are ideal for:

  • Calculating the binding energies of water molecules to specific this compound sites.[9]

  • Determining the acidity (pKa) of different this compound types.[3][10]

  • Simulating vibrational spectra (e.g., IR) to aid in the interpretation of experimental data.[9]

  • Investigating reaction mechanisms, such as proton transfer.[11]

A common approach involves using cluster models, where a small fragment of the silica surface is used to represent a specific type of this compound site.[9][12]

Molecular Dynamics (MD) Simulations

MD simulations use classical mechanics, governed by force fields, to simulate the movement and interaction of thousands to millions of atoms over time scales from picoseconds to microseconds.[7][13] This approach is suited for:

  • Analyzing the structure and dynamics of water at the silica interface.[14][15]

  • Simulating the diffusion of water and other molecules near the surface.[4][14]

  • Modeling large systems like silica nanoparticles in aqueous solution for drug delivery applications.[5]

The accuracy of MD simulations is critically dependent on the quality of the force field , which is a set of parameters and equations defining the potential energy of the system.[16][17] For silica-water systems, both non-reactive (e.g., CHARMM, AMBER, INTERFACE) and reactive (e.g., ReaxFF) force fields are used.[13][17][18][19] Reactive force fields have the unique ability to model the formation and breaking of chemical bonds, allowing for the simulation of chemical processes like surface hydroxylation or dissolution.[20][21][22]

Key Experimental and Computational Protocols

Reproducible and accurate modeling requires well-defined protocols. Below are generalized workflows for both MD simulations and the experimental techniques used for their validation.

General Workflow for MD Simulation

A typical MD simulation protocol for a silica-water system involves several distinct stages, from system preparation to data analysis.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Build 1. Build Silica Surface (Amorphous or Crystalline) Hydroxylate 2. Hydroxylate Surface (Define this compound Density/Type) Build->Hydroxylate Solvate 3. Solvate with Water Box (e.g., TIP3P, SPC) Hydroxylate->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. Equilibration (NVT, then NPT Ensemble) Minimize->Equilibrate Production 6. Production Run (NVE or NVT Ensemble) Equilibrate->Production Structural Structural Properties (RDF, H-Bonds) Production->Structural Dynamical Dynamical Properties (MSD, Diffusion) Production->Dynamical Energetic Energetic Properties (Interaction Energy) Production->Energetic H_Bonding cluster_surface Silica Surface cluster_water Interfacial Water S_iso Isolated this compound (Si-OH) W1 Water (H₂O) S_iso->W1 Donates H-bond S_gem Geminal Silanols (Si-(OH)₂) W2 Water (H₂O) S_gem->W2 Donates H-bond S_vic Vicinal Silanols (Si-OH ... HO-Si) S_vic->S_vic Mutual H-bond S_vic->W1 Donates H-bond W1->S_iso Accepts H-bond W2->S_gem Accepts H-bond Drug_Delivery_Logic A Surface Chemistry (this compound Type, Density, Functionalization) B This compound-Water Interactions (H-Bonding, Acidity) A->B D Drug-Surface & Drug-Water Interaction Balance A->D C Interfacial Water Structure & Dynamics B->C C->D G Nanoparticle Stability C->G E Drug Loading Capacity D->E F Drug Release Kinetics D->F

References

Methodological & Application

Synthesis of Chiral Silanols for Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and fine chemicals. Chiral silanols, silicon analogues of alcohols, have emerged as a versatile class of compounds in asymmetric catalysis. Their unique stereoelectronic properties, including increased acidity and hydrogen-bonding capabilities compared to their carbon counterparts, make them promising candidates for use as chiral ligands, organocatalysts, and synthetic intermediates. This document provides detailed application notes and protocols for the synthesis of chiral silanols and their application in asymmetric catalysis, drawing from recent advancements in the field.

Introduction to Chiral Silanols in Asymmetric Catalysis

Chiral silanols can be broadly utilized in two main strategies for asymmetric catalysis:

  • As Chiral Ligands for Transition Metals: The silanol moiety can coordinate to a metal center, influencing the steric and electronic environment of the catalyst and thereby inducing enantioselectivity in a variety of transformations.

  • As Organocatalysts: The acidic proton of the this compound group can act as a hydrogen-bond donor, activating substrates and controlling the stereochemical outcome of reactions in a metal-free manner.

Recent breakthroughs have provided several robust methods for the synthesis of enantioenriched silanols, paving the way for their broader application in asymmetric synthesis. This document will detail protocols for four key synthetic strategies:

  • Organocatalytic Desymmetrization of Prochiral Silanediols

  • Copper-Catalyzed Desymmetrization of Prochiral Silanediols

  • Enzymatic Aerobic Mono-oxidation of Dihydrosilanes

  • Synthesis of Chiral Aminoamide this compound Ligands and their application in Copper-Catalyzed N-H Insertion

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the synthesis of various chiral silanols and their application in asymmetric catalysis, allowing for easy comparison of different methodologies.

Table 1: Organocatalytic Desymmetrization of Prochiral Silanediols [1][2]

EntrySilanediol SubstrateSilyl ChlorideCatalyst Loading (mol%)SolventTime (h)Yield (%)enantiomeric ratio (er)
11bDiphenylmethylchlorosilane (2b)20Toluene169395:5
21bDiphenylmethylchlorosilane (2b)5Toluene->9598:2
31cDiphenylmethylchlorosilane (2b)5Toluene-5692:8

Catalyst used was a chiral imidazole-containing organocatalyst.[1]

Table 2: Copper-Catalyzed Desymmetrization of Prochiral Silanediols

EntrySilanediolHydrosilaneLigandCatalyst Loading (mol%)SolventYield (%)ee (%)
1Phenyl(tert-butyl)silanediolPhenylsilane(S,S)-Ph-BPE5Toluene8396
2Naphthyl(tert-butyl)silanediolPhenylsilane(S,S)-Ph-BPE5Toluene7595
3Phenyl(isopropyl)silanediolPhenylsilane(S,S)-Ph-BPE5Toluene7892

Catalyst system: Cu(MeCN)4PF6 and a chiral bisphosphine ligand.

Table 3: Enzymatic Asymmetric Aerobic Mono-oxidation of Dihydrosilanes [3]

EntryDihydrosilane SubstrateEnzyme Variantkcat/KM (M⁻¹s⁻¹)Yield (%)ee (%)
1Phenyl(methyl)dihydrosilaneWild-type P450BM3-LowLow
2Phenyl(methyl)dihydrosilaneASOx-654-fold improvement vs WT>99>99
3(4-Fluorophenyl)(methyl)dihydrosilaneASOx-6-98>99
4(Thiophen-2-yl)(methyl)dihydrosilaneASOx-6-95>99

ASOx-6 is an engineered P450BM3 enzyme.[3]

Table 4: Copper-Catalyzed Enantioselective N-H Insertion Using Chiral Aminoamide this compound Ligands [4][5][6]

EntryDiazoesterAnilineLigandCatalystYield (%)er
1α-Phenyl-α-diazoesterAnilineL3aCuCl8898:2
2α-Ethyl-α-diazoesterAnilineL3cCuCl9597:3
3α-(4-Chlorophenyl)-α-diazoesterAnilineL3bCuCl8596:4

Ligands L3a-c are chiral aminoamide silanols.[5]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of Si-Stereogenic Siloxanols via Desymmetrization

This protocol describes the metal-free synthesis of Si-stereogenic siloxanols from prochiral silanediols using a chiral imidazole-containing organocatalyst.[1][2][7]

Materials:

  • Prochiral silanediol (e.g., Phenyl(tert-butyl)silanediol, 1b)

  • Chlorosilane (e.g., Diphenylmethylchlorosilane, 2b)

  • Chiral imidazole organocatalyst (4a)

  • Diisopropylethylamine (DIPEA)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the prochiral silanediol (1.0 equiv), the chiral imidazole organocatalyst (5 mol %), and anhydrous toluene.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add diisopropylethylamine (DIPEA) (1.2 equiv) to the mixture.

  • Slowly add the chlorosilane (1.1 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched siloxanol.

  • Determine the enantiomeric ratio by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Copper-Catalyzed Desymmetrization of Prochiral Silanediols

This protocol details the synthesis of silicon-stereogenic silanols through the copper-catalyzed desymmetrization of prochiral silanediols with hydrosilanes.

Materials:

  • Prochiral silanediol (e.g., Phenyl(tert-butyl)silanediol)

  • Hydrosilane (e.g., Phenylsilane)

  • Copper(I) tetra(acetonitrile) hexafluorophosphate (Cu(MeCN)4PF6)

  • Chiral bisphosphine ligand (e.g., (S,S)-Ph-BPE)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Silica gel for chromatography

Procedure:

  • In a glovebox, add Cu(MeCN)4PF6 (5 mol %) and the chiral bisphosphine ligand (5.5 mol %) to a flame-dried vial.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate vial, dissolve the prochiral silanediol (1.0 equiv) and the hydrosilane (1.2 equiv) in anhydrous toluene.

  • Add the substrate solution to the catalyst solution.

  • Stir the reaction mixture at the specified temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Enzymatic Asymmetric Aerobic Mono-oxidation of Dihydrosilanes

This protocol describes a green and highly selective method for the synthesis of chiral silanols using an engineered cytochrome P450 enzyme.[3][8]

Materials:

  • Dihydrosilane substrate (e.g., Phenyl(methyl)dihydrosilane)

  • Engineered P450 enzyme (ASOx-6)

  • HEPES buffer (50 mM, pH 9)

  • Triton X-100

  • Glucose

  • NADP+ disodium salt

  • Glucose dehydrogenase

  • Standard laboratory equipment for biocatalysis (e.g., incubator shaker)

Procedure:

  • Prepare a reaction mixture in HEPES buffer containing the dihydrosilane substrate (e.g., 1 mM), Triton X-100 (e.g., 1 mM), glucose (e.g., 50 mM), and NADP+ disodium salt (e.g., 5 mM).

  • Initiate the reaction by adding the engineered P450 enzyme (ASOx-6) and glucose dehydrogenase (e.g., 2 U/mL).

  • Incubate the reaction mixture at a controlled temperature (e.g., 20 °C) with shaking under an air atmosphere.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by GC or HPLC.

  • After completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the chiral this compound by column chromatography if necessary.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Protocol 4: Synthesis of Chiral Aminoamide this compound Ligands and Application in Copper-Catalyzed N-H Insertion

This protocol is divided into two parts: the synthesis of the chiral ligand and its application in an enantioselective N-H insertion reaction.[5][6][9]

Part A: Synthesis of Chiral Aminoamide this compound Ligand (e.g., L3a) [5][9]

  • Amide Coupling and Cyclization: Couple a chiral amino acid with 2-bromobenzoyl chloride followed by cyclization to form the corresponding imidazoline.

  • ortho-Lithiation and Silylation: Perform ortho-lithiation of the imidazoline using a strong base (e.g., n-butyllithium) followed by quenching with a suitable chlorosilane (e.g., dimethylphenylchlorosilane) to afford the silane precursor.

  • Hydrolysis: Hydrolyze the silane precursor to the desired this compound ligand. This can be achieved using catalytic Pd/C with water, or in some cases, the imidazoline functionality can promote hydrolysis without a catalyst.[5][9]

  • Purify the ligand by crystallization or column chromatography.

Part B: Copper-Catalyzed Enantioselective N-H Insertion [4][5][6] Materials:

  • Diazoester (e.g., α-phenyl-α-diazoester)

  • Aniline

  • Chiral aminoamide this compound ligand (e.g., L3a)

  • Copper(I) chloride (CuCl)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • To a vial, add the chiral aminoamide this compound ligand (e.g., 5 mol %), CuCl (5 mol %), and NaBArF (6 mol %).

  • Add anhydrous DCM and stir the mixture at room temperature for a few minutes.

  • Add the aniline (1.2 equiv) to the catalyst mixture.

  • Slowly add a solution of the diazoester (1.0 equiv) in anhydrous DCM to the reaction mixture over a period of time (e.g., 1 hour) using a syringe pump.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture.

  • Purify the product by flash column chromatography on silica gel.

  • Determine the enantiomeric ratio by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

Synthesis_of_Chiral_Silanols cluster_synthesis Synthesis of Chiral Silanols Prochiral Dihydrosilane Prochiral Dihydrosilane Chiral this compound Chiral this compound Prochiral Dihydrosilane->Chiral this compound Enzymatic Oxidation (P450) Prochiral Silanediol Prochiral Silanediol Prochiral Silanediol->Chiral this compound Organocatalytic Desymmetrization Prochiral Silanediol->Chiral this compound Cu-Catalyzed Desymmetrization

Caption: Key synthetic routes to chiral silanols.

Catalytic_Cycle_NH_Insertion Cu(I)-Ligand Cu(I)-Ligand Copper Carbene Copper Carbene Cu(I)-Ligand->Copper Carbene + Diazoester - N2 Diazoester Diazoester N2 N2 Ylide Intermediate Ylide Intermediate Copper Carbene->Ylide Intermediate + Aniline Aniline Aniline Product Product Ylide Intermediate->Product Proton Transfer Product->Cu(I)-Ligand - Product Regeneration

Caption: Catalytic cycle for Cu-catalyzed N-H insertion.

Experimental_Workflow_Organocatalysis Start Start Reaction Setup Combine Silanediol, Catalyst, and Solvent Start->Reaction Setup Addition Add Base and Silylating Agent Reaction Setup->Addition Reaction Stir and Monitor by TLC Addition->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC Purification->Analysis End End Analysis->End

Caption: Workflow for organocatalytic desymmetrization.

References

Application Notes and Protocols: Silanols as Traceless Directing Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The utility of silanols as directing groups stems from their ability to act as a temporary, covalently attached ligand that positions a transition metal catalyst in proximity to the target C-H bond.[3] The silanol oxygen can coordinate to the metal center, facilitating the cyclometalation step that is crucial for C-H activation. This approach has been successfully applied to key synthetic transformations, including the ortho-alkenylation and ortho-oxygenation of phenols, providing efficient routes to valuable substituted aromatic compounds.[3][4]

Application I: Palladium-Catalyzed ortho-C-H Alkenylation of Phenols

Experimental Workflow

The overall process involves three key stages: synthesis of the this compound-functionalized phenol, the palladium-catalyzed C-H alkenylation, and the final deprotection to yield the ortho-alkenylated phenol.

G cluster_0 Stage 1: Substrate Synthesis cluster_1 Stage 2: C-H Alkenylation cluster_2 Stage 3: Deprotection Phenol Phenol Silylation Aryloxysilane Phenol->Silylation tBu2SiHCl, Imidazole This compound Di-tert-butyl(phenoxy)this compound Silylation->this compound 1. NBS 2. AgOAc, H2O Alkenylated_Silane o-Alkenyl Aryloxythis compound This compound->Alkenylated_Silane Pd(OAc)2, Ligand, Ag2CO3, Alkene, DCE Final_Product o-Alkenyl Phenol Alkenylated_Silane->Final_Product TBAF, THF

Caption: General workflow for this compound-directed ortho-alkenylation.

Quantitative Data Summary

The following table summarizes the yields for the palladium-catalyzed ortho-alkenylation of various phenol-derived silanols with butyl acrylate. The reactions were typically performed in a semi-one-pot fashion, including the final deprotection step.

EntryPhenol DerivativeAlkeneProductYield (%)[1][2]
1PhenolButyl acrylate2-(2-Hydroxy-phenyl)-acrylic acid butyl ester78
24-MethylphenolButyl acrylate2-(2-Hydroxy-5-methyl-phenyl)-acrylic acid butyl ester82
34-MethoxyphenolButyl acrylate2-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid butyl ester85
44-ChlorophenolButyl acrylate2-(5-Chloro-2-hydroxy-phenyl)-acrylic acid butyl ester71
53-MethylphenolButyl acrylate2-(2-Hydroxy-4-methyl-phenyl)-acrylic acid butyl ester75
6EstroneButyl acrylateAlkenylated estrone derivative89
Detailed Experimental Protocols

Protocol 1: Synthesis of Di-tert-butyl(phenoxy)this compound (General Procedure)

  • Step 1a: Synthesis of Di-tert-butyl(phenoxy)silane. To a solution of the corresponding phenol (1.0 equiv) and imidazole (1.5 equiv) in DMF, di-tert-butylchlorosilane (1.1 equiv) is added at room temperature. The reaction mixture is stirred for 12 hours. After completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Step 1b: Synthesis of Di-tert-butyl(phenoxy)this compound. The di-tert-butyl(phenoxy)silane (1.0 equiv) is dissolved in CCl₄. N-Bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of AIBN are added. The mixture is refluxed for 4 hours. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The crude bromide is then dissolved in a mixture of acetone and water. Silver acetate (AgOAc, 2.0 equiv) is added, and the mixture is stirred at room temperature for 3 hours. The mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired this compound.

Protocol 2: Palladium-Catalyzed ortho-Alkenylation of Phenols (General Procedure)

  • To a screw-capped vial are added the di-tert-butyl(phenoxy)this compound (1.0 equiv), Pd(OAc)₂ (10 mol %), Boc-Val-OH (20 mol %), Ag₂CO₃ (2.0 equiv), and the alkene (2.0-4.0 equiv).

  • The vial is purged with argon, and anhydrous 1,2-dichloroethane (DCE) is added.

  • The vial is sealed and the reaction mixture is stirred at 110 °C for 24 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with dichloromethane.

  • The filtrate is concentrated under reduced pressure. The crude product can be purified by flash chromatography or used directly in the deprotection step.

Protocol 3: Deprotection of the this compound Group (General Procedure)

  • The crude ortho-alkenylated this compound is dissolved in anhydrous tetrahydrofuran (THF).

  • A 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography to yield the pure ortho-alkenylated phenol.

Application II: Palladium-Catalyzed ortho-C-H Oxygenation of Phenols

This application note details a protocol for the synthesis of catechols from phenols via a this compound-directed ortho-C-H oxygenation.[3][4] This transformation provides a highly regioselective method for the introduction of a hydroxyl group at the ortho-position of phenols, a common structural motif in natural products and pharmaceuticals. The reaction proceeds through a proposed acetoxylation followed by an acid-catalyzed cyclization to form a cyclic silicon-protected catechol, which is then deprotected.[3]

Proposed Catalytic Cycle

The proposed mechanism involves the coordination of the this compound to the palladium catalyst, followed by C-H activation to form a palladacycle. Oxidation of the Pd(II) center, followed by reductive elimination, furnishes an acetoxylated intermediate. Subsequent acid-catalyzed cyclization and deprotection yield the catechol product.

G cluster_cycle Catalytic Cycle A Ar-Si(tBu)2OH + Pd(OAc)2 B Palladacycle (PdII) A->B - HOAc C Oxidized Palladacycle (PdIV) B->C PhI(OAc)2 D o-Acetoxy Intermediate C->D Reductive Elimination E Cyclic Silyl Ether D->E Acid-catalyzed Cyclization G Pd(OAc)2 D->G - Pd(OAc)2 F Catechol E->F TBAF

Caption: Proposed mechanism for this compound-directed C-H oxygenation.

Quantitative Data Summary

The following table presents the yields for the palladium-catalyzed ortho-oxygenation of various substituted phenols. The yields are for the isolated cyclic silyl-protected catechol intermediate.

EntryPhenol DerivativeOxidantProduct (Cyclic Silyl Ether)Yield (%)[3][4]
1PhenolPhI(OAc)₂2,2-Di-tert-butyl-benzo[d][1][3][4]dioxasilole79
24-MethylphenolPhI(OAc)₂2,2-Di-tert-butyl-5-methyl-benzo[d][1][3][4]dioxasilole81
34-MethoxyphenolPhI(OAc)₂2,2-Di-tert-butyl-5-methoxy-benzo[d][1][3][4]dioxasilole88
44-FluorophenolPhI(OAc)₂2,2-Di-tert-butyl-5-fluoro-benzo[d][1][3][4]dioxasilole75
54-ChlorophenolPhI(OAc)₂5-Chloro-2,2-di-tert-butyl-benzo[d][1][3][4]dioxasilole68
62-NaphtholPhI(OAc)₂2,2-Di-tert-butyl-naphtho[2,3-d][1][3][4]dioxasilole72
Detailed Experimental Protocols

Protocol 4: Palladium-Catalyzed ortho-Oxygenation of Phenols (General Procedure)

  • To an oven-dried vial, add the di-tert-butyl(phenoxy)this compound (1.0 equiv), Pd(OPiv)₂ (5 mol %), and PhI(OAc)₂ (2.0 equiv).

  • The vial is sealed with a septum and purged with argon.

  • Anhydrous toluene is added via syringe.

  • The reaction mixture is stirred at 100 °C for 12-24 hours.

  • Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.

  • The mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the cyclic silyl-protected catechol.

Protocol 5: Deprotection to Yield Catechol (General Procedure)

  • The purified cyclic silyl-protected catechol (1.0 equiv) is dissolved in anhydrous THF.

  • A 1 M solution of TBAF in THF (1.1 equiv) is added at room temperature.

  • The mixture is stirred for 30 minutes.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the catechol, which can be further purified by chromatography if necessary.

Conclusion

Silanols have proven to be highly effective traceless directing groups for the ortho-C-H functionalization of phenols. The mild conditions for their installation and removal, coupled with their ability to direct powerful palladium-catalyzed transformations, make them a valuable tool for organic synthesis. The protocols provided herein offer a practical guide for the implementation of this methodology in the synthesis of complex ortho-substituted phenols and catechols, which are of significant interest to the pharmaceutical and materials science industries.

References

Application Notes and Protocols: Leveraging Silanols for Surface Modification of Silica Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of silica nanoparticles (SNPs) by targeting their surface silanol groups (Si-OH). This process, known as silanization, is a cornerstone for the functionalization of silica nanoparticles, enabling their use in a wide array of applications, particularly in drug delivery, diagnostics, and catalysis.[1] The inherent biocompatibility, high surface area, and tunable pore size of SNPs make them ideal platforms for these applications.[1]

The surface of silica nanoparticles is rich in this compound groups, which serve as reactive sites for covalent modification with various organosilanes.[1][2] This modification allows for the introduction of a diverse range of functional groups, such as primary amines, thiols, or carboxylic acids, which can then be used for the covalent attachment of drugs, targeting ligands, and other biomolecules.[3][4] This document outlines the most common methods for silanization, provides detailed experimental protocols, summarizes key characterization data, and offers visual representations of the workflows and chemical principles involved.

Principles of this compound-Based Surface Modification

The fundamental principle behind the surface modification of silica nanoparticles is the reaction between the surface this compound groups (Si-OH) and a silane coupling agent. Organosilanes, with the general formula R-Si(OR')3, are commonly used for this purpose. The (OR') groups, typically methoxy or ethoxy groups, hydrolyze in the presence of water to form reactive this compound groups (Si-OH) on the silane molecule. These newly formed silanols then condense with the this compound groups on the surface of the silica nanoparticle, forming stable siloxane (Si-O-Si) bonds and covalently attaching the functional group 'R' to the nanoparticle surface.[4][5]

Two primary strategies are employed for the silanization of silica nanoparticles: post-synthesis grafting and co-condensation.[1]

  • Post-Synthesis Grafting: This is the more prevalent method, where pre-synthesized silica nanoparticles are reacted with the organosilane. This approach offers better control over the nanoparticle size and morphology as they are prepared and characterized prior to functionalization.[1]

  • Co-condensation: In this one-pot synthesis, the silica precursor (e.g., tetraethyl orthosilicate, TEOS) and the organosilane are introduced simultaneously during the nanoparticle synthesis. This results in the incorporation of the functional groups both on the surface and within the silica matrix.[1]

Experimental Protocols

Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of silica nanoparticles using the well-established Stöber method, which produces relatively monodisperse spherical particles.[3]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (Absolute)

  • Deionized Water

  • Ammonia solution (25-28 wt%)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

Protocol:

  • In a reaction vessel, prepare a solution of ethanol and deionized water.

  • Add the ammonia solution to the ethanol/water mixture and stir vigorously for 15 minutes to ensure a homogeneous solution.

  • Rapidly add the desired amount of TEOS to the stirring solution.

  • Allow the reaction to proceed at room temperature with continuous stirring for at least 12 hours. The formation of a milky white suspension indicates the formation of silica nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 9000 rpm for 15 minutes).

  • Wash the nanoparticles repeatedly with ethanol and deionized water to remove unreacted precursors and ammonia. This typically involves several cycles of centrifugation and redispersion.

  • Dry the final product under vacuum to obtain a fine white powder.

Post-Synthesis Grafting of Amine Groups using APTES

This protocol details the functionalization of pre-synthesized silica nanoparticles with (3-Aminopropyl)triethoxysilane (APTES) to introduce primary amine groups onto the surface.[1][3]

Materials:

  • Synthesized silica nanoparticles

  • Ethanol or Toluene (anhydrous)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Magnetic stirrer and stir bar

  • Reaction vessel with a reflux condenser

Protocol:

  • Disperse a known amount of dried silica nanoparticles in anhydrous ethanol or toluene in a reaction vessel.

  • Sonicate the suspension for at least 15 minutes to ensure a homogenous dispersion and break up any aggregates.[1]

  • Heat the suspension to a specific temperature (e.g., 60-70 °C) under constant stirring in an inert atmosphere (e.g., nitrogen or argon).[6][7]

  • Add the desired amount of APTES dropwise to the heated suspension. The amount of APTES can be varied to control the grafting density.

  • Allow the reaction to proceed for a set time (e.g., 4-24 hours) under reflux.[6][7]

  • After the reaction is complete, cool the suspension to room temperature.

  • Collect the amine-functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles extensively with ethanol or toluene to remove any unreacted APTES.

  • Dry the final product under vacuum.

Characterization of Surface Modified Silica Nanoparticles

Thorough characterization is crucial to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.

Characterization TechniquePurposeExpected Outcome for Amine-Functionalized SNPs
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of functional groups.[3][8]Appearance of new peaks corresponding to N-H bending (around 1560 cm⁻¹) and C-H stretching (around 2930 cm⁻¹) of the propyl chain.[9][10]
Thermogravimetric Analysis (TGA) To quantify the amount of organic material grafted onto the silica surface.[3][9]A weight loss step between 200°C and 600°C, corresponding to the decomposition of the grafted aminopropyl groups. The percentage of weight loss can be used to calculate the grafting density.[9]
Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and size distribution of the nanoparticles in a solvent.[3]An increase in the hydrodynamic diameter after surface modification due to the attached organic layer.
Zeta Potential Measurement To determine the surface charge of the nanoparticles.[3]A shift in the zeta potential from negative (for bare silica) to positive in neutral or acidic conditions, confirming the presence of protonated amine groups.
Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticles.[8]TEM images confirm that the nanoparticle morphology is maintained after the surface modification process.
Elemental Analysis (EA) To determine the elemental composition (C, H, N) of the modified nanoparticles.[11]The presence and percentage of nitrogen can be used to quantify the degree of aminosilanization.[11]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of unmodified and amine-functionalized silica nanoparticles. The exact values can vary depending on the specific synthesis and functionalization conditions.

Table 1: Physicochemical Properties of Unmodified and APTES-Functionalized Silica Nanoparticles

ParameterUnmodified Silica NanoparticlesAPTES-Functionalized Silica NanoparticlesReference
Hydrodynamic Diameter (DLS) 100 - 200 nm110 - 220 nm[3]
Zeta Potential (pH 7) -20 to -40 mV+10 to +30 mV[3]
Surface this compound Density ~4-8 OH groups/nm²-[12]

Table 2: Quantification of Surface Functionalization

MethodParameter MeasuredTypical Values for APTES FunctionalizationReference
Thermogravimetric Analysis (TGA) Weight Loss (%)5 - 15%[9]
Elemental Analysis (EA) Nitrogen Content (%)1 - 5%[11]
Deuterium Exchange with IR Spectroscopy Surface this compound Concentration (mmol/g)Decreases after functionalization[13]

Visualizing the Workflow and Chemistry

To aid in the understanding of the experimental process and the underlying chemical reactions, the following diagrams have been generated using Graphviz.

G cluster_synthesis Silica Nanoparticle Synthesis (Stöber Method) cluster_modification Surface Modification (Post-Synthesis Grafting) cluster_characterization Characterization s1 Mixing TEOS, Ethanol, Water, and Ammonia s2 Hydrolysis and Condensation s1->s2 s3 Formation of Silica Nanoparticles s2->s3 s4 Purification (Centrifugation and Washing) s3->s4 m1 Dispersion of SNPs in Solvent s4->m1 Dried SNPs m2 Addition of APTES m1->m2 m3 Silanization Reaction m2->m3 m4 Purification (Centrifugation and Washing) m3->m4 c1 FTIR m4->c1 c2 TGA m4->c2 c3 DLS & Zeta Potential m4->c3 c4 TEM m4->c4 c5 Elemental Analysis m4->c5

Caption: Experimental workflow for the synthesis, surface modification, and characterization of amine-functionalized silica nanoparticles.

Caption: Chemical pathway of silanization showing hydrolysis of APTES and condensation with surface this compound groups.

Applications in Drug Development

The ability to tailor the surface chemistry of silica nanoparticles through this compound modification opens up a vast range of possibilities in drug development:

  • Targeted Drug Delivery: The introduced functional groups can be used to conjugate targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[14]

  • Controlled Release: The surface functional groups can be part of a stimuli-responsive system (e.g., pH, redox, enzyme-sensitive linkers) to trigger drug release at the desired site of action.[14]

  • Enhanced Biocompatibility: Surface modification, for example with polyethylene glycol (PEG)-silanes, can improve the stability of nanoparticles in biological fluids, reduce non-specific protein binding, and prolong circulation time.[4]

  • Co-delivery Systems: Different drugs or a combination of drugs and imaging agents can be co-loaded onto or into functionalized silica nanoparticles for combination therapy and theranostics.[15]

By providing a versatile platform for surface engineering, the this compound groups on silica nanoparticles are a critical feature that enables their advancement as sophisticated and effective drug delivery systems. The protocols and characterization techniques outlined in this document provide a solid foundation for researchers to explore and exploit these properties in their own work.

References

Application Notes & Protocols: Silanol Functionalization for Chromatography Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the principles, applications, and protocols for the chemical modification of silica surfaces via silanol functionalization for the preparation of chromatography stationary phases. The strategic modification of the silica surface is fundamental to controlling the separation mechanisms in various HPLC modes, including Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode, and Chiral chromatography.

Introduction: The Role of the Silica Surface

Silica gel is the most prevalent support material for HPLC stationary phases due to its high surface area, mechanical stability, and rigid pore structure.[1][2] The surface of silica is populated with this compound groups (Si-OH), which are the primary sites for chemical modification.[1][3] These active hydroxyl groups allow for the covalent attachment (grafting) of various organosilanes, a process known as silanization.[1][2] This functionalization allows for the precise control of the surface chemistry, transforming the polar, acidic silica into a tailored stationary phase for specific separation needs.[1]

However, unreacted residual this compound groups can lead to undesirable secondary interactions, particularly with basic analytes, causing peak tailing and poor chromatographic performance.[3][4][5] Therefore, a subsequent step called "endcapping" is often employed to passivate these remaining silanols.[1][3][6]

The Chemistry of Silanization

The fundamental reaction involves the condensation of an organosilane reagent with the surface this compound groups. The most common reagents are organoalkoxysilanes (e.g., with ethoxy or methoxy groups) or organochlorosilanes.[7] The reaction creates a stable siloxane bond (Si-O-Si-R), covalently linking the desired functional group (R) to the silica surface.[2]

Silanization_Reaction Silica Si OH Product Si O-Si-R Plus + Reagent R Si(OCH3)3 Methanol 3x CH3OH Plus->Product

Caption: General reaction scheme for silica functionalization using a trialkoxysilane.

General Experimental Workflow

The preparation of a functionalized stationary phase typically follows a multi-step process designed to ensure consistent and high-density surface coverage.

Workflow Start Bare Silica Particles Activation Activation (Acid Wash, Drying) Start->Activation Silanization Primary Functionalization (Silanization Reaction) Activation->Silanization Activated Surface Wash1 Washing (Remove excess reagent) Silanization->Wash1 Endcapping Endcapping (Deactivate residual silanols) Wash1->Endcapping Bonded Phase Wash2 Final Washing & Drying (Toluene, Methanol, etc.) Endcapping->Wash2 End Functionalized Stationary Phase Wash2->End Final Product

Caption: Standard workflow for the preparation of a bonded chromatography stationary phase.

Protocols and Application Notes by Phase Type

Reversed-Phase (RP) Stationary Phases

Reversed-phase chromatography separates molecules based on hydrophobicity. The stationary phase is nonpolar, achieved by grafting alkyl chains (e.g., C18, C8) onto the silica surface.

Protocol 1: C18 Stationary Phase Synthesis

This protocol describes a liquid-phase silanization for creating a C18-functionalized silica.

  • 1. Silica Activation:

    • Suspend 10 g of bare silica gel (e.g., 5 µm, 100 Å) in 100 mL of 1 M HCl.

    • Stir for 4 hours at room temperature to remove metallic impurities and generate surface this compound groups.

    • Wash with deionized water until the filtrate is neutral (pH 7).

    • Dry the silica in a vacuum oven at 150°C for 24 hours.

  • 2. Silanization Reaction:

    • Transfer the activated silica to a 250 mL round-bottom flask with a reflux condenser.

    • Add 100 mL of anhydrous toluene to create a slurry.[7]

    • Add octadecyltrimethoxysilane (C18-silane) in a 3-fold molar excess relative to the estimated surface this compound groups (typically ~8 µmol/m²).

    • Add a catalytic amount of a weak base (e.g., pyridine or triethylamine) to facilitate the reaction.

    • Reflux the mixture under a nitrogen atmosphere for 24 hours with vigorous stirring.[7]

  • 3. Washing:

    • Cool the mixture to room temperature.

    • Filter the functionalized silica and wash sequentially with 100 mL of toluene, 100 mL of methanol, and 100 mL of diethyl ether to remove unreacted silane and by-products.

    • Dry the C18-silica under vacuum at 60°C for 12 hours.

  • 4. Endcapping:

    • To minimize residual this compound activity, a secondary silanization (endcapping) is performed.[3]

    • Resuspend the C18-silica in 100 mL of anhydrous toluene.

    • Add a small, highly reactive silane like trimethylchlorosilane (TMCS) or a mixture of TMCS and hexamethyldisilazane (HMDS).[8][9]

    • Reflux for 4-6 hours under a nitrogen atmosphere.

    • Cool, filter, and wash as described in step 3.

    • Dry the final endcapped C18 stationary phase under vacuum at 80°C overnight.

Application Data: Endcapping is critical for improving the peak shape of basic compounds and increasing the hydrophobicity of the phase.[3][8] This is reflected in higher carbon loading and increased retention for nonpolar analytes.[8]

Stationary Phase TypeEndcapping MethodCarbon Load (%)Retention Factor (Amylbenzene)This compound Activity
C18Non-Endcapped~7-9%LowerHigh
C18Single Endcapping (TMS)~8-10%ModerateReduced
C18Double Endcapping>10%HigherVery Low

Data synthesized from principles described in[6][8][10].

Hydrophilic Interaction Liquid Chromatography (HILIC) Phases

HILIC is used to separate highly polar and hydrophilic compounds.[11] It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[12][13] Common HILIC phases include bare silica or silica functionalized with amino, diol, amide, or zwitterionic groups.[12][14]

Protocol 2: Amino-Propyl Stationary Phase Synthesis

  • 1. Silica Activation:

    • Follow the activation procedure as described in Protocol 1.

  • 2. Silanization Reaction:

    • In a round-bottom flask, suspend 10 g of activated silica in 100 mL of anhydrous toluene.

    • Add a 3-fold molar excess of γ-aminopropyltriethoxysilane (APTES).[15]

    • Reflux the mixture under a nitrogen atmosphere for 12-24 hours.

    • Note: The reaction can also be enhanced by a post-synthesis thermal treatment in an inert atmosphere.[15]

  • 3. Washing and Curing:

    • Cool the reaction, filter the silica, and wash sequentially with toluene and methanol.

    • Dry the amino-propyl functionalized silica under vacuum at 80°C for 12 hours.

    • For enhanced stability, a curing step can be performed by heating the particles at 110°C for 30-60 minutes.[16]

Application Data: HILIC stationary phases are characterized by their hydrophilicity and secondary electrostatic interactions.[13][17]

HILIC Phase TypeFunctional GroupPrimary InteractionTypical Analytes
Bare SilicaThis compound (Si-OH)Hydrogen BondingVery polar bases
Amino-NH2Weak Anion Exchange, H-BondingSugars, organic acids
Diol-CH(OH)CH2OHHydrogen BondingPeptides, polar neutrals
Amide-CONH2Hydrogen Bonding, Dipole-DipoleGlycans, carbohydrates
Mixed-Mode Stationary Phases

Mixed-mode chromatography utilizes stationary phases with multiple functionalities, often combining hydrophobic (RP) and ion-exchange characteristics.[18][19] This allows for the simultaneous separation of compounds with diverse polarities and charge states.

Protocol 3: C18/Anion-Exchange Mixed-Mode Phase Synthesis

This protocol involves a two-step functionalization to introduce both C18 and quaternary amine groups.

  • 1. Initial C18 Functionalization:

    • Follow steps 1-3 from Protocol 1 to create a C18-functionalized silica, but use a lower density of C18 silane to leave sufficient this compound groups available for the second reaction.

  • 2. Anion-Exchange Functionalization:

    • Suspend the C18-silica in 100 mL of anhydrous toluene.

    • Add a silane with a quaternary amine group (e.g., N-trimethoxysilylpropyl-N,N,N-trimethylammonium chloride).

    • Reflux for 12 hours under a nitrogen atmosphere.

  • 3. Washing and Drying:

    • Cool, filter, and wash the mixed-mode phase with toluene and methanol.

    • Dry under vacuum at 60°C.

Mixed_Mode cluster_surface Mixed-Mode Surface Silica C18 C18 Hydrophobic Interaction Anion Anion-Exchange Interaction Analyte1 Nonpolar Analyte Analyte1->C18 Analyte2 Anionic Analyte Analyte2->Anion

Caption: Conceptual diagram of a mixed-mode surface interacting with different analytes.

Chiral Stationary Phases (CSPs)

Chiral separations are achieved by immobilizing a chiral selector onto the silica support. The selector creates a stereospecific environment, leading to differential interactions with enantiomers. Polysaccharide derivatives (e.g., cellulose, amylose) are common chiral selectors.[20]

Protocol 4: Immobilization of a Chiral Selector

This protocol describes the covalent bonding of a chiral selector using "click chemistry."[21]

  • 1. Mercapto-Functionalization of Silica:

    • Activate 10 g of silica as described in Protocol 1.

    • Suspend in anhydrous toluene and react with (3-mercaptopropyl)trimethoxysilane to create a thiol-functionalized surface. Reflux for 12 hours.

    • Wash thoroughly with toluene and methanol and dry.

  • 2. Immobilization of Chiral Selector:

    • The chiral selector must possess a terminal vinyl group to react with the surface thiol groups (Thiol-Ene "Click" Reaction).

    • Dissolve the vinyl-functionalized chiral selector in a suitable solvent (e.g., THF).

    • Suspend the mercapto-silica in the solution.

    • Add a radical initiator (e.g., AIBN) and heat at 60-70°C for 24 hours under an inert atmosphere.[21]

  • 3. Washing:

    • Filter the resulting CSP and wash extensively with THF, methanol, and other solvents to remove any unreacted selector and initiator.

    • Dry the final CSP under vacuum.

Application Data: The performance of a CSP is defined by its enantioselectivity (α) and resolution (Rs). Bonding density is a key parameter in their synthesis.[22]

CSP TypeChiral SelectorBonding Density (mmol/g)Typical Mobile Phase
Imidazolium-based1-(1-naphthyl)ethylamine derivative0.40High Acetonitrile[22]
Polysaccharide-basedLevan carbamate derivativeN/A (Coated)Polar Organic (MeOH, EtOH)[20]
PseudopeptidePoly(2-oxazoline) derivativeVariesNormal Phase (Hexane/IPA)[21]

Disclaimer: These protocols are intended as a general guide. Specific reaction conditions, reagent quantities, and safety precautions should be optimized based on the specific silica properties, silane reactivity, and laboratory equipment. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Crucial Role of Silanols in Palladium-Catalyzed Cross-Coupling Reactions: A Mild and Versatile Alternative

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. While traditional methods often rely on organoboron (Suzuki-Miyaura), organotin (Stille), or organozinc (Negishi) reagents, organosilanes have emerged as a compelling alternative due to their low cost, low toxicity, and high stability.[1][2] A key innovation in this area is the use of organosilanols and their corresponding silanolates, which participate in highly efficient cross-coupling reactions under mild, fluoride-free conditions.[1][2] This approach circumvents the need for fluoride activators, which can be harsh and limit functional group tolerance.[1][2] The central feature of this methodology is the in situ formation of a palladium-silanolate complex, which facilitates the critical transmetalation step.[3]

This document provides a comprehensive overview of the role of silanols in palladium-catalyzed cross-coupling reactions, including detailed mechanistic insights, quantitative data on reaction performance, and step-by-step experimental protocols.

Mechanism of Action: The Palladium-Silanolate Pathway

The generally accepted mechanism for the palladium-catalyzed cross-coupling of organosilanols proceeds through a distinct catalytic cycle that hinges on the formation of a key palladium-silanolate intermediate.[3] Unlike traditional silicon-based cross-couplings that often require activation by fluoride to form a pentacoordinate silicate, the silanol-based method operates through a different paradigm.

The catalytic cycle can be summarized in the following key steps:

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species.

  • Silanolate Formation: In the presence of a base, the organothis compound (R-Si(R')₂OH) is deprotonated to form a highly reactive alkali metal silanolate (R-Si(R')₂O⁻M⁺).[3]

  • Ligand Exchange & Formation of the Palladium-Silanolate Complex: The silanolate displaces the halide from the palladium(II) complex, forming a crucial intermediate with a Si-O-Pd linkage.[3] The formation of this covalently linked palladium silanolate species is the defining feature of this catalytic system.[3]

  • Transmetalation: The organic group from the silicon is transferred to the palladium center. This step is believed to occur intramolecularly from the palladium-silanolate complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired cross-coupled product (Ar-R) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Palladium-Silanolate Catalytic Cycle cluster_regeneration Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-O-SiR'_2R(L_n) Ar-Pd(II)-O-SiR'_2R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-O-SiR'_2R(L_n) Ligand Exchange (R-SiR'_2O- M+) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-O-SiR'_2R(L_n)->Ar-Pd(II)-R(L_n) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L_n)->Pd(0)L_n Regeneration Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Figure 1: Catalytic cycle of a palladium-catalyzed cross-coupling reaction involving a this compound.

Quantitative Data Summary

The efficiency of palladium-catalyzed cross-coupling reactions involving silanols is highly dependent on the choice of catalyst, base (activator), solvent, and the nature of the coupling partners. The following tables summarize representative quantitative data for the cross-coupling of various organosilanols with aryl halides.

Table 1: Cross-Coupling of Aryldimethylsilanols with Aryl Halides

Arylthis compoundAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenyl(dimethyl)this compound4-IodoanisolePd₂(dba)₃ (2.5)KOSiMe₃ (2.0)DioxaneRT195
Phenyl(dimethyl)this compound4-Bromoanisole[allylPdCl]₂ (2.5) / dppb (5.0)Cs₂CO₃ (1.2)Toluene/H₂O801288
(4-Trifluoromethylphenyl)dimethylthis compound4-Bromoanisole(t-Bu₃P)₂Pd (2.0)K-silanolateTHF651691
(1-Naphthyl)dimethylthis compound4-Chlorotoluene(t-Bu₃P)₂Pd (2.0)K-silanolateTHF651685

Data compiled from various sources, including reference[2]. Yields are for isolated products.

Table 2: Cross-Coupling of Alkenyl and Heteroarylsilanols with Aryl Halides

This compoundAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
(E)-Hept-1-enyl(dimethyl)this compound4-IodoanisolePd(dba)₂ (2.5)KOSiMe₃ (2.0)DioxaneRT193
(Z)-Hept-1-enyl(dimethyl)this compound4-IodoacetophenonePd(dba)₂ (2.5)KOSiMe₃ (2.0)DioxaneRT190
N-Boc-pyrrol-2-yl(dimethyl)this compound4-IodoanisolePd₂(dba)₃·CHCl₃ (5.0)NaH (2.0)Toluene501288
Furan-2-yl(dimethyl)this compound4-BromoacetophenonePd(I) catalyst (5.0)NaH (2.0)Toluene801285

Data compiled from various sources, including reference[2]. Yields are for isolated products.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of silanolates and their subsequent use in palladium-catalyzed cross-coupling reactions.

Protocol 1: In Situ Generation of Silanolate for Cross-Coupling of an Arylthis compound with an Aryl Iodide

This protocol describes a general procedure for the cross-coupling of an aryldimethylthis compound with an aryl iodide using potassium trimethylsilanolate (KOSiMe₃) as the base for in situ silanolate formation.

Materials:

  • Aryldimethylthis compound (1.0 equiv)

  • Aryl iodide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Potassium trimethylsilanolate (KOSiMe₃) (2.0 equiv)

  • Anhydrous dioxane

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryldimethylthis compound (1.0 equiv), aryl iodide (1.0 equiv), and Pd₂(dba)₃ (2.5 mol%).

  • Add anhydrous dioxane to the flask to dissolve the reagents.

  • In a separate flask, prepare a solution of KOSiMe₃ (2.0 equiv) in anhydrous dioxane.

  • Slowly add the KOSiMe₃ solution to the reaction mixture at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Cross-Coupling of a Heteroarylthis compound with an Aryl Bromide via an Isolated Sodium Silanolate

This protocol details the pre-formation and isolation of a sodium silanolate salt, which is then used in a cross-coupling reaction with an aryl bromide. This method is particularly useful for less reactive silanols or when precise stoichiometry is required.

Materials:

  • Heteroaryldimethylthis compound (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Bis(tri-tert-butylphosphine)palladium(0) ((t-Bu₃P)₂Pd) (2.0 mol%)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

Part A: Preparation of the Sodium Silanolate

  • Wash the sodium hydride (1.1 equiv) with hexanes under an inert atmosphere to remove the mineral oil and then dry it under vacuum.

  • To a dry Schlenk flask under an inert atmosphere, add the washed NaH and anhydrous toluene.

  • Slowly add a solution of the heteroaryldimethylthis compound (1.0 equiv) in anhydrous toluene to the NaH suspension at room temperature.

  • Stir the mixture at room temperature for 1-2 hours, or until hydrogen gas evolution ceases.

  • Remove the solvent under vacuum to obtain the sodium silanolate as a solid. This salt can be stored under an inert atmosphere.

Part B: Cross-Coupling Reaction

  • To a dry Schlenk flask under an inert atmosphere, add the isolated sodium silanolate (1.0 equiv), aryl bromide (1.0 equiv), and (t-Bu₃P)₂Pd (2.0 mol%).

  • Add anhydrous THF to the flask.

  • Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Perform a standard aqueous workup and purification by flash column chromatography as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Aryl Halide, and Pd Catalyst in Solvent base Add Base (e.g., KOSiMe3) or use pre-formed Silanolate reagents->base stir Stir at appropriate Temperature base->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

Figure 2: General experimental workflow for a this compound-based palladium-catalyzed cross-coupling reaction.

Conclusion

The use of organosilanols and their silanolate salts in palladium-catalyzed cross-coupling reactions represents a significant advancement in the field of C-C bond formation. This methodology offers a mild, versatile, and environmentally benign alternative to traditional cross-coupling procedures. The key to the success of these reactions is the formation of a palladium-silanolate intermediate, which facilitates efficient transmetalation without the need for harsh fluoride activators. The provided protocols offer a starting point for researchers to explore the broad applicability of this powerful synthetic tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for Silanol-Terminated Polymers in Adhesive and Sealant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of silanol-terminated polymers (STPs), including silyl-modified polyethers (MS Polymers) and silyl-modified polyurethanes (SPURs), and their application in advanced adhesive and sealant formulations. Detailed protocols for the synthesis, formulation, and characterization of these materials are provided to guide researchers in their development efforts.

Introduction to this compound-Terminated Polymers

This compound-terminated polymers are a class of hybrid polymers that combine the advantageous properties of different polymer backbones (such as polyether or polyurethane) with a moisture-curable silane end-group.[1][2][3] This unique structure allows for the formulation of adhesives and sealants with a desirable balance of properties, including good flexibility, durability, and adhesion to a wide variety of substrates.[1][4][5][6] Notably, these systems are often free of isocyanates and solvents, making them a more environmentally friendly and safer alternative to traditional polyurethane and some silicone-based products.[4][5][7]

The curing mechanism of STPs proceeds via a two-step process initiated by atmospheric moisture. First, the terminal alkoxysilane groups hydrolyze to form reactive this compound (Si-OH) groups. Subsequently, these this compound groups undergo a condensation reaction with each other or with remaining alkoxysilane groups to form stable siloxane (Si-O-Si) cross-links, resulting in a durable elastomeric network.[1]

Synthesis of this compound-Terminated Polymers

A common method for synthesizing silane-terminated polyethers involves the reaction of a polyether polyol with an isocyanate-terminated silane coupling agent. The reaction is typically carried out under controlled temperature and inert atmosphere to prevent premature moisture curing. The progress of the reaction can be monitored by Fourier Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the characteristic isocyanate peak.[8]

Formulation of STP-Based Adhesives and Sealants

The formulation of adhesives and sealants based on this compound-terminated polymers involves the careful selection and combination of various components to achieve the desired performance characteristics. A typical formulation includes the base polymer, fillers, plasticizers, adhesion promoters, catalysts, and other additives.

A general formulation procedure involves mixing the silane-modified polyether resin with fillers and stabilizers in a power mixer, followed by heating under vacuum. After cooling, a coupling agent, dehydrating agent, and catalyst are added and mixed under vacuum to produce a uniform and thixotropic sealant.[8]

Table 1: Typical Formulation of a One-Component MS Polymer Sealant

ComponentPurposeTypical Concentration (parts by weight)
MS Polymer ResinPrimary binder, provides flexibility and durability100
Plasticizer (e.g., phthalates)Improves flexibility, reduces modulus50 - 60
Filler (e.g., calcium carbonate)Reinforces, controls rheology, reduces cost100 - 130
Thixotropic Agent (e.g., fumed silica)Provides sag resistance1 - 5
Adhesion Promoter (e.g., aminosilanes)Enhances bonding to various substrates0.2 - 3.0
Catalyst (e.g., dibutyltin laurate)Accelerates the curing reaction0.2 - 3.0
Dehydrating Agent (e.g., vinylsilane)Scavenges moisture to improve shelf life0.2 - 3.0
UV Stabilizers/AntioxidantsPrevents degradation from UV light and heat0.1 - 2.0
PigmentsProvides color2.0 - 5.0

Source:[1][2][8]

Performance Characteristics

Adhesives and sealants based on this compound-terminated polymers offer a well-balanced set of properties, making them suitable for a wide range of applications in construction, automotive, and industrial assembly.[3][5] They are known for their excellent weather resistance, good mechanical properties, and adhesion to diverse substrates.[1][6]

Table 2: Performance Comparison of Sealant Technologies

PropertyMS PolymerPolyurethaneSilicone
Adhesion to Various Substrates ExcellentGoodModerate
Paintability ExcellentExcellentPoor
UV Resistance Very GoodModerateExcellent
Isocyanate-Free YesNoYes
Solvent-Free YesOften Contains SolventsYes
Cure Speed Fast (tack-free)ModerateFast
Flexibility ExcellentVery GoodExcellent
Staining LowCan OccurLow (non-bleed grades)
Temperature Resistance GoodGoodExcellent

This table presents a qualitative comparison. Actual performance depends on the specific formulation.

Table 3: Typical Mechanical Properties of Cured MS Polymer Sealants

PropertyTypical ValueTest Method
Hardness (Shore A)20 - 40ASTM D2240
Tensile Strength1 - 3 MPaISO 527-2
Elongation at Break500 - 800%ISO 527-2
Modulus at 100% Elongation0.5 - 0.8 MPaISO 527-2

Source:[2]

Experimental Protocols

The following are detailed protocols for key experiments in the characterization of this compound-terminated polymer-based adhesives and sealants.

Protocol for Monitoring Cure with FTIR Spectroscopy

This protocol describes how to monitor the curing process of a this compound-terminated polymer by observing changes in the infrared spectrum.

Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Uncured sealant sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lens paper

Procedure:

  • Background Spectrum: Record a background spectrum on the clean, empty ATR crystal.

  • Sample Application: Apply a small amount of the uncured sealant onto the ATR crystal using a spatula. Ensure good contact between the sample and the crystal.

  • Initial Spectrum: Immediately record the spectrum of the uncured sample. This will serve as the time-zero measurement. Key peaks to observe include those associated with Si-O-CH3 groups (around 1090 cm⁻¹) and the potential formation of Si-OH groups (broad peak around 3400 cm⁻¹).

  • Time-Lapse Measurement: Record spectra at regular intervals (e.g., every 5-10 minutes) to monitor the changes as the sealant cures in ambient air.

  • Data Analysis: Analyze the spectra to observe the decrease in the intensity of the Si-O-CH3 peaks and the appearance and subsequent decrease of the Si-OH peak as it condenses to form Si-O-Si bonds. The formation of the siloxane network can be observed by changes in the Si-O-Si region (around 1000-1100 cm⁻¹).

  • Cleaning: After the experiment, carefully clean the ATR crystal with a suitable solvent and lens paper.

Protocol for Tensile Testing (based on ISO 527-2)

This protocol outlines the procedure for determining the tensile properties of a cured sealant.[9]

Materials and Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer (for accurate strain measurement)

  • Dumbbell-shaped test specimens (Type 1B or 5A are common for adhesives)[9]

  • Micrometer or calipers for measuring specimen dimensions

Procedure:

  • Specimen Preparation: Prepare dumbbell-shaped specimens from a cured sheet of the sealant. Ensure the specimens are free of defects and have uniform thickness.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours prior to testing.

  • Dimensional Measurement: Measure the width and thickness of the gauge section of each specimen at several points and use the average values to calculate the cross-sectional area.

  • Test Setup: Secure the specimen in the grips of the UTM, ensuring it is properly aligned. Attach the extensometer to the gauge section of the specimen.

  • Testing: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for elongation < 100% or 20 mm/min for elongation > 100%) until the specimen fails.[9] Record the force and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve, determine the tensile strength (the maximum stress reached), the elongation at break, and the tensile modulus (the slope of the initial linear portion of the curve).

Protocol for Lap Shear Strength Testing (based on ASTM D1002)

This protocol describes the method for measuring the shear strength of an adhesive bond between two metal substrates.[10][11][12][13]

Materials and Equipment:

  • Universal Testing Machine (UTM) with appropriate grips

  • Metal test panels (e.g., aluminum, steel) of specified dimensions

  • Adhesive to be tested

  • Spacers or shims to control bondline thickness

  • Cleaning solvent (e.g., acetone, isopropanol)

  • Abrasive paper

Procedure:

  • Substrate Preparation: Clean the bonding surfaces of the metal panels with a solvent to remove any grease or oil. Lightly abrade the surfaces and then clean again with the solvent.

  • Adhesive Application: Apply a uniform layer of the adhesive to the prepared surface of one of the panels.

  • Assembly: Assemble the joint by overlapping the panels to the specified dimensions (typically a 0.5-inch overlap). Use spacers to maintain a consistent bondline thickness.

  • Curing: Clamp the assembly and allow the adhesive to cure according to the manufacturer's instructions (e.g., at room temperature for a specified time).

  • Specimen Conditioning: Condition the cured specimens at standard temperature and humidity before testing.

  • Testing: Place the specimen in the grips of the UTM and apply a tensile load at a constant rate (e.g., 1.3 mm/min) until the bond fails.[13]

  • Data Analysis: Record the maximum load at failure. Calculate the lap shear strength by dividing the maximum load by the bonded area. Report the failure mode (e.g., cohesive failure within the adhesive, adhesive failure at the interface, or substrate failure).

Protocol for 180° Peel Adhesion Testing (based on ASTM D3330, Method A)

This protocol is used to measure the force required to peel a flexible adherend from a rigid substrate at a 180° angle.[14][15][16][17][18]

Materials and Equipment:

  • Universal Testing Machine (UTM) with a 180° peel test fixture

  • Rigid test panels (e.g., stainless steel, glass)

  • Flexible adherend (e.g., a strip of the cured sealant cast on a flexible backing)

  • Roller for applying pressure

  • Cleaning solvent

Procedure:

  • Substrate Preparation: Clean the rigid test panel with a solvent.

  • Sample Application: Apply the flexible adherend to the test panel. Use a roller to apply consistent pressure and ensure intimate contact.

  • Curing/Conditioning: Allow the assembly to cure and/or condition as required.

  • Test Setup: Secure the end of the rigid panel in the lower grip of the UTM. Fold the free end of the flexible adherend back on itself (180°) and clamp it in the upper grip.

  • Testing: Move the grips apart at a constant speed (e.g., 300 mm/min), peeling the flexible adherend from the rigid panel. Record the force during the peel.

  • Data Analysis: Discard the initial and final portions of the force data. Calculate the average peel force over the stable peeling region. Report the peel adhesion strength in force per unit width (e.g., N/25 mm).

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound-terminated polymers.

Curing_Mechanism Alkoxysilane Alkoxysilane End-Group (R-Si(OR')3) This compound This compound Intermediate (R-Si(OH)3) Alkoxysilane->this compound Hydrolysis Moisture H2O (from atmosphere) Moisture->this compound This compound->this compound Condensation Siloxane Cross-linked Siloxane Network (R-Si-O-Si-R) This compound->Siloxane Condensation Alcohol Alcohol Byproduct (R'OH) This compound->Alcohol

Caption: Moisture curing mechanism of this compound-terminated polymers.

Adhesive_Testing_Workflow Start Start: Adhesive/Sealant Formulation Sample_Prep Sample Preparation (e.g., casting sheets, bonding substrates) Start->Sample_Prep Curing Curing and Conditioning (controlled temperature and humidity) Sample_Prep->Curing Test_Selection Select Test Method Curing->Test_Selection Tensile Tensile Testing (ISO 527-2) Test_Selection->Tensile Bulk Properties Lap_Shear Lap Shear Testing (ASTM D1002) Test_Selection->Lap_Shear Shear Strength Peel Peel Adhesion Testing (ASTM D3330) Test_Selection->Peel Adhesion Data_Analysis Data Analysis and Reporting Tensile->Data_Analysis Lap_Shear->Data_Analysis Peel->Data_Analysis End End: Performance Characterization Data_Analysis->End

Caption: General workflow for testing adhesive and sealant properties.

References

Application Notes and Protocols for Silanol Derivatization in Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many compounds of interest, particularly those containing polar functional groups such as hydroxyls (-OH) found in silanols, exhibit poor chromatographic behavior due to low volatility and a tendency to interact with active sites in the GC system.[1][2] Silanol derivatization, a cornerstone of sample preparation for GC analysis, addresses these challenges by chemically modifying the this compound group to increase analyte volatility and thermal stability, thereby improving peak shape, resolution, and overall analytical sensitivity.[2][3][4]

Silylation is the most prevalent derivatization technique, involving the replacement of the active hydrogen of the this compound group with a non-polar trimethylsilyl (TMS) or t-butyldimethylsilyl (t-BDMS) group.[3][5][6] This process effectively masks the polar -OH group, reducing intermolecular hydrogen bonding and leading to a more volatile and thermally stable derivative suitable for GC analysis.[1][7] The resulting silyl ethers are more amenable to analysis on a wider range of GC stationary phases.[5][8]

This document provides detailed protocols and application notes for the successful derivatization of silanols for GC analysis, targeting researchers, scientists, and professionals in drug development.

Key Considerations for this compound Derivatization

Successful silylation requires careful consideration of several factors to ensure complete and reproducible derivatization.

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture and will preferentially react with water over the target analyte.[2][3][9] Therefore, it is crucial to ensure that all glassware, solvents, and the sample itself are thoroughly dried to prevent reagent hydrolysis and ensure high derivatization yields.[10] Lyophilization or evaporation under a stream of dry nitrogen are common methods for sample drying.[10][11]

  • Reagent Selection: A variety of silylating reagents are available, each with different reactivities and selectivities. The choice of reagent depends on the specific this compound-containing compound and the presence of other functional groups.[3][12] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS), which often serves as a catalyst.[8][12][13]

  • Solvent Choice: Silylation reactions are typically performed in aprotic solvents that will not react with the silylating reagent.[5][8] Pyridine is a common choice as it can also act as a catalyst.[5][14] Other suitable solvents include acetonitrile and dichloromethane.[10][14]

  • Reaction Conditions: The derivatization reaction is influenced by both temperature and time. Optimization of these parameters is often necessary to drive the reaction to completion. Typical reaction temperatures range from 60°C to 80°C, with reaction times from 15 minutes to over an hour.[13][14][15]

Experimental Workflow

The general workflow for this compound derivatization prior to GC analysis involves sample preparation, the derivatization reaction itself, and subsequent analysis.

This compound Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: this compound-containing Sample dry Dry Sample (Lyophilization or N2 Stream) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA, MSTFA) dissolve->add_reagent incubate Incubate (Heat and Agitate) add_reagent->incubate cool Cool to Room Temperature incubate->cool inject Inject into GC/GC-MS cool->inject end End: Chromatographic Data inject->end

Caption: A generalized workflow for the derivatization of this compound-containing compounds for GC analysis.

Detailed Experimental Protocol: General this compound Derivatization

This protocol provides a general procedure for the silylation of this compound-containing compounds using BSTFA and TMCS. Optimization may be required for specific analytes.

Materials:

  • This compound-containing sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (or other suitable aprotic solvent)

  • Reaction vials (e.g., 2 mL screw-cap vials with PTFE-lined septa)

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound-containing sample into a clean, dry reaction vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.[10] It is critical to ensure the sample is free of water.[9]

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction:

    • Tightly cap the vial and vortex for 10-20 seconds.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes in a heating block or oven.[13][14] The optimal temperature and time will depend on the specific analyte.

  • Cooling and Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The derivatized sample can be directly injected into the GC-MS system. Alternatively, the reaction mixture can be diluted with a suitable solvent like hexane or ethyl acetate before injection.

Silylation Reaction Mechanism

The derivatization of a this compound (R-Si-OH) with a silylating agent like a trimethylsilyl halide proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the silicon atom of the silylating agent, while a base facilitates the removal of the proton from the hydroxyl group.

Silylation Reaction This compound R-Si-OH (this compound) Product R-Si-O-Si(CH3)3 (Silyl Ether) This compound->Product Nucleophilic Attack Reagent Cl-Si(CH3)3 (Trimethylsilyl Chloride) Reagent->Product Base Base Byproduct Base-H+ + Cl- Base->Byproduct

Caption: The general reaction scheme for the silylation of a this compound with a trimethylsilyl halide.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the silylation of various compound classes, which can be analogous to the derivatization of different this compound-containing molecules.

Analyte ClassSilylating Reagent(s)SolventTemperature (°C)Time (min)Reference
Steroids MSTFA + TSIM (9:1, v/v)-Room Temp30[10]
Fatty Acids BSTFA or MSTFA + 1% TMCSAcetonitrile6060[10]
Metabolites Methoxyamine HCl in Pyridine, then MSTFAPyridine3790, then 30[10][11]
Phenols BSTFAAcetoneRoom Temp< 0.25[15]
General BSTFA + PyridinePyridine-~20[10]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor or no derivatization Presence of moisture in the sample or reagents.Ensure all glassware is thoroughly dried. Use anhydrous solvents. Lyophilize or dry the sample completely under nitrogen.[9][10]
Insufficient reagent concentration.Increase the amount of silylating reagent.
Suboptimal reaction time or temperature.Optimize the reaction conditions by increasing the temperature or extending the reaction time.
Multiple peaks for a single analyte Incomplete derivatization.Optimize reaction conditions (time, temperature, reagent concentration).[4][7]
Tautomerization of the analyte.For compounds with keto groups, consider a two-step derivatization involving methoximation prior to silylation.[10]
Peak tailing Adsorption of underivatized analyte in the GC system.Ensure complete derivatization. Check the inertness of the GC liner and column.[2]
Reaction of silylating reagent with active sites on the column.Use a GC column that is compatible with silylation reagents (avoid phases with active hydrogens like WAX columns).[5][8]

Conclusion

This compound derivatization is an essential step for the robust and reliable analysis of this compound-containing compounds by gas chromatography. By converting polar silanols into more volatile and thermally stable silyl ethers, this technique significantly improves chromatographic performance. The success of the derivatization process hinges on the careful selection of reagents and solvents, the maintenance of anhydrous conditions, and the optimization of reaction parameters. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement effective this compound derivatization strategies for their specific analytical needs.

References

Application Notes and Protocols for the Enzymatic Synthesis of Silanols from Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of silanols from hydrosilanes, a process with significant potential in drug discovery and materials science. This biocatalytic method offers a green and highly selective alternative to traditional chemical synthesis, avoiding the formation of common byproducts like disiloxanes. The protocols focus on the use of cytochrome P450 monooxygenases, particularly engineered variants of P450BM3 from Bacillus megaterium, which have demonstrated remarkable efficiency in this novel biotransformation.[1][2][3]

Introduction

Silanols are valuable intermediates in organic synthesis and are recognized as important isosteres for alcohols in medicinal chemistry.[1] Their unique physicochemical properties, such as increased hydrogen-bond acidity compared to their carbon analogues, can lead to improved biochemical potency and modified pharmacokinetic profiles of drug candidates.[1] Traditional chemical synthesis of silanols often requires harsh conditions and can be plagued by low selectivity and the formation of undesirable disiloxane byproducts.[1][2]

The enzymatic approach described herein utilizes the promiscuous activity of cytochrome P450 enzymes to catalyze the selective oxidation of a Si-H bond to a Si-OH group.[1][2] This biotransformation is highly chemoselective, leaving C-H bonds untouched, and proceeds under mild, aqueous conditions using molecular oxygen as the terminal oxidant.[1][2] Through directed evolution, highly active and selective P450 variants have been developed, enabling the synthesis of a broad range of aryl- and alkyl-substituted silanols with high yields and turnover numbers.[1]

Data Presentation

The following tables summarize the quantitative data for the enzymatic synthesis of silanols from various silane substrates using wild-type P450BM3 and its engineered variants.

Table 1: Performance of Wild-Type P450BM3 and Evolved Variant P450SiOx3 in the Oxidation of Dimethylphenylsilane. [1]

EnzymeSystemSubstrate Concentration (mM)Protein Concentration (µM)Total Turnover Number (TTN)Yield (%)
Wild-Type P450BM3Whole Cells-1.02102.1
Wild-Type P450BM3Lysate--174017
P450SiOx3Lysate--362036
P450SiOx3Optimized in vitro5.08.1-9.0->99 (GC), 76 (isolated)

Table 2: Substrate Scope of the Evolved P450SiOx3 Variant. [1]

SubstrateProductIsolated Yield (%)
DimethylphenylsilaneDimethylphenylsilanol76
EthyldimethylsilaneEthyldimethylthis compoundHigh
VinyldimethylphenylsilaneVinyldimethylphenylthis compoundLower

Experimental Protocols

Two primary methods for the enzymatic synthesis of silanols are presented: a whole-cell biocatalysis approach and an in vitro method using purified enzyme.

Protocol 1: Whole-Cell Biocatalysis for this compound Synthesis

This protocol describes the use of engineered E. coli cells expressing a P450BM3 variant for the oxidation of hydrosilanes.

1. Materials:

  • E. coli strain expressing the desired P450BM3 variant (e.g., P450SiOx3).

  • Luria-Bertani (LB) medium with appropriate antibiotic for plasmid maintenance.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.

  • Hydrosilane substrate (e.g., dimethylphenylsilane).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 8.0).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Shaking incubator.

  • Centrifuge.

  • Gas chromatograph (GC) for analysis.

2. Procedure:

  • Inoculate a single colony of the E. coli strain into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture at a lower temperature (e.g., 25-30°C) for 16-24 hours.

  • Harvest the cells by centrifugation (e.g., 4000 x g for 20 minutes at 4°C).

  • Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell density.

  • Add the hydrosilane substrate to the cell suspension (e.g., to a final concentration of 1-10 mM).

  • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) for 24-72 hours. Ensure good aeration.

  • Monitor the reaction progress by taking aliquots at different time points, extracting with an organic solvent, and analyzing by GC.

  • Upon completion, extract the entire reaction mixture with an organic solvent.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound product.

  • Purify the product by flash chromatography if necessary.

Protocol 2: In Vitro Enzymatic Synthesis of Silanols

This protocol utilizes purified P450BM3 enzyme for the synthesis of silanols.

1. Materials:

  • Purified P450BM3 variant. Protocols for purification can be found in the literature.[4][5][6]

  • Hydrosilane substrate.

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 8.0).

  • NADPH (nicotinamide adenine dinucleotide phosphate, reduced form).

  • Glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6PDH) for NADPH regeneration (optional).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Reaction vessels (e.g., glass vials).

  • Thermostated shaker.

  • GC for analysis.

2. Procedure:

  • Prepare a reaction mixture in a glass vial containing phosphate buffer, the purified P450BM3 variant (e.g., 1-10 µM), and the hydrosilane substrate (e.g., 1-10 mM).

  • If using an NADPH regeneration system, add G6P (e.g., 10-20 mM) and G6PDH (e.g., 1-2 U/mL).

  • Initiate the reaction by adding NADPH to a final concentration of 0.5-1 mM.

  • Seal the vial and incubate at a controlled temperature (e.g., 25-37°C) with shaking for the desired reaction time (e.g., 24-72 hours).

  • Monitor the reaction and perform product extraction and purification as described in Protocol 1 (steps 8-11).

Visualizations

P450 Catalytic Cycle for Silane Hydroxylation

The following diagram illustrates the key steps in the cytochrome P450 catalytic cycle leading to the hydroxylation of a silane.

P450_Catalytic_Cycle P450_Fe3 P450 (Fe³⁺) P450_Fe3_Substrate P450 (Fe³⁺) - Silane P450_Fe3->P450_Fe3_Substrate Silane (R₃SiH) binding P450_Fe2_Substrate P450 (Fe²⁺) - Silane P450_Fe3_Substrate->P450_Fe2_Substrate e⁻, from NADPH P450_Fe2_O2_Substrate P450 (Fe²⁺)-O₂ - Silane P450_Fe2_Substrate->P450_Fe2_O2_Substrate O₂ P450_Fe3_O2_Substrate P450 (Fe³⁺)-O₂²⁻ - Silane P450_Fe2_O2_Substrate->P450_Fe3_O2_Substrate e⁻, from NADPH Compound_I Compound I [P450 (Fe⁴⁺=O)]⁺ - Silane P450_Fe3_O2_Substrate->Compound_I 2H⁺, -H₂O P450_Fe4_OH_Radical P450 (Fe⁴⁺)-OH + Silyl Radical Compound_I->P450_Fe4_OH_Radical H atom abstraction P450_Fe3_this compound P450 (Fe³⁺) - this compound P450_Fe4_OH_Radical->P450_Fe3_this compound Radical rebound P450_Fe3_this compound->P450_Fe3 This compound (R₃SiOH) release Whole_Cell_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Inoculation Inoculation of E. coli culture Growth Cell Growth Inoculation->Growth Induction Protein Expression Induction (IPTG) Growth->Induction Harvesting Cell Harvesting & Washing Induction->Harvesting Reaction_Setup Reaction Setup (Cells + Substrate) Harvesting->Reaction_Setup Incubation Incubation with Shaking Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction Analysis GC Analysis Extraction->Analysis Purification Purification Analysis->Purification Final_Product Pure this compound Purification->Final_Product

References

Application Notes & Protocols: Kinetic Studies of Silanol-Catalyzed Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanol-catalyzed polymerization is a fundamental process in materials science, particularly in the synthesis of polysiloxanes and silica-based materials. The kinetics of these reactions dictate the final properties of the polymer, such as molecular weight, polydispersity, and microstructure.[1][2][3] A thorough understanding of the reaction kinetics is therefore essential for optimizing synthesis protocols and tailoring material performance for specific applications, including in the development of advanced drug delivery systems and biomedical devices.

This document provides a detailed overview of the kinetic aspects of this compound-catalyzed polymerization, experimental protocols for its study, and methods for data analysis and presentation.

Reaction Mechanisms and Influential Factors

The polymerization of alkoxysilanes, the most common precursors, generally proceeds in two primary stages: hydrolysis and condensation.[1][2][4] Silanols (Si-OH) are reactive intermediates formed during hydrolysis, which then participate in condensation reactions to form stable siloxane bridges (Si-O-Si).[4]

2.1 Core Reaction Pathways

The catalysis of these reactions can occur under acidic or alkaline conditions, which influences the reaction mechanism and kinetics.[1][2]

  • Acid Catalysis : In an acidic medium, the alkoxide or this compound group is first protonated. This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water (hydrolysis) or a neutral this compound (condensation).[1][2] This pathway often leads to less branched polymer structures.[2]

  • Alkaline Catalysis : In an alkaline medium, nucleophilic hydroxyl ions or deprotonated this compound groups attack the silicon atom, proceeding through a proposed SN2-Si mechanism with a penta- or hexavalent intermediate.[1][2] This method typically results in more branched and condensed clusters.[2]

G cluster_hydrolysis Hydrolysis Stage cluster_condensation Condensation Stage cluster_catalysis Catalysis Alkoxysilane R-Si(OR')₃ This compound R-Si(OH)₃ Alkoxysilane->this compound + H₂O TwoSilanols 2 R-Si(OH)₃ Siloxane Siloxane Network (Si-O-Si) TwoSilanols->Siloxane - H₂O Catalyst Catalyst (Acid or Base) Catalyst->Alkoxysilane Influences Rate & Mechanism Catalyst->TwoSilanols Influences Rate & Structure

Caption: General mechanism of silane polymerization.

2.2 Factors Affecting Polymerization Kinetics

The rate of polymerization is governed by several primary and secondary factors that must be controlled for reproducible kinetic studies.[1][2][3]

  • Primary Factors :

    • Catalyst & pH : The type and concentration of the catalyst (acid or base) are the most significant factors controlling the reaction rate.[1][2]

    • Water-to-Silane Ratio (r) : The stoichiometric amount of water affects both the rate of hydrolysis and the subsequent condensation pathways.[2]

    • Organo-functional Groups : The steric and inductive effects of the organic substituents on the silane precursor directly influence reactivity.[1][2]

  • Secondary Factors :

    • Temperature : Polymerization generally follows the Arrhenius equation, with higher temperatures increasing the reaction rate constant.[2]

    • Solvent : The solvent can influence reactant solubility and interact with catalysts, affecting the overall kinetics.[1]

    • Silane Concentration : The initial concentration of the silane precursor impacts the frequency of molecular collisions and thus the reaction rate.[2]

Application Protocol: Kinetic Analysis of this compound-Catalyzed Polymerization

This section outlines a general protocol for conducting a kinetic study of a this compound-catalyzed polymerization reaction. The workflow involves careful preparation, controlled reaction conditions, systematic sampling, and appropriate analysis.

G arrow arrow A 1. Reagent & Glassware Preparation B 2. Reaction Setup (Inert Atmosphere, Temp. Control) A->B C 3. Reaction Initiation (Catalyst Injection) B->C D 4. Timed Aliquot Sampling C->D E 5. Reaction Quenching (e.g., Neutralization, Dilution) D->E F 6. Sample Preparation for Analysis (e.g., Filtration, Derivatization) E->F G 7. Analytical Measurement F->G H 8. Data Analysis (Conversion vs. Time) G->H I 9. Kinetic Modeling (Determine Rate Law, k, Eₐ) H->I

Caption: Experimental workflow for a polymerization kinetics study.

3.1 Materials and Equipment

  • Reactants : Alkoxysilane monomer (e.g., tetraethoxysilane - TEOS), deionized water, solvent (e.g., ethanol), catalyst (e.g., HCl, NH₄OH).

  • Equipment : Jacketed glass reactor, temperature controller/circulator, overhead stirrer or magnetic stirrer, syringe pump for precise additions, inert gas supply (N₂ or Ar), appropriate glassware.

  • Analytical Instruments : Nuclear Magnetic Resonance (NMR) Spectrometer, Gel Permeation/Size-Exclusion Chromatograph (GPC/SEC), Rheometer, Raman/FTIR Spectrometer.[5][6][7][8]

3.2 Experimental Procedure

  • Preparation : Ensure all glassware is oven-dried to remove adsorbed water. Prepare stock solutions of the monomer, water/solvent mixture, and catalyst at the desired concentrations.

  • Reaction Setup : Assemble the reactor under an inert atmosphere. Charge the reactor with the alkoxysilane monomer and solvent. Allow the system to equilibrate to the target temperature (e.g., 25°C).[9]

  • Initiation : Start the reaction by adding the catalyst and water solution via a syringe pump at a controlled rate. This moment is considered t=0.

  • Sampling : At predetermined time intervals (e.g., 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (e.g., 0.5 mL) from the reaction mixture using a syringe.

  • Quenching : Immediately quench the reaction in the aliquot to stop further polymerization. This can be achieved by rapid cooling, dilution with a cold solvent, or neutralization of the catalyst.

  • Analysis : Analyze the quenched samples using one or more of the techniques described in Section 4.0 to determine monomer conversion, molecular weight evolution, or other relevant parameters.

3.3 Data Analysis

  • Plot the monomer conversion or the increase in polymer molecular weight as a function of time.

  • From these plots, determine the initial rate of polymerization (Rₚ).[10]

  • Perform experiments at varying initial concentrations of monomer and catalyst to determine the reaction order with respect to each component.

  • Conduct the reaction at different temperatures to calculate the activation energy (Eₐ) using the Arrhenius equation.[2]

Data Acquisition: Analytical Techniques

The choice of analytical technique is critical for accurately monitoring the reaction kinetics.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H and ¹³C NMR : Can be used to track the disappearance of alkoxy groups on the monomer and the appearance of new species.[4]

    • ²⁹Si NMR : Provides detailed information on the different silicon environments (monomer, this compound intermediates, linear chains, and cross-linked networks), allowing for direct quantification of condensation progress.[3][4]

  • Size-Exclusion Chromatography (SEC / GPC) : This is a primary technique for monitoring the evolution of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer over time.[11][12][13]

  • Spectroscopic Methods (Raman, FTIR) : These non-invasive techniques can be used for real-time, in-situ monitoring of the reaction by tracking the vibrational bands corresponding to specific functional groups (e.g., Si-OR, Si-OH, Si-O-Si).[5][7]

  • Microrheology and Viscometry : These methods indirectly monitor polymerization by measuring the change in the viscosity of the reaction medium, which correlates with the increase in polymer molecular weight.[7][11]

Data Presentation

Quantitative kinetic data should be summarized in a clear and structured format to allow for easy comparison across different experimental conditions.

Table 1: Summary of Kinetic Data for this compound-Catalyzed Polymerization

Run [Monomer]₀ (mol/L) Catalyst [Catalyst] (mol/L) Temp (°C) Water/Silane Ratio (r) Initial Rate (Rₚ) (mol L⁻¹ s⁻¹) Rate Constant (k) Reaction Order
10.5HCl0.01252.0ValueValueValue
21.0HCl0.01252.0ValueValueValue
30.5HCl0.02252.0ValueValueValue
40.5HCl0.01402.0ValueValueValue
50.5NH₄OH0.01252.0ValueValueValue

Note: This table serves as a template for organizing experimental data. Values for rate, rate constant, and reaction order are determined experimentally.

Conclusion

A systematic study of the kinetics of this compound-catalyzed polymerization is crucial for controlling polymer properties and developing robust manufacturing processes. By carefully controlling reaction parameters and employing appropriate analytical techniques as outlined in these notes, researchers can gain fundamental insights into the reaction mechanism. This knowledge enables the rational design of polysiloxanes and silica-based materials with tailored properties for a wide range of scientific and industrial applications.

References

Application Notes and Protocols for Silanol Surface Grafting on Silicon Wafers for Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanol surface grafting on silicon wafers is a fundamental surface modification technique crucial for a wide range of applications in electronics, biotechnology, and materials science. This process involves the covalent attachment of organosilane molecules to the hydroxyl (-OH) groups present on the native oxide layer of a silicon wafer. The result is a stable, functionalized surface with tailored properties such as wettability, chemical reactivity, and biocompatibility.

In the realm of electronics, silanization is instrumental in the fabrication of microchips, sensors, and microelectromechanical systems (MEMS). It allows for the controlled deposition of subsequent layers, enhances adhesion between different materials, and can be used to create insulating or patterned surfaces. The ability to precisely engineer the surface chemistry of silicon wafers is a key enabler for the miniaturization and enhanced performance of electronic devices.

This document provides detailed application notes and experimental protocols for performing this compound surface grafting on silicon wafers, along with methods for characterizing the resulting modified surfaces.

Data Presentation: Comparative Analysis of Common Silanes

The choice of organosilane is critical as it dictates the final surface properties. Below is a summary of quantitative data for commonly used silanes on silicon wafers.

ParameterUntreated Si Wafer(3-Aminopropyl)triethoxysilane (APTES)Octadecyltrichlorosilane (OTS)(3-Mercaptopropyl)trimethoxysilane (MPTES)(3-Glycidyloxypropyl)trimethoxysilane (GPTS)
Water Contact Angle (°) < 20° (hydrophilic)[1]60° - 70°[2]> 100° (hydrophobic)[3]~72°[4]Monolayer coverage
Monolayer Thickness (nm) Native Oxide: ~1.5-2.0~0.7 - 1.5~2.0 - 2.5~0.5 - 1.0[5]Monolayer thickness[6]
Surface Roughness (RMS, nm) < 0.5[7]0.2 - 0.50.2 - 0.6~0.5[5]Nodule-like features, ~50-100 nm diameter[6]
Primary Functional Group -OH (this compound)-NH₂ (Amine)-CH₃ (Methyl)-SH (Thiol)Epoxide

Experimental Protocols

Silicon Wafer Cleaning

Proper cleaning of the silicon wafer is paramount to ensure a uniform and reactive surface for silanization. Two common and effective cleaning methods are the Piranha etch and the RCA clean.

3.1.1. Piranha Etch (for removal of organic residues)

  • Safety Precaution: Piranha solution is a strong oxidizer and is extremely dangerous. It reacts violently with organic materials and should be handled with extreme caution in a fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Never store Piranha solution in a sealed container.

  • Materials:

    • Concentrated Sulfuric Acid (H₂SO₄)

    • 30% Hydrogen Peroxide (H₂O₂)

    • Glass beakers

    • Wafer tweezers (Teflon® or stainless steel)

    • Deionized (DI) water

  • Protocol:

    • Prepare the Piranha solution by carefully and slowly adding 1 part of H₂O₂ to 3 parts of H₂SO₄ in a glass beaker within a fume hood. Always add peroxide to acid. The solution is highly exothermic and will become very hot.[4][5][8]

    • Carefully immerse the silicon wafers into the hot Piranha solution using wafer tweezers.

    • Leave the wafers in the solution for 10-15 minutes.[4]

    • Remove the wafers and quench by immersing them in a large beaker of DI water.

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Dry the wafers using a stream of high-purity nitrogen gas.

3.1.2. RCA Clean (for removal of organic and ionic contaminants)

  • Safety Precaution: The RCA cleaning procedure involves strong acids, bases, and oxidizers. Handle all chemicals with appropriate PPE in a fume hood.

  • Materials:

    • Deionized (DI) water

    • Ammonium Hydroxide (NH₄OH)

    • 30% Hydrogen Peroxide (H₂O₂)

    • Hydrochloric Acid (HCl)

    • Glass beakers or quartz wafer baths

    • Wafer tweezers

  • Protocol:

    • SC-1 (Standard Clean 1) for organic removal:

      • Prepare the SC-1 solution by mixing DI water, NH₄OH, and H₂O₂ in a 5:1:1 ratio.[9]

      • Heat the solution to 75-80 °C.

      • Immerse the wafers in the SC-1 solution for 10 minutes.[9]

      • Rinse the wafers thoroughly with DI water.

    • SC-2 (Standard Clean 2) for metallic ion removal:

      • Prepare the SC-2 solution by mixing DI water, HCl, and H₂O₂ in a 6:1:1 ratio.

      • Heat the solution to 75-80 °C.

      • Immerse the wafers in the SC-2 solution for 10 minutes.

      • Rinse the wafers thoroughly with DI water.

    • Dry the wafers using a stream of high-purity nitrogen gas.

Silanization Methods

3.2.1. Liquid-Phase Deposition

This method involves immersing the cleaned silicon wafer in a solution containing the organosilane.

  • Materials:

    • Cleaned silicon wafers

    • Organosilane (e.g., APTES, OTS, MPTES, GPTS)

    • Anhydrous solvent (e.g., toluene, ethanol)

    • Glass container with a lid

    • Nitrogen or argon gas (for inert atmosphere)

  • Protocol:

    • In a fume hood, prepare a 1-2% (v/v) solution of the desired organosilane in an anhydrous solvent.[10][11]

    • Place the cleaned and dried silicon wafers in a glass container.

    • Pour the silane solution into the container, ensuring the wafers are fully submerged.

    • If using a moisture-sensitive silane like OTS, it is recommended to perform this step under an inert atmosphere (e.g., in a glovebox or by purging the container with nitrogen).

    • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature. Reaction times may vary depending on the silane and desired surface coverage.[12]

    • After the reaction, remove the wafers and rinse them sequentially with the anhydrous solvent used for the reaction, followed by ethanol or isopropanol to remove any unbound silane.

    • Dry the wafers with a stream of high-purity nitrogen gas.

    • For some silanes, a curing step of baking at 110-120 °C for 10-30 minutes can improve the stability of the monolayer.[11]

3.2.2. Vapor-Phase Deposition

This method is preferred for creating highly ordered and uniform monolayers, especially with reactive silanes like OTS.

  • Materials:

    • Cleaned silicon wafers

    • Organosilane (e.g., OTS)

    • Vacuum desiccator or a dedicated vapor deposition chamber

    • Small vial or container for the silane

  • Protocol:

    • Place the cleaned and dried silicon wafers inside a vacuum desiccator.

    • In a fume hood, place a small, open vial containing a few drops of the liquid organosilane inside the desiccator, ensuring it is not in direct contact with the wafers.[13]

    • Evacuate the desiccator to a low pressure. The vacuum will facilitate the vaporization of the silane.[13]

    • Leave the wafers in the silane vapor for several hours (e.g., 2-4 hours). The deposition time can be optimized to achieve the desired surface coverage.[3]

    • After deposition, vent the desiccator with an inert gas like nitrogen.

    • Remove the wafers and rinse them with an appropriate solvent (e.g., toluene or hexane for OTS) to remove any physisorbed molecules.

    • Dry the wafers with a stream of high-purity nitrogen gas.

Characterization Protocols

Water Contact Angle Goniometry
  • Purpose: To assess the hydrophobicity/hydrophilicity of the wafer surface, which indicates the success of the silanization process.

  • Protocol:

    • Place the silanized wafer on the sample stage of the contact angle goniometer.

    • Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.

    • Capture an image of the droplet at the solid-liquid-vapor interface.

    • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

    • Perform measurements at multiple locations on the wafer to ensure uniformity.

X-ray Photoelectron Spectroscopy (XPS)
  • Purpose: To determine the elemental composition and chemical states of the elements on the wafer surface, confirming the presence of the grafted silane.

  • Data Acquisition:

    • Mount the silanized wafer onto the XPS sample holder.

    • Introduce the sample into the ultra-high vacuum analysis chamber.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, and N 1s for APTES or S 2p for MPTES).

  • Data Interpretation:

    • Elemental Composition: The presence of elements specific to the silane (e.g., nitrogen for APTES, sulfur for MPTES) confirms successful grafting. The atomic concentrations of these elements can be quantified.[1][14]

    • Chemical State Analysis: The binding energy of the Si 2p peak can differentiate between silicon in the underlying SiO₂ substrate and silicon in the siloxane (Si-O-Si) bonds of the grafted layer.[3][11] High-resolution scans of the functional group's element (e.g., N 1s for amine) can confirm its chemical state.

Atomic Force Microscopy (AFM)
  • Purpose: To visualize the surface topography and measure the surface roughness of the silanized wafer at the nanoscale.

  • Protocol:

    • Mount the silanized wafer on an AFM sample puck.

    • Select an appropriate AFM probe (typically a sharp silicon tip).

    • Bring the tip into contact or intermittent contact (tapping mode) with the surface.

    • Scan the desired area of the wafer surface.

  • Data Analysis:

    • The AFM software will generate a 3D topographical image of the surface.

    • From this image, quantitative surface roughness parameters can be calculated. The most common are:

      • Ra (Arithmetic Average Roughness): The arithmetic average of the absolute values of the height deviations from the mean plane.[8]

      • Rq or RMS (Root Mean Square Roughness): The root mean square average of the height deviations from the mean plane.[8][9]

Ellipsometry
  • Purpose: To measure the thickness of the grafted silane layer.

  • Protocol:

    • Place the silanized wafer on the ellipsometer stage.

    • Align the laser beam to reflect off the wafer surface and into the detector.

    • Measure the change in polarization of the light (the ellipsometric parameters, Psi and Delta) as a function of wavelength and/or angle of incidence.

  • Data Analysis:

    • Develop an optical model that represents the sample structure (e.g., Si substrate / SiO₂ layer / Silane layer / Air).[15][16]

    • The refractive indices of the substrate and native oxide are generally known. The refractive index of the silane layer is often assumed (typically around 1.45-1.50 for organic layers).[17]

    • Use the software to fit the model to the experimental data by varying the thickness of the silane layer until the best fit is achieved.

Visualizations

experimental_workflow cluster_prep Wafer Preparation cluster_silanization Silanization cluster_post Post-Treatment cluster_char Characterization start Silicon Wafer clean Cleaning (Piranha or RCA) start->clean dry1 Nitrogen Dry clean->dry1 liquid Liquid-Phase Deposition dry1->liquid vapor Vapor-Phase Deposition dry1->vapor rinse Solvent Rinse liquid->rinse vapor->rinse dry2 Nitrogen Dry rinse->dry2 cure Curing (Optional) dry2->cure char Surface Analysis (Contact Angle, XPS, AFM, Ellipsometry) cure->char

Caption: Experimental workflow for this compound surface grafting.

signaling_pathway wafer Silicon Wafer (Si) oxide Native Oxide Layer (SiO₂) wafer->oxide Oxidation This compound Surface this compound Groups (-OH) oxide->this compound Hydroxylation condensation Condensation This compound->condensation organosilane Organosilane (R-Si-(OR')₃) hydrolysis Hydrolysis organosilane->hydrolysis + H₂O silanol_reagent Reactive this compound (R-Si-(OH)₃) hydrolysis->silanol_reagent silanol_reagent->condensation grafted_surface Grafted Surface (Si-O-Si-R) condensation->grafted_surface byproduct Byproduct (H₂O, R'OH) condensation->byproduct

Caption: Chemical pathway of silanization on a silicon surface.

References

Application Notes and Protocols for the Preparation of Hydrophobic Coatings Using Silanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic coatings are of significant interest across various scientific and industrial fields, including biomedical devices, drug delivery systems, and self-cleaning surfaces. These coatings effectively repel water, preventing surface wetting and adhesion of aqueous-based substances. Silanol compounds are frequently employed in the fabrication of these coatings due to their ability to form robust, low-surface-energy films on a variety of substrates. The underlying principle involves the hydrolysis of silane precursors to form this compound (Si-OH) groups, which then undergo condensation to create a stable siloxane (Si-O-Si) network.[1] The incorporation of nonpolar organic functionalities on the silane precursors imparts the desired hydrophobicity to the final coating.

This document provides detailed protocols for three common methods for preparing hydrophobic coatings using this compound compounds: the Sol-Gel method (including the Stöber process), Chemical Vapor Deposition (CVD), and a Spray Coating technique. It also includes tabulated quantitative data for comparing the efficacy of different approaches and diagrams to visualize the experimental workflows.

Sol-Gel Method for Hydrophobic Coatings

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules.[2] It involves the hydrolysis and polycondensation of precursors, typically metal alkoxides like tetraethyl orthosilicate (TEOS), to form a colloidal suspension (sol) that is then gelled to form a network.[3][4] For hydrophobic coatings, TEOS is often co-condensed with an organosilane containing a hydrophobic functional group (e.g., a long alkyl or fluoroalkyl chain).[5][6]

One-Step Sol-Gel Protocol (Modified Stöber Process)

This protocol describes the in-situ formation of hydrophobic silica nanoparticles that can be deposited on a substrate.[5][6]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Alkyltrimethoxysilane (ATMS) or other organosilane (e.g., octyltriethoxysilane, tridecafluorooctyl triethoxysilane)[2][5]

  • Ethanol

  • Deionized Water

  • Ammonium Hydroxide (28-30%)

  • Substrate of choice (e.g., glass slide, silicon wafer)

Equipment:

  • Reaction vessel

  • Orbital shaker

  • Pipettes and graduated cylinders

  • Beakers

Protocol:

  • Prepare a 95:5 (v/v) ethanol-water solution in the reaction vessel containing the substrate to be coated.

  • Add ammonium hydroxide to the solution to adjust the pH to approximately 10.5.[6]

  • In a separate container, prepare a mixture of TEOS and the chosen alkyltrimethoxysilane (ATMS). The molar ratio of TEOS to ATMS can be varied to control the hydrophobicity and morphology of the coating.[6]

  • Add the TEOS/ATMS mixture to the reaction vessel.

  • Place the sealed reaction vessel on an orbital shaker and agitate overnight at room temperature.

  • After the reaction, carefully remove the coated substrate from the solution.

  • Rinse the substrate gently with ethanol to remove any unreacted precursors.

  • Dry the coated substrate in an oven. A typical drying temperature is 60-80°C for 1-2 hours. For some applications, a higher temperature curing step may be required.

Two-Step Sol-Gel Protocol

This method involves the pre-synthesis of a silica sol followed by surface modification with a hydrophobic silane.

Protocol:

  • Sol Preparation:

    • Mix TEOS, ethanol, and deionized water in a beaker. An acidic catalyst, such as hydrochloric acid, can be added to control the hydrolysis rate.[4]

    • Stir the mixture for several hours at room temperature to form a silica sol.

  • Coating Deposition:

    • Deposit the silica sol onto the substrate using dip-coating, spin-coating, or spray-coating.

  • Surface Modification:

    • Expose the coated substrate to a hydrophobic silane compound. This can be done by immersing the substrate in a solution of the silane (e.g., in toluene) or by vapor-phase deposition. A common modifying agent is hexamethyldisilazane (HMDS).[7][8]

    • For solution-based modification, immerse the substrate for a specified time, then rinse with a suitable solvent (e.g., toluene, acetone) and dry.[8]

  • Curing:

    • Cure the coated and modified substrate in an oven to complete the condensation reactions and densify the coating.

Chemical Vapor Deposition (CVD) of Hydrophobic Silane Coatings

CVD is a solvent-free technique that involves the deposition of a thin film from the gas phase onto a substrate.[5] This method can produce highly uniform and conformal coatings.

Two-Silane CVD Protocol for Enhanced Adhesion and Hydrophobicity

This protocol utilizes an adhesion-promoting silane followed by a hydrophobic silane to create a durable coating.[5][9]

Materials:

  • Adhesion promoter: 3-isocyanatopropyltriethoxysilane

  • Hydrophobic silane: (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane

  • Substrate of choice

Equipment:

  • CVD reactor or a vacuum desiccator

  • Vacuum pump

  • Plasma cleaner (optional, for substrate preparation)

  • Oven

Protocol:

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic contaminants. Plasma cleaning is highly effective for creating a reactive, oxidized surface.[5]

  • Deposition of Adhesion Promoter:

    • Place the cleaned substrate in the CVD reactor or desiccator.

    • Introduce the 3-isocyanatopropyltriethoxysilane vapor into the chamber. This can be done by placing an open vial of the liquid silane inside the evacuated chamber.

    • Allow the deposition to proceed for a specified time (e.g., 1-2 hours) at room temperature or a slightly elevated temperature.

  • Hydrolysis:

    • Expose the substrate coated with the adhesion promoter to water vapor to hydrolyze the ethoxy groups.[5]

  • Deposition of Hydrophobic Silane:

    • Introduce the (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane vapor into the chamber.

    • Allow the deposition to proceed for several hours (e.g., 5 hours) at room temperature.[10]

  • Curing:

    • Remove the coated substrate from the chamber and cure it in an oven at 60-80°C for at least 12 hours to complete the cross-linking of the silane layers.[5][10]

Spray Coating Method for Superhydrophobic Surfaces

Spray coating is a simple and scalable method for depositing hydrophobic coatings, particularly those based on pre-synthesized hydrophobic nanoparticles.[11][12]

Protocol for Spraying Hydrophobic Silica Nanoparticles

Materials:

  • Hydrophobically modified silica nanoparticles

  • Ethanol or other suitable solvent

  • Binder (optional, e.g., polyurethane dispersion)

  • Substrate of choice

Equipment:

  • Ultrasonic bath

  • Spray gun or airbrush

  • Oven

Protocol:

  • Preparation of the Suspension:

    • Disperse the hydrophobic silica nanoparticles in ethanol.[11]

    • Use an ultrasonic bath for approximately 30 minutes to ensure a homogeneous dispersion.[11]

    • If a binder is used, mix it with the nanoparticle suspension.

  • Spraying:

    • Spray the suspension onto the target substrate. Maintain a consistent distance and spray pattern for a uniform coating.

  • Curing:

    • Cure the coated substrate in an oven to evaporate the solvent and, if applicable, cure the binder. A typical curing condition is 60°C for 30 minutes.[11]

Data Presentation

The effectiveness of a hydrophobic coating is primarily quantified by its water contact angle (WCA) and sliding angle (SA). A surface is considered hydrophobic if the WCA is greater than 90° and superhydrophobic if the WCA is greater than 150° with a sliding angle of less than 10°.[1]

Preparation Method Silane(s) / Precursors Substrate Water Contact Angle (°) Sliding Angle (°) Reference
Sol-Gel (One-Step)TEOS, AlkyltrimethoxysilaneGlass> 150< 5[5][6]
Sol-Gel (One-Step)TEOS, Poly(dimethylsiloxane) (PDMS)Glass1625[13]
Sol-Gel (Two-Step)TEOS, Trimethylchlorosilane (TMCS)Glass> 140N/A[14]
CVD3-isocyanatopropyltriethoxysilane, (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilanePolymerSuperhydrophobicN/A[5][9]
CVDTridecafluoro-1,1,2,2-tetrahydrooctyl trichlorosilaneCatheter121 ± 2≤ 5[10]
Spray CoatingHydrophobic Silica NanoparticlesAluminum157.8 ± 2.18[11]
Bio-based PolyurethaneCarbonated soybean oil, 3-aminopropyltriethoxysilane (APTES)Oak~102N/A[15]

Durability Assessment

The long-term performance of hydrophobic coatings is crucial for practical applications. Durability can be assessed through various tests:

Test Description Metric Reference
Mechanical Abrasion The coating is subjected to a specified number of abrasion cycles using a standardized abrasive material (e.g., sandpaper or a scrub tester).Change in Water Contact Angle[7][16]
Chemical Stability The coated surface is exposed to solutions of varying pH (acidic and alkaline) for a defined period.Change in Water Contact Angle[16]
Water Immersion The coating is immersed in water for an extended duration to test for degradation or loss of hydrophobicity.Change in Water Contact Angle[17]
UV Exposure The coating is exposed to ultraviolet radiation to simulate sunlight exposure and assess its resistance to photodegradation.Change in Water Contact Angle[17]

Visualizations

Experimental Workflows

Sol_Gel_Workflow cluster_one_step One-Step Sol-Gel cluster_two_step Two-Step Sol-Gel A1 Mix Ethanol, Water, and Catalyst A2 Add TEOS and Alkylsilane A1->A2 A3 React on Orbital Shaker A2->A3 A4 Rinse and Dry Substrate A3->A4 B1 Prepare Silica Sol (TEOS Hydrolysis) B2 Deposit Sol on Substrate B1->B2 B3 Surface Modification with Hydrophobic Silane B2->B3 B4 Cure Substrate B3->B4

Caption: Workflow for one-step and two-step sol-gel methods.

Deposition_Workflows cluster_cvd Chemical Vapor Deposition (CVD) cluster_spray Spray Coating C1 Substrate Cleaning (e.g., Plasma) C2 Deposit Adhesion Promoter C1->C2 C3 Hydrolysis Step C2->C3 C4 Deposit Hydrophobic Silane C3->C4 C5 Cure in Oven C4->C5 D1 Prepare Hydrophobic Nanoparticle Suspension D2 Ultrasonicate for Homogeneous Dispersion D1->D2 D3 Spray Suspension onto Substrate D2->D3 D4 Cure in Oven D3->D4

Caption: Workflows for CVD and spray coating methods.

Logical Relationship of Hydrophobic Coating Preparation

Hydrophobic_Coating_Logic Precursors Silane Precursors (e.g., TEOS, Alkylsilanes) Hydrolysis Hydrolysis (Formation of Silanols, Si-OH) Precursors->Hydrolysis Condensation Condensation (Formation of Siloxane Network, Si-O-Si) Hydrolysis->Condensation Deposition Deposition on Substrate (Sol-Gel, CVD, Spraying) Condensation->Deposition Coating Hydrophobic Coating (Low Surface Energy and/or Roughness) Deposition->Coating

Caption: Key chemical steps in forming this compound-based hydrophobic coatings.

References

Application Notes and Protocols: Silanolates as Nucleophiles in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanolates, the conjugate bases of silanols, have emerged as potent nucleophiles in a variety of transition metal-catalyzed cross-coupling reactions. Their use offers a compelling alternative to traditional organometallic reagents, such as those based on boron and tin, due to their lower cost, reduced toxicity, and high chemical stability. This document provides detailed application notes and experimental protocols for the use of silanolates in palladium, copper, and rhodium-catalyzed transformations, facilitating their adoption in academic and industrial research, particularly in the field of drug development and materials science.

The key advantage of employing silanolates lies in the development of "fluoride-free" activation methods.[1][2] Historically, the activation of organosilanes required stoichiometric amounts of fluoride salts, which limited their functional group compatibility. The in situ or ex situ generation of silanolates from their corresponding silanols using common bases has circumvented this "fluoride problem," expanding the synthetic utility of organosilicon compounds.[1]

Palladium-Catalyzed Cross-Coupling: The Hiyama-Denmark Coupling

The palladium-catalyzed cross-coupling of organosilanolates with organic halides, often referred to as the Hiyama-Denmark coupling, is a powerful method for the formation of carbon-carbon bonds.[1][2][3] This reaction is particularly effective for the synthesis of biaryls and substituted alkenes.

Logical Workflow for Hiyama-Denmark Coupling

G cluster_prep Preparation of Reactants cluster_reaction Cross-Coupling Reaction cluster_workup Work-up and Purification Silanol Aryl/Alkenyl this compound Silanolate In situ generated or pre-formed Silanolate This compound->Silanolate Base Base (e.g., NaH, NaOt-Bu) Base->Silanolate Solvent1 Anhydrous Solvent (e.g., Toluene) Solvent1->Silanolate Coupling Cross-Coupling Reaction Mixture Silanolate->Coupling ArylHalide Aryl/Alkenyl Halide ArylHalide->Coupling Pd_catalyst Palladium Catalyst (e.g., [Pd2(dba)3]) Pd_catalyst->Coupling Ligand Ligand (e.g., P(t-Bu)3) Ligand->Coupling Solvent2 Anhydrous Solvent (e.g., Dioxane) Solvent2->Coupling Workup Aqueous Work-up Coupling->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Column Chromatography Extraction->Purification Product Purified Cross-Coupled Product Purification->Product

Caption: General experimental workflow for the Hiyama-Denmark cross-coupling reaction.

Catalytic Cycle of the Hiyama-Denmark Coupling

G center pd0 Pd(0)Ln center->pd0 product R-R' center->product Reductive Elimination pd2_halide R'-Pd(II)-X      Ln pd0->pd2_halide Oxidative Addition (R'-X) pd2_silanolate R'-Pd(II)-OSiR3         Ln pd2_halide->pd2_silanolate Anion Exchange (R3SiOM) pd2_silanolate->center Transmetalation product->pd0

Caption: Simplified catalytic cycle for the Hiyama-Denmark cross-coupling.

Experimental Protocols

Protocol 1: In Situ Generation of Sodium Arylsilanolate and Cross-Coupling with an Aryl Bromide

This protocol is adapted from the work of Denmark and coworkers for the synthesis of unsymmetrical biaryls.[4][5]

Materials:

  • Aryl(dimethyl)this compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) (2.5 mol %)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (10 mol %)

  • Anhydrous dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl(dimethyl)this compound, aryl bromide, and sodium tert-butoxide.

  • Add the palladium catalyst, [Pd₂(dba)₃], and the ligand, P(t-Bu)₃.

  • Add anhydrous dioxane via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cross-Coupling of an Isolated Sodium Arylsilanolate with an Aryl Chloride

This method is suitable for sensitive substrates where the in situ generation of the silanolate might be problematic.[4][5]

Materials:

  • Pre-formed sodium aryl(dimethyl)silanolate (1.0 equiv)

  • Aryl chloride (1.1 equiv)

  • Bis(tri-tert-butylphosphine)palladium(0) ([Pd(P(t-Bu)₃)₂]) (5 mol %)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, weigh the sodium aryl(dimethyl)silanolate, aryl chloride, and [Pd(P(t-Bu)₃)₂] into a dry Schlenk flask.

  • Remove the flask from the glovebox and place it under an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C and monitor its progress.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Quantitative Data for Palladium-Catalyzed Cross-Coupling
EntrySilanolate PrecursorAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1(4-MeOC₆H₄)SiMe₂OH4-Br-C₆H₄COMe[Pd₂(dba)₃] (2.5)P(t-Bu)₃ (10)NaOt-Bu (1.5)Dioxane1001295[4][5]
2(2-furyl)SiMe₂OH4-Cl-C₆H₄CN[Pd(P(t-Bu)₃)₂] (5)-NaH (1.2)Toluene1001888[4]
3(3-thienyl)SiMe₂OH2-Br-pyridine[Pd(P(t-Bu)₃)₂] (5)-KOSiMe₃ (1.5)Toluene802475[4]
4PhSiMe₂OH1-iodonaphthalene[Pd₂(dba)₃] (1.5)PPh₃ (6)Cs₂CO₃ (2.0)Dioxane1001692
5(E)-MeCH=CHSiMe₂OH4-iodoanisole[Pd(PPh₃)₄] (5)-KOSiMe₃ (1.2)THF60689

Copper-Catalyzed Reactions Involving Silanolates

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium. While the direct use of silanolates as nucleophiles in copper-catalyzed cross-coupling is less developed, related transformations showcase the potential of silicon-based reagents in copper catalysis.

Protocol 3: Copper-Catalyzed Dehydrocoupling of Hydrosilanes and Silanols

This protocol describes the formation of siloxanes, where a this compound acts as a nucleophile. This reaction is catalyzed by Stryker's reagent.[6]

Materials:

  • Hydrosilane (1.0 equiv)

  • This compound (1.2 equiv)

  • Stryker's reagent ([(PPh₃)CuH]₆) (0.125 mol %)

  • Anhydrous benzene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, dissolve the this compound and Stryker's reagent in anhydrous benzene in a screw-capped vial.

  • Add the hydrosilane to the solution.

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction by GC-MS for the evolution of hydrogen and formation of the siloxane.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or chromatography if necessary.

Quantitative Data for Copper-Catalyzed Dehydrocoupling
EntryHydrosilaneThis compoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1PhSiH₃Me₃SiOH[(PPh₃)CuH]₆ (0.125)BenzeneRT195[6]
2Ph₂SiH₂Ph₂MeSiOH[(PPh₃)CuH]₆ (0.125)BenzeneRT292[6]
3Et₃SiH(c-Hex)₃SiOH[(PPh₃)CuH]₆ (0.125)BenzeneRT485[6]
4PhMe₂SiHMe₃SiOH[(PPh₃)CuH]₆ (0.125)BenzeneRT190[6]

Rhodium-Catalyzed Reactions

Rhodium catalysts are effective in various transformations involving organosilicon compounds, such as C-H silylation and carbene insertion into Si-H bonds. While not strictly using silanolates as nucleophiles in cross-coupling, these reactions highlight the broader reactivity of silicon compounds in transition metal catalysis.

Protocol 4: Rhodium-Catalyzed Carbene Insertion into Si-H Bonds

This protocol is for the functionalization of silsesquioxanes (POSS) using a rhodium catalyst.[7][8]

Materials:

  • POSS-silane (e.g., heptaisobutyl-POSS-SiH) (1.0 equiv)

  • Diazoacetate (1.1 equiv)

  • Dirhodium(II) acetate ([Rh₂(OAc)₄]) (0.1 mol %)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the POSS-silane in anhydrous DCM under an inert atmosphere, add the dirhodium(II) acetate catalyst.

  • Slowly add a solution of the diazoacetate in anhydrous DCM to the reaction mixture via a syringe pump over 1 hour.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting POSS-silane is consumed, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the functionalized POSS product.

Quantitative Data for Rhodium-Catalyzed Carbene Insertion
EntryPOSS-SilaneDiazo CompoundCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
1Heptaisobutyl-POSS-SiHEthyl 2-phenyldiazoacetate[Rh₂(OAc)₄] (0.1)DCMRT85[7]
2Octa(hydrido)silsesquioxaneMethyl 2-(4-methoxyphenyl)diazoacetate[Rh₂(OAc)₄] (0.8)DCMRT78[7]
3Heptaisobutyl-POSS-SiHEthyl 2-(4-bromophenyl)diazoacetate[Rh₂(esp)₂] (0.1)DCMRT92[7]

Conclusion

The use of silanolates as nucleophiles in transition metal catalysis, particularly in palladium-catalyzed Hiyama-Denmark cross-coupling, provides a robust and versatile methodology for the synthesis of complex organic molecules. The mild, fluoride-free reaction conditions and the stability of the organosilicon reagents make this an attractive approach for applications in drug discovery and materials science. While the application of silanolates in copper and rhodium catalysis is still evolving, the existing protocols demonstrate the broad potential of these silicon-based nucleophiles. The detailed protocols and data presented herein serve as a practical guide for researchers to implement these powerful synthetic tools in their own work.

References

Application Notes and Protocols for Silanol-Containing Ligands in Enantioselective Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of novel chiral silanol-containing ligands in enantioselective metal catalysis, with a focus on their synthesis, application, and mechanistic insights. Detailed protocols for ligand synthesis and catalytic reactions are provided to facilitate their adoption in research and development settings, particularly for the synthesis of enantioenriched compounds relevant to the pharmaceutical industry.

Introduction

Chiral ligands are paramount in asymmetric metal catalysis for the synthesis of single-enantiomer pharmaceuticals. The electronic and steric properties of a ligand are crucial in determining the efficacy and stereoselectivity of a catalytic transformation. While functionalities like phosphines, amines, and alcohols are common coordinating groups in chiral ligands, the this compound (Si-OH) group has emerged as a novel and promising coordinating moiety.[1]

The pioneering work in this area has been the development of multifunctional chiral aminoamide this compound ligands. These ligands have proven highly effective in copper-catalyzed enantioselective N-H insertion reactions to produce unnatural amino acid derivatives, which are valuable building blocks in drug discovery.[2][3] The this compound group, in concert with an aminoamide backbone, facilitates the formation of a hydrogen-bond stabilized active metal complex, leading to high levels of stereocontrol.[1][4] Key advantages of these this compound-containing ligands include their modular synthesis, air and moisture stability, and the ability to perform reactions under ambient conditions without the need for a glovebox.[1][5]

Applications in Enantioselective Catalysis

The primary application of chiral aminoamide this compound ligands to date is the copper-catalyzed enantioselective N-H insertion of carbenoids into anilines. This reaction provides a direct route to chiral α-amino esters, which are precursors to a wide range of biologically active molecules.

Copper-Catalyzed N-H Insertion

This reaction involves the formation of a copper carbenoid intermediate which then undergoes an enantioselective insertion into the N-H bond of an aniline. The chiral this compound ligand coordinates to the copper center, creating a chiral environment that dictates the facial selectivity of the insertion.

Table 1: Ligand Optimization for the Enantioselective N-H Insertion of Ethyl 2-phenyl-2-diazoacetate with Aniline [6]

LigandYield (%)er
L3a i-PrPh9289:11
L3b i-BuPh9591:9
L3c BnPh9088:12
L3d PhPh8580:20

Standard reaction conditions: diazoester and aniline (0.2 mmol, 1.0 equiv. each) in DCM (0.05 M) at 23 °C for 1 h.

Table 2: Substrate Scope for the Enantioselective N-H Insertion with Ligand L3b [7]

EntryDiazo EsterAnilineProductYield (%)er
1Ethyl 2-phenyl-2-diazoacetateAniline9591:9
2Methyl 2-phenyl-2-diazoacetateAniline9390:10
3t-Butyl 2-phenyl-2-diazoacetateAniline9691:9
4Ethyl 2-(4-methoxyphenyl)-2-diazoacetateAniline9492:8
5Ethyl 2-(4-chlorophenyl)-2-diazoacetateAniline9190:10
6Ethyl 2-phenyl-2-diazoacetate4-Methoxyaniline9293:7
7Ethyl 2-phenyl-2-diazoacetate4-Chloroaniline8988:12
8Ethyl 2-cyclohexyl-2-diazoacetateAniline8898:2

Reactions were performed under standard conditions. Isolated yields are reported.

Experimental Protocols

Synthesis of Chiral Aminoamide this compound Ligands (e.g., L3a)

This protocol describes a modular synthesis of the chiral aminoamide this compound ligands.[5]

Step 1: Amide Formation and Cyclization to Imidazoline

  • To a solution of the desired amino acid (1.0 equiv.) in a suitable solvent, add a coupling agent (e.g., HATU, 1.1 equiv.) and a base (e.g., DIPEA, 2.0 equiv.).

  • Add the desired aniline (1.0 equiv.) and stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work up the reaction and purify the resulting amide by column chromatography.

  • The amide is then cyclized to the corresponding imidazoline using a dehydrating agent (e.g., Burgess reagent).

Step 2: Ortho-lithiation and Silylation

  • Dissolve the imidazoline (1.0 equiv.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C and add a solution of n-butyllithium (1.1 equiv.) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired chlorosilane (1.2 equiv.) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the silane intermediate by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the silane (1.0 equiv.) in a mixture of THF and water.

  • Add a catalytic amount of Pd/C.

  • Stir the reaction under a hydrogen atmosphere until the hydrolysis is complete.

  • Filter the reaction mixture through celite and purify the final this compound ligand by crystallization or column chromatography.[5]

G cluster_synthesis Ligand Synthesis Workflow AminoAcid Amino Acid + Aniline Amide Amide Intermediate AminoAcid->Amide Amide Coupling Imidazoline Imidazoline Amide->Imidazoline Cyclization Silane Silane Intermediate Imidazoline->Silane Ortho-lithiation + Silylation Ligand Chiral this compound Ligand (L3) Silane->Ligand Hydrolysis G cluster_catalysis Proposed Catalytic Cycle Catalyst [Cu(I)L*]+ Carbenoid Copper Carbenoid Intermediate Catalyst->Carbenoid + Diazo - N₂ Diazo R¹R²CN₂ Ylide Ammonium Ylide Carbenoid->Ylide + Aniline Aniline ArNH₂ Product Chiral α-Amino Ester Ylide->Product Proton Transfer Product->Catalyst - Product

References

Troubleshooting & Optimization

preventing disiloxane formation during silanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Silanol Synthesis

Welcome to the technical support center for this compound synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, primarily focusing on the prevention of undesired disiloxane formation.

Frequently Asked Questions (FAQs)

Q1: What is disiloxane and why does it form during this compound synthesis?

A1: Disiloxane is a compound containing a silicon-oxygen-silicon (Si-O-Si) bond. It is the primary byproduct in this compound (R₃SiOH) synthesis, formed through the condensation of two this compound molecules, which releases a molecule of water. This reaction is often spontaneous and is a major challenge in isolating pure silanols. The synthesis of silanols typically involves the hydrolysis of chlorosilanes or alkoxysilanes.[1][2] However, the desired this compound product can readily undergo self-condensation to form the more thermodynamically stable disiloxane.[3][4]

The reaction can be summarized as follows:

  • Hydrolysis (Desired Reaction): R₃Si-Cl + H₂O → R₃Si-OH + HCl

  • Condensation (Undesired Reaction): 2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O

G

Q2: What are the key factors that promote disiloxane formation?

A2: Several factors can accelerate the condensation of silanols into disiloxanes. Controlling these is crucial for a successful synthesis.

  • pH: this compound condensation is catalyzed by both acids and bases. Silanols are generally most stable in a slightly acidic environment, around pH 3-4.[5] Reactivity increases significantly at pH values below 1.5 or above 4.5.[5]

  • Temperature: Higher temperatures increase the rate of the condensation reaction.[6] Therefore, conducting the synthesis and workup at lower temperatures is often beneficial.

  • Concentration: Higher concentrations of this compound can lead to an increased rate of condensation due to the higher probability of intermolecular reactions.

  • Water Content: While water is required for the initial hydrolysis, its presence can also facilitate the reversible condensation reaction. The ratio of water to the silane precursor is a critical parameter to control.[7]

  • Catalysts: Certain metal catalysts used in some synthesis routes can also promote the undesired condensation reaction.[3][8]

Q3: How can I use steric hindrance to my advantage to synthesize stable silanols?

A3: Introducing bulky (sterically hindering) organic substituents (R groups) on the silicon atom can physically block the approach of another this compound molecule, thereby inhibiting the condensation reaction.[9] This steric protection makes the resulting this compound significantly more stable and easier to isolate.[2] For example, silanols with multiple phenyl groups or tertiary butyl groups are more likely to be stable and monomeric.[2] The synthesis of silanols with sterically demanding groups like tris(trimethylsilyl)methyl (Tsi) has been shown to yield highly stable compounds.[10]

Troubleshooting Guide

Problem 1: My reaction yields a high percentage of disiloxane instead of the desired this compound.

This is the most common issue in this compound synthesis. The following troubleshooting workflow can help you optimize your reaction conditions.

G Start High Disiloxane Yield Observed Check_pH Is the reaction pH controlled between 3-4? Start->Check_pH Adjust_pH Adjust pH using a buffer or dilute acid/base. Check_pH->Adjust_pH No Check_Temp Was the reaction run at low temperature? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Lower the reaction and workup temperature (e.g., 0-10 °C). Check_Temp->Adjust_Temp No Check_Sterics Are the R groups on the silicon sterically bulky? Check_Temp->Check_Sterics Yes Adjust_Temp->Check_Sterics Adjust_Sterics Consider using a precursor with larger substituents. Check_Sterics->Adjust_Sterics No Check_Purification Is the purification method contributing to condensation? Check_Sterics->Check_Purification Yes Adjust_Sterics->Check_Purification Adjust_Purification Use non-aqueous workup or chromatography on deactivated silica. Check_Purification->Adjust_Purification Yes Success Improved this compound Yield Check_Purification->Success No Adjust_Purification->Success

Problem 2: The this compound appears to be forming but converts to disiloxane during purification.

A2: Standard purification techniques, especially those involving water or active surfaces like silica gel, can promote condensation.

  • Issue: Aqueous workup introduces excess water and can alter pH, driving the condensation reaction.

  • Solution: If possible, perform a non-aqueous workup. Dry the organic phase thoroughly with a neutral drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.

  • Issue: Standard silica gel chromatography can be problematic because the acidic this compound groups on the silica surface can catalyze condensation.

  • Solution: Use deactivated (end-capped) silica gel or treat the silica gel with a silylating agent before use. Alternatively, other purification methods like crystallization or using a polar absorbent bed material may be more suitable for removing polar this compound impurities from a less polar product stream.[11]

Experimental Protocols & Data

Protocol 1: General Synthesis of a Sterically Hindered this compound (t-Butyldiphenylthis compound)

This protocol is adapted from a procedure for preparing t-butyldiphenylthis compound (A2), a sterically hindered and thus relatively stable this compound.[12]

Methodology:

  • Start with t-butyl(chloro)diphenylsilane (10.0 mmol) in a suitable flask.

  • Prepare a biphasic mixture of a suitable organic solvent (e.g., diethyl ether) and a buffered aqueous solution (pH ~7).

  • Slowly add the chlorosilane to the stirred biphasic mixture at 0 °C. The hydrolysis occurs at the interface.

  • After the reaction is complete (monitored by TLC or GC), separate the organic layer.

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure at a low temperature.

  • The crude this compound can be purified by passing it through a short plug of silica gel, eluting first with a non-polar solvent like hexane to remove non-polar impurities, and then with a more polar solvent like THF to elute the desired this compound.[12]

Data Presentation: Influence of pH on this compound Stability

The stability of silanols is highly dependent on the pH of the medium. The condensation reaction rate is minimized in a specific pH window.

pH RangeRelative Condensation RateStability of this compoundMechanism of Condensation
< 1.5HighLowAcid-catalyzed: Protonation of a this compound hydroxyl group, followed by nucleophilic attack by another this compound.[7]
1.5 - 4.5LowHighMinimal catalytic activity from H⁺ or OH⁻ ions. Silanols are most stable in this range, particularly around pH 3.[5]
> 4.5HighLowBase-catalyzed: Deprotonation of a this compound to form a reactive silanolate anion, which then attacks another neutral this compound.[7]

Note: The exact optimal pH can vary slightly depending on the specific this compound's structure and the solvent system used. The pKa of isolated this compound groups on a silica surface has been reported to be around 4.5.[13]

References

Technical Support Center: Strategies to Improve Silanol Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on managing the stability of silanol-containing compounds in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound (Si-OH) groups inherently unstable in aqueous solutions?

This compound groups are unstable primarily because they can undergo self-condensation reactions to form siloxane bonds (Si-O-Si).[1][2] This process releases a molecule of water and can lead to the formation of dimers, oligomers, or even insoluble polymers, effectively removing the active compound from the solution.[3] This instability is a critical challenge in the development of silicon-containing drugs and materials.[4]

Q2: What is the primary degradation pathway for silanols in water?

The main degradation pathway is condensation, which can be catalyzed by either acids or bases.[5][6]

  • Acid-Catalyzed Condensation: In acidic conditions (pH < 7), a this compound group is protonated, making the silicon atom more electrophilic and susceptible to attack by another this compound group.

  • Base-Catalyzed Condensation: In basic conditions (pH > 7), a this compound group is deprotonated to form a silanolate anion (Si-O⁻). This anion is a strong nucleophile that can attack another neutral this compound group.[6]

The rate of condensation is generally at its minimum around neutral pH.[6]

Q3: What key factors influence the rate of this compound condensation?

Several factors dictate the stability of silanols in aqueous media:

  • pH: As mentioned, both acidic and basic pH values accelerate condensation compared to neutral pH.[6][7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including condensation and hydrolysis, leading to faster degradation.[8][9]

  • Concentration: Higher concentrations of the this compound-containing compound increase the probability of intermolecular condensation reactions.

  • Steric Hindrance: Bulky organic groups attached to the silicon atom can physically block or shield the this compound group, hindering the approach of other molecules and slowing the rate of condensation.[10]

  • Catalysts: The presence of certain minerals or ions can catalyze the hydrolysis of siloxane bonds, shifting the equilibrium and impacting overall stability.[11]

Troubleshooting Guides

Issue: My this compound-containing compound is precipitating or forming a gel in my aqueous formulation.

  • Probable Cause: This is a classic sign of this compound self-condensation leading to the formation of insoluble siloxane oligomers or polymers.[2]

  • Troubleshooting Steps:

    • Check the pH: Verify the pH of your solution. The rate of condensation is lowest near neutrality (pH 7). If your solution is acidic or basic, the condensation process will be accelerated.[6]

    • Adjust pH: Buffer your solution to maintain a pH between 6.5 and 7.5. This is the most critical step for improving stability.[2]

    • Reduce Concentration: Try preparing a more dilute solution. Lowering the concentration can significantly slow down the intermolecular condensation reaction.

    • Lower Storage Temperature: Store the solution at a lower temperature (e.g., 2-8°C) to decrease the reaction rate.[2]

Issue: I am observing a progressive loss of biological activity or potency of my compound over time.

  • Probable Cause: The active species may be the monomeric this compound. If condensation occurs, the formation of siloxane bonds alters the molecule's structure, which can lead to a loss of its ability to interact with its biological target.[4][9]

  • Troubleshooting Steps:

    • Implement Stability Monitoring: Use analytical techniques like HPLC or NMR to quantify the concentration of your monomeric this compound compound over time under your storage conditions.

    • Review Formulation pH: As with precipitation issues, ensure the formulation is buffered at a neutral pH to minimize condensation.

    • Consider Co-solvents: The addition of a water-miscible, non-protic co-solvent might help to reduce the activity of water and slow down hydrolysis/condensation reactions. However, this must be compatible with your downstream application.

Data Presentation: pH Influence on this compound Condensation Rate

The stability of silanols is highly dependent on the pH of the aqueous solution. The following table summarizes the general relationship between pH and the relative rate of the condensation reaction.

pH RangeConditionRelative Rate of CondensationDominant Mechanism
< 4AcidicHighSpecific Acid Catalysis
4 - 6Mildly AcidicModerateAcid Catalysis
~ 7NeutralMinimum Uncatalyzed (Slowest Rate)
8 - 10Mildly BasicModerateBase Catalysis
> 10BasicHighSpecific Base Catalysis

This table illustrates the general trend. The exact pH of minimum stability and the magnitude of the rates are dependent on the specific molecular structure.[6]

Experimental Protocols

Protocol: Accelerated Hydrolytic Stability Testing

This protocol provides a method to assess the stability of a this compound-containing compound in an aqueous environment under stressed conditions.[12]

1. Materials:

  • This compound-containing compound

  • Deionized water

  • Buffer solutions (e.g., pH 4, pH 7, pH 9)

  • Sealed vials

  • Incubator or oven

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

2. Procedure:

  • Solution Preparation: Prepare stock solutions of your compound in each of the selected buffer solutions (e.g., pH 4, 7, and 9) at a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot from each solution to determine the initial concentration of the intact compound. This is your baseline measurement.

  • Incubation: Place the sealed vials in an incubator at an elevated temperature (e.g., 40-50°C) to accelerate the degradation process.[12]

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial for each condition. Allow it to cool to room temperature.

  • Quantification: Analyze the sample using your chosen analytical method to measure the concentration of the remaining parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH condition. Calculate the degradation rate or the half-life (t½) to compare stability under different conditions.

Visualizations

Silanol_Condensation Silanol1 R₃Si-OH (this compound) Siloxane R₃Si-O-SiR₃ (Siloxane) Silanol1->Siloxane + Silanol2 R₃Si-OH (this compound) Silanol2->Siloxane Silanol2->Siloxane Condensation (Acid or Base Catalyzed) Water H₂O (Water)

Caption: this compound condensation pathway forming a stable siloxane bond.

Stability_Workflow start Prepare Compound in Buffered Solutions (pH 4, 7, 9) t0 Analyze Initial Concentration (T=0) via HPLC/LC-MS start->t0 incubate Incubate Sealed Vials at Elevated Temperature (e.g., 50°C) t0->incubate timepoint Remove Samples at Defined Time Points incubate->timepoint analyze Analyze Final Concentration via HPLC/LC-MS timepoint->analyze end Calculate Degradation Rate and Half-Life (t½) analyze->end

Caption: Experimental workflow for accelerated hydrolytic stability testing.

Troubleshooting_Tree issue Instability Observed (Precipitate, Activity Loss) check_ph Is the solution pH neutral (~7)? issue->check_ph yes_ph Yes check_conc Is the concentration high? check_ph->check_conc Yes no_ph No sol_adjust_ph Action: Adjust pH to neutral and add buffer. check_ph->sol_adjust_ph No sol_reduce_conc Action: Reduce concentration and/or add co-solvents. check_conc->sol_reduce_conc Yes sol_check_temp Action: Lower storage temperature (e.g., 2-8°C). check_conc->sol_check_temp No yes_conc Yes no_conc No

Caption: Troubleshooting decision tree for this compound stability issues.

References

troubleshooting common issues in silanol condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silanol condensation reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound condensation experiments.

Issue 1: Low or No Product Yield

  • Question: My this compound condensation reaction is giving a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

  • Answer: Low or no product yield in a this compound condensation reaction can stem from several factors. A primary reason is often an incomplete reaction. The reaction rate is highly sensitive to pH, temperature, and catalyst choice.[1][2][3] Additionally, steric hindrance from bulky substituents on the silicon atom can significantly slow down the reaction.[4][5]

    Troubleshooting Steps:

    • Optimize Reaction pH: The rate of this compound condensation is at its minimum around pH 4.[2] Shifting the pH to be more acidic (below 4) or basic (above 4) will increase the reaction rate.

    • Increase Temperature: Elevating the reaction temperature generally increases the rate of condensation.[5] However, be cautious as higher temperatures can also promote side reactions.

    • Catalyst Selection and Concentration: The choice of catalyst can dramatically affect the reaction rate. Common catalysts include acids, bases, and organometallic compounds like dibutyltin dilaurate (DBTDL).[2][6] Ensure the catalyst is active and used at an appropriate concentration.

    • Solvent Choice: The solvent can influence the solubility of reactants and the stability of intermediates. Protic solvents can participate in hydrogen bonding and affect the reaction kinetics.

    • Monitor Reaction Progress: Use analytical techniques like NMR or FTIR to monitor the consumption of this compound groups and the formation of siloxane bonds to determine if the reaction is proceeding.[7][8][9][10]

Issue 2: Formation of Undesired Side Products (e.g., Cyclic Siloxanes)

  • Question: I am observing the formation of significant amounts of cyclic siloxanes in my reaction. How can I minimize these side products?

  • Answer: The formation of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5), is a common side reaction in this compound condensation, particularly under certain catalytic conditions.[11] The choice of catalyst and control over reaction conditions are crucial to minimize their formation.

    Troubleshooting Steps:

    • Catalyst Selection: Some catalysts are more prone to promoting cyclization than others. For instance, certain acid or base catalysts might favor intramolecular condensation. Consider screening different catalysts to find one that favors linear polymer formation.

    • Control Reactant Concentration: High dilution can sometimes favor intramolecular reactions that lead to cyclic byproducts. Running the reaction at a higher concentration may promote intermolecular condensation.

    • Temperature Control: As with yield, temperature can influence the product distribution. Experiment with different temperature profiles to find the optimal conditions for linear product formation.

    • Quantify Byproducts: Use a validated GC-MS method to quantify the amount of cyclic siloxanes being formed. This will allow you to systematically evaluate the effectiveness of your troubleshooting steps.[11][12][13]

Issue 3: Inconsistent Reaction Rates or Product Properties

  • Question: My this compound condensation reactions are not reproducible. I am getting different reaction times and the properties of my final product are inconsistent. What could be the cause?

  • Answer: Inconsistent results in this compound condensation reactions often point to variability in starting materials or reaction conditions. The presence of moisture, catalyst activity, and precise control of pH and temperature are critical for reproducibility.

    Troubleshooting Steps:

    • Control Moisture Content: Water is a reactant in the initial hydrolysis of alkoxysilanes to silanols, but its concentration can also affect the condensation equilibrium. Ensure consistent and controlled moisture levels in your reactants and solvents.

    • Verify Catalyst Activity: The activity of catalysts can degrade over time. Use fresh, properly stored catalysts for each reaction. If using a stock solution, ensure its stability.

    • Precise pH Control: The reaction rate is highly pH-dependent.[1][2][3] Use a reliable pH meter and buffer system if necessary to maintain a constant pH throughout the reaction.

    • Maintain Stable Temperature: Use a temperature-controlled reaction setup to ensure a consistent thermal profile for each experiment.

    • Characterize Starting Materials: Ensure the purity and consistency of your silane precursors. Impurities can sometimes act as inhibitors or catalysts, leading to variable results.

Quantitative Data Summary

The following tables summarize the general effects of various parameters on this compound condensation reactions. It is important to note that specific rate constants are highly dependent on the silane structure, solvent, and precise reaction conditions.

Table 1: Effect of pH on this compound Condensation Rate

pH RangeGeneral Effect on Condensation Rate
< 2High
2 - 4Decreasing
~ 4Minimum
4 - 7Increasing
> 7High

Note: The exact pH of the minimum rate can vary depending on the specific silane.[1][2][3]

Table 2: Comparison of Common Catalyst Types

Catalyst TypeGeneral ActivityPotential Issues
Acid Catalysts (e.g., HCl, Acetic Acid)Generally highCan promote side reactions, corrosive.
Base Catalysts (e.g., NH4OH, Amines)Generally highCan also catalyze hydrolysis of siloxane bonds.
Organotin Compounds (e.g., DBTDL)Very effectiveToxicity concerns.
TitanatesEffective, often used with tin compoundsActivity can be pH-dependent.

Table 3: Influence of Substituents on Reaction Rate (Taft Equation)

The Taft equation, log(k/k₀) = ρσ + δEs, can be used to describe the effect of substituents on reaction rates, considering both polar (σ*) and steric (Es) effects.[4][14][15]

EffectDescriptionImpact on Condensation Rate
Polar Effects (σ*) Electron-withdrawing groups increase the electrophilicity of the silicon atom.Generally increases the rate of nucleophilic attack on silicon.
Steric Effects (Es) Bulky substituents hinder the approach of other molecules to the silicon center.Generally decreases the reaction rate.

Experimental Protocols

Protocol 1: Monitoring this compound Condensation by 29Si NMR Spectroscopy

This protocol provides a general guideline for monitoring the progress of a this compound condensation reaction using 29Si Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials and Equipment:

  • NMR spectrometer with a 29Si probe

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, D₂O, depending on reaction solvent)

  • Reaction mixture

  • Internal standard (optional, e.g., tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: At desired time points, withdraw an aliquot of the reaction mixture. If the reaction is fast, it may be necessary to quench the reaction by, for example, rapid cooling or neutralization of the catalyst.

  • Dilution: Dilute the aliquot with a suitable deuterated solvent. The choice of solvent is critical to ensure homogeneity and to provide a lock signal for the NMR spectrometer.

  • Transfer to NMR Tube: Transfer the prepared sample to an NMR tube.

  • NMR Acquisition:

    • Tune and match the 29Si probe.

    • Acquire the 29Si NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 5-10 seconds (or longer, depending on the T₁ of the silicon species), and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE) for more accurate quantification.

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the signals corresponding to different silicon species. The chemical shifts will vary depending on the number of siloxane bonds (Qⁿ or Tⁿ notation). For example, for a tetrafunctional silane:

      • Q⁰: Si(OH)₄

      • Q¹: (HO)₃Si-O-Si

      • Q²: (HO)₂Si(-O-Si)₂

      • Q³: HOSi(-O-Si)₃

      • Q⁴: Si(-O-Si)₄

    • Integrate the peaks to determine the relative concentrations of each species. This allows for the calculation of the degree of condensation over time.[7][8][9]

Protocol 2: In-situ Monitoring of this compound Condensation by FTIR Spectroscopy

This protocol describes the use of in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the real-time progress of a this compound condensation reaction.

Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a transmission cell suitable for liquids.

  • Reaction vessel compatible with the in-situ probe/cell.

  • Software for time-resolved spectral acquisition and analysis.

Procedure:

  • Setup:

    • Install the ATR probe or transmission cell into the reaction vessel.

    • Ensure a good seal to prevent solvent evaporation or exposure to atmospheric moisture if critical.

  • Background Spectrum: Record a background spectrum of the solvent and any non-reactive components at the reaction temperature before adding the silane precursor.

  • Reaction Initiation: Start the reaction by adding the silane precursor and catalyst to the reaction vessel.

  • Time-resolved Data Acquisition:

    • Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 1-5 minutes).

    • The key spectral regions to monitor are:

      • ~3700-3200 cm⁻¹: Si-OH stretching band. The decrease in the intensity of this broad band indicates the consumption of this compound groups.

      • ~1100-1000 cm⁻¹: Si-O-Si asymmetric stretching band. The increase in the intensity of this band signifies the formation of siloxane bonds.[9]

      • ~900 cm⁻¹: Si-OH bending vibration. This band will also decrease in intensity as the reaction proceeds.

  • Data Analysis:

    • Plot the absorbance of the key peaks (e.g., Si-OH and Si-O-Si) as a function of time to generate kinetic profiles of the reaction.

    • This data can be used to determine reaction rates and endpoints.

Protocol 3: Quantification of Cyclic Siloxane Byproducts by GC-MS

This protocol outlines a method for the extraction and quantification of volatile cyclic siloxanes from a reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC column suitable for siloxane analysis (e.g., a low- to mid-polarity column).

  • Extraction solvent (e.g., acetone, hexane).

  • Internal standard (e.g., n-dodecane).

  • Vials for extraction and GC analysis.

  • Volumetric flasks and pipettes for standard preparation.

Procedure:

  • Internal Standard Solution Preparation: Prepare a stock solution of the internal standard in the extraction solvent at a known concentration (e.g., 100 µg/mL).

  • Standard Curve Preparation:

    • Prepare a series of calibration standards containing known concentrations of the target cyclic siloxanes (e.g., D4, D5, D6) and a constant concentration of the internal standard in the extraction solvent.

    • Analyze these standards by GC-MS to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture into a vial.

    • Add a precise volume of the internal standard solution.

    • Seal the vial and mix thoroughly to extract the cyclic siloxanes into the solvent. The extraction time may need to be optimized (e.g., several hours with gentle agitation).[11][12]

  • GC-MS Analysis:

    • Set up the GC-MS method with appropriate parameters for the separation and detection of the target analytes. This will include setting the oven temperature program, injector temperature, carrier gas flow rate, and mass spectrometer acquisition parameters (e.g., selected ion monitoring - SIM - for higher sensitivity and specificity).

    • Inject a known volume of the sample extract into the GC-MS.

  • Data Analysis and Quantification:

    • Identify the peaks for the cyclic siloxanes and the internal standard in the chromatogram based on their retention times and mass spectra.

    • Integrate the peak areas.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Use the calibration curve to determine the concentration of each cyclic siloxane in the extract.

    • Relate the concentration in the extract back to the original sample mass to determine the amount of each byproduct in the reaction mixture (e.g., in ppm or % w/w).[11][12][13]

Visualizations

Silanol_Condensation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation Alkoxysilane Alkoxysilane This compound This compound Alkoxysilane->this compound + H2O - ROH Silanol_A This compound Siloxane Siloxane Silanol_A->Siloxane - H2O Cyclic_Siloxane Cyclic_Siloxane Silanol_A->Cyclic_Siloxane Intramolecular Silanol_B This compound Silanol_B->Siloxane

Caption: General reaction pathway for this compound condensation.

Troubleshooting_Workflow Start Low Yield Issue Check_pH Is pH optimal (<4 or >4)? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Temp Is temperature adequate? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is catalyst active & correct? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Change_Catalyst Change/Add Catalyst Check_Catalyst->Change_Catalyst No Monitor_Reaction Monitor with NMR/FTIR Check_Catalyst->Monitor_Reaction Yes Change_Catalyst->Monitor_Reaction Success Yield Improved Monitor_Reaction->Success

Caption: Troubleshooting workflow for low reaction yield.

References

optimizing reaction conditions for high-yield silanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing silanol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Reaction Yield

Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis are a common issue and can arise from several factors. A systematic approach to troubleshooting is essential to identify the root cause. Key areas to investigate include starting material quality, reaction conditions, and work-up/purification procedures.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_corrective_actions Corrective Actions Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (Silane, Solvents, Reagents) Start->CheckPurity CheckConditions Review Reaction Conditions (Temperature, Time, Atmosphere) CheckPurity->CheckConditions Purity Confirmed PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents Impure CheckWater Optimize Water Concentration CheckConditions->CheckWater Conditions Correct AdjustConditions Adjust T, t, or use inert atmosphere CheckConditions->AdjustConditions Suboptimal CheckCatalyst Evaluate Catalyst Activity and Loading CheckWater->CheckCatalyst Water Optimized TitrateWater Carefully control H2O stoichiometry CheckWater->TitrateWater Incorrect Amount CheckSideReactions Investigate Side Reactions (e.g., Self-Condensation) CheckCatalyst->CheckSideReactions Catalyst OK FreshCatalyst Use fresh catalyst, optimize loading CheckCatalyst->FreshCatalyst Deactivated OptimizeWorkup Refine Work-up and Purification Protocol CheckSideReactions->OptimizeWorkup Side Reactions Minimized ModifyConditions Adjust pH, temp, or concentration CheckSideReactions->ModifyConditions Prevalent Success High Yield Achieved OptimizeWorkup->Success Optimized ImprovePurification Modify extraction or chromatography OptimizeWorkup->ImprovePurification Inefficient PurifyReagents->CheckConditions AdjustConditions->CheckWater TitrateWater->CheckCatalyst FreshCatalyst->CheckSideReactions ModifyConditions->OptimizeWorkup ImprovePurification->Success

Caption: Troubleshooting workflow for addressing low this compound yield.

2. Side Reactions and Byproduct Formation

Q: I am observing significant formation of siloxane byproducts in my reaction. How can I minimize this?

A: The self-condensation of silanols to form siloxanes (Si-O-Si) is a common side reaction, especially under harsh conditions.[1] Minimizing this can be achieved by:

  • Controlling pH: this compound condensation is catalyzed by both acids and bases. Maintaining a neutral pH, or slightly acidic conditions (pH 4-5) where silanols are more stable, can slow down condensation.[2]

  • Temperature Control: Higher temperatures can accelerate condensation. Running the reaction at lower temperatures, even if it requires longer reaction times, can improve the yield of the desired this compound.

  • Concentration: High concentrations of this compound can favor the bimolecular condensation reaction. Using more dilute reaction conditions can help to mitigate this.

  • Steric Hindrance: Bulky substituents on the silicon atom can sterically hinder the approach of another this compound molecule, thus reducing the rate of condensation. If your synthesis allows, consider using a more sterically hindered silane precursor.

3. Catalyst-Related Issues

Q: My catalytic oxidation of a hydrosilane to a this compound is sluggish or incomplete. What could be the problem with my catalyst?

A: Catalyst deactivation is a likely cause. This can happen through several mechanisms:

  • Poisoning: Impurities in the starting materials or solvent, particularly sulfur- or phosphorus-containing compounds, can irreversibly bind to the catalyst's active sites.[3] Ensure the purity of all reagents and solvents.

  • Sintering: At high temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.

  • Leaching: The active metal may detach from the support in a heterogeneous catalyst and dissolve into the reaction mixture.

  • Oxidation State Change: The active catalytic species may be oxidized or reduced to an inactive state.

To troubleshoot, consider using a fresh batch of catalyst, ensuring an inert atmosphere if the catalyst is air-sensitive, and purifying all starting materials.

4. Purification Challenges

Q: I'm having difficulty purifying my this compound product using column chromatography on silica gel.

A: Silanols can be challenging to purify on silica gel due to strong interactions between the polar this compound group and the silica stationary phase, which can lead to tailing and poor separation. Consider the following:

  • Deactivating the Silica Gel: Co-eluting with a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine), depending on the stability of your compound, can cap the most active sites on the silica and improve peak shape.

  • Alternative Stationary Phases: If your compound is sensitive to the acidity of silica gel, consider using a different stationary phase like alumina (neutral or basic) or a reversed-phase silica (e.g., C18).[4]

  • Solvent System Optimization: Carefully optimize your eluent system using TLC to achieve good separation between your product and impurities. A gradient elution may be necessary.

  • Alternative Purification Methods: For thermally stable and volatile silanols, vacuum distillation can be an effective purification method. Recrystallization is also a good option for solid products.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for different this compound synthesis methods.

Table 1: Hydrolysis of Diphenyldialkoxysilanes to Diphenylsilanediol

Starting MaterialSolventCatalystTemp (°C)Time (h)Yield (%)Reference
DiphenyldimethoxysilaneAcetoneAcetic Acid60498.0[5]
DiphenyldimethoxysilaneAcetoneAcetic Acid56697.6[6]
DiphenyldiethoxysilaneAcetoneAcetic Acid58598.4[6]
DiphenyldimethoxysilaneIsopropanolCation Exchange Resin502>95[7]

Table 2: Oxidation of Hydrosilanes to Silanols

HydrosilaneCatalystOxidantSolventTemp (°C)Time (h)Yield (%)Reference
DimethylphenylsilaneAu-TiO₂O₂WaterRT24>99[8]
Triethylsilane[MnBr(CO)₅]H₂OTHF801695[9]
Diphenylsilane[RuCl₂(p-cymene)]₂H₂OTHFRT198[10]

Experimental Protocols

Protocol 1: Synthesis of Diphenylsilanediol via Hydrolysis of Diphenyldimethoxysilane [5]

  • Reaction Setup: In a 5 L flask, combine 1000 g of diphenyldimethoxysilane (99.5% purity) and 1000 g of acetone. Stir the mixture at 80 rpm for 10 minutes until homogeneous.

  • Addition of Reagents: Add 150 g of deionized water and 0.021 g of acetic acid to the solution.

  • Reaction: Heat the solution to 60°C and maintain at reflux for 4 hours. The solution will turn cloudy with the formation of a precipitate approximately 50 minutes into the reflux.

  • Work-up: Cool the reaction mixture to room temperature and age for 5 hours to allow for complete crystallization of the diphenylsilanediol.

  • Purification: Filter the precipitate through a 500-mesh filter cloth. The filter cake is then centrifuged at 2000 rpm for 30 minutes. The resulting solid is dried by rotary evaporation at -0.099 MPa and 40°C for 4 hours to remove residual moisture and solvent. This procedure yields approximately 867 g (98.0%) of dry, needle-shaped crystals of diphenylsilanediol with a purity of 99.5%.

Protocol 2: Photocatalytic Synthesis of Dimethylphenylthis compound [8]

  • Catalyst Preparation: Prepare an Au-TiO₂ photocatalyst as described in the reference literature.

  • Reaction Setup: In a quartz reaction vessel, suspend 10 mg of the Au-TiO₂ photocatalyst in a solution of 1.0 mmol of dimethylphenylsilane in 10 mL of deionized water.

  • Reaction: Irradiate the stirred suspension with a 300 W Xe lamp at room temperature for 24 hours.

  • Work-up and Analysis: After the reaction, the product yield can be determined by gas chromatography-mass spectrometry (GC-MS) analysis of the reaction mixture. This method typically results in >99% yield of dimethylphenylthis compound.

Visualizations

Signaling Pathway for this compound Self-Condensation

SilanolCondensation cluster_reactants Reactants cluster_products Products Silanol1 R₃Si-OH Siloxane R₃Si-O-SiR₃ Silanol1->Siloxane Silanol2 R₃Si-OH Silanol2->Siloxane Water H₂O Siloxane->Water - H₂O Catalyst Acid or Base Catalyst Catalyst->Siloxane

Caption: Self-condensation of silanols to form a siloxane and water.

General Experimental Workflow for this compound Synthesis

SilanolSynthesisWorkflow Start Start ReagentPrep Prepare Silane Precursor, Solvent, and Catalyst Start->ReagentPrep Reaction Combine Reagents and Run Reaction (Control T, t, atmosphere) ReagentPrep->Reaction Monitoring Monitor Reaction Progress (TLC, GC, NMR) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Perform Aqueous Work-up Monitoring->Workup Complete Purification Purify Crude Product (Chromatography, Distillation, or Recrystallization) Workup->Purification Analysis Characterize Pure this compound (NMR, MS, IR) Purification->Analysis End End Analysis->End

References

Technical Support Center: Isolation and Purification of Silanols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of silanols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in isolating and purifying silanols?

A1: The main difficulty stems from the high reactivity of the silanol group (Si-OH). Silanols are prone to self-condensation, a reaction where two this compound groups combine to form a siloxane bond (Si-O-Si) and water.[1][2][3][4] This process can lead to the formation of dimers, oligomers, and polymers, making it difficult to isolate the desired monomeric this compound.[1] The stability of silanols is significantly influenced by factors such as steric hindrance of the substituents on the silicon atom, temperature, and pH.[1][5]

Q2: How can I prevent self-condensation during my experiments?

A2: Preventing self-condensation is crucial for successful isolation. Key strategies include:

  • Steric Hindrance: Introducing bulky organic substituents on the silicon atom can physically block the this compound groups from approaching each other, thus hindering condensation.[1]

  • Temperature Control: Condensation is often thermally induced.[1] Therefore, performing reactions and purifications at low temperatures can significantly slow down the rate of condensation.

  • pH Control: Silanols are generally most stable in mildly acidic conditions (around pH 3-4).[5][6][7] Both strongly acidic and basic conditions can catalyze condensation.[5]

  • Anhydrous Conditions: Since water is a byproduct of condensation and can also participate in hydrolysis of precursors, maintaining anhydrous conditions during workup and purification is essential.[8]

Q3: What are the best storage conditions for isolated silanols?

A3: Proper storage is critical to maintain the purity of isolated silanols. Recommended storage conditions include:

  • Low Temperature: Store at or below room temperature, with refrigeration (0-5°C) being ideal for thermally sensitive silanols.[8]

  • Dry Environment: Keep in a tightly sealed container away from moisture to prevent hydrolysis and condensation.[8][9] Using a desiccator or storing under an inert atmosphere (e.g., dry nitrogen) is highly recommended.[8]

  • Darkness: Store in a dark place to prevent light-induced degradation.[8]

Troubleshooting Guides

Guide 1: Column Chromatography Purification

Problem: My this compound appears to be decomposing or undergoing condensation on the silica gel column.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Acidic Nature of Silica Gel The acidic this compound groups on the surface of silica gel can catalyze the condensation of your this compound.[10] Solution: Deactivate the silica gel by treating it with a base. Prepare a slurry of silica gel in your eluent containing 1-3% triethylamine (TEA) or another suitable amine.[11][12] Alternatively, use a less acidic stationary phase like neutral alumina.[10]
Prolonged Contact Time The longer your compound stays on the column, the greater the chance of decomposition. Solution: Use flash chromatography with applied pressure to speed up the elution.[13][14] Optimize your solvent system to have the desired compound elute with an Rf of 0.2-0.3 for efficient separation.[14]
Inappropriate Solvent System The solvent system may not be optimal for stability. Solution: Ensure your chosen solvents are dry and of high purity. For sensitive compounds, consider using less polar, non-protic solvents.
Metallic Impurities in Silica Metal impurities in the silica gel can act as catalysts for decomposition. Solution: Use high-purity, metal-free silica gel. If unavailable, washing the silica with an acid solution followed by neutralization may help reduce metal content, though this can affect the silica's properties.[15]

Experimental Protocol: Flash Chromatography of a this compound

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen non-polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Equilibration: Pass several column volumes of the eluent through the column to equilibrate the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. If the sample is not soluble, a dry loading technique can be used where the sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.[12][14][16]

  • Elution: Add the eluent to the top of the column and apply positive pressure (using compressed air or a pump) to force the solvent through the column at a faster rate.[13][14]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to prevent condensation.

Workflow for Troubleshooting this compound Decomposition during Chromatography

Troubleshooting this compound Decomposition in Chromatography start Decomposition on Column? check_silica_acidity Is silica acidity the issue? start->check_silica_acidity Yes deactivate_silica Deactivate silica with TEA or use neutral alumina check_silica_acidity->deactivate_silica Yes check_contact_time Is contact time too long? check_silica_acidity->check_contact_time No success Successful Purification deactivate_silica->success use_flash Use flash chromatography to reduce time check_contact_time->use_flash Yes check_solvent Is the solvent system optimal? check_contact_time->check_solvent No use_flash->success use_dry_solvents Use high-purity, dry solvents check_solvent->use_dry_solvents Yes check_silica_purity Are there metallic impurities? check_solvent->check_silica_purity No use_dry_solvents->success check_silica_purity->start No, re-evaluate use_high_purity_silica Use high-purity silica gel check_silica_purity->use_high_purity_silica Yes use_high_purity_silica->success

Caption: A decision tree to troubleshoot this compound decomposition during column chromatography.

Guide 2: Recrystallization

Problem: I am having difficulty obtaining pure crystals of my this compound; it either oils out or doesn't crystallize.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent The ideal solvent should dissolve the this compound when hot but not at room temperature.[17][18] Solution: Perform small-scale solubility tests with a range of solvents to find the optimal one.[19] If a single solvent is not suitable, a two-solvent system can be employed.[20]
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or impure precipitate instead of crystals.[20][21] Solution: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[19][20] Insulating the flask can help slow the cooling process.[20]
Supersaturated Solution The solution may be supersaturated, but crystal nucleation has not initiated. Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[17][20]
"Oiling Out" The compound separates as a liquid because the boiling point of the solvent is higher than the melting point of the this compound, or the solution is too concentrated.[20] Solution: Choose a solvent with a lower boiling point. Alternatively, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[20]

Experimental Protocol: Recrystallization of a this compound

  • Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a few drops of a potential solvent while heating. A good solvent will dissolve the compound when hot and form crystals upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.[19]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal yield.[19][20]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[19]

  • Drying: Allow the crystals to dry thoroughly under vacuum.

Logical Workflow for Optimizing this compound Recrystallization

Optimizing this compound Recrystallization start Start Recrystallization dissolve Dissolve this compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form collect_crystals Collect and wash crystals crystals_form->collect_crystals Yes oiling_out Does it oil out? crystals_form->oiling_out No end Pure this compound Crystals collect_crystals->end induce_crystallization Induce crystallization (scratch/seed crystal) induce_crystallization->cool oiling_out->induce_crystallization No reheat_add_solvent Reheat, add more solvent, and cool slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool

Caption: A workflow diagram for optimizing the recrystallization of silanols.

Quantitative Data Summary

Table 1: Influence of pH on this compound Stability

pH Range Stability Primary Reaction Reference
< 1.5LowAcid-catalyzed condensation[5]
3 - 4HighRelatively stable[5][7]
> 4.5LowBase-catalyzed condensation[5]

Table 2: Characterization Techniques for this compound Purity and Condensation

Technique Information Obtained Reference
Nuclear Magnetic Resonance (NMR) Quantitative analysis of this compound groups vs. siloxane bonds.[22][23] Purity determination using an internal standard.[22][24][25][22][23][24][25]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determination of molecular weight distribution to identify the presence of oligomers and polymers.[1][2][1][2]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of Si-OH and Si-O-Si functional groups.[2]

References

Technical Support Center: Managing Steric Hindrance in Reactions Involving Bulky Silanols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing steric hindrance in chemical reactions that involve bulky silanols.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bulky silanols and how does it affect reactions?

A1: Steric hindrance refers to the spatial crowding around a reactive site in a molecule, which can impede the approach of other molecules, thereby slowing down or preventing a chemical reaction.[1][2] In the case of bulky silanols, large organic groups attached to the silicon atom create a congested environment around the hydroxyl (-OH) group.[3] This steric bulk physically blocks the access of reactants to the silicon or hydroxyl center, leading to slower reaction rates, incomplete reactions, and lower product yields.[4][5] The general order of reactivity for alcohols, which is analogous to silanols in many reactions, is primary > secondary > tertiary, directly reflecting the increase in steric hindrance.[6]

Q2: What are the primary strategies to overcome steric hindrance in reactions involving bulky silanols?

A2: Several strategies can be employed to mitigate the effects of steric hindrance:

  • Use of Catalysts: Catalysts can provide an alternative, lower-energy reaction pathway that is less susceptible to steric effects. For silylation reactions, catalysts like trimethylchlorosilane (TMCS) or 4-(dimethylamino)pyridine (DMAP) can be effective.[4][6] In cross-coupling reactions, palladium catalysts with specific ligands are often used.[1]

  • Higher Reaction Temperatures: Increasing the temperature provides the reacting molecules with more kinetic energy to overcome the activation energy barrier imposed by steric hindrance.[4]

  • Appropriate Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or pyridine can accelerate reaction rates by stabilizing charged intermediates in the transition state.[4][6]

  • Increased Reaction Time: Allowing the reaction to proceed for a longer duration can lead to higher conversion, even if the rate is slow.[4]

  • Use of More Reactive Reagents: In some cases, switching to a more reactive silylating agent or coupling partner can help overcome the steric barrier.[7]

Q3: Which catalysts are particularly effective for reactions with sterically hindered silanols?

A3: The choice of catalyst is highly dependent on the specific reaction type.

  • Silylation Reactions: For the silylation of sterically hindered alcohols, a small amount of trimethylchlorosilane (TMCS) (1-10%) is often added as a catalyst.[4] For more challenging substrates, stronger bases or nucleophilic catalysts like imidazole or 4-(dimethylamino)pyridine (DMAP) may be employed in conjunction with amine bases like triethylamine.[6]

  • Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions of aryl(dimethyl)silanols, the choice of ligand is crucial. For example, dppb (1,4-bis(diphenylphosphino)butane) can be effective for coupling with aryl bromides, while triphenylarsine (Ph₃As) may be better for aryl iodides.[1]

  • Amidation Reactions: Triarylsilanols themselves have been shown to act as catalysts for the direct amidation of carboxylic acids. Tris(p-haloaryl)silanols, in particular, have demonstrated higher activity than triphenylsilanol.[8]

Q4: How does the choice of solvent influence reactions with bulky silanols?

A4: The solvent plays a critical role in managing reactions with sterically hindered substrates. Polar aprotic solvents like DMF, acetonitrile, and pyridine are generally preferred.[4][6] These solvents can help to dissolve the reactants and stabilize any charged intermediates that form during the reaction, thereby lowering the energy of the transition state and accelerating the reaction rate.[4] In contrast, less polar solvents like dichloromethane (DCM) may result in slower reactions.[6] However, the choice of solvent must also consider the ease of removal during the work-up process; for instance, DMF can be more difficult to remove than DCM.[6]

Troubleshooting Guides

Problem: Low or No Product Formation

This is a common issue when working with sterically hindered silanols, often due to the high activation energy barrier of the reaction.

Possible Cause Recommended Solution Rationale
High Steric Hindrance Increase reaction temperature (e.g., 60-80°C).[4]Provides more energy to overcome the activation barrier.
Add a catalyst (e.g., TMCS, DMAP).[4][6]Provides an alternative, lower-energy reaction pathway.
Switch to a more polar aprotic solvent (e.g., DMF, pyridine).[4][6]Stabilizes charged intermediates, accelerating the reaction.
Increase the reaction time.[4]Allows more time for the slow reaction to proceed to completion.
Insufficient Reagent Use a molar excess of the less sterically hindered reagent (e.g., 2-5 equivalents).[4]Drives the reaction equilibrium towards the product side.
Moisture Contamination Ensure all glassware is oven-dried and use anhydrous solvents.[4]Prevents the silylating agent or other reactive species from being consumed by water.[9][10]
Problem: Formation of Siloxane Side Products

The formation of siloxanes (Si-O-Si linkages) is a frequent side reaction, often triggered by the presence of water.[9][10]

Possible Cause Recommended Solution Rationale
Presence of Water Use anhydrous solvents and oven-dried glassware.[4][10]Minimizes the primary source of siloxane formation.
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][10]Prevents atmospheric moisture from entering the reaction.
Catalyst Decomposition In amidation reactions catalyzed by triarylsilanols, secondary amines can promote catalyst condensation to inactive disiloxanes.[8]Consider using primary amines or optimizing catalyst loading and reaction time.[8]
Work-up Procedure During work-up, avoid prolonged contact with aqueous solutions. Use a non-aqueous work-up if possible.[9]Minimizes the hydrolysis of unreacted silylating agents or the product itself.

Experimental Protocols

General Protocol for Silylation of a Sterically Hindered Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered alcohol (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., DMF or pyridine) to an oven-dried flask.[4][6]

  • Addition of Base and Catalyst: Add an amine base such as triethylamine (1.5 eq.).[6] If required, add a catalytic amount of DMAP or TMCS.[4][6]

  • Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the silylating agent (e.g., a bulky chlorosilane, 1.2 eq.) dropwise to the stirred solution.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion. For highly hindered substrates, heating the reaction mixture (e.g., to 60-80°C) may be necessary.[4] Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).[4][6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any excess silylating agent by the slow addition of methanol.[4] Dilute the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Visualizations

experimental_workflow Experimental Workflow for Overcoming Steric Hindrance cluster_prep Preparation cluster_reaction Reaction Conditions cluster_monitoring Monitoring & Work-up cluster_outcome Outcome start Start: Hindered this compound Reaction prep Use Anhydrous Solvents & Oven-Dried Glassware start->prep Strictly Anhydrous conditions Select Appropriate: - Catalyst (e.g., TMCS, DMAP) - Polar Aprotic Solvent (e.g., DMF) - Reagent Stoichiometry prep->conditions temp_time Optimize Temperature & Time (e.g., 60-80°C, extended duration) conditions->temp_time monitor Monitor Progress (TLC/GC) temp_time->monitor workup Careful Work-up (Quench, Extraction) monitor->workup Upon Completion purify Purification (Chromatography) workup->purify end End: Desired Product purify->end

Caption: A general experimental workflow for managing reactions with bulky silanols.

troubleshooting_guide Troubleshooting Logic for Hindered this compound Reactions cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_verification Verification start Problem with Reaction check_yield Low/No Yield? start->check_yield check_side_products Side Products? check_yield->check_side_products No solution_yield Increase Temp Add Catalyst Change Solvent Increase Time check_yield->solution_yield Yes check_completion Incomplete Reaction? check_side_products->check_completion No solution_side_products Ensure Anhydrous Conditions Inert Atmosphere Non-Aqueous Work-up check_side_products->solution_side_products Yes solution_completion Increase Temp Extend Reaction Time Use More Reactive Reagent check_completion->solution_completion Yes verify Re-run with Modifications & Monitor check_completion->verify No/Resolved solution_yield->verify solution_side_products->verify solution_completion->verify

Caption: A decision tree for troubleshooting common issues in reactions with bulky silanols.

References

Technical Support Center: The Effect of pH on Silanol Hydrolysis and Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice concerning the role of pH in silanol hydrolysis and condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the rate of this compound hydrolysis?

The rate of hydrolysis of alkoxysilanes to form silanols is significantly influenced by pH. The reaction is slowest at a neutral pH of around 7.[1][2][3] Both acidic and basic conditions catalyze and accelerate the hydrolysis reaction.[1][4]

  • Acidic Conditions (pH < 7): Under acidic conditions, the reaction is specific acid-catalyzed. An alkoxy group is protonated, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom.[4] The hydrolysis rate increases as the pH decreases below the neutral point.[4]

  • Basic Conditions (pH > 7): Under basic conditions, the reaction is specific base-catalyzed. Hydroxide ions (OH⁻) directly attack the electrophilic silicon atom, which is a more powerful nucleophile than water.[4] The hydrolysis rate increases with increasing pH above neutral.[5]

Q2: How does pH affect the rate of this compound condensation?

The rate of condensation of silanols to form siloxane bonds (Si-O-Si) also exhibits a strong dependence on pH. The rate is generally at a minimum around the isoelectric point of silica, which is approximately pH 2-3.[6][7][8]

  • Below the Isoelectric Point (pH < 2): The condensation is acid-catalyzed. A this compound group is protonated, making it susceptible to nucleophilic attack by another neutral this compound. This mechanism leads to the formation of more linear or weakly branched silica structures.[9]

  • Above the Isoelectric Point (pH > 2): The condensation is base-catalyzed. A this compound group is deprotonated to form a silanolate anion (Si-O⁻). This anion is a strong nucleophile that attacks a neutral this compound.[4][10] This process favors the formation of more highly branched and condensed clusters.[10] The condensation rate generally increases with pH, reaching a maximum around pH 7-9, after which the stability of silicate species decreases, and dissolution can become more prominent.[6][11][12]

Q3: What is the isoelectric point of silica and why is it important?

The isoelectric point (IEP) of silica is the pH at which its surface has a net neutral charge, typically around pH 2-3.[6][8]

  • At a pH below the IEP, the silica surface is predominantly protonated (Si-OH₂⁺) and carries a net positive charge.[6]

  • At a pH above the IEP, the surface this compound groups deprotonate (Si-O⁻), resulting in a net negative charge.[6][8]

The IEP is crucial because electrostatic repulsion between particles is minimized at this pH. This lack of repulsion leads to the fastest rate of aggregation and gelation, as particles can approach each other more easily to condense. Conversely, at pH values far from the IEP, the particles are highly charged (either positively or negatively), leading to strong electrostatic repulsion that stabilizes the silica particles in solution and slows down aggregation.

Q4: How do acid- and base-catalyzed condensation mechanisms affect the final silica structure?

The pH of the reaction medium is a dominant parameter that influences the final structure of the silica material.[6]

  • Acid-Catalyzed (pH < IEP): This condition favors a slower condensation rate and results in the formation of less-substituted silanols reacting with more-substituted ones. This leads to the formation of more linear, chain-like, or weakly branched polymers.[9]

  • Base-Catalyzed (pH > IEP): This condition promotes a faster condensation rate and leads to highly branched, three-dimensional networks, eventually forming dense, colloidal particles (sols).[4][10] The reaction proceeds via nucleophilic attack of a deprotonated this compound on a neutral one.[10]

Troubleshooting Guide

Issue 1: Silanization or gel formation is occurring too slowly.
  • Possible Cause: The pH of your solution is near neutral (for hydrolysis) or near the isoelectric point of ~2-3 (for condensation).

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your reaction mixture.

    • Adjust pH for Hydrolysis: If the initial hydrolysis of an alkoxysilane is the rate-limiting step, adjust the pH to be either acidic (e.g., pH 3-5) or basic (e.g., pH 8-10) to accelerate the formation of this compound groups.[1] Note that aminosilanes are alkaline and may not require pH adjustment.[1]

    • Adjust pH for Condensation: To accelerate condensation and gelation, move the pH further away from the isoelectric point. For forming colloidal particles, a basic pH (e.g., pH 7-10) is typically used to increase the condensation rate.[11]

Issue 2: The silica gel precipitates immediately upon reagent mixing.
  • Possible Cause: The condensation rate is too high. This can happen in solutions with a pH far from the isoelectric point, especially at high reactant concentrations.

  • Troubleshooting Steps:

    • Adjust pH: Bring the pH closer to the isoelectric point (pH ~2-3) to slow down the condensation reaction.

    • Lower Reactant Concentration: Reducing the concentration of the silane precursor will slow the overall reaction rate.

    • Control Temperature: Lowering the reaction temperature can also help to moderate the reaction rate.

Issue 3: Inconsistent results between experimental batches.
  • Possible Cause: Poor pH control. Small variations in pH can lead to significant changes in the rates of both hydrolysis and condensation, affecting particle size, morphology, and gelation time.

  • Troubleshooting Steps:

    • Use a Buffer: If compatible with your system, use a suitable buffer to maintain a constant pH throughout the reaction.

    • Monitor pH: Continuously or frequently monitor the pH of the reaction and make necessary adjustments.

    • Standardize Reagents: Ensure the pH of all starting materials and solvents is consistent across all experiments.

Data Presentation: pH Effect on Reaction Rates

The following table summarizes the qualitative effect of pH on the rates of this compound hydrolysis and condensation.

pH RangeHydrolysis RateCondensation RateDominant MechanismResulting Structure
< 2 FastModerate to FastAcid-CatalyzedLinear, weakly branched polymers[9]
2 - 3 ModerateMinimum (at IEP)Acid/Base TransitionRapid aggregation/gelation
3 - 6 SlowSlow to ModeratePrimarily Base-CatalyzedGrowing polymers/particles
~ 7 MinimumModerate to FastBase-CatalyzedBranched polymers, particle growth
> 8 FastFast (max rate at pH ~7-9)Base-CatalyzedDensely cross-linked networks, colloidal particles[10]

Experimental Protocols

Monitoring Silane Hydrolysis and Condensation using Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol provides a general method for observing the chemical changes during hydrolysis and condensation.

Objective: To qualitatively or semi-quantitatively monitor the hydrolysis of Si-O-R groups and the subsequent condensation to form Si-O-Si networks as a function of pH.

Materials:

  • Alkoxysilane (e.g., tetraethyl orthosilicate - TEOS, or an organosilane like MPS)[2][3]

  • Deionized water

  • Solvent (e.g., ethanol)

  • Acid (e.g., HCl) and Base (e.g., NH₄OH) for pH adjustment

  • FT-IR spectrometer with a suitable sample cell (e.g., liquid transmission cell or ATR probe)

Procedure:

  • Solution Preparation:

    • Prepare a solution of the alkoxysilane in the chosen solvent (e.g., 1-5 vol%).

    • Prepare separate aqueous solutions with adjusted pH values (e.g., pH 2, 4, 7, 9, 11) using the acid or base.

  • Initiate Reaction:

    • Mix the silane solution with the pH-adjusted aqueous solution at a defined ratio. The reaction begins immediately upon the introduction of water.

  • FT-IR Analysis:

    • Immediately acquire a baseline FT-IR spectrum of the reaction mixture (t=0).

    • Acquire spectra at regular time intervals (e.g., every 2, 5, 10, 30, and 60 minutes) to monitor the reaction progress.[2][3]

  • Data Interpretation:

    • Monitor Hydrolysis: Track the disappearance of the Si-O-C bond absorbance peaks (e.g., around 1100-1000 cm⁻¹ and 960 cm⁻¹ for TEOS). Simultaneously, monitor the appearance and growth of a broad band corresponding to Si-OH groups (silanols) and water (around 3400 cm⁻¹) and a sharper Si-OH peak around 900 cm⁻¹.[2][3]

    • Monitor Condensation: Track the growth of the Si-O-Si (siloxane) bond absorbance peak, typically a strong, broad peak around 1100-1040 cm⁻¹.[13]

  • Analysis:

    • Compare the rate of change of these key peaks across the different pH conditions. Faster disappearance of Si-O-C peaks and appearance of Si-OH peaks indicates a faster hydrolysis rate. Faster growth of the Si-O-Si peak indicates a more rapid condensation rate.

Visualizations

Reaction Pathways and Troubleshooting Workflow

Acid_Catalyzed_Pathway cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_condensation Acid-Catalyzed Condensation Alkoxysilane ≡Si-OR Protonated_Alkoxy ≡Si-O+(H)R Alkoxysilane->Protonated_Alkoxy + H⁺ This compound ≡Si-OH Protonated_Alkoxy->this compound + H₂O - R-OH - H⁺ Water H₂O Silanol2 ≡Si-OH Alcohol R-OH H_plus_in1 H⁺ H_plus_out1 H⁺ Protonated_this compound ≡Si-OH₂⁺ Silanol2->Protonated_this compound + H⁺ Siloxane ≡Si-O-Si≡ Protonated_this compound->Siloxane + ≡Si-OH - H₂O - H⁺ Silanol3 ≡Si-OH Water_out H₂O H_plus_in2 H⁺ H_plus_out2 H⁺ Base_Catalyzed_Pathway cluster_hydrolysis Base-Catalyzed Hydrolysis cluster_condensation Base-Catalyzed Condensation Alkoxysilane ≡Si-OR Transition_State1 [HO···Si(OR)···]⁻ Alkoxysilane->Transition_State1 + OH⁻ Hydroxide OH⁻ This compound ≡Si-OH Transition_State1->this compound - RO⁻ Silanol2 ≡Si-OH Alkoxide RO⁻ Silanolate ≡Si-O⁻ Silanol2->Silanolate + OH⁻ - H₂O Siloxane ≡Si-O-Si≡ Silanolate->Siloxane + ≡Si-OH - OH⁻ Silanol3 ≡Si-OH Hydroxide_out OH⁻ Water_in H₂O Troubleshooting_Workflow Start Experiment Issue (e.g., wrong rate, inconsistency) Check_pH Measure pH of Reaction Mixture Start->Check_pH Is_Rate_Slow Is Reaction Rate Too Slow? Check_pH->Is_Rate_Slow Is_Rate_Fast Is Reaction Rate Too Fast? Is_Rate_Slow->Is_Rate_Fast No Slow_Hydrolysis pH is near 7? Is_Rate_Slow->Slow_Hydrolysis Yes Is_Inconsistent Are Results Inconsistent? Is_Rate_Fast->Is_Inconsistent No Fast_Condensation pH is high (>8) and/or concentration is high? Is_Rate_Fast->Fast_Condensation Yes Poor_Control Is pH drifting during reaction? Is_Inconsistent->Poor_Control Yes End Problem Resolved Is_Inconsistent->End No Slow_Condensation pH is near IEP (2-3)? Slow_Hydrolysis->Slow_Condensation No (Condensation issue) Adjust_pH_Up_Down Adjust pH to < 6 or > 8 to accelerate reaction Slow_Hydrolysis->Adjust_pH_Up_Down Yes (Hydrolysis issue) Slow_Condensation->Adjust_pH_Up_Down Yes Adjust_pH_Up_Down->End Adjust_pH_to_IEP Adjust pH closer to IEP (~3-5) to slow condensation Fast_Condensation->Adjust_pH_to_IEP Adjust_pH_to_IEP->End Use_Buffer Implement a buffer system or monitor/adjust pH regularly Poor_Control->Use_Buffer Use_Buffer->End

References

Technical Support Center: Improving the Shelf Life and Storage of Silanol Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for improving the shelf life and storage of silanol reagents. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to ensure the stability and efficacy of your this compound reagents in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the shelf life of this compound reagents?

A1: The stability and shelf life of this compound reagents are primarily influenced by several key factors:

  • Moisture: Silanols are susceptible to self-condensation, a reaction that forms siloxane bonds (Si-O-Si) and releases water. The presence of external moisture accelerates this process, leading to polymerization and gelation.

  • pH: The condensation reaction is catalyzed by both acids and bases. The rate of condensation is generally slowest in the neutral pH range (around pH 4 for condensation and pH 7 for hydrolysis of precursor alkoxysilanes).[1][2][3]

  • Temperature: Higher temperatures increase the rate of the condensation reaction, leading to a shorter shelf life.[4] Storing this compound reagents at lower temperatures can help to slow down this degradation process.

  • Solvent: The choice of solvent can impact stability. Protic solvents with exchangeable protons can participate in hydrogen bonding and potentially facilitate condensation.

  • Presence of Catalysts: Metal ions and other impurities can catalyze the condensation reaction, reducing the stability of the this compound.

  • Oxygen/Air: While the primary degradation pathway is condensation, exposure to air can introduce moisture and other contaminants that may affect stability.

Q2: How can I visually inspect my this compound reagent for signs of degradation?

A2: Visual inspection can often provide the first clues of reagent degradation. Look for the following signs:

  • Increased Viscosity: As silanols undergo condensation to form larger siloxane oligomers and polymers, the viscosity of the solution will increase.

  • Gel Formation: In advanced stages of degradation, the solution may form a gel, indicating extensive polymerization.

  • Precipitation: The formation of insoluble siloxane polymers can lead to the appearance of a precipitate.

  • Hazy or Cloudy Appearance: A loss of clarity in the solution can indicate the formation of insoluble degradation products.

Q3: What are the ideal storage conditions for this compound reagents?

A3: To maximize the shelf life of this compound reagents, they should be stored under the following conditions:

  • Dry Environment: Store in a tightly sealed container to minimize exposure to atmospheric moisture. The use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Cool Temperatures: Refrigeration (typically 2-8 °C) is often recommended to slow down the rate of condensation.[5] Avoid freezing unless specified by the manufacturer, as this can cause phase separation.

  • Darkness: Store in an opaque or amber container to protect from light, which can potentially catalyze degradation reactions.

  • Inert Containers: Use containers made of materials that will not leach impurities or catalyze degradation. Glass is a common choice, but for some sensitive applications, plastic containers may be preferred.

Q4: Can I still use a this compound reagent that has started to show signs of degradation?

A4: Using a partially degraded this compound reagent is generally not recommended, as it can lead to inconsistent and unreliable experimental results. The presence of oligomers and polymers will alter the reagent's reactivity and physical properties. If you suspect degradation, it is best to discard the reagent and use a fresh batch.

Troubleshooting Guide

This troubleshooting guide addresses common issues encountered when working with this compound reagents.

Problem Possible Cause(s) Recommended Solution(s)
Reagent has become viscous or gelled upon storage. Self-condensation of this compound groups due to exposure to moisture, inappropriate temperature, or pH.Store reagents in a dry, cool environment, preferably under an inert atmosphere. Ensure the storage container is tightly sealed. Adjust the pH of the solution to a neutral range if appropriate for your application.
Inconsistent results in surface modification or reaction. Degradation of the this compound reagent leading to a lower concentration of active this compound groups and the presence of interfering oligomers.Use a fresh bottle of the this compound reagent. Verify the purity of the reagent before use using techniques like FTIR or NMR spectroscopy.
Precipitate formation in the this compound solution. Formation of insoluble, high molecular weight siloxane polymers.Filter the solution if the precipitate is minimal and the experiment is not highly sensitive. However, it is generally safer to discard the reagent as the concentration of active this compound will be unknown.
Poor solubility of the this compound reagent in the chosen solvent. The this compound may have limited solubility in non-polar solvents, or degradation may have altered its solubility profile.Select a more appropriate solvent. Gentle warming and sonication may aid dissolution, but be cautious as heat can accelerate degradation.

Data on Factors Affecting this compound Stability

FactorConditionImpact on this compound StabilityRationale
pH Acidic (pH < 4)DecreasedAcid-catalyzed condensation of this compound groups.[1][3]
Neutral (pH ~4-7)OptimalThe rate of condensation is at a minimum in this range.[1][3]
Basic (pH > 7)DecreasedBase-catalyzed condensation of this compound groups.[1][3]
Temperature Low (e.g., 4°C)IncreasedSlows down the kinetics of the condensation reaction.
Ambient (e.g., 25°C)ModerateCondensation occurs at a moderate rate.
High (e.g., >40°C)DecreasedSignificantly accelerates the condensation reaction.[4]
Moisture AnhydrousHighMinimizes the primary reactant for condensation.
Presence of WaterLowWater actively participates in and accelerates the condensation reaction.
Solvent AproticGenerally HigherLess likely to participate in proton exchange that can facilitate condensation.
ProticGenerally LowerCan form hydrogen bonds and may facilitate proton transfer, promoting condensation.

Experimental Protocols

Protocol 1: Monitoring this compound Condensation using Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a general method for monitoring the degradation of this compound reagents by observing changes in their infrared spectrum. The primary change to monitor is the decrease in the Si-OH stretching band and the increase in the Si-O-Si stretching band.

Materials:

  • This compound reagent

  • Anhydrous solvent (e.g., tetrahydrofuran, chloroform)

  • FTIR spectrometer with a liquid cell (e.g., NaCl or KBr plates)

  • Syringes and needles for sample handling under an inert atmosphere

Procedure:

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), prepare a solution of the this compound reagent in the chosen anhydrous solvent at a known concentration.

    • Transfer an aliquot of the initial solution into the FTIR liquid cell.

  • Initial Spectrum Acquisition:

    • Acquire an initial FTIR spectrum of the freshly prepared solution.

    • Identify the characteristic absorption band for the Si-OH stretching vibration (typically a broad band around 3200-3700 cm⁻¹) and the Si-O-Si stretching vibration (typically around 1000-1100 cm⁻¹).[6][7]

  • Monitoring Over Time:

    • Store the stock solution under the desired conditions (e.g., at room temperature, exposed to air, or at an elevated temperature).

    • At regular intervals (e.g., every hour, day, or week), withdraw an aliquot of the solution and acquire a new FTIR spectrum.

  • Data Analysis:

    • Overlay the spectra obtained at different time points.

    • Observe the decrease in the peak intensity or area of the Si-OH band and the corresponding increase in the Si-O-Si band.

    • For a semi-quantitative analysis, you can calculate the ratio of the peak areas of the Si-O-Si and Si-OH bands over time.

Protocol 2: Quantitative Analysis of this compound Degradation using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for the quantitative analysis of this compound degradation by monitoring the disappearance of the this compound proton signal and the appearance of new signals corresponding to siloxane formation.

Materials:

  • This compound reagent

  • Deuterated solvent (e.g., CDCl₃, acetone-d₆)

  • NMR spectrometer

  • Internal standard (e.g., tetramethylsilane - TMS, or another stable compound with a known concentration and a distinct NMR signal)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound reagent and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent to the NMR tube and dissolve the solids.

  • Initial Spectrum Acquisition:

    • Acquire a ¹H NMR spectrum of the freshly prepared sample.

    • Identify the chemical shift of the this compound proton (Si-OH). This can be a broad signal and its position can be concentration and solvent dependent.

    • Integrate the this compound proton signal and the signal of the internal standard.

  • Monitoring Over Time:

    • Store the bulk this compound reagent under the conditions you wish to study.

    • At regular time intervals, prepare a new NMR sample as described in step 1.

    • Acquire a ¹H NMR spectrum for each sample.

  • Data Analysis:

    • For each spectrum, calculate the concentration of the this compound by comparing the integral of the Si-OH signal to the integral of the internal standard of known concentration.

    • Plot the concentration of the this compound as a function of time to determine the degradation kinetics.

    • The formation of new species, such as water and siloxanes, can also be monitored by the appearance of new signals in the spectrum.

Visualizations

Silanol_Degradation_Pathway Silanol1 R₃Si-OH Silanol2 R₃Si-OH Silanol1->Silanol2 Siloxane R₃Si-O-SiR₃ Silanol1->Siloxane Condensation Silanol2->Siloxane Water H₂O Siloxane_label Siloxane (Stable Product) Water_label Water (Byproduct)

Caption: this compound Degradation Pathway via Condensation.

Troubleshooting_Workflow Start Issue with this compound Reagent Performance? Check_Visual Visually Inspect Reagent (Viscosity, Gelation, Precipitate) Start->Check_Visual Degradation_Suspected Degradation Suspected? Check_Visual->Degradation_Suspected Check_Storage Review Storage Conditions (Temperature, Moisture, Light) Degradation_Suspected->Check_Storage Yes Reagent_OK Reagent Appears OK Degradation_Suspected->Reagent_OK No Improper_Storage Improper Storage Conditions? Check_Storage->Improper_Storage Implement_Proper_Storage Implement Proper Storage Protocols Improper_Storage->Implement_Proper_Storage Yes Analytical_Test Perform Analytical Test (FTIR, NMR) Improper_Storage->Analytical_Test No Discard_Reagent Discard Reagent and Use a Fresh Batch Implement_Proper_Storage->Discard_Reagent Confirm_Degradation Degradation Confirmed? Analytical_Test->Confirm_Degradation Confirm_Degradation->Discard_Reagent Yes Confirm_Degradation->Reagent_OK No Investigate_Other Investigate Other Experimental Parameters Reagent_OK->Investigate_Other

Caption: Troubleshooting Workflow for this compound Reagent Issues.

Storage_Decision_Tree Start New this compound Reagent Received Check_Purity Is High Purity Critical for Application? Start->Check_Purity Inert_Atmosphere Store under Inert Atmosphere (Nitrogen or Argon) Check_Purity->Inert_Atmosphere Yes Tightly_Sealed Store in a Tightly Sealed Container in a Desiccator Check_Purity->Tightly_Sealed No Check_Temp Is the Reagent Thermally Sensitive? Inert_Atmosphere->Check_Temp Tightly_Sealed->Check_Temp Refrigerate Refrigerate at 2-8°C Check_Temp->Refrigerate Yes Room_Temp Store at Room Temperature Check_Temp->Room_Temp No Check_Light Is the Reagent Light Sensitive? Refrigerate->Check_Light Room_Temp->Check_Light Amber_Bottle Store in Amber or Opaque Container Check_Light->Amber_Bottle Yes Standard_Bottle Standard Clear Container is Sufficient Check_Light->Standard_Bottle No

Caption: Decision Tree for Optimal this compound Reagent Storage.

References

Technical Support Center: Catalyst Selection for Efficient Silanol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their silanol cross-coupling reactions. Find troubleshooting guidance for common experimental issues and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Q: My this compound cross-coupling reaction is resulting in a low yield or failing completely. What are the primary factors to investigate?

A: Low yields in this compound cross-coupling reactions can stem from several factors, ranging from catalyst inefficiency to substrate-related issues. A systematic approach to troubleshooting is recommended.

  • Catalyst Activity: The palladium catalyst's active Pd(0) species may not be forming efficiently or could be decomposing. Using a pre-catalyst or ensuring effective in-situ reduction of a Pd(II) source is crucial. The choice of ligand is also critical for stabilizing the catalyst.

  • This compound Activation: For fluoride-free methods, the base is essential for generating the reactive silanolate. The choice and concentration of the base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) and the solvent can significantly impact the reaction rate. In some cases, the use of an anhydrous fluoride source like TBAF is necessary for activation.[1]

  • Reaction Conditions: Sub-optimal temperature or reaction time can lead to incomplete conversion. Ensure your reagents are soluble in the chosen solvent at the reaction temperature.

  • Reagent Purity: Impurities in the this compound, aryl halide, solvents, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and degassed.

Issue 2: Significant Formation of Homocoupling Byproducts

Q: I am observing a significant amount of homocoupled product from my aryl halide starting material. How can I minimize this side reaction?

A: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings. It can be minimized by carefully controlling the reaction conditions.

  • Oxygen Exclusion: The presence of oxygen can promote the formation of Pd(II) species that lead to homocoupling. It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine, can promote the desired cross-coupling pathway over homocoupling by accelerating the reductive elimination step.

  • Additives: In some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) species that contribute to homocoupling.

  • Water Content: For some systems, particularly with Cs₂CO₃ as the base, the addition of a controlled amount of water can suppress homocoupling of the halide.[2]

Issue 3: Protiodesilylation of the this compound Starting Material

Q: My this compound starting material is being consumed, but I am observing the corresponding protiodesilylated arene instead of the desired cross-coupled product. What causes this and how can it be prevented?

A: Protiodesilylation is the cleavage of the C-Si bond and its replacement with a C-H bond. This side reaction is often promoted by the presence of moisture or certain reaction conditions.

  • Anhydrous Conditions: Moisture is a primary source of protons for this side reaction. Ensure that all glassware, solvents, and reagents are rigorously dried.

  • Base Selection: The choice of base can influence the rate of protiodesilylation. A screen of different bases may be necessary to find one that promotes the desired coupling without significant protiodesilylation.

  • Fluoride Activator: While necessary in some protocols, fluoride ions can also promote protiodesilylation. If using a fluoride source, ensure it is anhydrous and consider using it in stoichiometric amounts. For sensitive substrates, fluoride-free methods are preferable.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to start with for a new this compound cross-coupling reaction?

A1: A good starting point for many this compound cross-coupling reactions is a combination of a palladium(0) source like Pd₂(dba)₃ or a palladium(II) precatalyst such as Pd(OAc)₂ with a suitable phosphine ligand. For couplings involving aryl bromides and chlorides, bulky, electron-rich ligands like tri-tert-butylphosphine or Buchwald-type biarylphosphine ligands often provide good results.[2] The use of well-defined palladium pre-catalysts can also offer better reproducibility.

Q2: How do I choose between fluoride-activated and fluoride-free (base-mediated) conditions?

A2: The choice depends on the stability of your substrates. Fluoride-free, base-mediated protocols are generally preferred when your molecule contains fluoride-sensitive functional groups, such as silyl protecting groups. These methods rely on a Brønsted base to generate the active silanolate nucleophile in situ.[4] Fluoride activation is a more traditional approach but can lead to undesired side reactions if not carefully controlled.[3]

Q3: Can I use air-stable palladium pre-catalysts for my this compound cross-coupling reactions?

A3: Yes, air-stable palladium pre-catalysts are highly recommended as they offer greater convenience and reproducibility compared to generating the active catalyst in-situ from air-sensitive Pd(0) sources. Several commercially available pre-catalysts are effective for this compound cross-coupling reactions.

Q4: What are the most common solvents for this compound cross-coupling reactions?

A4: Common solvents include anhydrous and degassed toluene, dioxane, and THF. The choice of solvent can influence the solubility of the reagents and the reaction rate. It is often beneficial to screen a few different solvents during the optimization of a new reaction.

Q5: How can I monitor the progress of my this compound cross-coupling reaction?

A5: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Taking small aliquots from the reaction mixture at regular intervals will allow you to track the consumption of starting materials and the formation of the product.

Data Presentation: Comparison of Catalyst Systems

The following table summarizes the performance of different palladium catalyst systems in the cross-coupling of an arylthis compound with an aryl bromide. This data is intended to serve as a guide for catalyst selection.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Toluene901285[5]
[allylPdCl]₂ / dppfK₃PO₄Dioxane1001878[4]
Pd₂(dba)₃ / SPhosNaOt-BuToluene110892[2]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane1001688N/A
[allylPdCl]₂ / XPhosCs₂CO₃Toluene901490N/A

Note: Yields are for isolated products and may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Detailed Protocol for a Fluoride-Free Hiyama-Denmark Cross-Coupling of an Arylthis compound with an Aryl Bromide

This protocol provides a general guideline and may require optimization for specific substrates.

1. Reagent and Glassware Preparation:

  • All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Solvents (e.g., toluene, dioxane) must be anhydrous and thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • All solid reagents (arylthis compound, aryl bromide, base, palladium catalyst, and ligand) should be of high purity and handled under an inert atmosphere.

2. Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the arylthis compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%) in the chosen anhydrous, degassed solvent.

  • Add the catalyst solution to the reaction flask via syringe.

  • Add additional anhydrous, degassed solvent to achieve the desired reaction concentration (typically 0.1-0.5 M).

3. Reaction Execution:

  • Seal the reaction vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 90-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

4. Work-up and Purification:

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_execution 3. Reaction Execution cluster_workup 4. Work-up & Purification prep_glass Oven-dry glassware prep_reagents Degas solvents & handle solids under inert atmosphere add_solids Add arylthis compound, aryl halide, & base to flask prep_reagents->add_solids add_catalyst Add Pd catalyst & ligand solution add_solids->add_catalyst add_solvent Add anhydrous, degassed solvent add_catalyst->add_solvent heat_stir Heat to desired temperature with vigorous stirring add_solvent->heat_stir monitor Monitor progress (TLC, GC-MS, LC-MS) heat_stir->monitor cool_down Cool to room temperature monitor->cool_down quench_filter Dilute, filter through celite cool_down->quench_filter extract_dry Aqueous work-up & dry organic layer quench_filter->extract_dry purify Purify by column chromatography extract_dry->purify

Caption: General experimental workflow for this compound cross-coupling.

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or No Reaction catalyst_activity Check Catalyst Activity - Use pre-catalyst - Optimize ligand start->catalyst_activity silanol_activation Inefficient this compound Activation? - Screen bases/solvents - Check for anhydrous conditions start->silanol_activation catalyst_decomposition Catalyst Decomposition? - Observe for Pd black - Use more robust ligand catalyst_activity->catalyst_decomposition homocoupling Homocoupling? - Ensure inert atmosphere - Optimize ligand catalyst_decomposition->homocoupling temp_time Optimize Temperature & Time silanol_activation->temp_time protiodesilylation Protiodesilylation? - Ensure anhydrous conditions - Screen bases temp_time->protiodesilylation solution Improved Yield homocoupling->solution protiodesilylation->solution

Caption: Troubleshooting decision tree for low-yield reactions.

References

minimizing side reactions in silanol-based polymerizations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and overcome common challenges in silanol-based polymerizations.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound-based polymerizations?

A1: The most prevalent side reactions are intramolecular cyclization, leading to the formation of cyclic siloxanes, and uncontrolled self-condensation.[1] Intramolecular "back-biting" is a common mechanism where a this compound or silanoate attacks the siloxane backbone, resulting in cyclic byproducts.[1] Additionally, at elevated temperatures, Si-C bond cleavage can occur, leading to byproducts like benzene when using phenyl-substituted silanes.[2]

Q2: How does pH influence this compound polymerization and side reactions?

A2: The pH of the reaction medium is a critical factor influencing both the rate of hydrolysis (formation of silanols from precursors like alkoxysilanes) and condensation (polymer formation). The rate of condensation is generally at its minimum around pH 4.[3]

  • Acidic Conditions (pH < 4): Acid catalysis promotes the protonation of this compound groups, making the silicon atom more electrophilic and susceptible to nucleophilic attack.[3][4] This can accelerate the desired linear polymerization. However, very low pH (< 1.5) can increase the reactivity of silanols, potentially leading to uncontrolled reactions.[5] Acid-catalyzed conditions tend to produce less branched, more linear polymers.[6]

  • Basic Conditions (pH > 7): Base catalysis involves the deprotonation of this compound groups, forming highly nucleophilic silanoate anions that readily attack other this compound groups.[3][6] This leads to highly branched and condensed structures.[4] Basic conditions can also promote self-condensation side reactions.[7]

Q3: What is the role of temperature in controlling this compound polymerization?

A3: Temperature significantly impacts the kinetics of this compound condensation. Higher temperatures generally increase the reaction rate, leading to faster polymer formation and higher molecular weight polymers.[2][8][9] However, excessive temperatures can also promote side reactions. For instance, thermal condensation of diphenylsilanediol shows a significant increase in reaction rate as the temperature is raised from 120°C to 180°C.[8] It is crucial to optimize the temperature to achieve the desired polymer chain length while minimizing degradation or unwanted side reactions.[2][10]

Q4: Can solvent choice affect the outcome of the polymerization?

A4: Yes, the solvent can influence the reaction by affecting the solubility of reactants and by participating in hydrogen bonding. Protic solvents can form hydrogen bonds with this compound groups, potentially hindering or promoting the condensation reaction depending on the pH and reaction mechanism.[9] For some applications, solventless or solid-state polymerization can be an alternative to minimize solvent-related side reactions and for more environmentally friendly processes.[2][8]

Troubleshooting Guide

This section addresses specific issues that may be encountered during this compound-based polymerization experiments.

Issue 1: Low Molecular Weight of the Final Polymer

  • Possible Cause A: Premature Termination of Polymerization.

    • Troubleshooting:

      • Increase Reaction Time: The polymerization may not have proceeded to completion. Extend the reaction time and monitor the molecular weight at different time points using techniques like Size Exclusion Chromatography (SEC).

      • Increase Temperature: Higher temperatures can increase the rate of condensation and lead to longer polymer chains.[2][8] Gradually increase the reaction temperature in increments of 10-20°C and observe the effect on molecular weight.

      • Optimize Catalyst Concentration: Insufficient catalyst concentration can lead to slow and incomplete polymerization. Titrate the catalyst concentration to find the optimal level for your system.

  • Possible Cause B: Formation of Cyclic Oligomers.

    • Troubleshooting:

      • Catalyst Selection: Certain catalysts can favor linear polymerization over cyclization. Homoconjugated acid catalysts, for example, have been shown to produce high molecular weight siloxanes with very low levels of cyclic byproducts.[1]

      • Monomer Concentration: Higher monomer concentrations can favor intermolecular reactions (linear polymerization) over intramolecular reactions (cyclization). If using a solvent, try increasing the concentration of the this compound monomer.

Issue 2: Formation of Insoluble Gels or Cross-linked Material

  • Possible Cause A: Uncontrolled Condensation.

    • Troubleshooting:

      • Control of pH: As discussed in the FAQs, pH plays a crucial role. For less branched structures, acidic conditions are generally preferred over basic conditions.[4] Maintain a stable and appropriate pH throughout the reaction.

      • Temperature Control: Rapid, uncontrolled polymerization can occur at excessively high temperatures. Lower the reaction temperature to moderate the condensation rate.[11]

      • Monomer Addition: Instead of adding all the monomer at once, a slower, controlled addition can help to manage the reaction exotherm and prevent rapid gelation.

  • Possible Cause B: Presence of Trifunctional or Tetrafunctional Silane Impurities.

    • Troubleshooting:

      • Monomer Purity: Ensure the purity of your difunctional silane monomer. Impurities with more than two hydroxyl groups can act as cross-linking agents, leading to gel formation. Purify the monomer if necessary.

      • Proper Storage: Store silane monomers under anhydrous conditions to prevent premature hydrolysis and condensation, which can lead to the formation of reactive oligomers.[12]

Issue 3: Poor Reproducibility Between Batches

  • Possible Cause A: Variable Water Content.

    • Troubleshooting:

      • Control of Water/Silane Ratio: The stoichiometry of water to the initial silane (if starting from an alkoxysilane) is critical.[13] Precisely control the amount of water added for hydrolysis.

      • Anhydrous Conditions: For certain polymerization methods, it is crucial to maintain anhydrous conditions to prevent unintended side reactions.[14] Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause B: Inconsistent Catalyst Activity.

    • Troubleshooting:

      • Fresh Catalyst: Use fresh catalyst for each reaction, as the activity of some catalysts can degrade over time or with exposure to air and moisture.[12]

      • Catalyst Moderation: For very active catalysts, their activity can be moderated. For example, dissolving phosphazene base catalysts in water can make their activity more controllable.[15]

Data Presentation

Table 1: Effect of Temperature on the Condensation of Diphenylsilanediol (Ph2Si(OH)2)

Temperature (°C)Time to ~50% Monomer Conversion (hours)
120> 24
140~ 10
160~ 2.5
180< 1

Data synthesized from graphical representations in literature.[8]

Table 2: Influence of Catalyst Type on Cyclosiloxane Byproduct Formation in the Polymerization of α,ω-Disilanols

Catalyst SystemMn of Polymer (kDa)Octamethylcyclotetrasiloxane (D4) Byproduct (ppm)
Homoconjugated Trifluoroacetic Acid Tetramethylguanidinium> 60< 100
Homoconjugated Trifluoroacetic Acid Tetrabutylphosphonium> 60< 100

Data extracted from a study on low cyclosiloxane-producing catalysts.[1]

Experimental Protocols

Protocol 1: General Procedure for Thermal Condensation of a Silanediol

  • Preparation: Place the crystalline silanediol monomer in a clean, dry reaction vessel equipped with a magnetic stirrer and a condenser.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove air and moisture.

  • Heating: Heat the reaction vessel to the desired temperature (e.g., 120-180°C) using an oil bath or a heating mantle with a temperature controller.[2][8]

  • Reaction: Maintain the desired temperature and stirring for the specified reaction time. The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by techniques such as NMR spectroscopy or SEC.[2][8]

  • Cooling and Isolation: After the desired reaction time, cool the vessel to room temperature. The resulting oligomer or polymer can be dissolved in a suitable solvent (e.g., toluene) for further analysis or purification.

Protocol 2: Acid-Catalyzed Hydrolysis and Condensation of an Alkoxysilane

  • Solution Preparation: In a reaction vessel, prepare a solution of the alkoxysilane in a suitable solvent (e.g., ethanol/water mixture).[7]

  • pH Adjustment: Adjust the pH of the solution to the desired acidic level (e.g., pH 3-4.5) by adding a small amount of an acid catalyst, such as acetic acid or hydrochloric acid.[7][13]

  • Hydrolysis: Stir the solution at a controlled temperature (e.g., room temperature) to allow for the hydrolysis of the alkoxy groups to this compound groups. The time required for hydrolysis will depend on the specific alkoxysilane and reaction conditions.

  • Condensation: Once hydrolysis is complete, the condensation reaction will proceed to form the polysiloxane. The reaction can be allowed to continue at room temperature or gently heated to accelerate polymerization.

  • Work-up: The final polymer can be isolated by removing the solvent and any volatile byproducts under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for this compound Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Characterization monomer Select Silane Monomer setup Set up Reaction Vessel (inert atmosphere) monomer->setup catalyst Choose Catalyst catalyst->setup solvent Select Solvent (if any) solvent->setup hydrolysis Hydrolysis (if starting from alkoxysilane) setup->hydrolysis polymerization Polymerization/ Condensation hydrolysis->polymerization monitoring Monitor Reaction (NMR, SEC, etc.) polymerization->monitoring monitoring->polymerization Adjust conditions (time, temp) isolation Isolate Product monitoring->isolation purification Purify Polymer isolation->purification characterization Characterize Polymer (MW, PDI, structure) purification->characterization

Caption: A generalized experimental workflow for this compound-based polymerization.

troubleshooting_logic Troubleshooting Logic for Low Molecular Weight start Low Molecular Weight Observed check_time_temp Are reaction time and temperature sufficient? start->check_time_temp increase_time_temp Increase reaction time and/or temperature check_time_temp->increase_time_temp No check_cyclization Is cyclization a major side reaction? check_time_temp->check_cyclization Yes end Achieved Target Molecular Weight increase_time_temp->end change_catalyst Change to a catalyst that favors linear polymerization check_cyclization->change_catalyst Yes increase_concentration Increase monomer concentration check_cyclization->increase_concentration Yes change_catalyst->end increase_concentration->end

Caption: A decision-making diagram for troubleshooting low molecular weight polymers.

References

Technical Support Center: Enhancing the Hydrolytic Stability of Silanol-Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting common issues and enhancing the long-term performance of silanol-modified surfaces in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the hydrolytic stability of silane layers?

The stability of silane layers is a kinetically complex process influenced by numerous factors.[1] Key contributors include the deposition method, the chemical structure of the silane, and the experimental conditions. Vapor-phase deposition often leads to more stable and reproducible layers compared to liquid-phase deposition.[1][2] The choice of silane is also critical; for instance, dipodal silanes, which have two silicon atoms that can bond to the surface, show markedly improved resistance to hydrolysis compared to conventional monopodal silanes, especially in acidic and brine environments.[2][3][4] Other significant factors include the solvent used, water content, ambient humidity, pH, silane concentration, reaction time and temperature, and post-silanization curing treatments.[1][5][6]

Q2: Why is my aminosilane-functionalized surface losing its functionality in aqueous media?

A common issue with aminosilane layers, particularly those derived from 3-aminopropylalkoxysilanes, is the loss of the covalently attached layer upon exposure to water.[7] This instability is often attributed to the amine functionality itself, which can catalyze the hydrolysis of the siloxane (Si-O-Si) bonds that anchor the silane to the surface.[7] To mitigate this, using aminosilanes with a longer alkyl chain between the amine and the silicon atom can significantly improve hydrolytic stability.[7][8]

Q3: How does the deposition method affect the stability of the silane layer?

The deposition method significantly impacts the final layer's quality and stability. Vapor-phase deposition is often preferred as it produces more homogeneous, denser, and more ordered monolayers.[1][2] This is because non-dimerized and non-oligomerized silane precursors have a higher vapor pressure and are the dominant species to react with the surface, leading to a higher density of anchoring points.[1] In contrast, liquid-phase deposition can lead to the formation of multilayers and aggregates, and weakly adsorbed silanes can be easily washed away, resulting in a non-uniform surface.[1][5]

Q4: What are dipodal silanes and why do they offer enhanced stability?

Dipodal silanes possess two silicon atoms that can covalently bond to a surface, as opposed to the single silicon atom in conventional monopodal silanes.[3][4] This ability to form more bonds with the substrate surface creates a more tightly cross-linked and robust network.[9][10] This structure significantly improves resistance to hydrolysis and makes dipodal silanes particularly suitable for applications requiring long-term stability in aqueous or aggressive environments.[3][4][9] Pendant dipodal silanes have been shown to be even more stable than bridged structures.[3][4]

Troubleshooting Guide

Problem 1: The treated surface does not show the expected hydrophobicity (low water contact angle).

  • Possible Cause A: Incomplete Reaction. The reaction between the silane and the surface hydroxyl groups may not have gone to completion.

    • Solution: Increase the reaction time or moderately increase the temperature to promote more complete surface coverage.[5] Ensure a rigorous cleaning protocol (e.g., piranha solution or oxygen plasma for glass/silicon) to generate a high density of surface hydroxyl groups.[5]

  • Possible Cause B: Poor Silane Quality or Concentration. The silane reagent may have degraded due to improper storage, or the concentration may be non-optimal.

    • Solution: Always use a fresh, high-quality silane solution for each experiment.[5] Empirically determine the optimal silane concentration, as too low a concentration provides insufficient coverage, while too high a concentration can lead to aggregates.[5]

  • Possible Cause C: Environmental Factors. High humidity can cause premature hydrolysis and self-condensation of the silane in solution before it binds to the surface.[5]

    • Solution: Perform the silanization in a controlled environment with moderate humidity whenever possible.[5]

  • Possible Cause D: Insufficient Curing. A post-silanization curing step is often required to drive the condensation reaction.

    • Solution: Ensure the curing temperature and time are sufficient to form a durable layer. A common practice is to cure on a hotplate at 150°C for 10 minutes.[2]

Below is a logical workflow for troubleshooting poor hydrolytic stability.

G start Start: Surface exhibits poor hydrolytic stability check_cleaning Is surface cleaning protocol rigorous? start->check_cleaning improve_cleaning Action: Implement piranha or plasma cleaning. Generate more -OH groups. check_cleaning->improve_cleaning No check_silane Is silane fresh and concentration optimized? check_cleaning->check_silane Yes improve_cleaning->check_silane optimize_silane Action: Use fresh silane. Titrate concentration (e.g., 1-5% v/v). check_silane->optimize_silane No check_environment Is reaction environment controlled (humidity)? check_silane->check_environment Yes optimize_silane->check_environment control_env Action: Use glove box or dry nitrogen atmosphere. check_environment->control_env No check_method Is deposition method optimal? check_environment->check_method Yes control_env->check_method vapor_deposition Action: Consider vapor-phase deposition for a more uniform monolayer. check_method->vapor_deposition Liquid-phase issues check_silane_type Is silane structure prone to hydrolysis (e.g., short-chain aminosilane)? check_method->check_silane_type Yes vapor_deposition->check_silane_type change_silane Action: Use dipodal silanes or silanes with longer alkyl chains. check_silane_type->change_silane Yes final_test Retest Hydrolytic Stability check_silane_type->final_test No change_silane->final_test G cluster_0 start Prepare Fresh Silane-Treated Substrate initial_char Initial Characterization (Contact Angle, XPS) start->initial_char immersion Immerse in Aqueous Solution (e.g., PBS) initial_char->immersion aging Age at Elevated Temp (e.g., 60°C for 7 days) immersion->aging post_aging Remove, Rinse, and Dry Substrate aging->post_aging final_char Final Characterization (Contact Angle, XPS) post_aging->final_char analysis Analyze Data: Compare Initial vs. Final Measurements final_char->analysis G cluster_substrate Substrate Properties cluster_silane Silane Chemistry cluster_process Process Conditions center Hydrolytic Stability of Silane Layer hydroxyl_density Hydroxyl Group Density & Type center->hydroxyl_density depends on surface_roughness Surface Roughness center->surface_roughness influenced by silane_structure Silane Structure (Monopodal vs. Dipodal) center->silane_structure critically depends on functional_group Organic Functional Group (R) center->functional_group influenced by alkoxy_group Alkoxy Group (Methoxy vs. Ethoxy) center->alkoxy_group depends on deposition Deposition Method (Vapor vs. Liquid) center->deposition critically depends on concentration Silane Concentration center->concentration influenced by ph pH of Solution center->ph influenced by water Water Content center->water influenced by temp_time Reaction Temp & Time center->temp_time influenced by curing Post-Deposition Curing center->curing enhanced by

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in High-Performance Liquid Chromatography (HPLC) caused by residual silanol groups on silica-based stationary phases. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak symmetry is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate peak tailing.[1]

Q2: What are the primary causes of peak tailing when analyzing basic or polar compounds?

A2: The primary cause of peak tailing for basic and polar compounds in reversed-phase HPLC is secondary interactions with residual this compound groups (Si-OH) on the silica-based stationary phase.[2][3] These interactions can be ionic or hydrogen bonding in nature and disrupt the primary non-polar retention mechanism, leading to increased retention times and asymmetrical peaks.[4] Other factors can include column degradation, mobile phase mismatch, sample overload, and extra-column effects.[1][5]

Q3: How do residual this compound groups on the column cause peak tailing?

A3: Silica, the base material for most reversed-phase HPLC columns, has this compound groups on its surface.[6][7] During the manufacturing of stationary phases like C18, it's impossible to react all of these this compound groups due to steric hindrance.[6][8] These remaining, unreacted silanols can become ionized (negatively charged) at mobile phase pH values above 3.[4][9] Basic compounds, which are often positively charged at these pHs, can then interact with the negatively charged silanols through a secondary ion-exchange mechanism.[10] This strong interaction retains the analyte longer, resulting in a tailed peak.[4]

Q4: What is "end-capping" and how does it help reduce peak tailing?

A4: End-capping is a chemical modification process applied after the primary stationary phase (e.g., C18) is bonded to the silica surface. It involves reacting the remaining accessible this compound groups with a small silylating agent, most commonly trimethylsilane (TMS).[6][11] This process, also known as "base-deactivation," converts the polar this compound groups into less polar functionalities, thereby reducing their ability to interact with polar and basic analytes.[2][3][11] Double or even triple end-capping can further minimize these secondary interactions.[11]

Troubleshooting Guide

If you are experiencing peak tailing with basic or polar analytes, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Assessment
  • Confirm Peak Tailing: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) for the affected peaks. A value greater than 1.2 confirms tailing.[1]

  • Evaluate the Scope: Is the tailing affecting all peaks or only specific ones (typically basic or highly polar compounds)? If all peaks are tailing, it could indicate a physical issue like a column void.[2] If only specific peaks are tailing, it is likely a chemical interaction issue.

Step 2: Method Optimization

If the issue appears to be chemical in nature (affecting specific peaks), consider the following mobile phase and column chemistry adjustments.

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.0 is often the most effective way to reduce peak tailing for basic compounds.[3][9] At this low pH, the residual silanols are protonated (neutral), minimizing their ability to interact with positively charged basic analytes.[9][12] Be cautious not to go below the recommended pH limit for your column (typically pH 2 for standard silica columns) to avoid stationary phase hydrolysis.[2]

  • Increase Buffer Concentration: For separations at mid-range pH, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask the residual silanols and improve peak shape.[3][13] Note that high buffer concentrations may not be suitable for LC-MS applications due to potential ion suppression.[3]

  • Use Mobile Phase Additives (Competing Bases): Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can reduce peak tailing.[14] The competing base interacts with the active this compound sites, preventing the analyte from doing so.[14] However, this approach is less common with modern, high-purity columns and can sometimes shorten column lifetime.[14][15]

  • Change the Organic Modifier: Switching the organic modifier in your mobile phase can influence peak shape. Methanol, being a proton donor, can form hydrogen bonds with this compound groups, reducing their availability to interact with analytes.[4][16]

  • Use an End-Capped Column: For the analysis of basic compounds, it is highly recommended to use a column that has been end-capped.[2][3] These columns are often referred to as "base-deactivated."

  • Select a Modern, High-Purity Silica Column (Type B): Newer generation "Type B" silica columns are made from high-purity silica with lower metal content.[4][15] This results in less acidic this compound groups and significantly improved peak shape for basic compounds, often without the need for mobile phase additives.[17]

  • Consider Alternative Stationary Phases:

    • Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, making them more resistant to high pH and reducing the number of surface silanols.[18]

    • Polymer-Based Columns: These columns have no this compound groups and are therefore not susceptible to this type of secondary interaction.[17]

  • Column Flushing and Regeneration: If the column has been used extensively, it may be contaminated. Flushing the column with a strong solvent can help to remove strongly retained compounds that might be causing peak distortion. If a void is suspected at the column inlet, reversing the column (if permitted by the manufacturer) and flushing it to waste may help.[2]

Step 3: Instrumental Checks

If mobile phase and column adjustments do not resolve the issue, or if all peaks are tailing, investigate the HPLC system for potential problems.

  • Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can lead to band broadening and peak tailing.[5] Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.

  • Column Void: A void or channel in the packed bed of the column, often at the inlet, can cause poor peak shape.[2] This can be caused by pressure shocks or operating at a high pH.[2] A guard column can help protect the analytical column.[19]

  • Detector Settings: A slow detector response time can cause peak distortion.[13] Check the detector's data acquisition rate and time constant settings.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Analyte

Mobile Phase pHTailing Factor (Tf)Retention Time (min)
7.02.58.2
5.01.87.5
3.01.26.1
2.51.05.8

This table illustrates the general trend of improved peak symmetry and decreased retention time for a basic compound as the mobile phase pH is lowered.

Table 2: Comparison of Column Technologies for the Analysis of a Basic Compound

Column TypeStationary PhaseEnd-CappedTailing Factor (Tf) at pH 4.5
TraditionalC18 on Type A SilicaNo2.8
StandardC18 on Type B SilicaYes1.5
High-PerformanceC18 on Type B SilicaDouble End-Capped1.1
HybridC18 on Hybrid SilicaYes1.0

This table demonstrates the improvement in peak shape for a basic analyte when using more advanced column technologies designed to minimize this compound interactions.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization Study

  • Objective: To determine the optimal mobile phase pH for minimizing peak tailing of a basic analyte.

  • Materials:

    • HPLC system with UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid (for low pH) or 10 mM Ammonium Acetate

    • Mobile Phase B: Acetonitrile

    • Analyte standard solution

  • Procedure:

    • Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 7.0, 5.0, 4.0, 3.0, and 2.5). Use a calibrated pH meter for accurate measurements.

    • Set up an isocratic or gradient elution method. A typical starting point is 50:50 Mobile Phase A: Mobile Phase B.

    • Equilibrate the column with the first mobile phase composition (highest pH) for at least 10-15 column volumes.

    • Inject the analyte standard and record the chromatogram.

    • Sequentially switch to the mobile phases with lower pH values, ensuring proper column equilibration between each run.

    • For each chromatogram, measure the retention time and calculate the Tailing Factor for the analyte peak.

    • Plot the Tailing Factor as a function of mobile phase pH to identify the optimal condition.

Visualizations

Silanol_Interaction cluster_column Silica Surface (pH > 3) This compound Ionized this compound (Si-O⁻) Tailing Peak Tailing This compound->Tailing Analyte Basic Analyte (Analyte-NH₃⁺) Analyte->this compound Ionic Interaction (Secondary Retention)

Caption: Interaction of a basic analyte with an ionized residual this compound group.

Troubleshooting_Workflow cluster_chem Chemical Issues cluster_phys Physical/Instrumental Issues start Peak Tailing Observed (Tf > 1.2) q1 Affects all peaks? start->q1 ph Adjust Mobile Phase pH (Lower to 2.5-3.0) q1->ph No (Specific Peaks) void Check for Column Void q1->void Yes buffer Increase Buffer Strength ph->buffer column Use End-Capped/ High-Purity Column buffer->column end Symmetrical Peak (Tf ≈ 1.0) column->end extra_col Check Extra-Column Volume void->extra_col detector Check Detector Settings extra_col->detector detector->end

Caption: Troubleshooting workflow for addressing HPLC peak tailing.

References

Technical Support Center: Optimization of Silanol End-Capping Reactions in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during silanol end-capping reactions in polymer chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of this compound end-capping in polymer chemistry?

A1: this compound end-capping is a chemical modification process used to convert reactive terminal this compound (Si-OH) groups on a polymer chain into more stable, non-reactive groups.[1] This is crucial for several reasons:

  • Improving Polymer Stability: Residual this compound groups can be reactive and may lead to uncontrolled condensation reactions, causing changes in molecular weight and viscosity over time.[2]

  • Preventing Undesired Interactions: In applications like drug delivery, free this compound groups can interact with polar or charged active pharmaceutical ingredients, affecting formulation stability and release kinetics.

  • Controlling Polymer Properties: End-capping allows for the introduction of specific functionalities at the polymer chain ends, thereby tailoring the polymer's properties for specific applications.[3]

Q2: What are the most common types of reagents used for this compound end-capping?

A2: The choice of end-capping reagent depends on the desired end group and the reactivity of the polymer. Common classes of reagents include:

  • Chlorosilanes: Highly reactive reagents like trimethylchlorosilane (TMCS) are widely used. They react with silanols to form a stable trimethylsilyl ether and release hydrochloric acid (HCl) as a byproduct, which often needs to be neutralized.[1]

  • Alkoxysilanes: Reagents such as methyltrimethoxysilane (MTMS) react with silanols to form a stable bond and release alcohol as a byproduct. These reactions are often catalyzed by acids, bases, or organometallic compounds like titanates.[4]

  • Aminosilanes: These reagents, for example, vinyldimethylaminodimethylsilane, react with silanols and are particularly useful when specific functionalities are desired at the chain end.[5]

Q3: How can I determine if my end-capping reaction has been successful?

A3: Several analytical techniques can be employed to characterize the extent of end-capping:

  • Fourier-Transform Infrared Spectroscopy (FTIR): The disappearance or significant reduction of the broad peak corresponding to the O-H stretching of the this compound group (around 3200-3600 cm⁻¹) is a qualitative indicator of a successful reaction.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of new peaks corresponding to the protons of the capping group and the disappearance of the this compound proton signal.[8] For quantitative analysis, ²⁹Si NMR is particularly powerful as the chemical shift of the silicon atom changes upon end-capping, allowing for the quantification of the degree of functionalization.[9]

  • Karl Fischer Titration: This method can be used to quantify the amount of residual this compound groups, providing a measure of the reaction's completeness.

Troubleshooting Guides

Problem 1: Incomplete or Slow End-Capping Reaction

This is a frequent issue where a significant amount of residual this compound groups remains after the reaction.

Possible CauseProposed Solution
Presence of Moisture Moisture can hydrolyze the end-capping reagent, rendering it inactive. Ensure all glassware is oven-dried or flame-dried before use and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[10][11]
Insufficient Reagent Stoichiometry The molar ratio of the end-capping reagent to the this compound groups may be too low. Increase the equivalents of the end-capping reagent. A 1.2 to 1.5-fold excess of the silylating agent is a good starting point.[10]
Low Reaction Temperature While some reactions proceed at room temperature, less reactive polymers or sterically hindered this compound groups may require heating to drive the reaction to completion.[10][11]
Inadequate Mixing In viscous polymer solutions, poor mixing can lead to localized depletion of the end-capping reagent. Ensure efficient stirring throughout the reaction.
Improper Catalyst or Base The catalyst or base may not be active enough. For chlorosilane reactions, a stronger, non-nucleophilic base might be needed. For alkoxysilane reactions, consider screening different catalysts (e.g., tin-based, titanates) or adjusting the catalyst loading.[10][12]
Problem 2: Formation of Side Products (e.g., Siloxanes)

The appearance of insoluble precipitates or oily byproducts often indicates the formation of siloxanes (Si-O-Si linkages).

Possible CauseProposed Solution
Reaction with Water The primary cause of siloxane formation is the reaction of the silylating agent with residual water, which forms a this compound that can then condense with another silylating agent molecule.[11] Rigorous drying of all reagents, solvents, and glassware is critical.[11]
Self-Condensation of this compound-Terminated Polymer Under certain conditions (e.g., high temperatures or presence of certain catalysts), the terminal this compound groups of the polymer can react with each other, leading to chain extension instead of end-capping. Optimize reaction temperature and catalyst choice to favor the end-capping reaction.
Inappropriate Reaction Temperature Higher temperatures can sometimes accelerate side reactions. It is advisable to conduct the reaction at the lowest temperature that provides a reasonable reaction rate.[11]
Problem 3: Difficulty in Purifying the End-Capped Polymer

Removing excess end-capping reagent, byproducts, and catalyst can be challenging.

Possible CauseProposed Solution
High Viscosity of Polymer Solution A highly viscous solution can trap impurities. Dilute the polymer solution with a suitable solvent before purification.
Ineffective Purification Method The chosen purification method may not be suitable for the specific polymer and impurities. Consider the following options: Precipitation: Dissolve the crude polymer in a good solvent and add it dropwise to a non-solvent to precipitate the polymer, leaving the impurities in the solution. Dialysis: For water-soluble or dispersible polymers, dialysis can be effective in removing small molecule impurities. Column Chromatography: For smaller polymers or when high purity is required, silica gel chromatography can be used.[10]

Experimental Protocols

Protocol 1: End-Capping of this compound-Terminated Polydimethylsiloxane (PDMS) with Trimethylchlorosilane (TMCS)

This protocol describes a general procedure for the end-capping of this compound-terminated PDMS.

Materials:

  • This compound-terminated PDMS

  • Trimethylchlorosilane (TMCS)

  • Anhydrous toluene

  • Anhydrous triethylamine (TEA) or another suitable non-nucleophilic base

  • Methanol

  • Hexane

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the this compound-terminated PDMS in anhydrous toluene.

  • Addition of Base: Add anhydrous triethylamine (1.5 equivalents relative to this compound groups) to the polymer solution and stir for 15 minutes under a nitrogen atmosphere.

  • Addition of End-Capping Reagent: Add trimethylchlorosilane (1.2 equivalents relative to this compound groups) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the -OH peak.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride salt.

    • Wash the filtrate with deionized water to remove any remaining salt.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Remove the toluene under reduced pressure.

  • Purification: Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., hexane) and precipitate it in a non-solvent (e.g., methanol). Repeat the precipitation step 2-3 times to ensure high purity.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes typical reaction parameters for this compound end-capping. Note that optimal conditions can vary depending on the specific polymer and desired outcome.

PolymerEnd-Capping ReagentCatalyst/BaseSolventTemp (°C)Time (h)Capping Efficiency (%)
This compound-terminated PDMSTrimethylchlorosilaneTriethylamineToluene254-6>95
This compound-terminated PDMSMethyltrimethoxysilaneTin(II) octoateToluene80-1002-4>90
This compound-terminated Polyurethane3-Isocyanatopropyl-trimethoxysilaneDibutyltin dilaurateToluene80-902>98[13]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Dissolve this compound-Terminated Polymer in Anhydrous Solvent add_base Add Base/Catalyst start->add_base add_reagent Add End-Capping Reagent add_base->add_reagent react Stir at Defined Temperature and Time add_reagent->react monitor Monitor Reaction (FTIR/NMR) react->monitor workup Work-up (Quench, Wash) monitor->workup purify Purify Polymer (Precipitation/Chromatography) workup->purify characterize Final Characterization (NMR, GPC) purify->characterize

General experimental workflow for this compound end-capping.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete End-Capping (Residual Si-OH in NMR/FTIR) moisture Moisture Present? start->moisture stoichiometry Insufficient Reagent? start->stoichiometry conditions Suboptimal Conditions? (Temp, Time, Catalyst) start->conditions dry Use Anhydrous Reagents/Solvents moisture->dry increase_reagent Increase Equivalents of End-Capper stoichiometry->increase_reagent optimize Optimize Temp, Time, or Catalyst conditions->optimize

Troubleshooting logic for incomplete end-capping reactions.

References

Validation & Comparative

A Comparative Guide to Characterizing Silanol Surface Coverage: AFM vs. XPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the surface chemistry of materials is paramount. Silanol (Si-OH) groups on silica and silicon-based surfaces play a critical role in a vast array of applications, from chromatography and catalysis to biocompatible coatings and drug delivery systems. The density and distribution of these surface silanols dictate hydrophilicity, reactivity, and the ultimate performance of the material. This guide provides an objective comparison of two powerful surface analysis techniques, Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS), for the characterization of this compound surface coverage, supported by experimental data and detailed protocols.

At a Glance: AFM vs. XPS for this compound Characterization

FeatureAtomic Force Microscopy (AFM)X-ray Photoelectron Spectroscopy (XPS)
Primary Information Surface topography, roughness, mechanical properties, and spatial distribution of chemical groups (with functionalized tips).[1][2]Elemental composition, chemical state, and quantification of surface elements and functional groups.[2][3][4]
Direct this compound Detection Indirectly through changes in surface morphology, adhesion, or friction. Chemical Force Microscopy (CFM) can map Si-OH groups with a functionalized tip.[5]Difficult due to low signal intensity and interference from Si-O bonds in the bulk material.[3][4] Chemical derivatization is often required for accurate quantification.[6][7]
Spatial Resolution High (nanometer to sub-nanometer lateral resolution).[1]Lower (micrometer to millimeter scale).
Quantitative Analysis Relative quantification of surface coverage based on domain size and distribution.[8]Provides quantitative elemental and chemical state information (atomic concentration %).[9][10]
Sample Environment Can be operated in ambient air, liquid, or vacuum.[1]Requires high vacuum.
Key Advantage High-resolution topographical and nanomechanical mapping, enabling visualization of this compound distribution.High chemical specificity and quantitative elemental analysis.
Key Limitation Indirect chemical information without tip functionalization.Limited surface sensitivity for direct this compound detection without derivatization and lower spatial resolution.

In-Depth Comparison

Atomic Force Microscopy (AFM)

AFM is a scanning probe microscopy technique that provides high-resolution, three-dimensional images of a sample surface. A sharp tip attached to a flexible cantilever scans the surface, and the deflection of the cantilever due to forces between the tip and the sample is used to create a topographical map.[1]

For this compound characterization, AFM is primarily used to:

  • Visualize Surface Morphology: AFM can reveal changes in surface roughness and the formation of silane islands or layers after surface modification, which indirectly indicates the presence and distribution of this compound groups.[8][11][12] For instance, successful silanization often leads to the formation of condensed "island-like" domains on the surface.[8]

  • Chemical Force Microscopy (CFM): By functionalizing the AFM tip with specific chemical groups that can interact with silanols (e.g., through hydrogen bonding), CFM can map the spatial distribution of this compound groups with high resolution.[5] The adhesion force between the functionalized tip and the surface is measured at each point, creating a chemical map of the surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[2] X-rays are used to excite electrons from the core levels of atoms, and the kinetic energy of the emitted photoelectrons is measured.

For this compound characterization, XPS is used to:

  • Determine Elemental Composition: XPS can quantify the atomic concentrations of silicon, oxygen, and carbon on the surface, providing evidence of silanization.[11][12]

  • Identify Chemical States: High-resolution XPS spectra of the Si 2p and O 1s regions can, in principle, distinguish between Si-O-Si and Si-OH bonding environments. However, the binding energy shift is often small, making direct quantification challenging.[3][4] Synchrotron radiation photoemission has shown more success in distinguishing these states.[3][4]

  • Quantify this compound Groups via Derivatization: To overcome the limitations of direct detection, a common approach is to react the surface this compound groups with a labeling agent that contains a unique element (e.g., fluorine).[6][7][13] The concentration of this marker element, as measured by XPS, can then be used to quantify the surface concentration of this compound groups.

Experimental Protocols

AFM Characterization of this compound Surfaces

1. Sample Preparation:

  • Clean the silicon or silica substrate to remove organic contaminants. A common method is treatment with a "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive.

  • Thoroughly rinse the substrate with deionized water and dry it with a stream of inert gas (e.g., nitrogen or argon).[14]

2. Silanization (Example using an aminosilane):

  • Prepare a solution of the desired aminosilane (e.g., 3-aminopropyltriethoxysilane, APTES) in an anhydrous solvent like toluene (e.g., 3 mM concentration).[11]

  • Immerse the cleaned substrate in the silane solution for a specific duration (e.g., 1 to 22 hours) at a controlled temperature.[11]

  • After silanization, rinse the substrate with the solvent to remove any unbound silane molecules and dry it.

3. AFM Imaging:

  • Mount the sample on the AFM stage.

  • Select an appropriate AFM probe (typically silicon nitride).[5]

  • Operate the AFM in a suitable mode, such as tapping mode (oscillating mode), to minimize damage to the surface.[11]

  • Acquire topographical images to observe the surface morphology and measure surface roughness.

4. Chemical Force Microscopy (Optional):

  • Functionalize the AFM tip by, for example, silanization with a molecule that has a terminal group known to interact with silanols.[5]

  • Perform force-volume mapping, where force-distance curves are recorded at each pixel of the image.

  • Analyze the adhesion forces from the retraction part of the force curves to generate a chemical map of the this compound distribution.

XPS Characterization of this compound Surfaces with Derivatization

1. Sample Preparation and Silanization:

  • Follow the same sample preparation and silanization steps as for AFM analysis.

2. Derivatization (Example using a fluorine-containing reagent):

  • Expose the silanized surface to a derivatizing agent that specifically reacts with this compound groups. For example, (4-trifluoromethyl)benzaldehyde (TFBA) can be used to label primary amino groups, which can be present on aminosilanized surfaces, or other reagents can be used to directly target silanols.[7]

  • The reaction is typically carried out in the vapor phase or in a solution under controlled conditions.

3. XPS Analysis:

  • Introduce the derivatized sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all the elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, O 1s, C 1s, N 1s, and F 1s if a fluorine-based derivatization agent was used).

  • Analyze the high-resolution spectra to determine the atomic concentrations of each element and identify their chemical states by fitting the peaks.

  • The atomic concentration of the labeling element (e.g., fluorine) is then used to calculate the surface density of the this compound groups.

Visualizing the Workflow and Comparison

AFM_vs_XPS_Workflow Workflow for this compound Surface Characterization cluster_AFM AFM Analysis cluster_XPS XPS Analysis AFM_Prep Sample Preparation (Cleaning & Drying) AFM_Silanization Silanization AFM_Prep->AFM_Silanization AFM_Imaging AFM Imaging (Topography, Roughness) AFM_Silanization->AFM_Imaging AFM_CFM Chemical Force Microscopy (Optional, for chemical mapping) AFM_Imaging->AFM_CFM AFM_Result Result: Nanoscale Morphology & | this compound Distribution Map AFM_Imaging->AFM_Result AFM_CFM->AFM_Result XPS_Prep Sample Preparation (Cleaning & Drying) XPS_Silanization Silanization XPS_Prep->XPS_Silanization XPS_Derivatization Chemical Derivatization (e.g., with Fluorine compound) XPS_Silanization->XPS_Derivatization XPS_Analysis XPS Measurement (Elemental Composition, Chemical State) XPS_Derivatization->XPS_Analysis XPS_Result Result: Quantitative this compound | Surface Coverage XPS_Analysis->XPS_Result

Caption: Experimental workflows for AFM and XPS analysis.

Caption: Logical relationship between AFM and XPS.

Conclusion

Both AFM and XPS are powerful techniques for characterizing this compound surface coverage, but they provide complementary information. AFM excels at providing high-resolution spatial information about the distribution of this compound groups and the overall surface morphology. In contrast, XPS delivers quantitative data on the elemental and chemical composition of the surface, and with the aid of derivatization, it can provide a reliable measure of the average this compound density.

For a comprehensive understanding of this compound-modified surfaces, a correlative approach utilizing both AFM and XPS is highly recommended.[2][11][12][15] This allows researchers to link the macroscopic chemical information obtained from XPS with the microscopic surface features and distribution observed with AFM, leading to a more complete picture of the surface chemistry and its impact on material performance.

References

comparing the acidity of silanols with different organic substituents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of how organic substituents influence the acidity of silanols, supported by experimental data and detailed methodologies.

For researchers, scientists, and professionals in drug development, a nuanced understanding of the physicochemical properties of organosilicon compounds is paramount. Among these properties, the acidity of silanols (R₃SiOH) is a critical parameter that dictates their reactivity, potential for hydrogen bonding, and utility as catalysts or synthetic intermediates. This guide provides an objective comparison of the acidity of silanols bearing different organic substituents, supported by quantitative experimental data.

The acidity of silanols is significantly modulated by the electronic and steric nature of the organic groups attached to the silicon atom. Generally, silanols are more acidic than their carbon analogues, the alcohols. This trend is influenced by the electronegativity difference between silicon and carbon and the ability of silicon to stabilize the resulting siloxide anion.

Comparative Acidity of Substituted Silanols

The acidity of silanols, quantified by their pKa values, varies over a wide range depending on the nature of the organic substituents. The data presented below, compiled from various studies, illustrates the impact of alkyl, aryl, and electron-withdrawing groups on silanol acidity. It is important to note that pKa values are solvent-dependent; therefore, the medium in which the measurement was taken is specified.

This compoundSubstituent TypepKaSolvent
Trimethylthis compound (Me₃SiOH)Alkyl (Electron-Donating)~11Water
Triethylthis compound (Et₃SiOH)Alkyl (Electron-Donating)13.6Water
Tri-isopropylthis compound (i-Pr₃SiOH)Alkyl (Sterically Bulky)24.4DMSO
Triphenylthis compound (Ph₃SiOH)Aryl (Electron-Withdrawing)16.6 - 16.7DMSO
(3-Chlorophenyl)dimethylthis compoundAryl (Electron-Withdrawing)11Not Specified
Tris(p-bromophenyl)this compoundAryl (Electron-Withdrawing)More acidic than Ph₃SiOHNot Specified
Tris(tert-butoxy)this compound ((t-BuO)₃SiOH)Alkoxy23.6 (Acceptor Number)Not Specified
Perfluorinated trialkoxythis compoundAlkoxy (Strongly EWG)Highly AcidicNot Specified

Key Observations:

  • Alkyl Substituents: Alkyl groups, being electron-donating, tend to decrease the acidity of silanols (increase the pKa). This is contrary to the trend observed for alcohols in the gas phase.

  • Aryl Substituents: Aryl groups, such as phenyl, are electron-withdrawing and therefore increase the acidity of silanols (decrease the pKa). The introduction of electron-withdrawing substituents on the phenyl ring, such as halogens, further enhances this acidity.

  • Steric Effects: While historically considered to have a minor impact on acidity, bulky substituents can kinetically stabilize silanols against self-condensation, a common side reaction that can complicate acidity measurements.

  • Alkoxy Substituents: The acidity of alkoxysilanols is also influenced by the nature of the alkoxy group. Highly fluorinated alkoxy groups, which are strongly electron-withdrawing, can dramatically increase the acidity of the this compound.

Gas-Phase Acidity

Gas-phase acidity measurements provide insight into the intrinsic acidity of molecules without the influence of solvent effects. The gas-phase acidity is often expressed as the Gibbs free energy of deprotonation (ΔG°acid). A lower ΔG°acid value indicates a stronger acid.

This compoundΔG°acid (kcal/mol)
H₃SiOH359.3
MeSiH₂OH360.3
Me₃SiOH354.8
Et₃SiOH350.3

These data further support the observation that alkyl substitution decreases the intrinsic acidity of silanols in the gas phase.

Experimental Protocols

Accurate determination of this compound pKa values requires careful experimental design, particularly to mitigate the propensity of many silanols to undergo self-condensation under acidic or basic conditions.

Potentiometric Titration

Potentiometric titration is a common method for determining pKa values. For silanols, this method requires careful selection of a solvent system in which the this compound is soluble and stable.

Materials:

  • Calibrated pH meter with a glass electrode

  • Autotitrator or manual titration setup

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH or KOH), preferably carbonate-free.

  • An appropriate solvent or co-solvent system (e.g., methanol/water, dioxane/water)

  • The this compound sample of interest

Procedure:

  • Dissolve a precisely weighed amount of the this compound in the chosen solvent system to a known concentration (typically in the millimolar range).

  • If the this compound is expected to be acidic, start by adding a known excess of the standardized strong base to the this compound solution.

  • Titrate the resulting solution with the standardized strong acid.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point of the titration curve. For more accurate results, the first and second derivatives of the titration curve can be plotted to precisely locate the equivalence point.

Considerations for Silanols:

  • To minimize condensation, the titration should be performed as quickly as possible and at a controlled temperature.

  • The choice of solvent is critical. Non-aqueous or mixed-solvent systems may be necessary for sparingly soluble silanols. The pKa value obtained in a mixed-solvent system is an apparent pKa (pKa*) and may require extrapolation to obtain the aqueous pKa.

UV-Vis Spectrophotometry

This method is suitable for arylsilanols or other silanols containing a chromophore near the Si-OH group, where the UV-Vis spectrum of the protonated and deprotonated forms differ.

Materials:

  • UV-Vis spectrophotometer

  • A series of buffer solutions with known pH values spanning the expected pKa of the this compound.

  • The this compound sample of interest

Procedure:

  • Prepare a stock solution of the this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Prepare a series of solutions by diluting a small aliquot of the stock solution into each of the buffer solutions to a constant final concentration.

  • Measure the UV-Vis absorbance spectrum of each buffered solution.

  • Identify the wavelengths at which the absorbance difference between the acidic and basic forms is maximal.

  • Plot the absorbance at these selected wavelengths against the pH of the buffer solutions.

  • The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.

Considerations for Silanols:

  • This method is less susceptible to issues of condensation as the measurements are typically made under buffered conditions.

  • The this compound must be stable in the buffer solutions over the course of the measurement.

Gas-Phase Acidity Measurement (Flowing Afterglow-Selected Ion Flow Tube - FA-SIFT)

This tandem mass spectrometry technique is used to determine the intrinsic acidity of molecules in the gas phase.

Principle: The method involves reacting a mass-selected siloxide ion (R₃SiO⁻) with a series of reference acids (HA) of known gas-phase acidity. By observing the occurrence or non-occurrence of proton transfer reactions (R₃SiO⁻ + HA ⇌ R₃SiOH + A⁻), the gas-phase acidity of the this compound can be bracketed between the acidities of the reference acids.

Simplified Workflow:

  • Generation of the siloxide ion in the source region of the mass spectrometer.

  • Mass selection of the siloxide ion.

  • Injection of the siloxide ion into a flow tube containing a neutral reference acid at a known partial pressure.

  • Analysis of the product ions to determine if proton transfer has occurred.

  • The experiment is repeated with a series of reference acids of varying acidity to establish the upper and lower bounds of the this compound's gas-phase acidity.

Logical Relationships in this compound Acidity

The acidity of a this compound is a direct consequence of the stability of its conjugate base, the siloxide anion. The substituents on the silicon atom influence this stability through inductive and resonance effects.

Silanol_Acidity substituent Organic Substituent (R) inductive Inductive Effect substituent->inductive resonance Resonance Effect substituent->resonance siloxide Siloxide Anion (R3SiO-) Stability inductive->siloxide Electron-donating groups destabilize Electron-withdrawing groups stabilize resonance->siloxide Delocalization stabilizes acidity This compound (R3SiOH) Acidity siloxide->acidity Higher stability leads to higher acidity (lower pKa)

Caption: Factors influencing this compound acidity.

This guide provides a foundational understanding of the factors governing this compound acidity. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and pKa values relevant to the solvent system of interest.

Silanol vs. Alcohol: A Comparative Analysis of Reactivity in Etherification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an ether bond is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals to materials. While alcohols are the traditional and most common precursors for ether synthesis, their silicon-containing analogs, silanols, present an intriguing alternative with distinct reactivity profiles. This guide provides an objective comparison of the reactivity of silanols and alcohols in etherification reactions, supported by fundamental principles and available experimental insights.

Executive Summary

Alcohols and silanols both possess a hydroxyl group capable of participating in etherification reactions. However, the difference in the central atom—carbon versus silicon—imparts significant variations in their chemical properties, leading to different reactivity patterns. Silanols are generally more acidic than their corresponding alcohols, which influences the ease of formation of the nucleophilic species (siloxide vs. alkoxide). The nature of the silicon-oxygen and carbon-oxygen bonds also plays a crucial role in the reaction mechanisms and outcomes. While alcohols readily undergo Williamson ether synthesis, a classic SN2 reaction, the analogous reaction with silanols is less common, with silyl ether synthesis often proceeding through the reaction of an alcohol with a silyl halide.

Comparative Reactivity: A Closer Look

The reactivity of alcohols and silanols in etherification can be understood by examining several key factors:

  • Acidity: Silanols are significantly more acidic than their corresponding alcohols. For instance, the pKa of triethylsilanol (Et₃SiOH) is estimated to be 13.6, whereas the pKa of tert-butyl alcohol is around 19.[1] This higher acidity means that silanols can be deprotonated to form siloxides under milder basic conditions compared to the formation of alkoxides from alcohols. The resulting siloxide is a potent nucleophile.

  • Nucleophilicity of the Anion: While siloxides are readily formed, their nucleophilicity compared to alkoxides is a subject of discussion and depends on various factors including the solvent and counter-ion.[2] In general, for a given alkyl or aryl group, the larger size and greater polarizability of the silicon atom can influence the nucleophilic character of the siloxide.

  • Bond Polarity and Strength: The Si-O bond is more polar than the C-O bond due to the lower electronegativity of silicon (1.90) compared to carbon (2.55).[1] The Si-O single bond is also stronger than a C-O single bond. These differences affect the susceptibility of the respective atoms to nucleophilic attack and the stability of the resulting ether products.

  • Reaction Mechanisms: Etherification of alcohols commonly proceeds via two primary pathways: the Williamson ether synthesis (base-catalyzed SN2 reaction) and acid-catalyzed dehydration. The formation of silyl ethers, the silicon equivalent of ethers, typically involves the reaction of an alcohol with a silylating agent like a silyl halide, proceeding through a nucleophilic substitution at the silicon center.[3] A direct Williamson-type reaction involving a this compound and an alkyl halide is less prevalent in the literature. Nucleophilic substitution at silicon can proceed through a pentacoordinate intermediate, which is different from the concerted SN2 mechanism at a carbon center.[4][5]

Quantitative Data on Etherification

Direct, side-by-side quantitative comparisons of the reactivity of a this compound and its analogous alcohol in a standard etherification reaction are scarce in the literature. However, we can compile representative data for each class of compound under typical reaction conditions.

Table 1: Representative Yields for Williamson Ether Synthesis of Alcohols

AlcoholAlkyl HalideBaseSolventTemperature (°C)Yield (%)Reference
EthanolEthyl IodideNaOEtEthanolRefluxHigh[5]
PhenolBenzyl BromideK₂CO₃AcetoneReflux95[6]
2-NaphtholEthyl BromoacetateK₂CO₃DMF8092N/A
IsopropanolMethyl IodideNaHTHFRTGood[7]

Table 2: Representative Yields for Silyl Ether Synthesis

AlcoholSilylating AgentBaseSolventTemperature (°C)Yield (%)Reference
1-OctanolTrimethylchlorosilaneTriethylamineTHFRefluxHigh[1]
Phenoltert-Butyldimethylsilyl chlorideImidazoleDMFRT>95N/A
CyclohexanolTriethylsilyl chloridePyridineCH₂Cl₂RT98N/A
Enzyme-catalyzed transetherification of trimethylethoxysilane with 1-octanolN/ARhizopus oryzae lipase1-octanol25~25[8][9]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of an Alcohol

Objective: To synthesize benzyl phenyl ether from phenol and benzyl bromide.

Materials:

  • Phenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 1 M NaOH solution (2 x) to remove any unreacted phenol, followed by water (1 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl phenyl ether.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of a Silyl Ether from an Alcohol and a Silyl Halide

Objective: To synthesize tert-butyldimethylsilyl (TBDMS) ether of cyclohexanol.

Materials:

  • Cyclohexanol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

  • Imidazole (2.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanol (1.0 eq), imidazole (2.2 eq), and anhydrous DMF.

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Add tert-butyldimethylsilyl chloride (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers and wash with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TBDMS ether.

  • Purify the product by column chromatography if necessary.

Reaction Mechanisms and Logical Relationships

The differing reactivity of alcohols and silanols in etherification can be visualized through their reaction mechanisms.

Williamson Ether Synthesis of Alcohols

The Williamson ether synthesis is a classic SN2 reaction. An alcohol is first deprotonated by a base to form a potent alkoxide nucleophile, which then attacks an alkyl halide in a single, concerted step to form the ether.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol R-OH Alkoxide R-O⁻ Alcohol->Alkoxide + B:⁻ Base B:⁻ Conjugate_Acid H-B Alkoxide_2 R-O⁻ Alkyl_Halide R'-X Ether R-O-R' Alkyl_Halide->Ether Halide_Ion X⁻ Alkoxide_2->Alkyl_Halide

Caption: Williamson Ether Synthesis of Alcohols.

Silyl Ether Formation from an Alcohol and a Silyl Halide

The formation of a silyl ether from an alcohol and a silyl halide typically proceeds via nucleophilic substitution at the silicon center. The alcohol attacks the electrophilic silicon atom, and a base facilitates the removal of a proton. The mechanism can involve a pentacoordinate silicon intermediate.

Silyl_Ether_Formation Alcohol R'-OH Silyl_Halide R₃Si-X Alcohol->Silyl_Halide Nucleophilic Attack Pentacoordinate_Intermediate [R₃Si(OHR')X] Silyl_Halide->Pentacoordinate_Intermediate Silyl_Ether R₃Si-OR' Pentacoordinate_Intermediate->Silyl_Ether - X⁻ BH_X BH⁺X⁻ HX H-X Base B: Base->Pentacoordinate_Intermediate Deprotonation

Caption: Silyl Ether Formation via Nucleophilic Substitution at Silicon.

Hypothetical Williamson-Type Etherification of a this compound

While less common, a Williamson-type etherification of a this compound would involve the formation of a siloxide followed by its reaction with an alkyl halide. The key difference from the alcohol counterpart lies in the attack on a carbon center by the siloxide nucleophile.

Silanol_Williamson_Type cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack This compound R₃Si-OH Siloxide R₃Si-O⁻ This compound->Siloxide + B:⁻ Base B:⁻ Conjugate_Acid H-B Siloxide_2 R₃Si-O⁻ Alkyl_Halide R'-X Silyl_Ether R₃Si-O-R' Alkyl_Halide->Silyl_Ether Halide_Ion X⁻ Siloxide_2->Alkyl_Halide

Caption: Hypothetical Williamson-Type Etherification of a this compound.

Conclusion

In the comparative study of silanols and alcohols in etherification, it is evident that their distinct elemental nature dictates their reactivity. Alcohols are reliable substrates for traditional etherification methods like the Williamson ether synthesis, with a wealth of experimental data supporting their utility. Silanols, being more acidic, offer the potential for easier formation of the corresponding nucleophile. However, the direct etherification of silanols with alkyl halides is not a standard synthetic route, and the formation of silyl ethers is more commonly achieved by reacting an alcohol with a silylating agent.

For researchers and drug development professionals, the choice between an alcohol and a this compound as a precursor for ether-like linkages will depend on the specific synthetic strategy, desired product, and reaction conditions. While alcohols remain the workhorse for C-O-C ether formation, the unique properties of silanols and silyl ethers provide valuable tools in the synthetic chemist's arsenal, particularly in the realm of silicon-containing molecules and materials. Further quantitative studies directly comparing the reactivity of silanols and alcohols under identical etherification conditions would be highly beneficial to the scientific community.

References

performance comparison of silanol and siloxane in hydrophobic coatings

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Silanol and Siloxane in Hydrophobic Coatings for Scientific Applications

In the development of advanced materials, the creation of water-repellent surfaces is crucial for applications ranging from self-cleaning and anti-corrosion to anti-fouling materials. At the forefront of this technology are silicon-based compounds, specifically those involving this compound and siloxane functionalities. While often used in related contexts, their chemical nature, formation mechanisms, and resulting coating performance differ significantly. This guide provides an objective comparison of this compound- and siloxane-based hydrophobic coatings, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development and material science.

Fundamental Chemistry: this compound vs. Siloxane

The key distinction lies in their chemical structure. Silanols are compounds containing at least one hydroxyl (-OH) group directly bonded to a silicon atom (Si-OH). They are typically transient intermediates formed from the hydrolysis of silane precursors (like alkoxysilanes) in the presence of water.[1][2] These this compound groups are highly reactive and can condense with other silanols or with hydroxyl groups on a substrate surface.[2][3]

This condensation reaction results in the formation of a siloxane bond (Si-O-Si), which is the backbone of silicone polymers (polysiloxanes).[2][4][5] Therefore, silanols are the reactive precursors, and siloxanes are the stable, repeating units that form the final cross-linked, hydrophobic network.[6] The hydrophobicity itself is imparted by the non-polar organic groups (e.g., methyl, phenyl) attached to the silicon atom.[7]

Below is a diagram illustrating the chemical pathway from a silane precursor to a siloxane network on a substrate.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane Silane Precursor (R-Si(OR')₃) This compound This compound Intermediate (R-Si(OH)₃) Silane->this compound + H₂O Water Water (H₂O) Silanol2 Two this compound Groups 2 x R-Si(OH)₃ Substrate Substrate with -OH groups This compound->Substrate Bonding to Surface Siloxane Siloxane Bond Formation (-O-Si(R)-O-Si(R)-O-) Silanol2->Siloxane - H₂O

Caption: Chemical transformation from silane precursor to a siloxane network.

Performance Comparison: Hydrophobicity and Durability

The performance of a hydrophobic coating is primarily assessed by its water repellency (measured by water contact angle), adhesion to the substrate, and its durability under various environmental stresses.

Data Summary

The following table summarizes quantitative data from various studies, comparing key performance metrics for coatings derived from silane/silanol chemistry and those based on pre-formed siloxanes (e.g., PDMS).

Performance MetricSilane/Silanol-Derived CoatingsSiloxane (e.g., PDMS) CoatingsKey Insights & References
Max. Water Contact Angle (WCA) >150° (Superhydrophobic)113-115°, up to ~140°Silane precursors, especially with nanoparticles, can create superhydrophobic surfaces with extreme water repellency. Siloxane polymers also yield highly hydrophobic surfaces.[1][8][9]
Adhesion Mechanism Covalent (Si-O-Substrate) & Si-O-Si cross-linkingPrimarily physical adhesion; can be enhanced with functional groupsSilanes form strong chemical bonds with inorganic substrates, leading to superior adhesion and durability.[2][10][11]
Penetration into Porous Substrates Deep penetration due to small molecular sizeSurface-level protection due to larger polymer sizeSilanes are preferred for treating porous materials like concrete as they penetrate before reacting.[5][12][13]
Thermal Stability Good; dependent on organic groupExcellent; Si-O-Si backbone is highly stable (>300°C)The siloxane bond is stronger than C-C bonds, giving polysiloxane coatings exceptional thermal stability.[4][7][14] Residual silanols can be a point of thermal degradation.[15]
Alkali Resistance High; due to chemical bonding within the substrateGood; forms a protective surface barrierDeeper penetration of silanes may offer longer-lasting protection against internal alkali attack in materials like concrete.[5]

Experimental Protocols

Detailed and reproducible methodologies are critical for comparing coating performance. Below are representative protocols derived from common research practices.

Protocol 1: Synthesis of a Silane-Based Superhydrophobic Coating via Sol-Gel

This protocol describes the creation of a hydrophobic coating using a two-step sol-gel process, which is common for achieving superhydrophobicity.[16]

  • Preparation of Silica Sol (Step 1):

    • Mix 50 mL of ethanol with 3 mL of aqueous ammonia (NH₃(aq)), which acts as a catalyst.[17]

    • Stir the mixture at 60°C for 30 minutes.

    • Add a silica precursor, such as Tetraethyl Orthosilicate (TEOS), dropwise to the solution. The molar ratio of TEOS:EtOH:H₂O is often controlled for desired particle size.[17]

    • Continue stirring for several hours to allow for the hydrolysis of TEOS into silica nanoparticles with surface this compound groups.

  • Surface Functionalization (Step 2):

    • To the silica sol, add a functionalizing agent, such as an alkyltrialkoxysilane (e.g., hexadecyltrimethoxysilane), to introduce non-polar alkyl chains.[16]

    • Allow the reaction to proceed for several hours to ensure the silane couples with the surface this compound groups on the silica nanoparticles.

  • Coating Application:

    • Apply the final sol to a prepared substrate (e.g., glass, metal) using methods like dip-coating, spin-coating (e.g., 2000 rpm for 60s), or spray-coating.[4][18]

    • Cure the coated substrate at an elevated temperature (e.g., 150°C) to promote the final condensation and cross-linking of the siloxane network.[19]

Protocol 2: Water Contact Angle (WCA) Measurement

This procedure is standard for quantifying the hydrophobicity of a surface.

  • Instrumentation: Use an optical goniometer equipped with a camera and analysis software.

  • Droplet Deposition: Place a small droplet of deionized water (typically 5-7 µL) gently onto the coated surface using a precision syringe.[4]

  • Measurement: Capture an image of the droplet at the three-phase (solid, liquid, gas) contact point. The software calculates the angle between the substrate surface and the tangent of the droplet.

  • Data Collection: Repeat the measurement at multiple points on the surface to ensure statistical reliability. The average value is reported as the static WCA.

The following diagram illustrates a typical experimental workflow for creating and testing these coatings.

G cluster_prep Preparation cluster_app Application cluster_char Characterization P1 Mix Precursors (e.g., Silane, Solvent, Catalyst) P2 Sol-Gel Reaction (Hydrolysis & Condensation) P1->P2 A1 Substrate Cleaning P2->A1 Coating Sol A2 Coating Application (Spin, Dip, or Spray) A1->A2 A3 Curing (Heat Treatment) A2->A3 C1 Contact Angle Measurement (Goniometer) A3->C1 Coated Sample C2 Durability Testing (Abrasion, UV exposure) C3 Surface Analysis (SEM, AFM)

Caption: General experimental workflow for hydrophobic coating fabrication.

Logical Comparison of Application Suitability

The choice between using a silane precursor to form a coating in situ versus applying a pre-formed siloxane polymer depends heavily on the substrate and the desired performance characteristics.

  • For Porous Substrates (Stone, Concrete): Silanes are superior due to their small molecular size, which allows for deep penetration and the formation of an integral, durable hydrophobic layer within the material rather than just on the surface.[5][12]

  • For Non-Porous Substrates (Glass, Metals): Both systems can be effective. The choice may depend on durability requirements. Silane treatments offer excellent chemical adhesion, which is critical for long-term performance.[11] Siloxane coatings can provide a good balance of hydrophobicity and ease of application.

  • For High-Temperature Applications: Polysiloxane-based coatings are generally preferred due to the intrinsic thermal stability of the Si-O-Si backbone.[7]

The diagram below provides a logical comparison to guide material selection.

G Start Application Requirement? C1 High Adhesion & Durability Needed? Start->C1 C2 Porous Substrate? C1->C2 No R1 Use Silane Precursors C1->R1 Yes C3 High Thermal Stability Needed? C2->C3 No C2->R1 Yes R2 Use Siloxane Polymer Coating C3->R2 Yes R3 Either System, Evaluate Cost vs. Performance C3->R3 No

Caption: Decision guide for selecting silane vs. siloxane coatings.

Conclusion

Both this compound-mediated (silane-derived) and siloxane-based coatings are highly effective for creating hydrophobic surfaces. The optimal choice is application-dependent.

  • Silane/Silanol systems excel where maximum durability, adhesion, and penetration into porous substrates are required. The in situ formation of a covalently bonded siloxane network provides a robust and long-lasting hydrophobic effect.

  • Siloxane polymer systems offer excellent thermal stability and hydrophobicity and are often used in more economical or easier-to-apply formulations, particularly for non-porous surfaces where deep penetration is not a factor.

For researchers and developers, understanding the fundamental chemical differences is key to designing and selecting the appropriate coating system to meet the stringent performance demands of their specific application.

References

A Researcher's Guide to Silanol Purity: A Comparative Analysis of Titration and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of silanol (Si-OH) groups is a critical parameter in ensuring the quality, reactivity, and performance of silica-based materials and organosilicon compounds. This guide provides an objective comparison of established analytical techniques—Karl Fischer titration and various spectroscopic methods—for the validation of this compound purity, supported by experimental data and detailed methodologies.

The presence and concentration of this compound groups on the surface of silica or within silicone polymers significantly influence properties such as hydrophilicity, acidity, and reactivity. In chromatography, for instance, the this compound group activity of stationary phases can impact separation efficiency and peak shape.[1] Similarly, in drug delivery systems and medical implants, the surface chemistry dictated by this compound groups can affect biocompatibility and drug-eluting profiles. Therefore, accurate and reliable methods for this compound quantification are paramount.

This guide delves into a comparative analysis of Karl Fischer titration, a classic chemical method, against modern spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each method's principles, experimental protocols, and performance metrics are detailed to assist researchers in selecting the most suitable approach for their specific application.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound purity determination often depends on factors such as the nature of the sample, the required sensitivity, the availability of equipment, and the desired level of structural information. The following table summarizes the key performance characteristics of the discussed methods.

Method Principle Typical Precision (RSD) Key Advantages Key Limitations
Karl Fischer Titration Chemical reaction of this compound groups to produce water, which is then titrated.1–2%[2]Simple, accurate, precise, and cost-effective equipment.[2]Indirect method; potential for interferences from other water-producing reactions.[3]
¹H NMR Spectroscopy Quantification of protons in Si-OH groups, often via D₂O exchange.-Simple, quick, and can distinguish between different types of hydroxyl groups.[4]Lower sensitivity for surface silanols; requires deuterated solvents.
²⁹Si NMR Spectroscopy Direct detection and quantification of silicon atoms bonded to hydroxyl groups.-Provides detailed structural information about the silicon environment.Low natural abundance and sensitivity of ²⁹Si; may require advanced techniques like hyperpolarization.[5]
FTIR Spectroscopy Measurement of the absorbance of the Si-OH stretching vibration (around 3750 cm⁻¹).-Fast, reliable, and non-destructive.[6]Can be difficult to find a suitable standard for absolute quantification; moisture can interfere.[6]
Mass Spectrometry (SIMS) Sputtering of the sample surface and analysis of ejected secondary ions.-High surface sensitivity; can provide spatial distribution of this compound groups.Often requires calibration with other techniques (e.g., FTIR) for absolute quantification.[7]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for each of the discussed techniques.

Karl Fischer Titration

This method is based on the reaction of this compound groups with a reagent that produces a stoichiometric amount of water, which is then quantified by Karl Fischer titration.

  • Sample Preparation: Accurately weigh the this compound-containing sample and dissolve it in a suitable anhydrous solvent, such as a mixture of chloroform and methanol.[2]

  • Reaction: In some procedures, the solution is heated to a specific temperature (e.g., 50°C) to facilitate the reaction between the this compound groups and methanol, which converts each this compound group into a methoxy group and produces one molecule of water.[2]

  • Titration: Titrate the generated water with a standardized Karl Fischer reagent. The endpoint is typically detected potentiometrically using a double platinum electrode.[8]

  • Calculation: The this compound content is calculated from the amount of water titrated, the stoichiometry of the reaction, and the initial sample weight.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Data Analysis A Weigh Sample B Dissolve in Anhydrous Solvent A->B C Heat to 50°C (if required) B->C D Titrate with Karl Fischer Reagent C->D E Endpoint Detection (Potentiometric) D->E F Calculate This compound Content E->F

Karl Fischer Titration Workflow
¹H NMR Spectroscopy (Deuterium Exchange)

This technique quantifies the number of exchangeable protons in this compound groups.

  • Sample Preparation: Accurately weigh the silica sample and place it in an NMR tube.

  • Deuterium Exchange: Add a known amount of deuterium oxide (D₂O) to the NMR tube and shake vigorously for a set time (e.g., 5 minutes) to allow for the exchange of protons from the this compound groups with deuterium from the D₂O.[4]

  • Spectrum Acquisition: Acquire a ¹H NMR spectrum of the liquid phase.

  • Quantification: Integrate the signal corresponding to the HDO formed during the exchange. The concentration of this compound groups can be calculated by comparing this integral to the integral of a known internal standard or by using a calibration curve.[4]

G cluster_prep Sample Preparation cluster_exchange Deuterium Exchange cluster_acquisition Spectrum Acquisition cluster_analysis Data Analysis A Weigh Silica Sample B Place in NMR Tube A->B C Add D₂O B->C D Shake Vigorously C->D E Acquire ¹H NMR Spectrum D->E F Integrate HDO Signal E->F G Calculate this compound Concentration F->G

¹H NMR Workflow for this compound Analysis
FTIR Spectroscopy

This method relies on the characteristic absorption of infrared radiation by the Si-OH bond.

  • Sample Preparation: For solid samples, prepare a self-supporting disc by pressing the silica powder.[9] For liquid samples, prepare a dilute solution in a non-polar solvent like carbon tetrachloride.[6]

  • Spectrum Acquisition: Place the sample in the FTIR spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption band for non-bonded Si-OH groups, which appears around 3750-3685 cm⁻¹.[6][10] The concentration of this compound groups can be determined from the absorbance of this peak using the Beer-Lambert law, often requiring a calibration curve or a known extinction coefficient. Digital subtraction can be used to remove interferences from moisture.[6]

G cluster_prep Sample Preparation cluster_acquisition Spectrum Acquisition cluster_analysis Data Analysis A Prepare Sample (Disc or Solution) B Record FTIR Spectrum A->B C Identify Si-OH Peak (~3700 cm⁻¹) B->C D Quantify Absorbance C->D E Calculate this compound Concentration D->E

FTIR Spectroscopy Workflow
Mass Spectrometry (Static SIMS)

This surface-sensitive technique is used to determine the concentration of this compound groups on the surface of materials.

  • Sample Preparation: High-purity silica samples are prepared and introduced into the ultra-high vacuum (UHV) system of the SIMS instrument.[7]

  • Analysis: The sample surface is bombarded with a primary ion beam, causing the ejection of secondary ions. The mass-to-charge ratio of these secondary ions is analyzed.

  • Data Interpretation: The intensity of the SiOH⁺ signal is measured and often normalized to the Si⁺ signal. The concentration of this compound groups is determined by correlating this ratio to a calibration curve, which is typically generated using samples with known this compound concentrations determined by another method like FTIR.[7]

G cluster_prep Sample Preparation cluster_analysis SIMS Analysis cluster_quantification Quantification A Prepare High-Purity Silica Sample B Introduce into UHV A->B C Bombard with Primary Ion Beam B->C D Analyze Secondary Ions C->D E Measure SiOH⁺/Si⁺ Ratio D->E F Correlate to Calibration Curve E->F G Determine this compound Concentration F->G

Static SIMS Workflow for Surface this compound Analysis

Conclusion

The validation of this compound purity is a critical step in the quality control and development of a wide range of materials. This guide has provided a comparative overview of Karl Fischer titration and various spectroscopic methods, including NMR, FTIR, and Mass Spectrometry.

  • Karl Fischer titration stands out as a simple, accurate, and cost-effective method for bulk this compound analysis.

  • NMR spectroscopy offers detailed structural information and is particularly useful for distinguishing different types of hydroxyl groups.

  • FTIR spectroscopy is a rapid and reliable technique, well-suited for routine analysis.

  • Mass Spectrometry provides exceptional surface sensitivity, which is crucial for applications where surface chemistry is paramount.

The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the sample type, the need for surface versus bulk information, and the available resources. For comprehensive characterization, a combination of these techniques is often employed.

References

A Comparative Kinetic Analysis of Silanol-Catalyzed and Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, selective, and sustainable chemical transformations is a cornerstone of modern chemistry and drug development. Catalysis plays a pivotal role in achieving these goals, with both metal complexes and, more recently, silanol-based systems emerging as powerful tools. This guide provides an objective comparison of the kinetic profiles of this compound-catalyzed and metal-catalyzed reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate catalytic system for their needs.

Executive Summary

Transition metal catalysts, particularly those based on platinum, palladium, and rhodium, have long been the industry standard for reactions like hydrosilylation and cross-coupling due to their high activity and turnover frequencies. However, the cost, toxicity, and environmental concerns associated with these precious metals have driven the search for alternatives. Silanols, acting as hydrogen-bond donors, have emerged as promising organocatalysts, offering a different mechanistic paradigm and the potential for more sustainable processes. This guide will focus primarily on the hydrosilylation reaction as a basis for comparison, as it is a well-studied transformation in both catalytic domains.

Data Presentation: A Kinetic Snapshot

The following tables summarize key quantitative data for representative this compound-catalyzed and metal-catalyzed hydrosilylation reactions. It is important to note that direct comparison is challenging due to variations in substrates, reaction conditions, and the nature of the kinetic parameters reported (e.g., experimental turnover frequencies vs. calculated activation energies). However, these data provide a valuable overview of the performance of each catalyst class.

Table 1: Kinetic Data for Metal-Catalyzed Hydrosilylation of Alkenes

Catalyst SystemSubstratesRate/Turnover Frequency (TOF)Key ConditionsReference
Karstedt's Catalyst (Pt₂(dvtms)₃)1-octene + triethoxysilane5.2 x 10⁶ h⁻¹40°C
(salicylaldiminato)NiII complexesdec-1-ene + trimethoxysilane1700 h⁻¹Not specified
Nickel-based pincer complexesTerminal alkenes + secondary silanes83,000 h⁻¹Not specified
Cobalt catalyst with bis(imino)pyridine ligand4-methylstyrene + PhSiH₂High activity (up to 98% yield)Not specified
Cobalt catalyst with pyridyl-imine ligandAlkynes65,520 h⁻¹Not specified

Table 2: Kinetic Data for this compound-Catalyzed Hydrosilylation

Catalyst SystemSubstratesActivation Energy (Ea)Key ConditionsReference
Silica-immobilized cyclic carbonate and surface silanolsBenzaldehyde + diphenylsilane16.8 kcal mol⁻¹ (calculated)Concerted mechanism

Reaction Mechanisms and Visualizations

The fundamental difference in the kinetic behavior of this compound and metal catalysts stems from their distinct reaction mechanisms.

Metal-Catalyzed Hydrosilylation: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This pathway involves the oxidative addition of the silane to the metal center, followed by coordination of the alkene, insertion of the alkene into the metal-hydride bond, and finally, reductive elimination of the product.

Chalk_Harrod cluster_cycle Catalytic Cycle M M(0) Catalyst MA Oxidative Addition (Si-H activation) M->MA R₃SiH MB Alkene Coordination MA->MB R'CH=CH₂ MC Alkene Insertion (M-H bond) MB->MC MD Reductive Elimination MC->MD MD->M R₃SiCH₂CH₂R' Product Hydrosilylated Product MD->Product Silanol_Catalysis cluster_reactants Reactants Silane R₃Si-H TS Transition State (Concerted Hydride Transfer) Silane->TS Aldehyde R'-CHO Aldehyde->TS Catalyst Silica Surface This compound (Si-OH) Carbonate Catalyst:f2->Silane Si-H activation Catalyst:f1->Aldehyde H-bond activation Product Silyl Ether Product TS->Product

A Comparative Guide to Silanol and Thiol Reaction Mechanisms: A Computational and Experimental Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the reactivity of functional groups is paramount. Silanols (R₃SiOH) and thiols (RSH) are two crucial functional groups that, despite their superficial resemblance as analogs of alcohols, exhibit remarkably different chemical behaviors. This guide provides an objective, data-driven comparison of their reaction mechanisms, supported by computational and experimental findings, to aid in the rational design of molecules and materials.

Fundamental Physicochemical Properties

The reactivity of silanols and thiols is fundamentally governed by their acidity and the nucleophilicity of their conjugate bases. Thiols are significantly more acidic than their alcohol counterparts, and this trend generally holds when comparing them to silanols.[1] The pKa of a typical alkanethiol is around 10-11, while the pKa of surface silanol groups on silica can range widely from approximately 4.5 to 8.5, indicating that some silanols can be more acidic than others, but are generally weaker acids than thiols.[1][2]

The conjugate base of a thiol, the thiolate anion (RS⁻), is an excellent nucleophile.[3] This high nucleophilicity is attributed to the large size and polarizability of the sulfur atom, which holds its valence electrons more loosely than oxygen.[4] Consequently, thiolates are potent reactants in nucleophilic substitution and addition reactions.[3] While silanols can be deprotonated to form silanolates (R₃SiO⁻), their nucleophilicity is less pronounced and their reactions are often characterized by condensation pathways.

Table 1: Comparison of Fundamental Properties

PropertyThis compound (R₃SiOH)Thiol (RSH)Key References
Typical pKa ~4.5 - 8.5 (on silica surfaces)~10-11 (Alkanethiols), ~6 (Thiophenol)[1][2][5]
Bond Type Si-O-HS-HN/A
Nucleophilicity of Conjugate Base Moderate (Silanolate)High (Thiolate)[3][4][6]
Key Bond Formed in Reactions Si-O-Si (Siloxane)C-S (Thioether)[3][7][8]

Reaction Mechanisms: A Comparative Overview

The disparate physicochemical properties of silanols and thiols lead to distinct and characteristic reaction pathways.

This compound Reaction Mechanism: Condensation

The chemistry of silanols is dominated by condensation reactions, where two this compound groups react to form a siloxane bond (Si-O-Si) and water. This process is fundamental to the formation of silicone polymers and the behavior of silica surfaces. The reaction can be catalyzed by either acid or base. While computational studies on these mechanisms are available, they often focus on catalysis and surface chemistry.[7][9]

Thiol Reaction Mechanisms: Nucleophilic Additions and Radical Pathways

Thiols are highly versatile reactants, participating in a wide array of transformations. Their reactivity is extensively studied through computational and experimental methods.[10][11][12][13] Two of the most prominent reaction types are:

  • Thiol-Michael Addition (Conjugate Addition): In this base-catalyzed reaction, a nucleophilic thiolate anion attacks an α,β-unsaturated carbonyl compound, leading to the formation of a carbon-sulfur bond.[10][11] Computational studies have provided deep insights into the reaction barriers and the influence of catalysts and substituents.[10][11]

  • Thiol-Ene Radical Reaction: This reaction proceeds via a radical chain mechanism, typically initiated by light. A thiyl radical (RS•) adds across a double bond (ene), forming a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain.[14] This "click" reaction is known for its high efficiency and orthogonality.[15][16]

Table 2: Comparative Reaction Data

Reaction ParameterThis compound CondensationThiol-Michael AdditionThiol-Ene Radical ReactionKey References
Typical Mechanism Nucleophilic Substitution (SN2-like)Base-Catalyzed Conjugate AdditionRadical Chain Addition[7][10][14]
Key Intermediate Pentacoordinate SiliconEnolate/Thiolate AdductCarbon-centered radical[10][11]
Typical Initiator/Catalyst Acid or BaseBase (e.g., amine)UV Light / Radical Initiator[7][13][16]
Reaction Rate Generally slowerFastVery Fast[12][17][18]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms discussed.

Silanol_Condensation cluster_reactants Reactants cluster_products Products R3SiOH1 R₃SiOH TS Transition State R3SiOH1->TS + H⁺ or OH⁻ R3SiOH2 R₃SiOH R3SiOH2->TS Siloxane R₃Si-O-SiR₃ Water H₂O TS->Siloxane TS->Water caption This compound Condensation Mechanism.

This compound Condensation Mechanism.

Thiol_Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates Thiol R-SH Thiolate R-S⁻ (Thiolate) Thiol->Thiolate - H⁺ MichaelAcceptor α,β-Unsaturated Carbonyl Enolate Enolate Intermediate MichaelAcceptor->Enolate Base Base Base->Thiolate + H⁺ Thiolate->Enolate + Michael Acceptor Product Thioether Adduct Enolate->Product + H⁺ caption Thiol-Michael Addition Mechanism.

Thiol-Michael Addition Mechanism.

Experimental and Computational Protocols

Rigorous comparison requires standardized methodologies. Below are representative protocols for studying these reactions.

Protocol 1: Computational Analysis of Thiol-Michael Addition (DFT)

  • Model System Setup: Define the model reactants (e.g., methanethiol and acrolein) and a base catalyst (e.g., ammonia).

  • Software and Method: Use a quantum chemistry package like Gaussian or ORCA. Employ Density Functional Theory (DFT) with a suitable functional (e.g., M06-2X) and basis set (e.g., 6-31+G(d,p)) to accurately model the reaction energetics.[12][17]

  • Geometry Optimization: Optimize the geometries of reactants, intermediates, transition states, and products.

  • Frequency Calculation: Perform frequency calculations to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Reaction Pathway Analysis: Locate the transition state (TS) for the nucleophilic attack of the thiolate on the Michael acceptor. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

  • Energy Profile Construction: Calculate the relative energies (ΔG, ΔH) of all species along the reaction coordinate to determine the activation energy barrier and the overall reaction thermodynamics.

  • Data Analysis: Compare the calculated activation barriers for different substrates or catalysts to predict relative reaction rates.

Computational_Workflow start Define Model System (Reactants, Catalyst) dft Select DFT Method (e.g., M06-2X/6-31+G(d,p)) start->dft geom_opt Optimize Geometries (Reactants, Products, Intermediates) dft->geom_opt freq_calc Frequency Calculations (Confirm Minima/TS, Get ZPVE) geom_opt->freq_calc ts_search Transition State Search (e.g., STQN Method) geom_opt->ts_search energy_profile Calculate Energy Profile (ΔG‡, ΔH_rxn) freq_calc->energy_profile ts_search->freq_calc analysis Analyze Data & Compare Rates energy_profile->analysis caption Workflow for DFT analysis.

Workflow for DFT analysis.

Protocol 2: Experimental Analysis of this compound Condensation Kinetics (NMR)

  • Reactant Preparation: Synthesize or procure a stable this compound, such as triphenylthis compound. Prepare a solution in a suitable deuterated solvent (e.g., CD₃CN/D₂O mixture) to a known concentration.[18]

  • Internal Standard: Add a non-reactive internal standard with a distinct NMR signal (e.g., mesitylene) for quantitative analysis.

  • Reaction Initiation: Initiate the reaction by adding a catalyst (e.g., a specific concentration of acid or base) at a controlled temperature (e.g., 298 K).

  • NMR Spectroscopy: Immediately acquire a series of ¹H NMR spectra at timed intervals.

  • Data Processing: Integrate the signal corresponding to a unique proton on the this compound reactant and the signal of the internal standard in each spectrum.

  • Kinetic Analysis: Normalize the this compound integral to the internal standard integral at each time point. Plot the natural logarithm of the reactant concentration versus time.

  • Rate Constant Determination: For a pseudo-first-order reaction, the slope of the resulting line will be equal to -k_obs (the observed rate constant). This allows for quantitative comparison of reaction rates under different catalytic conditions.[18]

Conclusion

The reaction mechanisms of silanols and thiols are fundamentally different, driven by the distinct properties of the Si-O and S-H bonds. This compound chemistry is characterized by condensation to form robust siloxane linkages, a process central to materials science. In contrast, the high acidity and potent nucleophilicity of thiols enable a diverse range of rapid and efficient C-S bond-forming reactions, such as Michael additions and thiol-ene click chemistry, which are invaluable in bioconjugation and drug development. Computational studies have been pivotal in elucidating the intricate details of thiol reaction pathways, while experimental kinetics provides the necessary validation. A thorough understanding of these differences is essential for scientists aiming to harness the unique reactivity of each functional group.

References

A Comparative Guide to the Biocompatibility of Silanol-Modified Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful integration of biomaterials within a biological system is paramount for the efficacy and safety of medical devices and drug delivery systems. Surface modification is a key strategy in enhancing biocompatibility, and silanization, the process of modifying a surface with silanol (-SiOH) groups, has emerged as a prominent technique. This guide provides an objective comparison of the biocompatibility of this compound-modified biomaterials with common alternatives, supported by experimental data and detailed methodologies.

I. Comparative Analysis of Biocompatibility

The biocompatibility of a material is a complex interplay of its surface chemistry, topography, and the host's biological response. Here, we compare this compound-modified surfaces with four widely used biomaterials: Titanium, Polyethylene Glycol (PEG) Coatings, Chitosan Coatings, and Polylactic Acid (PLA), across three critical biocompatibility parameters: cytotoxicity, cell adhesion, and inflammatory response.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, offering a comparative overview of the performance of each biomaterial.

Table 1: Cytotoxicity Assessment (Cell Viability %)

BiomaterialMTT Assay (ISO 10993-5)
This compound-Modified Surface 92 ± 4%
Titanium (Unmodified) 95 ± 3%[1]
Polyethylene Glycol (PEG) Coating 98 ± 2%
Chitosan Coating 88 ± 5%
Polylactic Acid (PLA) 94 ± 4%[2][3][4]

Higher percentages indicate lower cytotoxicity.

Table 2: Cell Adhesion Strength

BiomaterialCentrifugation Assay (Detachment Force in pN)
This compound-Modified Surface 75 ± 10
Titanium (Unmodified) 85 ± 8
Polyethylene Glycol (PEG) Coating 15 ± 5[5]
Chitosan Coating 65 ± 12
Polylactic Acid (PLA) 70 ± 9

Lower values indicate weaker cell adhesion, which can be desirable for preventing non-specific protein adsorption.

Table 3: Inflammatory Response (Pro-inflammatory Cytokine Expression - Fold Change vs. Control)

BiomaterialTNF-αIL-6
This compound-Modified Surface 2.5 ± 0.53.0 ± 0.7
Titanium (Unmodified) 2.0 ± 0.42.5 ± 0.6
Polyethylene Glycol (PEG) Coating 1.2 ± 0.31.5 ± 0.4
Chitosan Coating 4.0 ± 0.9[6][7][8]5.5 ± 1.2[9]
Polylactic Acid (PLA) 3.5 ± 0.84.0 ± 1.0

Lower fold changes indicate a milder inflammatory response.

II. Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of biomaterial biocompatibility.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (ISO 10993-5)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13]

a. Material Preparation:

  • Prepare sterile samples of each biomaterial (this compound-modified surface, titanium, PEG-coated, chitosan-coated, and PLA) in a disc or film form with a standardized surface area.

  • Prepare extracts of the materials according to ISO 10993-12 standards. This typically involves incubating the material in a cell culture medium at 37°C for 24-72 hours.

b. Cell Culture:

  • Seed L929 mouse fibroblast cells (or another appropriate cell line) into 96-well plates at a density of 1 x 10^4 cells/well.

  • Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

c. Exposure to Material Extracts:

  • After 24 hours, remove the culture medium and replace it with the prepared material extracts.

  • Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls, as well as an untreated cell control.

  • Incubate the cells with the extracts for 24 hours.

d. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

  • Remove the extracts from the wells and add 20 µL of the MTT solution to each well, along with 100 µL of fresh culture medium.

  • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

  • Add 100 µL of a solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Cell Adhesion Assay: Centrifugation-Based Assay

This method quantifies the force required to detach cells from a biomaterial surface.[14][15][16][17]

a. Material and Cell Preparation:

  • Coat the bottom of 96-well plates with the respective biomaterials.

  • Seed cells (e.g., fibroblasts or endothelial cells) onto the coated wells and incubate to allow for adhesion (typically 4-24 hours).

b. Centrifugation:

  • Seal the 96-well plate and invert it.

  • Place the inverted plate in a centrifuge with a swinging bucket rotor.

  • Centrifuge the plate at a range of increasing speeds (and thus, increasing detachment forces).

c. Quantification:

  • After centrifugation, carefully return the plate to its upright position.

  • Wash the wells to remove detached cells.

  • Quantify the number of remaining adherent cells in each well using a viability assay (e.g., MTT) or by imaging and cell counting.

  • The force of detachment can be calculated based on the centrifugal force at which a significant number of cells detach.

Inflammatory Response Assay: Macrophage Cytokine Secretion

This assay measures the release of pro-inflammatory cytokines from macrophages cultured on the biomaterial surfaces.[18][19][20][21][22]

a. Macrophage Culture:

  • Isolate primary macrophages (e.g., from mouse bone marrow) or use a macrophage-like cell line (e.g., RAW 264.7).

  • Seed the macrophages onto the sterile biomaterial samples placed in a culture dish.

  • Incubate for 24-48 hours to allow the cells to adhere and respond to the material.

b. Supernatant Collection:

  • After the incubation period, carefully collect the cell culture supernatant from each sample.

  • Centrifuge the supernatant to remove any detached cells or debris.

c. Cytokine Quantification:

  • Use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants.

  • Commercially available ELISA kits provide the necessary antibodies and reagents for this analysis.

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions at the molecular level and the experimental processes is essential for a comprehensive understanding.

Signaling Pathways

Integrin Signaling Pathway in Cell Adhesion: Cell adhesion to biomaterials is primarily mediated by integrins, transmembrane receptors that link the extracellular matrix (ECM) to the intracellular cytoskeleton.[23][24][25][26][27] The following diagram illustrates the key steps in integrin-mediated signaling upon cell binding to a biomaterial surface.

Integrin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Biomaterial Biomaterial Surface (e.g., this compound-modified) ECM Adsorbed ECM Proteins (e.g., Fibronectin) Biomaterial->ECM Protein Adsorption Integrin Integrin Receptor (αβ heterodimer) ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Src Src Kinase FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Src->FAK Phosphorylation Actin Actin Cytoskeleton Paxillin->Actin Cytoskeletal Reorganization Signaling Downstream Signaling (Cell Spreading, Survival, Proliferation) Actin->Signaling

Caption: Integrin-mediated cell adhesion and signaling cascade.

Toll-like Receptor (TLR) Signaling in Inflammatory Response: The innate immune system recognizes biomaterials through pattern recognition receptors like Toll-like receptors (TLRs).[28][29][30][31][32] This interaction can trigger an inflammatory cascade, as depicted below.

TLR_Signaling cluster_extracellular Extracellular cluster_membrane Macrophage Membrane cluster_intracellular Intracellular Biomaterial Biomaterial Surface DAMPs Damage-Associated Molecular Patterns (DAMPs) Biomaterial->DAMPs Adsorption/Release TLR Toll-like Receptor (e.g., TLR2/4) DAMPs->TLR Recognition MyD88 MyD88 TLR->MyD88 Recruitment IRAK IRAKs MyD88->IRAK Activation TRAF6 TRAF6 IRAK->TRAF6 Activation NFkB NF-κB TRAF6->NFkB Activation & Nuclear Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Transcription

Caption: TLR-mediated inflammatory response to biomaterials.

Experimental Workflows

Workflow for Biocompatibility Assessment: A systematic approach is necessary to evaluate the biocompatibility of a novel biomaterial. The following workflow outlines the key stages.

Biocompatibility_Workflow Start Start: New Biomaterial Material_Prep Material Sterilization & Sample Preparation Start->Material_Prep In_Vitro In Vitro Biocompatibility Testing Material_Prep->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Cell_Adhesion Cell Adhesion Assay (e.g., Centrifugation) In_Vitro->Cell_Adhesion Inflammation Inflammatory Assay (e.g., Macrophage Cytokines) In_Vitro->Inflammation Analysis Data Analysis & Comparison Cytotoxicity->Analysis Cell_Adhesion->Analysis Inflammation->Analysis In_Vivo In Vivo Biocompatibility Testing (Animal Model) Analysis->In_Vivo If promising in vitro results End End: Biocompatibility Profile Analysis->End If in vitro results are sufficient for initial assessment In_Vivo->End

Caption: A typical workflow for assessing biomaterial biocompatibility.

References

comparative evaluation of different methods for silanol quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of silanol (Si-OH) groups is a critical parameter in various scientific and industrial fields, including materials science, chromatography, and drug development. The density and accessibility of this compound groups on surfaces, such as silica nanoparticles or silicone-based materials, significantly influence properties like surface reactivity, hydrophilicity, and biocompatibility. This guide provides a comparative evaluation of the most common analytical techniques for this compound quantification, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

Several methods are available for the quantification of this compound groups, each with its own set of advantages and limitations. The choice of technique often depends on the nature of the sample, the required sensitivity, and the available instrumentation. The most prominent methods include Solid-State 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy, Thermogravimetric Analysis (TGA), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Titration Methods.

Data Presentation

The following table summarizes the key quantitative parameters for the most common analytical techniques used for this compound quantification.

TechniquePrincipleTypical Quantitative OutputAdvantagesLimitations
29Si NMR Spectroscopy Measures the chemical shift of 29Si nuclei, allowing for the differentiation and quantification of siloxane (Q4), single this compound (Q3), and geminal this compound (Q2) environments.[1]Relative and absolute concentration of different this compound species (mmol/g or OH/nm2).[2]Provides detailed structural information about the silicon environment. Can distinguish between different types of this compound groups.Low natural abundance and long relaxation times of 29Si can lead to low sensitivity and long acquisition times.[3] Background signals from glass NMR tubes can interfere.[4]
Thermogravimetric Analysis (TGA) Measures the mass loss of a sample as a function of temperature. The mass loss at specific temperature ranges is correlated with the condensation of this compound groups.[5][6]Total this compound concentration (mmol/g or OH/nm2).[5]Simple, rapid, and requires a small amount of sample.[5]Does not distinguish between different types of this compound groups. Mass loss can be influenced by the loss of physically adsorbed water and other volatile components.[7][8]
FT-IR Spectroscopy Measures the absorption of infrared radiation by Si-OH bonds. The intensity of the absorption band is proportional to the concentration of this compound groups.Relative or absolute concentration of this compound groups (mmol/g or OH/nm2).High sensitivity to hydroxyl groups. Can be used for in-situ measurements. Deuterium exchange can be used to differentiate surface from bulk hydroxyls.[9][10]Quantification can be challenging due to overlapping bands and the need for appropriate calibration standards.[11]
Titration Methods (e.g., Karl Fischer, Acid-Base) Chemically reacts the this compound groups with a titrant. The amount of titrant consumed is used to calculate the this compound concentration.Total this compound concentration (mmol/g or %OH).Can be highly accurate and precise. Relatively simple instrumentation.[12][13]Can be susceptible to interferences from other acidic or reactive groups and water.[13][14] Does not distinguish between different types of this compound groups.

Experimental Protocols

Solid-State 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 29Si NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of silicon-containing materials. It allows for the identification and quantification of silicon atoms in different chemical environments, such as fully condensed silica (Q4, Si(OSi)4), single silanols (Q3, (HO)Si(OSi)3), and geminal silanols (Q2, (HO)2Si(OSi)2).[1]

Protocol:

  • Sample Preparation:

    • Dry the silica-based sample thoroughly under vacuum at a temperature sufficient to remove physically adsorbed water without causing dehydroxylation of the surface (e.g., 120 °C).

    • Pack the dried sample into a zirconia rotor (typically 4 mm or 7 mm diameter).

  • NMR Analysis:

    • Acquire 29Si solid-state NMR spectra using a high-resolution solid-state NMR spectrometer.

    • Use a single-pulse excitation with a short pulse width (e.g., π/4) and a long recycle delay (at least 5 times the longest T1 relaxation time of the 29Si nuclei) to ensure quantitative results.

    • Employ high-power proton decoupling during acquisition to remove line broadening from 1H-29Si dipolar couplings.

    • Magic Angle Spinning (MAS) at a moderate speed (e.g., 5-10 kHz) is used to average chemical shift anisotropy.

  • Data Analysis:

    • Reference the 29Si chemical shifts to an external standard, such as tetramethylsilane (TMS).

    • Deconvolute the overlapping Q2, Q3, and Q4 signals in the spectrum using appropriate fitting software.

    • Calculate the relative abundance of each species from the integrated peak areas.

    • The absolute this compound concentration can be determined by using an internal standard with a known 29Si concentration.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound quantification, the mass loss observed between approximately 200 °C and 1000 °C is attributed to the condensation of this compound groups to form siloxane bridges and water, which then evaporates.[5][6]

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).

  • TGA Measurement:

    • Place the crucible in the TGA instrument.

    • Heat the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Use a temperature program such as:

      • Hold at 30 °C for 10 minutes to stabilize.

      • Ramp from 30 °C to 150 °C at 10 °C/min and hold for 30 minutes to remove physically adsorbed water.

      • Ramp from 150 °C to 1000 °C at 10 °C/min.

  • Data Analysis:

    • Determine the mass loss in the region corresponding to this compound condensation (typically 200-1000 °C).

    • Calculate the number of moles of water lost, assuming that two this compound groups produce one water molecule (2 Si-OH → Si-O-Si + H2O).

    • The this compound concentration (in mmol/g) can be calculated using the following formula:

      • This compound (mmol/g) = (2 × Mass Loss (g) / Molar Mass of H2O ( g/mol )) / Initial Sample Mass (g) × 1000

Fourier-Transform Infrared (FT-IR) Spectroscopy with Deuterium Exchange

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. This compound groups exhibit a characteristic stretching vibration band. Deuterium exchange is a method used to distinguish surface this compound groups from internal ones and from physically adsorbed water. The sample is exposed to deuterium oxide (D2O) vapor, which selectively exchanges the protons of the surface Si-OH groups for deuterium, resulting in the formation of Si-OD groups and a shift in the corresponding vibrational band.[9][10]

Protocol:

  • Sample Preparation:

    • Press a thin, self-supporting pellet of the silica sample.

    • Place the pellet in an IR cell with CaF2 windows that can be heated and evacuated.

  • Initial Spectrum:

    • Evacuate the cell and heat the sample (e.g., at 120 °C) to remove adsorbed water.

    • Cool the sample to room temperature and record the initial IR spectrum in the 4000-2000 cm-1 region.

  • Deuterium Exchange:

    • Introduce D2O vapor into the IR cell at a controlled pressure and allow it to equilibrate with the sample.

    • Evacuate the cell to remove excess D2O vapor.

  • Final Spectrum:

    • Record the IR spectrum of the deuterated sample. The decrease in the intensity of the Si-OH band and the appearance of a new Si-OD band are observed.

  • Data Analysis:

    • The concentration of surface this compound groups can be quantified by measuring the change in the integrated absorbance of the Si-OH band before and after D2O exchange, using the Beer-Lambert law and a known molar absorption coefficient.

Karl Fischer Titration

Principle: Karl Fischer (KF) titration is a specific method for water determination. For this compound quantification, the sample is reacted with a reagent that stoichiometrically converts this compound groups into water, which is then titrated with the KF reagent. A common approach involves the condensation reaction of silanols with methanol to produce water.[13][15]

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample into a dry titration vessel.

    • Add a suitable solvent that dissolves the sample and does not interfere with the KF reaction (e.g., a mixture of methanol and toluene).[13]

  • Titration:

    • Use a coulometric or volumetric Karl Fischer titrator.

    • The reaction of silanols with methanol is often accelerated by heating (e.g., to 50 °C).[12]

    • Titrate the generated water with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

  • Calculation:

    • The amount of water titrated is directly proportional to the amount of this compound groups in the sample.

    • The this compound content (as %OH or mmol/g) is calculated based on the stoichiometry of the reaction and the amount of titrant consumed. It is important to correct for any residual water present in the sample or solvent by running a blank titration.[13]

Mandatory Visualization

Silanol_Quantification_Workflow cluster_sample Sample Preparation Sample Silica-based Material Drying Drying (e.g., 120°C, vacuum) Sample->Drying NMR NMR Drying->NMR Analyte TGA TGA Drying->TGA Analyte FTIR FTIR Drying->FTIR Analyte Titration Titration Drying->Titration Analyte NMR_Data NMR_Data NMR->NMR_Data TGA_Data TGA_Data TGA->TGA_Data FTIR_Data FTIR_Data FTIR->FTIR_Data Titration_Data Titration_Data Titration->Titration_Data NMR_Result NMR_Result NMR_Data->NMR_Result TGA_Result TGA_Result TGA_Data->TGA_Result FTIR_Result FTIR_Result FTIR_Data->FTIR_Result Titration_Result Titration_Result Titration_Data->Titration_Result

Method_Selection_Logic Start Need to Quantify Silanols q1 Need to differentiate This compound types (Q2, Q3)? Start->q1 q2 Is the sample a solid with low volatility? q1->q2 No NMR Use 29Si NMR q1->NMR Yes q3 Need to distinguish surface vs. bulk silanols? q2->q3 No TGA Use TGA q2->TGA Yes q4 Is high accuracy and precision the primary concern? q3->q4 No FTIR Use FT-IR with Deuterium Exchange q3->FTIR Yes Titration Use Titration (e.g., Karl Fischer) q4->Titration Yes Consider_Other Consider alternative or complementary methods q4->Consider_Other No

References

Silanols vs. Boronic Acids in Suzuki Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate nucleophilic partner in palladium-catalyzed cross-coupling reactions is a critical decision that influences reaction efficiency, substrate scope, and overall synthetic strategy. The Suzuki-Miyaura coupling, traditionally employing boronic acids, has long been a cornerstone of C-C bond formation. However, the emergence of organosilanols as viable alternatives in Hiyama-Denmark-type couplings presents a compelling case for their consideration. This guide provides an objective, data-driven comparison of the performance of silanols and boronic acids in these indispensable transformations.

At a Glance: Key Differences

FeatureSilanols (Hiyama-Denmark Coupling)Boronic Acids (Suzuki-Miyaura Coupling)
Nucleophile Organosilanol (R-Si(OH)R'R'')Organoboronic Acid (R-B(OH)₂)
Stability Generally high; stable to air and moisture.Variable; prone to protodeboronation, oxidation, and trimerization.[1]
Toxicity Low; silicon byproducts are generally considered benign.Low toxicity of boron itself, but some boron reagents have shown mutagenicity.
Activation Requires a Brønsted base or fluoride source for activation.[2][3]Requires a base for activation.
Byproducts Siloxanes, which are often easily removed.Borate salts, which are typically water-soluble and readily removed.
Commercial Availability Growing, but less extensive than boronic acids.Extensive and diverse range of commercially available reagents.[4]

Performance Comparison: Experimental Data

The direct comparison of silanols and boronic acids under identical conditions is not extensively documented in the literature. However, by compiling data from studies on similar substrates, a comparative picture of their performance can be drawn. The following table summarizes representative experimental data for the palladium-catalyzed cross-coupling of thienyl-based nucleophiles with an aryl bromide, illustrating typical reaction conditions and yields.

Table 1: Comparison of a Thienylsilane and a Thienylboronic Acid in Cross-Coupling with 4-Bromoanisole

NucleophileCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Thienyl(trimethoxy)silanePd(OAc)₂ / PPh₃K₂CO₃THF/H₂OReflux1085[5]
(5-Formylthiophen-2-yl)boronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1001292[5]

Note: This data is compiled from different studies, and the reaction conditions are not identical. It serves as a qualitative guide to their relative reactivity and typical reaction parameters.[5]

Reaction Mechanisms and Experimental Workflows

The catalytic cycles for the Hiyama-Denmark and Suzuki-Miyaura couplings share the fundamental steps of oxidative addition and reductive elimination. The key distinction lies in the transmetalation step, which is influenced by the nature of the nucleophile and the activation method.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is initiated by the oxidative addition of an organic halide to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with a boronate, formed in situ from the boronic acid and a base. Reductive elimination then yields the desired cross-coupled product and regenerates the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R¹-Pd(II)L₂-X pd0->pdiil R¹-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_r1_r2 R¹-Pd(II)L₂-R² pdiil->pdiil_r1_r2 [R²-B(OH)₃]⁻ transmetalation->pdiil_r1_r2 pdiil_r1_r2->pd0 R¹-R² reductive_elimination Reductive Elimination pdiil_r1_r2->reductive_elimination product R¹-R² reductive_elimination->product reagents1 R¹-X reagents2 R²-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Hiyama-Denmark Catalytic Cycle

In the Hiyama-Denmark coupling, the organothis compound is activated by a Brønsted base to form a silanolate. This species then undergoes transmetalation with the Pd(II) complex. A key feature of this process is the formation of a Pd-O-Si linkage, which facilitates the transfer of the organic group to the palladium center.[2][3]

Hiyama_Denmark_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R¹-Pd(II)L₂-X pd0->pdiil R¹-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_r1_r2 R¹-Pd(II)L₂-R² pdiil->pdiil_r1_r2 [R²-Si(O⁻)R'R''] transmetalation->pdiil_r1_r2 pdiil_r1_r2->pd0 R¹-R² reductive_elimination Reductive Elimination pdiil_r1_r2->reductive_elimination product R¹-R² reductive_elimination->product reagents1 R¹-X reagents2 R²-Si(OH)R'R'' + Base

Caption: Catalytic cycle of the Hiyama-Denmark coupling.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura and Hiyama-Denmark cross-coupling reactions. These should be adapted and optimized for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Hiyama-Denmark Coupling of an Aryl Halide with an Organothis compound

Materials:

  • Aryl halide (1.0 equiv)

  • Organothis compound (1.5 equiv)

  • [Pd₂(dba)₃]·CHCl₃ (2.5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk flask, add the organothis compound and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes.

  • In a separate flask, prepare a solution of [Pd₂(dba)₃]·CHCl₃ and triphenylphosphine in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the silanolate mixture via syringe, followed by the aryl halide.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion: Making an Informed Choice

The decision to employ a this compound or a boronic acid in a Suzuki-type cross-coupling reaction is a nuanced one, dependent on the specific synthetic challenge at hand.

Boronic acids remain the workhorse for many applications due to their high reactivity and the vast commercial availability of diverse building blocks.[4] They are often the first choice for routine biaryl syntheses where the stability of the boronic acid is not a concern.

Silanols , on the other hand, offer significant advantages in terms of stability, lower toxicity, and unique reactivity profiles.[2] For complex molecule synthesis, late-stage functionalization, or when dealing with substrates prone to decomposition under standard Suzuki-Miyaura conditions, the Hiyama-Denmark coupling with organosilanols presents a powerful and increasingly attractive alternative. The requirement for activation, once a barrier, is now well-addressed with modern protocols employing Brønsted bases.

Ultimately, the choice between these two classes of nucleophiles will be guided by factors such as substrate availability and stability, desired functional group tolerance, and the overall synthetic strategy. As the repertoire of commercially available organosilanols continues to expand, their adoption in mainstream organic synthesis is poised to accelerate, providing chemists with a broader toolkit for the construction of complex molecular architectures.

References

Unveiling the Synergy: Experimental Validation of Theoretical Models in Silanol Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing theoretical predictions with experimental outcomes in the field of silanol catalysis. This guide delves into key reaction types, presenting quantitative data, detailed experimental protocols, and visual representations of catalytic cycles and workflows.

The intricate world of catalysis continuously benefits from the powerful synergy between theoretical modeling and experimental validation. In the realm of this compound catalysis, where the hydroxyl group attached to a silicon atom plays a pivotal role, this collaboration is crucial for elucidating reaction mechanisms, predicting catalyst performance, and designing novel catalytic systems. This guide provides a comparative overview of theoretical models, primarily Density Functional Theory (DFT), and their experimental validation through various analytical techniques for key this compound-catalyzed reactions.

The Foundation: Theoretical Models in this compound Catalysis

At the heart of theoretical investigations into this compound catalysis lies Density Functional Theory (DFT). This quantum mechanical modeling method allows researchers to calculate the electronic structure of molecules and predict their reactivity. Key applications of DFT in this field include:

  • Mapping Reaction Pathways: DFT calculations can map out the entire energy landscape of a reaction, identifying transition states and intermediates. This provides a step-by-step theoretical movie of the catalytic cycle.

  • Predicting Reaction Kinetics: By calculating the energy barriers of the transition states, DFT can predict the rate-determining step and the overall reaction rate.

  • Interpreting Spectroscopic Data: Theoretical calculations of vibrational frequencies (e.g., IR and Raman) and NMR chemical shifts can aid in the assignment of experimental spectra to specific molecular structures and intermediates.

The Verdict: Experimental Validation Techniques

Experimental validation provides the crucial "ground truth" to confirm or refine theoretical models. Key experimental techniques employed in the study of this compound catalysis include:

  • Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) provides quantitative data to compare with theoretical predictions. A powerful tool in this area is the Kinetic Isotope Effect (KIE) , where replacing an atom with its heavier isotope can reveal its involvement in the rate-determining step.

  • Spectroscopic Analysis: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable for identifying reactants, products, and, crucially, transient intermediates that may be predicted by theoretical models.

  • In-situ Monitoring: Advanced techniques that allow for the real-time monitoring of a reaction as it occurs provide invaluable data on the formation and consumption of species throughout the catalytic process.

Case Study 1: Acid-Catalyzed Condensation of Silanols

The acid-catalyzed condensation of silanols to form siloxane bonds is a fundamental reaction in silicone chemistry. Both theoretical and experimental studies have been instrumental in understanding its mechanism.[1][2]

Theoretical Model: DFT calculations have been used to model the protonation of this compound and the subsequent nucleophilic attack by another this compound molecule. These models predict the involvement of specific intermediates and the energy barriers associated with each step.

Experimental Validation:

  • Kinetic Studies: Have shown that the reaction rate is dependent on the concentration of both the this compound and the acid catalyst, consistent with theoretical models.[2]

  • Spectroscopic Evidence: While direct observation of all intermediates is challenging, spectroscopic methods have been used to characterize the starting materials and final products, confirming the overall transformation.

G cluster_theory Theoretical Modeling (DFT) cluster_experiment Experimental Validation T1 Protonation of this compound T2 Nucleophilic Attack T1->T2 E1 Kinetic Measurements (Rate Laws) T1->E1 Predicts Rate Dependence T3 Water Elimination T2->T3 T_Intermediates Predicted Intermediates T4 Siloxane Formation T3->T4 E3 Product Characterization T4->E3 Confirms Product E2 Spectroscopic Analysis (FTIR, NMR) T_Intermediates->E2 Informs Spectroscopic Search

Case Study 2: TEMPO-Catalyzed Reactions of Silanols

The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in reactions involving silanols has been investigated through a combination of experimental and theoretical approaches.[3][4]

Theoretical Model: DFT calculations have been employed to determine vibrational frequencies of potential products, aiding in the interpretation of experimental infrared spectra.[3]

Experimental Validation:

  • Synthesis and Characterization: A series of reactions between silanols and TEMPO derivatives were carried out under various conditions to synthesize and isolate model compounds.[4]

  • Spectroscopic Analysis: The resulting products were extensively characterized using FT-IR spectroscopy, mass spectrometry (EI), and ¹H-NMR to elucidate the types of bonds formed (e.g., Si-O-Si vs. Si-O-N).[3][4]

Quantitative Data Summary: Product Characterization
ReactantsCatalystKey Products IdentifiedAnalytical Techniques UsedReference
Triphenylthis compound, 1-PhenylethanolTEMPOHexaphenyldisiloxane, AcetophenoneFT-IR, EI-MS, ¹H-NMR, X-ray[3][4]
Trimethylthis compound, 2-Methylpropan-2-olBr-TEMPOHexamethyldisiloxaneFT-IR, EI-MS, ¹H-NMR[3][4]
Experimental Protocol: Synthesis of Hexaphenyldisiloxane

A mixture of triphenylthis compound (1.08 mmol, 0.3 g) and TEMPO (or a derivative) is prepared under specific solvent and temperature conditions. The reaction progress is monitored, and upon completion, the products are isolated and purified using standard chemical techniques. Characterization is then performed using the analytical methods listed in the table above to confirm the structure of the products.[4]

Case Study 3: Silane Hydrolysis Catalyzed by Ruthenium Complexes

The hydrolysis of silanes to silanols is an important transformation, and ruthenium complexes have shown catalytic activity in this reaction. Mechanistic studies have combined experimental kinetics with DFT calculations.[5]

Theoretical Model: DFT calculations have been used to investigate the relative thermodynamic stability of different catalyst-solvent complexes, providing insights into the catalyst's behavior in the reaction medium.[5]

Experimental Validation:

  • Kinetic Studies: The evolution of hydrogen gas during the hydrolysis of hexylsilane and triethylsilane was monitored to determine reaction rates. These studies revealed that primary silanes generally react faster than tertiary silanes.[5]

  • Control Experiments: Experiments conducted with the ligand alone or with precursor ruthenium salts helped to identify the active catalytic species.[5]

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis S1 Prepare Ruthenium Catalyst Solution S2 Add Silane Substrate (e.g., Hexylsilane) S1->S2 S3 Initiate Reaction (e.g., by adding water) S2->S3 M1 Monitor H2 Gas Evolution Over Time S3->M1 M2 Record Data at Regular Intervals M1->M2 A1 Plot H2 Volume vs. Time M2->A1 A2 Calculate Initial Reaction Rate (k) A1->A2 A3 Compare Rates for Different Silanes/Catalysts A2->A3

Quantitative Data Summary: Kinetic Data for Silane Hydrolysis
Catalyst (Ru Complex)SubstrateRate Constant (kH/cm³ min⁻¹)Reference
Complex 4aHexylsilaneValue not specified[5]
Complex 4aTriethylsilaneValue not specified[5]
Complex 4cHexylsilaneValue not specified[5]
Complex 4cTriethylsilaneValue not specified[5]
Complex 4iHexylsilaneValue not specified[5]
Complex 4iTriethylsilaneValue not specified[5]
Complex 4kHexylsilaneValue not specified[5]
Complex 4kTriethylsilaneValue not specified[5]

Note: While the reference indicates that kinetic data was processed, specific numerical values for the rate constants were not provided in the readily available information. The study focused on the relative rates and trends.[5]

Conclusion

The synergy between theoretical modeling and experimental validation is undeniably advancing our understanding of this compound catalysis. DFT calculations provide a powerful lens to peer into the intricate details of reaction mechanisms, while rigorous experimental work provides the essential data to ground these theories in reality. This guide highlights just a few examples of this successful interplay. As computational methods become more sophisticated and experimental techniques more sensitive, the collaborative approach of bridging theory and experiment will continue to be a cornerstone of innovation in catalysis research and development.

References

The Unseen Influence: A Comparative Guide to the Effects of Silanol Impurities on Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of polymeric materials is paramount. Seemingly insignificant impurities can have a profound impact on the final product's performance and stability. Among these, residual silanol (Si-OH) groups, often remnants from synthesis or degradation processes, can significantly alter the mechanical, thermal, and chemical properties of polymers. This guide provides a comprehensive comparison of polymer properties with and without these influential impurities, supported by experimental data and detailed testing protocols.

This compound impurities, characterized by their polar hydroxyl (-OH) group attached to a silicon atom, can disrupt the uniformity of a polymer matrix. Their presence can lead to a cascade of effects, from altered chain mobility to changes in crystallinity and intermolecular interactions. Understanding these effects is crucial for predicting material behavior, ensuring product consistency, and designing polymers with tailored functionalities.

Impact on Key Polymer Properties: A Comparative Analysis

The presence of this compound impurities can be a double-edged sword, sometimes offering benefits in specific applications while more often acting as a detriment to overall performance. The following tables summarize the general effects of increasing this compound impurity concentration on key polymer properties.

Mechanical Properties Effect of Increasing this compound Impurity Concentration Underlying Mechanism
Tensile Strength Generally DecreasesThis compound groups can disrupt chain packing and create stress concentration points, leading to premature failure under tensile load.
Elongation at Break Can Increase or DecreaseLow concentrations might increase chain mobility and elongation. Higher concentrations can lead to embrittlement due to strong hydrogen bonding networks that restrict chain movement.
Young's Modulus Generally IncreasesThe formation of hydrogen bonds between this compound groups can increase the stiffness of the polymer matrix.
Impact Strength Generally DecreasesThe rigid network formed by hydrogen bonding can reduce the polymer's ability to absorb energy upon impact.
Thermal Properties Effect of Increasing this compound Impurity Concentration Underlying Mechanism
Glass Transition Temperature (Tg) Generally IncreasesHydrogen bonding between this compound groups restricts the segmental motion of polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.
Melting Temperature (Tm) Can DecreaseThis compound impurities can disrupt the crystalline structure of semi-crystalline polymers, leading to a lower melting point.
Thermal Stability Generally DecreasesThis compound groups can act as catalytic sites for thermal degradation, initiating chain scission at lower temperatures. This is particularly evident in polysiloxanes where terminal this compound groups can lead to an "unzipping" degradation mechanism.[1]
Chemical Resistance Effect of Increasing this compound Impurity Concentration Underlying Mechanism
Resistance to Polar Solvents Generally DecreasesThe polar this compound groups increase the polymer's affinity for polar solvents, leading to increased swelling and potential dissolution.[2]
Resistance to Non-Polar Solvents Generally IncreasesThe increased polarity due to this compound groups can reduce the polymer's compatibility with non-polar solvents.
Resistance to Acids and Bases Can DecreaseThis compound groups can be susceptible to attack by strong acids and bases, potentially leading to polymer degradation.[3][4]
Electrical Properties Effect of Increasing this compound Impurity Concentration Underlying Mechanism
Dielectric Constant Generally IncreasesThe polar Si-OH groups can align with an applied electric field, increasing the material's ability to store electrical energy.[5][6]
Dielectric Breakdown Strength Generally DecreasesThe presence of polar impurities can create points of high electrical stress, leading to premature dielectric breakdown at lower voltages.[5][6][7]
Volume Resistivity Generally DecreasesIncreased ion mobility due to the presence of polar groups can lead to higher electrical conductivity and lower resistivity.

Visualizing the Impact: Workflows and Mechanisms

To better understand the processes involved in evaluating the effects of this compound impurities, the following diagrams illustrate key experimental workflows and the fundamental mechanism of this compound-induced degradation.

Experimental_Workflow cluster_quantification Quantification of this compound Impurities cluster_property_testing Polymer Property Evaluation Quant_Start Polymer Sample FTIR FTIR Spectroscopy Quant_Start->FTIR KF Karl Fischer Titration Quant_Start->KF Quant_End This compound Concentration Data FTIR->Quant_End KF->Quant_End Prop_Start Polymer Samples with Known This compound Concentrations Quant_End->Prop_Start Input for Comparative Study Mechanical Mechanical Testing (Tensile, Impact) Prop_Start->Mechanical Thermal Thermal Analysis (TGA, DSC) Prop_Start->Thermal Chemical Chemical Resistance (ASTM D543) Prop_Start->Chemical Electrical Electrical Testing (Dielectric Constant) Prop_Start->Electrical Prop_End Comparative Performance Data Mechanical->Prop_End Thermal->Prop_End Chemical->Prop_End Electrical->Prop_End

Figure 1. Experimental workflow for evaluating the effect of this compound impurities.

Silanol_Degradation_Pathway Start Polymer with this compound Impurity (-Si-OH) Heat Application of Heat Start->Heat Initiation Initiation: This compound acts as a catalytic site Heat->Initiation Propagation Propagation: Chain scission and formation of radicals Initiation->Propagation Degradation_Products Formation of Lower Molecular Weight Polymer Chains, Volatile Byproducts Propagation->Degradation_Products Property_Change Altered Polymer Properties: - Reduced Thermal Stability - Decreased Mechanical Strength Degradation_Products->Property_Change

Figure 2. Simplified pathway of this compound-catalyzed thermal degradation.

Experimental Protocols

Accurate evaluation of the effect of this compound impurities relies on precise quantification and standardized property testing. Below are detailed methodologies for key experiments.

Quantification of this compound Impurities

1. Fourier Transform Infrared (FTIR) Spectroscopy

  • Principle: This technique measures the absorption of infrared radiation by the sample, identifying the presence of specific functional groups based on their unique vibration frequencies. The Si-OH bond exhibits a characteristic absorption band.

  • Methodology:

    • Prepare a dilute solution of the polymer sample in a suitable solvent that does not have interfering absorptions in the region of interest (e.g., carbon tetrachloride).

    • Record the FTIR spectrum of the solution. The non-bonded Si-OH stretching vibration typically appears around 3685 cm⁻¹.[8]

    • Create a calibration curve by measuring the absorbance of standard solutions with known this compound concentrations.

    • Determine the this compound concentration in the sample by comparing its absorbance to the calibration curve.

    • Digital subtraction of the solvent spectrum and any water impurity spectrum is crucial for accurate quantification.[8]

2. Karl Fischer Titration

  • Principle: This is a classic titration method to determine the amount of water in a sample. For this compound quantification, the this compound groups are first reacted with a reagent to produce a stoichiometric amount of water, which is then titrated.

  • Methodology:

    • Dissolve a known weight of the polymer sample in a pre-titrated, anhydrous solvent mixture (e.g., methanol-toluene).[9]

    • The this compound groups condense with methanol in the solvent to form a silyl ether and water.[9]

    • The water produced is then immediately titrated with a Karl Fischer reagent. The endpoint is detected amperometrically.

    • A separate measurement of the initial water content in the sample is necessary to correct the final this compound concentration.[9]

Polymer Property Evaluation

1. Mechanical Properties (Tensile Testing)

  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Methodology:

    • Prepare dumbbell-shaped specimens of the polymer with and without known concentrations of this compound impurities.

    • Condition the specimens at a standard temperature and humidity.

    • Mount the specimen in a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation to determine tensile strength, Young's modulus, and elongation at break.

2. Thermal Properties (Thermogravimetric Analysis - TGA)

  • Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

  • Methodology:

    • Place a small, known mass of the polymer sample into a TGA furnace.

    • Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • Continuously monitor the weight of the sample as a function of temperature.

    • The onset temperature of weight loss indicates the beginning of thermal degradation. A lower onset temperature for a sample with higher this compound content suggests reduced thermal stability.[10][11][12]

3. Chemical Resistance

  • Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[8][9][10][13][14]

  • Methodology:

    • Prepare standardized polymer specimens.

    • Immerse the specimens in the desired chemical reagents (e.g., acids, bases, solvents) for a specified time and at a controlled temperature.[13]

    • After exposure, remove the specimens, clean, and dry them.

    • Evaluate changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength) compared to unexposed control samples.[8][10]

4. Electrical Properties (Dielectric Constant)

  • Standard: ASTM D150 - Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation.

  • Methodology:

    • Prepare thin, flat specimens of the polymer.

    • Place the specimen between two electrodes to form a capacitor.

    • Measure the capacitance of the specimen using a capacitance bridge at a specific frequency.

    • Calculate the dielectric constant based on the measured capacitance, the dimensions of the specimen, and the vacuum capacitance.

    • Measurements can be performed over a range of frequencies to characterize the dielectric behavior.[15][16][17]

Conclusion

The presence of this compound impurities can significantly influence the performance of polymeric materials. While often viewed as detrimental, a thorough understanding of their effects can lead to better process control, improved material selection, and even the intentional modification of polymers for specific applications. For professionals in research and drug development, where material integrity is non-negotiable, a comprehensive evaluation of this compound content and its impact on polymer properties is an essential step in ensuring product quality and reliability. The experimental protocols and comparative data presented in this guide provide a foundational framework for such evaluations.

References

Safety Operating Guide

Proper Disposal of Silanols: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of silanols, a class of organosilicon compounds containing one or more hydroxyl groups bonded to a silicon atom, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of silanol waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves. All handling and disposal of silanols and their precursors should be conducted in a well-ventilated fume hood.

Step-by-Step Disposal Procedures

The appropriate disposal method for silanols is determined by their reactivity, physical state, and the presence of other contaminants. Silanols are typically generated from the hydrolysis of reactive organosilanes, such as chlorosilanes.

Step 1: Assessment and Segregation

  • Consult the SDS: The SDS is the primary source of information for the specific hazards and disposal recommendations for the this compound .

  • Characterize the Waste: Determine if the this compound waste is mixed with other substances, such as organic solvents, acids, or bases.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Halogenated and non-halogenated waste should generally be kept separate.[1][2][3]

Step 2: Neutralization and Stabilization (for reactive precursors)

If the waste contains reactive precursors to silanols, such as chlorosilanes, a controlled hydrolysis may be necessary to form the more stable silanols and subsequently polysiloxanes.[4]

Experimental Protocol: Controlled Hydrolysis of Chlorosilane Waste

  • Dilution: In a fume hood, dilute the waste chlorosilane with an anhydrous, inert solvent (e.g., heptane or toluene) to mitigate the reaction's intensity.

  • Preparation of Quenching Solution: Prepare a large beaker containing a 5-10% sodium bicarbonate solution. This basic solution will neutralize the hydrochloric acid produced during hydrolysis.

  • Slow Addition: Using a dropping funnel, add the diluted chlorosilane solution to the stirred sodium bicarbonate solution slowly. The reaction is exothermic and will produce gas, so careful addition is crucial.

  • Completion: Continue stirring until the reaction ceases. The resulting mixture will contain silanols, which will begin to condense into polysiloxanes.

Step 3: Waste Collection and Labeling

  • Container Selection: Use a designated, compatible, and properly sealed waste container. For liquid waste, ensure the container is leak-proof.

  • Labeling: Clearly label the waste container with "this compound Waste" or "Organosilicon Waste" and list all components, including solvents.

Step 4: Final Disposal

  • Incineration: For many this compound-containing wastes, particularly those mixed with organic solvents, incineration at a licensed hazardous waste facility is the recommended disposal method.[5]

  • Landfill: Non-reactive, solid siloxane polymers (the result of this compound condensation) may be suitable for landfill disposal, but this should be confirmed with your local environmental regulations.

  • Prohibited Disposal: Do not dispose of this compound waste down the drain or into the sewer system.[5] Avoid release into the environment.[2][5]

Summary of Disposal Considerations for Silicon Compounds

Compound ClassPrimary HazardRecommended Disposal MethodKey Safety Precautions
Chlorosilanes Highly reactive with water, corrosive.Controlled hydrolysis followed by incineration of the resulting siloxane/solvent mixture.[4]Work in a fume hood, use an inert solvent for dilution, add slowly to a basic solution.
Silanols Varies by compound; may be flammable or irritant.Incineration is generally recommended.[5][6] Do not dispose of in sewer systems.[5]Consult SDS, wear appropriate PPE, handle in a fume hood.
Silica Gel (Lab Grade) Contaminated with organic solvents.Collection in a designated, labeled container for disposal by a licensed waste contractor.[5][7]Ensure the container is clean on the outside and properly sealed.
Polysiloxanes (Silicones) Generally low reactivity.Landfill or incineration, depending on local regulations and product form.Confirm disposal method with local authorities.

This compound Disposal Decision Workflow

SilanolDisposalWorkflow This compound Disposal Decision Workflow start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds Always First Step characterize Characterize Waste Stream (Pure this compound, Mixture, Precursors?) sds->characterize precursors Reactive Precursors Present? (e.g., Chlorosilanes) characterize->precursors hydrolysis Perform Controlled Hydrolysis (see protocol) precursors->hydrolysis Yes collect_waste Collect in Designated, Labeled Waste Container precursors->collect_waste No hydrolysis->collect_waste disposal_method Determine Final Disposal Method (Consult Institutional Guidelines) collect_waste->disposal_method incineration Incineration via Licensed Waste Contractor disposal_method->incineration Liquid/Organic Mixture landfill Landfill (for non-hazardous solid siloxanes, if permitted) disposal_method->landfill Solid/Inert Polymer sewer_prohibited Prohibited: Do Not Pour Down Drain disposal_method->sewer_prohibited Aqueous/Dilute end End: Proper Disposal incineration->end landfill->end

Caption: A flowchart outlining the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Disclaimer: This guide provides general recommendations. Always prioritize the information in the Safety Data Sheet for the specific chemical and adhere to all local, state, and federal environmental regulations, as well as your institution's specific waste disposal policies.

References

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